Product packaging for 2'-Deoxyisoguanosine(Cat. No.:CAS No. 106449-56-3)

2'-Deoxyisoguanosine

Numéro de catalogue: B009890
Numéro CAS: 106449-56-3
Poids moléculaire: 267.24 g/mol
Clé InChI: SWFIFWZFCNRPBN-KVQBGUIXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2'-Deoxyisoguanosine is a synthetic nucleoside analog that serves as a fundamental building block in nucleic acid research. Its core research value lies in the study of novel base-pairing systems, particularly in the construction of parallel-stranded (ps) DNA duplexes, where it can form stable base pairs, often with derivatives like 5-methylisocytidine . Studies have shown that oligonucleotide duplexes containing 8-aza-7-deaza-2'-deoxyisoguanosine, a closely related analog, exhibit base-pairing stability nearly identical to those containing this compound itself . Furthermore, halogenated derivatives, such as the 7-bromo and 7-iodo forms, have been demonstrated to induce significant stabilization in both parallel and antiparallel DNA duplexes, with the bulky substituents being well accommodated in the grooves of the DNA structure . This makes this compound and its modified analogs crucial tools for biochemists and molecular biologists investigating non-canonical DNA structures, supramolecular assembly, and the development of functional nucleic acid systems. This product is intended for research purposes only and is not for diagnostic or therapeutic use. CAS Number: 106449-56-3 Molecular Formula: C 10 H 13 N 5 O 4 Molecular Weight: 267.24 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O4 B009890 2'-Deoxyisoguanosine CAS No. 106449-56-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-8-7-9(14-10(18)13-8)15(3-12-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFIFWZFCNRPBN-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(NC(=O)N=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147604
Record name Adenosine, 1,2-dihydro-2'-deoxy-2-oxo-
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Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106449-56-3
Record name 2′-Deoxy-2,3-dihydro-2-oxoadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106449-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine, 1,2-dihydro-2'-deoxy-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106449563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine, 1,2-dihydro-2'-deoxy-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Enigmatic Nucleoside: A Technical Guide to the Natural Occurrence of Isoguanine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoguanine (B23775), a structural isomer of guanine (B1146940), and its corresponding nucleoside, isoguanosine (B3425122), have long intrigued the scientific community. Initially discovered in natural products, their presence in mammals, including humans, has opened new avenues of research into their physiological and pathological roles. This technical guide provides a comprehensive overview of the natural occurrence of isoguanine nucleosides, detailing their discovery, endogenous levels in various biological matrices, and the analytical methods employed for their detection and quantification. Furthermore, it delves into the known metabolic and signaling pathways associated with isoguanine, offering insights for researchers in fields ranging from DNA damage and repair to pharmacology and drug development.

Introduction: The Discovery and Origins of Isoguanine

Isoguanine (2-hydroxyadenine) was first identified in natural sources such as croton beans (Croton tiglium), the wings of the butterfly Prioneris thestylis, and marine mollusks.[1] For many years, it was considered a non-canonical purine (B94841) base with limited biological significance in mammals. However, subsequent research has revealed that isoguanine and its nucleoside, isoguanosine, are endogenously present in mammalian systems, arising from sources including oxidative damage to nucleic acids.

The formation of isoguanine can occur through the oxidation of adenine (B156593) residues in DNA, a process initiated by reactive oxygen species (ROS).[1][2] Specifically, the attack of a hydroxyl radical (•OH) at the C2 position of adenine can lead to the formation of an isoguanine tautomer.[2] This discovery has positioned isoguanine as a potential biomarker for oxidative stress and has spurred investigations into its roles in mutagenesis and carcinogenesis.

Quantitative Analysis of Isoguanine and Isoguanosine

The accurate quantification of isoguanine and its nucleosides in biological samples is crucial for understanding their physiological and pathological relevance. Various analytical techniques, primarily mass spectrometry-based methods, have been developed for this purpose.

Endogenous Levels in Biological Matrices

Recent advancements in analytical chemistry have enabled the precise measurement of isoguanosine in human and murine tissues and fluids. A key study by Weimann et al. (2019) utilized ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to quantify isoguanosine, revealing its presence at levels comparable to or even exceeding those of the well-established oxidative stress marker, 8-oxo-7,8-dihydroguanosine (8-oxoGuo).[3][4]

Biological MatrixSpeciesAnalyteConcentration/LevelReference
Urine HumanIsoguanosineComparable to or exceeding 8-oxo-7,8-dihydro-2'-deoxyguanosine and 8-oxo-7,8-dihydro-guanosineWeimann et al. (2019)[3][4]
Cerebrospinal Fluid HumanIsoguanosineDetected and quantifiedWeimann et al. (2019)[3][4]
Liver RNA MouseIsoguanosineDetected and quantifiedWeimann et al. (2019)[3][4]
Oxidatively Damaged DNA MouseIsoguanineA few oxidation sites per 105 DNA basesDizdaroglu et al. (1993)[1]
Cancerous Tissue HumanIsoguanineMore abundant than in normal tissueOlinski et al. (1992, 1994)[1]

Table 1: Quantitative Data on Isoguanine and Isoguanosine Occurrence

Experimental Protocols for Detection and Quantification

The reliable measurement of isoguanine and its nucleosides necessitates robust and sensitive analytical methodologies. The following sections detail the key experimental protocols cited in the literature.

UPLC-MS/MS for Isoguanosine Quantification

This method, as described by Weimann et al. (2019), is the current gold standard for the sensitive and specific quantification of isoguanosine in biological fluids and tissue extracts.[5]

Sample Preparation:

  • Urine: Thawed samples are diluted with mobile phase A, heated, cooled, and centrifuged. An internal standard ([15N]5-Isoguanosine) is added before analysis.[5]

  • Cerebrospinal Fluid (CSF): Thawed samples are spiked with the internal standard and subjected to ultrafiltration to remove proteins.[5]

  • Tissue (e.g., Mouse Liver): DNA and RNA are extracted using a modified version of the method by Hofer et al., involving homogenization in the presence of the metal chelator desferoxamine. The nucleic acids are then enzymatically hydrolyzed to nucleosides using nuclease P1 and alkaline phosphatase.[5]

Chromatography and Mass Spectrometry:

  • Chromatography: A Waters Acquity UPLC system with a suitable column (e.g., Acquity UPLC HSS T3 for urine and CSF, Acquity UPLC BEH Shield RP18 for tissue extracts) is used for separation.[5]

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for isoguanosine and its stable isotope-labeled internal standard are monitored for quantification.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) for Isoguanine Detection in DNA

This technique has been historically used to identify isoguanine as a product of oxidative DNA damage.[1]

Sample Preparation:

  • DNA Extraction: DNA is isolated from cells or tissues using standard protocols.

  • Hydrolysis: The DNA is hydrolyzed to its constituent bases, typically using formic acid.

  • Derivatization: The dried hydrolysate is derivatized (e.g., silylation) to make the bases volatile for GC analysis.

GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph for separation.

  • The separated components are then introduced into a mass spectrometer for identification based on their mass spectra.

Note: It has been reported that the high temperatures used in GC-MS derivatization can cause artificial oxidation of guanine to 8-oxoguanine, and potentially other artifacts. Therefore, LC-MS/MS methods are now generally preferred for quantitative analysis.

Metabolic and Signaling Pathways

The biological roles of isoguanine and its nucleosides are intrinsically linked to their metabolic fate and their interactions with cellular signaling pathways.

Metabolism of Isoguanine

The metabolism of isoguanine is not as well-defined as that of the canonical purines, but several key enzymatic interactions have been identified.

isoguanine_metabolism Adenine Adenine Isoguanine Isoguanine ROS Reactive Oxygen Species (ROS) Xanthine (B1682287) Xanthine Isoguanine->Xanthine Deamination ROS->Isoguanine Oxidative Damage CytosineDeaminase Cytosine Deaminase (in E. coli) CytosineDeaminase->Isoguanine

Metabolic pathway of isoguanine formation and degradation.

In the context of oxidative stress, adenine can be converted to isoguanine. In bacteria such as E. coli, isoguanine can be deaminated to xanthine by the enzyme cytosine deaminase.[1] While a direct mammalian counterpart for this deamination reaction has not been definitively identified, the presence of xanthine as a downstream metabolite in purine catabolism suggests a potential route for isoguanine clearance. Isoguanine nucleotides are also recognized by mitochondrial phosphatases.[1]

Signaling Pathways

Emerging evidence suggests that isoguanosine may exert biological effects through established signaling pathways, potentially acting as a signaling molecule itself.

isoguanosine_signaling Isoguanosine Isoguanosine AdenosineReceptor Adenosine (B11128) Receptor Isoguanosine->AdenosineReceptor Binds CaspaseCascade Caspase Cascade Isoguanosine->CaspaseCascade Induces (Antitumor Activity) G_Protein G-Protein AdenosineReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Modulates cAMP cAMP AdenylylCyclase->cAMP Produces DownstreamEffectors Downstream Effectors cAMP->DownstreamEffectors Activates Apoptosis Apoptosis CaspaseCascade->Apoptosis Leads to

Potential signaling pathways of isoguanosine.

Isoguanosine and its derivatives have been shown to interact with adenosine receptors, suggesting a role in purinergic signaling.[1] The activation of these G protein-coupled receptors can modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels and the activation of various downstream effectors. Additionally, some isoguanine derivatives have demonstrated antitumor activity, which may be mediated through the induction of apoptosis via a caspase-dependent signaling pathway.[1]

Conclusion and Future Directions

The natural occurrence of isoguanine nucleosides in mammals is a rapidly evolving field of study. Once considered a mere curiosity of the natural world, isoguanosine is now recognized as an endogenous component of the mammalian metabolome, with concentrations that rival those of established biomarkers of oxidative stress. The detailed analytical protocols now available will undoubtedly facilitate further research into its physiological and pathological roles.

For researchers and drug development professionals, isoguanine and its derivatives represent a promising area of investigation. Key future directions include:

  • Elucidating the complete metabolic pathway of isoguanine in mammals: Identifying the specific enzymes responsible for its formation and degradation will be crucial for understanding its regulation.

  • Characterizing the full spectrum of its signaling activities: A deeper understanding of its interactions with adenosine receptors and other potential targets will shed light on its pharmacological potential.

  • Exploring its utility as a clinical biomarker: Further studies are needed to validate isoguanosine as a reliable biomarker for oxidative stress-related diseases.

  • Investigating the therapeutic potential of isoguanine analogs: The observed antitumor activity of some derivatives warrants further exploration for the development of novel cancer therapeutics.

The continued exploration of the enigmatic world of isoguanine nucleosides holds the promise of new diagnostic tools and therapeutic strategies for a range of human diseases.

References

2'-Deoxyisoguanosine: A Product of Oxidative DNA Damage and a Source of Genomic Instability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a constant threat to genomic integrity, leading to a variety of DNA lesions that can have profound biological consequences, including mutagenesis and cell death. Among the spectrum of oxidative DNA damage products, 2'-deoxyisoguanosine (dIG) has emerged as a significant lesion with potent mutagenic properties. While primarily recognized as an oxidation product of 2'-deoxyadenosine, evidence also suggests its formation from 2'-deoxyguanosine (B1662781). This technical guide provides a comprehensive overview of this compound as a product of oxidative DNA damage. It covers the mechanisms of its formation, its mutagenic potential, the cellular repair and tolerance mechanisms, and detailed methodologies for its detection and analysis. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of DNA damage and repair, cancer biology, and toxicology.

Introduction: The Landscape of Oxidative DNA Damage

Reactive oxygen species (ROS), generated as byproducts of normal cellular metabolism and from exposure to exogenous agents, can induce a wide array of modifications to DNA bases. Guanine (B1146940), being the most easily oxidized base, is a primary target for oxidative attack, leading to the formation of numerous lesions. The most extensively studied of these is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), which is known to be a precursor to further oxidation products.[1] While 8-oxo-dG is a major product, the landscape of guanine oxidation is complex, yielding other lesions such as spiroiminodihydantoin (Sp), guanidinohydantoin (B12948520) (Gh), and oxazolone (B7731731) (Oz).[2]

This compound (dIG), also known as 2-hydroxy-2'-deoxyadenosine, is a structurally significant DNA lesion. Although it is well-established as a product of the oxidation of 2'-deoxyadenosine, its formation from the oxidation of 2'-deoxyguanosine is also a subject of investigation. The presence of dIG in DNA can disrupt normal DNA replication and lead to mutations, thereby contributing to genomic instability and potentially to the etiology of various diseases, including cancer.

Formation of this compound

The precise mechanisms and quantitative yields of this compound formation from guanine oxidation in a cellular context are still under active investigation. However, several pathways are considered plausible.

  • Further Oxidation of 8-oxo-dG: 8-oxo-dG has a lower oxidation potential than guanine, making it susceptible to further oxidation.[3] This subsequent oxidation can lead to a variety of products, and it is hypothesized that dIG could be one of the downstream products, although this pathway is not as well-characterized as the formation of other hyperoxidized lesions.[4][5][6]

  • Direct Oxidation of Guanine: It is also possible that dIG can be formed directly from the oxidation of guanine, bypassing the 8-oxo-dG intermediate. This would likely involve a complex series of reactions initiated by ROS.

It is important to note that the majority of literature describes isoguanine (B23775) as a product of adenine (B156593) oxidation.[7] However, for the purpose of this guide, we will focus on its role as a potential, albeit less characterized, product of guanine damage.

Quantitative Data on Oxidative Guanine Damage Products

Quantitative data on the formation of specific guanine oxidation products can vary depending on the oxidizing agent, the experimental conditions, and the analytical method used. The table below summarizes available data on the levels of some key oxidative guanine lesions. Data for this compound formation from guanine is currently limited in the literature.

Oxidative LesionTypical Yield/LevelTissue/Cell TypeAnalytical MethodReference(s)
8-oxo-dG3-8 adducts per 106 GRat LiverHPLC-ESI-MS/MS[8]
Oxazolone2-6 adducts per 107 GRat LiverHPLC-ESI-MS/MS[8]
8-oxo-dG10-90 µmol/mol dGVarious Rat TissuesHPLC-ECD[9]

This table will be updated as more quantitative data on dIG formation from guanine becomes available.

Mutagenic Potential of this compound

The presence of this compound in the DNA template is highly mutagenic. Its altered base-pairing properties can lead to misincorporation of nucleotides by DNA polymerases during replication. dIG can exist in different tautomeric forms, which contributes to its miscoding potential. It has been shown to form stable base pairs with both thymine (B56734) and cytosine.[5] The mutagenic outcome of dIG is therefore dependent on the specific DNA polymerase involved and the sequence context.

Cellular Response to this compound Damage

Cells have evolved sophisticated DNA damage response (DDR) pathways to detect and repair lesions like dIG, or to tolerate the damage to prevent replication fork collapse.

DNA Repair Pathways

The primary repair pathway for oxidized bases is the Base Excision Repair (BER) pathway.

  • Base Excision Repair (BER): BER is initiated by a DNA glycosylase that recognizes and excises the damaged base.[10][11][12][13] While specific DNA glycosylases that efficiently remove dIG have not been definitively identified, it is likely that enzymes from the BER pathway are involved in its repair.[14][15] Following base removal, an AP (apurinic/apyrimidinic) endonuclease cleaves the phosphodiester backbone, and the resulting gap is filled by a DNA polymerase and sealed by a DNA ligase.

BER_Pathway dIG This compound in DNA Glycosylase DNA Glycosylase dIG->Glycosylase Recognition & Excision AP_Site AP Site Glycosylase->AP_Site AP_Endonuclease AP Endonuclease AP_Site->AP_Endonuclease Cleavage Nick Nick in DNA Backbone AP_Endonuclease->Nick Polymerase DNA Polymerase Nick->Polymerase Gap Filling Ligase DNA Ligase Polymerase->Ligase Ligation Repaired_DNA Repaired DNA Ligase->Repaired_DNA

  • Nucleotide Excision Repair (NER): For bulky lesions that distort the DNA helix, the Nucleotide Excision Repair (NER) pathway is activated.[16][17][18] While dIG is a single-base lesion, significant helical distortion could potentially trigger NER, although BER is considered the more likely repair route.

DNA Damage Tolerance: Translesion Synthesis (TLS)

If dIG is not repaired before the replication fork arrives, specialized Translesion Synthesis (TLS) polymerases are recruited to bypass the lesion.[10][19][20][21][22] These polymerases have a more open active site that can accommodate damaged bases, but they are often error-prone, leading to mutations. The choice of TLS polymerase can influence the type of mutation introduced opposite the dIG lesion.

TLS_Pathway Replication_Fork Replication Fork dIG dIG Lesion Replication_Fork->dIG Encounters Stalled_Fork Stalled Replication Fork dIG->Stalled_Fork TLS_Polymerase Translesion Synthesis (TLS) Polymerase Stalled_Fork->TLS_Polymerase Recruitment Bypass Lesion Bypass (Error-prone) TLS_Polymerase->Bypass Replication_Restart Replication Restart Bypass->Replication_Restart Replicative_Polymerase Replicative Polymerase Replication_Restart->Replicative_Polymerase Switch

DNA Damage Signaling

The presence of dIG and the resulting replication stress can activate broader DNA Damage Signaling (DDS) pathways.[13][23][24][25] Key sensor proteins like ATM and ATR can be activated, leading to a cascade of phosphorylation events that coordinate cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis.

DNA_Damage_Signaling dIG dIG Damage Sensors Sensors (e.g., ATM, ATR) dIG->Sensors Detection Transducers Transducers (e.g., Chk1, Chk2) Sensors->Transducers Activation Effectors Effectors Transducers->Effectors Phosphorylation CellCycleArrest Cell Cycle Arrest Effectors->CellCycleArrest DNARepair DNA Repair Effectors->DNARepair Apoptosis Apoptosis Effectors->Apoptosis

Experimental Protocols

Accurate detection and analysis of this compound are crucial for understanding its biological significance. The following sections provide detailed methodologies for key experiments.

Detection and Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of DNA adducts.

Objective: To quantify the levels of dIG in a given DNA sample.

Materials:

  • Genomic DNA sample

  • Nuclease P1

  • Alkaline phosphatase

  • [15N5]-labeled dIG internal standard

  • HPLC-grade water and acetonitrile

  • Formic acid

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Protocol:

  • DNA Isolation and Digestion:

    • Isolate genomic DNA using a standard protocol that minimizes oxidative artifacts (e.g., using NaI).[26]

    • To 10-50 µg of DNA, add the [15N5]-dIG internal standard.

    • Digest the DNA to nucleosides by incubating with nuclease P1 followed by alkaline phosphatase.

  • Sample Cleanup (Optional but Recommended):

    • For samples with low expected levels of dIG, an offline HPLC fractionation or solid-phase extraction (SPE) can be used to enrich the sample for the analyte and remove the bulk of unmodified nucleosides.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate dIG from other nucleosides and isomers.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 5-20 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • dIG: Monitor the transition from the protonated molecular ion [M+H]+ to a specific fragment ion.

        • [15N5]-dIG: Monitor the corresponding transition for the internal standard.

      • Optimize instrumental parameters (e.g., collision energy, declustering potential) for maximal sensitivity.

  • Quantification:

    • Generate a calibration curve using known amounts of dIG and a fixed amount of the internal standard.

    • Calculate the amount of dIG in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LCMS_Workflow DNA_Sample DNA Sample + [15N5]-dIG Standard Digestion Enzymatic Digestion (Nuclease P1, AP) DNA_Sample->Digestion Cleanup Sample Cleanup (Optional SPE/HPLC) Digestion->Cleanup LC_Separation HPLC Separation (C18 Column) Cleanup->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification

Synthesis of this compound-Containing Oligonucleotides

Site-specific incorporation of dIG into oligonucleotides is essential for studying its effects on DNA replication, repair, and structure. This is typically achieved using phosphoramidite (B1245037) chemistry.[1][2]

Objective: To synthesize an oligonucleotide containing a single dIG lesion at a defined position.

Materials:

  • dIG phosphoramidite (appropriately protected).

  • Standard DNA phosphoramidites (dA, dC, dG, dT).

  • Controlled pore glass (CPG) solid support.

  • DNA synthesizer and associated reagents (activator, capping solution, oxidizing solution, deblocking solution).

  • Ammonium (B1175870) hydroxide (B78521) for deprotection and cleavage.

  • HPLC system for purification.

Protocol:

  • Automated DNA Synthesis:

    • Program the DNA synthesizer with the desired oligonucleotide sequence.

    • Install the dIG phosphoramidite and standard phosphoramidites on the synthesizer.

    • Initiate the synthesis on the CPG solid support. The synthesis cycle consists of:

      • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group.

      • Coupling: Addition of the next phosphoramidite.

      • Capping: Acetylation of unreacted 5'-hydroxyl groups.

      • Oxidation: Conversion of the phosphite (B83602) triester to a phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • After synthesis, treat the CPG support with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the bases and the phosphate backbone.

  • Purification:

    • Purify the crude oligonucleotide by reversed-phase or ion-exchange HPLC.

    • Collect the fraction containing the full-length product.

  • Characterization:

    • Confirm the identity and purity of the synthesized oligonucleotide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

In Vitro Translesion Synthesis Assay

This assay is used to determine the efficiency and fidelity of DNA polymerases when bypassing a dIG lesion.

Objective: To assess the ability of a specific DNA polymerase to replicate past a dIG lesion and to identify the nucleotides incorporated opposite the lesion.

Materials:

  • Purified DNA polymerase.

  • Oligonucleotide template containing a single dIG lesion.

  • A short, radiolabeled (e.g., 32P) or fluorescently labeled primer that anneals to the template upstream of the lesion.

  • dNTPs (dATP, dCTP, dGTP, dTTP).

  • Reaction buffer.

  • Denaturing polyacrylamide gel.

  • Phosphorimager or fluorescence scanner.

Protocol:

  • Primer-Template Annealing:

    • Anneal the labeled primer to the dIG-containing template.

  • Primer Extension Reaction:

    • Set up reactions containing the annealed primer-template, DNA polymerase, reaction buffer, and a specific combination of dNTPs (e.g., all four dNTPs, or individual dNTPs to assess single nucleotide incorporation).

    • Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the polymerase.

    • Stop the reaction at various time points by adding a quenching solution (e.g., formamide (B127407) with EDTA).

  • Gel Electrophoresis and Analysis:

    • Separate the reaction products on a denaturing polyacrylamide gel.

    • Visualize the gel using a phosphorimager or fluorescence scanner.

    • Analyze the band patterns to determine the extent of primer extension and the identity of the incorporated nucleotide(s) opposite the dIG lesion.

Future Directions and Conclusion

This compound represents an important, yet relatively understudied, product of oxidative DNA damage. While its mutagenic potential is clear, further research is needed to fully elucidate its mechanisms of formation from guanine, its precise repair pathways, and its overall contribution to genomic instability in vivo. The development of more sensitive and specific analytical methods will be crucial for accurately measuring its cellular levels and understanding its biological roles. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further investigation into this intriguing DNA lesion and its implications for human health.

Disclaimer: This document is intended for informational purposes only and does not constitute medical or professional advice. The experimental protocols provided are for guidance and should be adapted and validated for specific laboratory conditions.

References

The Unnatural Nucleoside: A Technical Guide to the Biochemical Properties of 2'-Deoxyisoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of modified nucleosides is paramount for innovation. This in-depth technical guide delves into the core biochemical properties of 2'-deoxyisoguanosine (isoG), an unnatural nucleoside with significant potential in expanding the genetic alphabet and developing novel therapeutic and diagnostic tools.

Core Biochemical and Physical Properties

This compound is a structural isomer of 2'-deoxyguanosine. While not found in naturally occurring nucleic acids, it can be formed through the oxidative damage of 2'-deoxyadenosine.[1] Its unique hydrogen bonding pattern allows it to form a highly stable base pair with 5-methyl-2'-deoxyisocytidine (isoC), a pairing that is even more stable than the canonical guanine-cytosine (G-C) pair.[1][2] This enhanced stability and alternative base-pairing geometry have made isoG a valuable tool for the construction of parallel-stranded DNA and for expanding the genetic code.[1][3]

PropertyDescriptionReference
Catalogue Number 203-38[4]
CAS Number 106449-56-3[4]
IUPAC Name This compound[4]
Purity > 98%[4]
Appearance White to off-white crystals[4]
Storage 3 years at +4ºC (dry compound)[4]

Thermodynamic Stability of isoG-Containing Duplexes

The incorporation of isoG into DNA duplexes significantly impacts their thermal stability. The stability of the isoG-isoC base pair is a key feature, surpassing that of natural base pairs.[2]

Duplex ModificationChange in Melting Temperature (Tm)Thermodynamic ParametersReference
Single isoId replacing dT in d(T12)/d(A12)~15°C decreaseData determined from melting curves[5]
Two isoId residues replacing dT in d(T12)/d(A12)~25°C decreaseData determined from melting curves[5]
2'F-ANA/RNA hybridsEnhanced stability due to favorable enthalpy and entropy-ΔΔH = 16 kcal/mol (compared to DNA oligomer)[6]
Duplex with dX:C vs dG:C5°C decreaseTm(dG:C) = 78.16 ± 0.26°C, Tm(dX:C) = 73.26 ± 0.53°C[7]

Enzymatic Recognition and Incorporation

Several DNA and RNA polymerases can recognize and incorporate isoG triphosphate (isoGTP) into nucleic acid strands. This property is crucial for the in vitro and in vivo application of an expanded genetic alphabet.

PolymeraseIncorporation ActivityNotesReference
T7 RNA PolymeraseIncorporates iso-G opposite iso-C.In a template, iso-G directs the incorporation of only U.[8]
AMV Reverse TranscriptaseIncorporates iso-G opposite iso-C.[8]
Klenow Fragment of DNA Polymerase IIncorporates iso-G opposite iso-C.In a template, iso-G directs the incorporation of both iso-C and T.[8]
T4 DNA PolymeraseDoes not incorporate iso-G opposite iso-C.[8]

The enzymatic synthesis of this compound 5'-monophosphate (dBMP), a precursor for isoG incorporation, has been achieved through the conversion of 2'-deoxyxanthosine (B1596513) 5'-monophosphate (dXMP) by the bacteriophage enzyme PurZ and bacterial PurB.[9][10]

Enzymatic_Synthesis_of_dBMP cluster_enzymes dXMP 2'-deoxyxanthosine 5'-monophosphate (dXMP) dBMP This compound 5'-monophosphate (dBMP) dXMP->dBMP Enzymatic Conversion Enzymes PurZ (bacteriophage) PurB (bacterial)

Enzymatic conversion of dXMP to dBMP.

Experimental Protocols

Synthesis of this compound

A common method for the chemical synthesis of this compound involves a multi-step procedure starting from 2,6-diaminopurine (B158960).[11]

  • Preparation of Isoguanine (B23775): Selective diazotization of 2,6-diaminopurine.[11]

  • Solubility Enhancement: Conversion of isoguanine to its N9-trityl derivative.[11]

  • Protection of Functional Groups:

    • Silylation of the O2-carbonyl group with TMSCl.[11]

    • Protection of the N6-amino group as the tetramethylsuccinimide (B48748) (M4SI).[11]

    • Protection of the O2-carbonyl as the DPC derivative.[11]

  • Detritylation: Removal of the trityl group.[11]

  • Glycosylation: The resulting product is glycosylated to yield fully protected this compound.[11]

Synthesis_of_isoG DAP 2,6-Diaminopurine IsoG_base Isoguanine DAP->IsoG_base Diazotization Trityl_IsoG N9-Trityl-Isoguanine IsoG_base->Trityl_IsoG Tritylation Protected_IsoG Protected Isoguanine (TMS, M4SI, DPC) Trityl_IsoG->Protected_IsoG Protection Steps Detritylated_IsoG Detritylated Protected Isoguanine Protected_IsoG->Detritylated_IsoG Detritylation Final_Product Fully Protected This compound Detritylated_IsoG->Final_Product Glycosylation

Chemical synthesis workflow for this compound.
Incorporation into Oligonucleotides and Purification

This compound is incorporated into DNA strands using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.[8] The phosphoramidite of the protected this compound is a key building block for this process.[1]

Purification Protocol for Oligonucleotides with Single isoG Modifications: [1]

  • Initial Purification: The "trityl-on" oligonucleotides are purified.[1]

  • Detritylation: Treatment with 2.5% CHCl2COOH/CH2Cl2 for 2 minutes at 8 °C to remove the 4,4'-dimethoxytrityl groups.[1]

  • Final Purification: Further purification by reversed-phase HPLC.[1]

  • Desalting: Performed on a reversed-phase column (RP-18).[1]

Special Deprotection and Purification for Oligonucleotides with Multiple isoG Modifications: [1]

  • Deprotection: Use of concentrated 28% aqueous NH3 at room temperature for 24 hours.[1]

  • OPC Column Application: The oligonucleotide solutions are applied to OPC columns.[1]

  • On-Column Detritylation: Performed with 3% trifluoroacetic acid.[1]

Characterization by Mass Spectrometry

Mass spectrometry (MS) is a critical tool for verifying the molecular weight and purity of synthesized oligonucleotides containing isoG.[12][13] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are commonly employed techniques.[12][13][14]

Mass_Spec_Workflow Oligo Synthesized Oligonucleotide (containing isoG) Ionization Ionization (ESI or MALDI) Oligo->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis (Molecular Weight vs. Calculated) Detector->Data_Analysis

General workflow for mass spectrometry analysis of oligonucleotides.

Applications in Research and Development

The unique properties of this compound make it a valuable molecule for various applications:

  • Expansion of the Genetic Alphabet: The isoG-isoC pair can function as a third, unnatural base pair in replication and transcription, enabling the site-specific incorporation of novel components into DNA and RNA.[2][3]

  • Development of DNA with Parallel Chain Orientation: isoG has been utilized in the construction of DNA duplexes where the two strands run in the same direction.[1]

  • Probing DNA-Protein Interactions: Oligonucleotides containing isoG can be used as probes to study the recognition and binding of proteins to DNA.[15]

  • Construction of Supramolecular Aggregates: Similar to deoxyguanosine, isoG can self-assemble into higher-order structures.[1]

  • Fluorescent Probes: Analogs of isoguanosine (B3425122) have been developed as fluorescent probes to study nucleic acid structure and dynamics.[16][17]

This guide provides a foundational understanding of the biochemical properties of this compound. For researchers and developers, harnessing these properties opens up new avenues for creating novel diagnostics, therapeutics, and research tools based on an expanded genetic system.

References

Tautomeric Forms of 2'-Deoxyisoguanosine in DNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-deoxyisoguanosine (dG), a constitutional isomer of 2'-deoxyguanosine (B1662781), is a product of oxidative damage to adenine (B156593) in DNA and has been implicated in mutagenesis.[1][2] Unlike the canonical DNA nucleobases, dG exhibits a significant propensity to exist in multiple tautomeric forms, primarily the keto and enol forms. This tautomeric equilibrium is highly sensitive to environmental factors and plays a crucial role in its base-pairing properties, leading to the formation of mismatched pairs and posing challenges to the fidelity of DNA replication. This guide provides a comprehensive overview of the tautomeric forms of dG* within the DNA duplex, summarizing key quantitative data, detailing experimental protocols for their study, and illustrating the fundamental concepts through logical diagrams.

Tautomeric Forms of this compound

This compound can exist in several tautomeric forms, with the most significant being the keto-amino and enol-imino forms. The equilibrium between these tautomers is a critical determinant of dG*'s biological function and mutagenic potential.

The primary tautomeric equilibrium of this compound involves the migration of a proton between the N1 and O2 positions of the purine (B94841) ring, resulting in the keto and enol forms, respectively.[2]

  • Keto (N1-H) form: This is the predominant form in aqueous solution at lower temperatures.[3][4]

  • Enol (O2-H) form: The population of this form increases with temperature and in less polar environments.[2][4][5] It has been suggested that the enol tautomer is responsible for the misincorporation of thymine (B56734) opposite dG*.[2][5]

  • N3-H tautomer: The existence of an N3-H tautomer has also been proposed, further adding to the complexity of dG*'s structural dynamics.[2]

The relative populations of these tautomers are influenced by factors such as temperature, solvent polarity, and the local DNA sequence environment.

Quantitative Data on Tautomeric Equilibrium

The equilibrium between the keto and enol forms of dG* has been investigated using various experimental and computational methods. The following tables summarize the key quantitative findings from the literature.

Parameter Condition Value Method Reference
Tautomeric Constant (KTAUT = [keto]/[enol])Aqueous solution, room temperature~10Not Specified[6]
Population of the enol-like formIn iG•T base pairs in a DNA duplex, 2°CPredominantly wobble form (keto)NMR Spectroscopy[5]
Population of the enol-like formIn iG•T base pairs in a DNA duplex, 40°C~40%NMR Spectroscopy[5]
Population of the N1-H keto formIn a duplex DNA, aqueous solution, 0°C~95%Not Specified[3]
Population of another form (likely O2-H enol)In a duplex DNA, aqueous solution, 40°C40%Not Specified[3]
Computational Method Tautomer Relative Stabilization Energy (kcal/mol) Reference
B3LYP/6-31+G(d,p) with microsolvationsyn-H1 (most stable neutral tautomer)0[1]
anti-H13.30[1]
syn-H1,H3 (most stable protonated tautomer)0[1]
anti-H1,H35.18[1]

Impact on DNA Structure and Base Pairing

The tautomeric state of dG* directly influences its hydrogen bonding pattern and, consequently, its base-pairing partner within the DNA double helix. While the keto form can form a wobble base pair with thymine, the enol form can adopt a Watson-Crick-like geometry with thymine, which is more readily accepted by DNA polymerases.[2][5]

High-resolution crystal structures of a DNA dodecamer containing iG•T base pairs have revealed that both Watson-Crick and wobble conformations can coexist, highlighting the structural ambiguity introduced by dG*.[5]

Experimental Protocols

The study of dG* tautomerism relies on a combination of experimental and computational techniques to probe the structural and energetic landscape of its different forms.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the conformation of dG* within a DNA duplex.

Methodology:

  • Oligonucleotide Synthesis and Purification: The DNA oligomer containing dG* is chemically synthesized and purified using standard phosphoramidite (B1245037) chemistry and HPLC.

  • Crystallization: The purified DNA is crystallized, often in the presence of a minor groove binder like Hoechst 33342 to facilitate crystal packing.[5] Crystallization conditions (e.g., precipitant, temperature, pH) are screened to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals. The structure is then solved and refined to high resolution (e.g., 1.4 Å) to precisely determine the atomic positions and hydrogen bonding patterns of the iG•T base pairs.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the solution-state structure and dynamics of DNA containing dG*, providing insights into the tautomeric equilibrium in a more physiological environment.

Methodology:

  • Sample Preparation: The DNA oligomer containing dG* is synthesized and purified. For certain experiments, isotopic labeling (e.g., with 15N) can be employed to provide more detailed information on tautomeric states.[7]

  • NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed at varying temperatures. Key experiments include 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) to determine inter-proton distances and 1H-15N HSQC (Heteronuclear Single Quantum Coherence) to probe the protonation state of nitrogen atoms.

  • Data Analysis: The temperature-dependent changes in the NMR spectra, such as the appearance of new peaks or shifts in existing ones, are analyzed to monitor the equilibrium between different duplex forms, indicative of the keto-enol tautomerism.[5]

Computational Chemistry

Computational methods, particularly density functional theory (DFT), are employed to calculate the relative stabilities of different dG* tautomers and to provide a theoretical framework for interpreting experimental results.

Methodology:

  • Model Building: Structural models of the different tautomers of dG*, both as isolated nucleosides and within a DNA duplex, are constructed.

  • Quantum Chemical Calculations: High-level quantum chemical calculations (e.g., B3LYP or MP2 with appropriate basis sets like cc-pVDZ or aug-cc-pVTZ) are performed to optimize the geometries and calculate the energies of the different tautomers.[1][8] Solvent effects are often included using implicit (e.g., IEFPCM) or explicit solvent models.[1]

  • Analysis: The calculated energies are used to determine the relative stabilities of the tautomers and to predict their equilibrium populations.

Biological Implications and Drug Development

The tautomeric ambiguity of dG* has significant biological consequences, primarily related to its mutagenic potential. The ability of the enol tautomer to form a stable Watson-Crick-like base pair with thymine allows it to be efficiently incorporated by DNA polymerases, leading to A→C transversions if the original lesion resulted from adenine oxidation.[2][5]

Understanding the tautomeric behavior of dG* and other modified nucleobases is crucial for:

  • Elucidating Mechanisms of Mutagenesis: Gaining insight into how DNA lesions lead to mutations.

  • Development of Diagnostic Tools: Designing probes that can specifically recognize and detect dG* in DNA.[9]

  • Antiviral and Anticancer Drug Design: The principle of tautomeric poisoning of polymerases is a key mechanism for several antiviral drugs. A deeper understanding of dG* tautomerism can inform the design of novel nucleoside analogs with therapeutic applications.[10][11]

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Tautomeric_Equilibrium Keto Keto (N1-H) Form (Predominant in aqueous solution) Enol Enol (O2-H) Form (Favored at higher temp. & nonpolar env.) Keto->Enol Proton Transfer N3H N3-H Form (Proposed) Keto->N3H

Caption: Tautomeric equilibrium of this compound.

Mismatched_Base_Pairing cluster_dG This compound (dG*) Tautomers cluster_Pairing Base Pairing with Thymine (T) cluster_Polymerase DNA Polymerase Interaction Keto Keto Form Wobble Wobble Pair Keto->Wobble Forms Enol Enol Form WC Watson-Crick-like Pair Enol->WC Forms PoorSubstrate Poor Substrate (May be edited out) Wobble->PoorSubstrate GoodSubstrate Good Substrate (Incorporated) WC->GoodSubstrate Mutation Mutation GoodSubstrate->Mutation Leads to

Caption: Logical workflow of dG* tautomerism leading to mutation.

Experimental_Workflow cluster_Exp Experimental Approaches cluster_Comp Computational Approach cluster_Data Data Output Xray X-ray Crystallography Structure 3D Structure (Solid State) Xray->Structure NMR NMR Spectroscopy Dynamics Solution Structure & Equilibrium Dynamics NMR->Dynamics DFT Density Functional Theory (DFT) Stability Relative Tautomer Stabilities DFT->Stability Interpretation Integrated Understanding of dG* Tautomerism Structure->Interpretation Dynamics->Interpretation Stability->Interpretation

Caption: Interdisciplinary approach to studying dG* tautomerism.

References

An In-depth Technical Guide on the Keto-Enol Tautomerism of 2'-Deoxyisoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-deoxyisoguanosine (dGiso), a structural isomer of 2'-deoxyguanosine, is a molecule of significant interest in the fields of chemical biology and drug development. Its ability to form alternative base pairs and its potential role in mutagenesis are closely linked to its tautomeric properties. Unlike the canonical DNA bases, which predominantly exist in a single tautomeric form, this compound exhibits a significant equilibrium between its keto and enol tautomers. This dynamic equilibrium is sensitive to environmental factors such as solvent polarity and temperature, and it plays a crucial role in the molecule's hydrogen bonding patterns and, consequently, its biological function. This technical guide provides a comprehensive overview of the keto-enol tautomerism of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and presenting visual representations of the underlying chemical principles.

The Keto-Enol Tautomeric Equilibrium

The tautomerism of this compound involves the migration of a proton between a nitrogen atom and an exocyclic oxygen atom, resulting in two distinct isomers: the keto form (a lactam) and the enol form (a lactim).

Caption: Keto-enol tautomeric equilibrium of this compound.

The keto form, specifically the N1-H, 2-keto-6-amino tautomer, is generally the major species in aqueous solutions.[1] However, the enol form can become significantly populated, particularly in less polar environments or at elevated temperatures.[1][2] This shift in equilibrium has profound implications for the hydrogen bonding capabilities of this compound, allowing it to form non-canonical base pairs, for instance with thymidine (B127349).[2]

Quantitative Analysis of the Tautomeric Equilibrium

The equilibrium between the keto and enol forms of this compound can be quantified by the equilibrium constant (Keq), which is the ratio of the concentration of the enol tautomer to that of the keto tautomer. The percentage of each tautomer in a given condition is also a common way to express this equilibrium.

CompoundConditionsKeto Form (%)Enol Form (%)Keq ([Enol]/[Keto])Reference
This compound (in DNA duplex)2°CPredominantMinor-[2]
This compound (in DNA duplex)40°C~60~40~0.67[2]
Isoguanosine (B3425122) (ribonucleoside)Aqueous mediumPredominantMinor-[1]
Isoguanosine (ribonucleoside)DioxaneMinorPredominant> 1[1]

Note: Quantitative data for the isolated this compound nucleoside across a wide range of solvents and temperatures is limited in the current literature. The data for isoguanosine (the ribonucleoside) is included to illustrate the significant influence of solvent polarity on the equilibrium.

Experimental Protocols for Tautomer Analysis

The study of the keto-enol tautomerism of this compound relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and quantification of tautomers in solution. Both proton (1H) and nitrogen-15 (B135050) (15N) NMR can be employed.

Logical Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis cluster_quant Quantification prep Dissolve dGiso in deuterated solvent (e.g., DMSO-d6, D2O) Add internal standard (e.g., TMSP) acq Acquire 1H or 15N NMR spectrum at controlled temperature prep->acq proc Fourier transform Phase and baseline correction acq->proc analysis Identify characteristic signals for keto and enol tautomers Integrate signal areas proc->analysis quant Calculate tautomer ratio from integrated signal intensities Determine Keq and % population analysis->quant

Caption: Workflow for NMR-based analysis of tautomerism.

Detailed Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in the desired deuterated solvent (e.g., DMSO-d6 for better solubility and exchangeable proton observation, or D2O for aqueous environment simulation). The concentration should be sufficient for a good signal-to-noise ratio, typically in the millimolar range.

    • For quantitative analysis, an internal standard with a known concentration and a signal that does not overlap with the analyte signals should be added.

  • NMR Data Acquisition:

    • Acquire 1H NMR spectra at a specific temperature. To study the effect of temperature, spectra should be recorded at various, well-controlled temperatures.

    • Key signals to monitor in 1H NMR include the imino proton (N1-H) of the keto form and the hydroxyl proton (O2-H) of the enol form. The chemical shifts of the aromatic and sugar protons will also differ slightly between the two tautomers.

    • For more detailed structural information, 15N NMR can be employed, as the chemical shifts of the nitrogen atoms in the purine (B94841) ring are highly sensitive to the tautomeric state.

  • Data Analysis and Quantification:

    • Assign the peaks in the NMR spectrum to the corresponding protons of the keto and enol forms based on literature values and 2D NMR experiments (e.g., COSY, HSQC).

    • Integrate the area of well-resolved signals corresponding to each tautomer.

    • The ratio of the integrals, after correcting for the number of protons giving rise to each signal, provides the molar ratio of the tautomers. From this, the equilibrium constant (Keq) and the percentage of each tautomer can be calculated.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium by monitoring changes in the absorption spectrum as a function of solvent or temperature. The keto and enol forms of this compound have distinct absorption maxima.

Logical Workflow for UV-Vis Analysis:

UVVis_Workflow cluster_prep_uv Sample Preparation cluster_acq_uv Data Acquisition cluster_analysis_uv Data Analysis cluster_quant_uv Quantification prep_uv Prepare stock solution of dGiso Dilute to desired concentration in different solvents/buffers acq_uv Record UV-Vis absorption spectra (e.g., 200-400 nm) at various temperatures prep_uv->acq_uv analysis_uv Identify absorption maxima (λmax) for keto and enol forms Deconvolute overlapping spectra acq_uv->analysis_uv quant_uv Use Beer-Lambert law and molar extinction coefficients to determine concentrations of each tautomer analysis_uv->quant_uv

Caption: Workflow for UV-Vis-based analysis of tautomerism.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

    • Prepare a series of dilutions in the solvents or buffer solutions of interest. The final concentration should be in the micromolar range to ensure absorbance values are within the linear range of the spectrophotometer.

  • UV-Vis Data Acquisition:

    • Record the UV-Vis absorption spectrum of each sample over a relevant wavelength range (e.g., 220-350 nm).

    • To study the effect of temperature, use a temperature-controlled cuvette holder and record spectra at different temperatures after allowing the sample to equilibrate.

  • Data Analysis and Quantification:

    • The absorption spectra of the keto and enol forms will have different λmax values. These can be determined by studying the compound in conditions where one tautomer is expected to be highly predominant (e.g., a non-polar solvent for the enol form and a highly polar one for the keto form).

    • For mixtures, the observed spectrum is a linear combination of the spectra of the two tautomers. By using the molar extinction coefficients of the pure tautomers at specific wavelengths, the concentration of each can be determined, and thus the equilibrium constant.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies. They can provide insights into the relative stabilities of the tautomers and help in the interpretation of spectroscopic data.

Logical Workflow for Computational Analysis:

Comp_Workflow cluster_model Model Building cluster_calc Quantum Mechanical Calculations cluster_analysis_comp Data Analysis cluster_comp_exp Comparison with Experiment model Build 3D structures of keto and enol tautomers of dGiso calc Perform geometry optimization and frequency calculations (e.g., DFT) in gas phase and with solvent models model->calc analysis_comp Calculate relative electronic and free energies of tautomers Predict spectroscopic properties (NMR, UV-Vis) calc->analysis_comp comp_exp Compare calculated energies and spectra with experimental data to validate the computational model analysis_comp->comp_exp

Caption: Workflow for computational analysis of tautomerism.

Detailed Methodology:

  • Model Building:

    • Construct the 3D structures of the keto and enol tautomers of this compound using molecular modeling software.

  • Quantum Mechanical Calculations:

    • Perform geometry optimizations and frequency calculations for each tautomer using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-31G(d,p) or larger.

    • To account for solvent effects, use an implicit solvent model (e.g., Polarizable Continuum Model - PCM) corresponding to the experimental solvent.

  • Data Analysis:

    • From the output of the calculations, determine the electronic energies and Gibbs free energies of each tautomer. The difference in Gibbs free energy (ΔG) can be used to calculate the theoretical equilibrium constant (Keq = e-ΔG/RT).

    • The calculations can also be used to predict NMR chemical shifts and UV-Vis absorption wavelengths, which can aid in the assignment of experimental spectra.

Conclusion

The keto-enol tautomerism of this compound is a fundamental property that dictates its structure, reactivity, and biological function. A thorough understanding of this equilibrium is essential for researchers in drug development and chemical biology who are working with this and related molecules. The combination of experimental techniques like NMR and UV-Vis spectroscopy with computational chemistry provides a powerful approach to characterize and quantify the tautomeric populations under various conditions. The methodologies and data presented in this guide offer a solid foundation for further research into the fascinating and complex world of nucleoside tautomerism.

References

Pioneering Investigations into Isoguanosine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Foundational Research into the Synthesis, Properties, and Biological Significance of Isoguanosine (B3425122) and its Derivatives.

This technical guide provides a comprehensive overview of the seminal studies on isoguanosine (isoG) and its derivatives, catering to researchers, scientists, and professionals in the field of drug development. The document delves into the initial discoveries, early synthetic methodologies, and the nascent understanding of the biological roles of these intriguing purine (B94841) analogs. Particular emphasis is placed on quantitative data, detailed experimental protocols, and the visualization of key molecular processes.

Early Synthesis of Isoguanosine and Its Derivatives

The initial explorations into isoguanosine chemistry were marked by innovative synthetic strategies that laid the groundwork for future advancements. Several key methods were established in the mid-20th century, each with its distinct advantages and limitations.

Synthesis from 2,6-Diaminopurine (B158960) Riboside (Davoll, 1951)

One of the earliest practical syntheses of isoguanosine was reported by Davoll in 1951. This method involved the diazotization of 2,6-diaminopurine riboside.[1]

Experimental Protocol:

A detailed protocol for a large-scale synthesis based on this method is as follows:

  • Suspend 200 g of 2,6-diaminopurine riboside (0.71 mol) in 4 L of H₂O at room temperature.

  • Add 1 L of acetic acid (17.4 mol) over a period of 5 minutes.

  • Add a solution of 122 g of NaNO₂ (1.76 mol) in 1 L of H₂O dropwise.

  • Stir the resulting clear solution for 40 minutes to obtain a yellow solution.

  • Adjust the pH of the solution to 7 with 2.8% aqueous NH₃ in an ice water bath to precipitate the product.

  • Dissolve the precipitate in 0.1 M HCl with heating and add activated charcoal.

  • Perform a hot filtration and then cool the filtrate in an ice bath.

  • Neutralize the filtrate with 0.1 M NaOH to reprecipitate the isoguanosine.

  • Collect the solid by filtration, wash with ice water, and dry under vacuum to yield a light yellow powder.[2]

Starting Material Reagents Product Yield Reference
2,6-Diamino-9-β-D-ribofuranosylpurineNitrous Acid9-β-D-ribofuranosyl-isoguanine57%[3]
2,6-Diamino-9-β-D-glucopyranosylpurineNitrous Acid9-β-D-glucopyranosyl-isoguanine55%[3]
Synthesis from 5-Aminoimidazole-4-carboxamide (B1664886) (AICA) Riboside (Yamazaki, 1976)

In 1976, Yamazaki and colleagues reported an unexpected formation of isoguanine (B23775) during a synthetic process for guanine (B1146940) starting from 5-aminoimidazole-4-carboxamide (AICA). Isoguanine was obtained from the intermediate 4-cyanamido-imidazole-carboxamide under weakly alkaline or neutral conditions.[3]

Synthesis from Guanosine (Nair, 1985 and Divakar, 1991)

A significant advancement came in 1985 when Nair and coworkers developed a reproducible and efficient five-step method for synthesizing isoguanosine from the more readily available guanosine.[3] This method, however, had a relatively low yield of 34% and involved a photochemical step.[3] In 1991, Divakar and his team reported an improved five-step route, also starting from guanosine, that achieved a much higher overall yield of 64% and avoided the complex photochemical step.[3]

Biological Investigations and Mechanistic Insights

Early research into the biological properties of isoguanosine and its derivatives uncovered their fascinating and complex interactions within biological systems, particularly in the context of nucleic acid replication.

Tautomerism and Ambiguous Base Pairing

A key feature of isoguanine that quickly became a focus of study is its propensity to exist in different tautomeric forms. This characteristic leads to ambiguous base pairing during DNA and RNA synthesis, a phenomenon that was hypothesized to be a potential source of mutations.[1][4] The keto tautomer of isoguanine can form a Watson-Crick-like base pair with isocytosine (B10225). However, the enol tautomer can mispair with thymine (B56734) (or uracil).[1]

dot

Tautomeric forms of isoguanine and their base pairing partners.
Interaction with DNA and RNA Polymerases

Seminal work by Switzer, Benner, and colleagues in 1993 provided crucial insights into the enzymatic recognition of the isoguanine-isocytosine base pair. Their research demonstrated that several DNA and RNA polymerases could incorporate isoguanosine triphosphate (isoGTP) opposite an isocytosine in a template strand.[1]

Experimental Protocol: DNA Polymerase Incorporation Assay

A general protocol to assess the incorporation of nucleotide analogs by DNA polymerases, based on early methodologies, is as follows:

  • Primer-Template Annealing: A radiolabeled (e.g., ³²P) primer is annealed to a synthetic DNA template containing the base of interest (e.g., isocytosine).

  • Reaction Mixture Preparation: The annealed primer-template is incubated with the DNA polymerase, the deoxynucleotide triphosphate analog to be tested (e.g., d-isoGTP), and other required dNTPs in a suitable reaction buffer.

  • Enzymatic Reaction: The reaction is initiated and allowed to proceed for a defined period at the optimal temperature for the polymerase.

  • Quenching: The reaction is stopped by the addition of a quenching solution (e.g., EDTA).

  • Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis. The incorporation of the radiolabeled primer into a longer product strand is visualized by autoradiography.[5][6]

The study by Switzer et al. revealed that T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase I could all catalyze the formation of an isoG-isoC base pair. Interestingly, T4 DNA polymerase did not exhibit this activity under the tested conditions.[1] This work also highlighted the tendency of polymerases to incorporate isoG opposite thymine, likely due to the enol tautomer of isoguanine.[1]

dot

Polymerase_Interaction cluster_template Template Strand cluster_incoming Incoming Nucleotide cluster_enzyme Enzyme cluster_product Newly Synthesized Strand Template_isoC Isocytosine Polymerase DNA/RNA Polymerase (e.g., Klenow, T7 RNA Pol) Template_isoC->Polymerase Positions in active site d_isoGTP d-isoGTP d_isoGTP->Polymerase Binds to active site New_Strand Incorporated Isoguanine Polymerase->New_Strand Catalyzes incorporation

References

Formation of 2'-Deoxyisoguanosine from Oxidative Damage of dA Bases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative damage to DNA is a constant threat to genomic integrity, arising from both endogenous metabolic processes and exogenous sources. Reactive oxygen species (ROS) can modify all components of the DNA molecule, including the deoxyribose sugar and the nitrogenous bases. While the oxidative damage of guanine, leading to the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), has been extensively studied, other lesions also contribute to mutagenesis and cellular dysfunction. One such lesion is 2'-deoxyisoguanosine (dIG), also known as 2-hydroxy-2'-deoxyadenosine (2-OH-dA), which arises from the oxidative damage of 2'-deoxyadenosine (B1664071) (dA) bases. This technical guide provides a comprehensive overview of the formation of dIG, its biological consequences, and the methodologies used for its detection and analysis.

The Chemistry of this compound Formation

The formation of dIG from dA is a result of the attack of reactive oxygen species, particularly the hydroxyl radical (•OH), on the adenine (B156593) base. The proposed mechanism involves the hydroxylation at the C-2 position of the purine (B94841) ring.

Fenton Reaction and Hydroxyl Radical Production

In laboratory settings, the Fenton reaction is a commonly employed method to generate hydroxyl radicals and induce oxidative DNA damage. This reaction involves the oxidation of ferrous ions (Fe²⁺) by hydrogen peroxide (H₂O₂), producing highly reactive hydroxyl radicals.

  • Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

These hydroxyl radicals can then react with 2'-deoxyadenosine, leading to the formation of various oxidation products, including dIG.

Products of dA Oxidation

The oxidation of 2'-deoxyadenosine by hydroxyl radicals yields a spectrum of products. While 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxodA) is a major product, dIG is formed as a minor but significant lesion[1]. Other products, such as 4,6-diamino-5-formamidopyrimidine (B1223167) (Fapy-dA), are also generated[2]. The relative yields of these products can be influenced by the specific reaction conditions and the local DNA sequence environment.

Quantitative Analysis of this compound Formation

Quantitative data on the formation of dIG is less abundant compared to that of 8-oxodG. However, studies have provided some insights into its yield relative to other oxidative lesions.

Comparative Yields of Oxidative Adenine and Guanine Lesions

Research has shown that the formation of 2-hydroxyadenine, the nucleobase of dIG, is significantly lower than that of 8-hydroxyguanine, the base of the well-known oxidative damage marker 8-oxodG. When subjected to oxygen radical treatment with Fe²⁺-EDTA, the production of 2-hydroxyadenine from monomeric precursors is 3-6 times lower than that of 8-hydroxyguanine. This difference is even more pronounced in polynucleotides, where the yield of 2-hydroxyadenine is approximately 40-fold lower[1]. The yield of dIG has also been shown to be low compared to that of 8-oxodA under most oxidative conditions studied[1].

Table 1: Relative Formation of Oxidative Purine Lesions

LesionPrecursorOxidizing AgentRelative YieldReference
2-HydroxyadenineAdenine (monomer)Fe²⁺-EDTA / O₂3-6 fold less than 8-OH-Gua[1]
2-HydroxyadenineAdenine (in polynucleotides)Fe²⁺-EDTA / O₂~40 fold less than 8-OH-Gua[1]
2-OH-dAdo2'-deoxyadenosineγ-rays, Fenton reactionMinor product compared to 8-oxodAdo[1]

Biological Consequences of this compound

The formation of dIG in DNA has significant biological implications, primarily due to its mutagenic nature and its interaction with the cellular DNA repair machinery.

Mutagenic Potential

This compound is a miscoding lesion. During DNA replication, its altered hydrogen bonding properties can lead to the incorrect incorporation of nucleotides by DNA polymerases. In vitro studies have demonstrated that DNA polymerase alpha can incorporate 2-hydroxydeoxyadenosine triphosphate (2-OH-dATP) opposite both thymine (B56734) (T) and cytosine (C) in a DNA template[1]. This misincorporation can lead to point mutations if not repaired. The mutagenic potential of 2-hydroxyadenine is considered to be comparable to that of 8-oxoguanine[3]. Replication of a template containing 2-OH-A by various DNA polymerases has been shown to be mutagenic, causing base substitutions and single-base deletions[4].

DNA Repair Mechanisms

The primary pathway for the repair of single-base lesions, including many forms of oxidative damage, is the Base Excision Repair (BER) pathway. This pathway is initiated by DNA glycosylases that recognize and excise the damaged base. However, studies on the repair of 2-hydroxyadenine have revealed that it is not a substrate for the common DNA glycosylases that recognize other oxidative lesions like 8-oxoguanine. Endonuclease nicking assays using extracts from rat organs did not detect any glycosylase activity for 2-OH-Ade, while the activity for 8-OH-Gua was readily observed[3]. This suggests that dIG is not repaired by a glycosylase-type mechanism in mammalian cells[3].

The persistence of dIG due to the lack of efficient BER may increase its mutagenic potential. While the specific repair pathway for dIG has not been definitively elucidated, the Nucleotide Excision Repair (NER) pathway, which recognizes and repairs bulky, helix-distorting lesions, might be involved in its removal, although this has not been directly demonstrated. Some forms of oxidative damage are known to be repaired by the NER pathway[5][6].

DNA Polymerase Stalling

The presence of dIG in the DNA template can also pose a block to DNA replication. Some DNA polymerases may stall at the site of the lesion, which can lead to replication fork collapse and the formation of double-strand breaks. The bypass of 2-OH-A by DNA polymerase η is very inefficient, while Dpo4 can replicate past the lesion, albeit with the introduction of mutations[4].

Experimental Protocols

The following sections outline the key experimental methodologies for the study of dIG formation and detection.

Induction of Oxidative Damage using the Fenton Reaction

This protocol describes a general method for inducing oxidative damage in a solution of 2'-deoxyadenosine.

Materials:

  • 2'-deoxyadenosine (dA) solution (e.g., 1 mM in nuclease-free water)

  • Iron(II) sulfate (B86663) (FeSO₄) solution (e.g., 10 mM in nuclease-free water, freshly prepared)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 100 mM in nuclease-free water)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Nuclease-free water

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:

    • Phosphate buffer to a final concentration of 10 mM.

    • dA solution to a final concentration of 0.1 mM.

    • FeSO₄ solution to a final concentration of 1 mM.

  • Initiate the reaction by adding H₂O₂ solution to a final concentration of 10 mM.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a chelating agent like EDTA or by flash-freezing in liquid nitrogen.

  • The sample is now ready for analysis by HPLC-MS/MS.

Fenton_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Fenton Reaction cluster_analysis Sample Processing dA 2'-deoxyadenosine Solution H2O2 Add H2O2 dA->H2O2 FeSO4 FeSO4 Solution FeSO4->H2O2 Buffer Phosphate Buffer Buffer->H2O2 Incubate Incubate at 37°C H2O2->Incubate Stop Stop Reaction Incubate->Stop Analysis HPLC-MS/MS Analysis Stop->Analysis

Workflow for Fenton Reaction-induced oxidation of dA.
Analysis of this compound by HPLC-MS/MS

This protocol provides a general framework for the quantification of dIG in a sample of oxidatively damaged DNA, adapted from methods for other oxidative lesions[7][8][9].

1. DNA Extraction and Enzymatic Digestion:

  • Extract DNA from cells or tissues using a method that minimizes artificial oxidation (e.g., using NaI or guanidinium-based solutions with antioxidants).

  • Quantify the extracted DNA.

  • To 10-50 µg of DNA, add a cocktail of enzymes for complete digestion to nucleosides. A typical cocktail includes:

    • DNase I

    • Nuclease P1

    • Phosphodiesterase I and II

    • Alkaline phosphatase

  • Incubate at 37°C for 6-18 hours to ensure complete digestion.

  • Terminate the reaction and remove proteins (e.g., by ultrafiltration or chloroform (B151607) extraction).

2. HPLC Separation:

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 150 mm, 3 µm particle size) is typically used.

  • Mobile Phase A: Aqueous solution with a volatile buffer (e.g., 2 mM ammonium (B1175870) formate).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the nucleosides. The gradient should be optimized to achieve good separation of dIG from other nucleosides and potential isomers.

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

3. MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for nucleoside analysis.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for dIG.

    • Precursor Ion (Q1): The protonated molecular ion of dIG ([M+H]⁺).

    • Product Ion (Q3): A characteristic fragment ion, typically the protonated base ([BH₂]⁺), resulting from the collision-induced dissociation of the precursor ion.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-dIG) that is added to the sample before digestion.

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc HPLC Separation cluster_ms MS/MS Detection cluster_data Data Analysis DNA_Extraction DNA Extraction Enzymatic_Digestion Enzymatic Digestion to Nucleosides DNA_Extraction->Enzymatic_Digestion HPLC Reverse-Phase C18 Column Gradient Elution Enzymatic_Digestion->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI MRM Multiple Reaction Monitoring (MRM) ESI->MRM Quantification Quantification using Internal Standard MRM->Quantification

General workflow for HPLC-MS/MS analysis of dIG.

Cellular Signaling in Response to this compound

The cellular response to DNA damage is a complex network of signaling pathways that coordinate cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis. While specific signaling pathways activated by dIG have not been extensively characterized, general DNA damage response (DDR) pathways are likely to be involved.

Potential Involvement of ATR and ATM Kinases

The master regulators of the DDR are the kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).

  • ATR: This kinase is primarily activated by single-stranded DNA (ssDNA) regions, which can arise from stalled replication forks. Given that dIG can stall DNA polymerases, it is plausible that the resulting replication stress could lead to the formation of ssDNA and subsequent activation of the ATR-Chk1 signaling cascade. This would lead to cell cycle arrest to allow time for repair.

  • ATM: This kinase is primarily activated by DNA double-strand breaks (DSBs). While dIG itself is not a DSB, the collapse of a replication fork stalled at a dIG lesion could lead to the formation of a DSB, which would then activate the ATM-Chk2 pathway.

The lack of efficient repair by the BER pathway may lead to the persistence of dIG lesions, increasing the likelihood of replication fork stalling and the activation of these stress-response pathways.

DNA_Damage_Response cluster_damage DNA Damage cluster_replication Replication Stress cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome dIG This compound (dIG) Lesion Stall Replication Fork Stalling dIG->Stall ssDNA ssDNA Formation Stall->ssDNA DSB Replication Fork Collapse (DSB Formation) Stall->DSB ATR ATR Activation ssDNA->ATR ATM ATM Activation DSB->ATM Chk1 Chk1 Activation ATR->Chk1 Chk2 Chk2 Activation ATM->Chk2 Arrest Cell Cycle Arrest Chk1->Arrest Chk2->Arrest Repair DNA Repair (e.g., NER?) Arrest->Repair Apoptosis Apoptosis Arrest->Apoptosis

Hypothesized signaling in response to dIG-induced replication stress.

Conclusion

This compound is a mutagenic product of oxidative damage to 2'-deoxyadenosine. Although it is formed in lower yields compared to other oxidative lesions like 8-oxodG, its persistence in the genome due to the lack of efficient repair by the BER pathway makes it a potentially significant contributor to mutagenesis and genomic instability. The methodologies for its detection and quantification are based on the robust and sensitive technique of HPLC-MS/MS. Further research is needed to fully elucidate the specific DNA repair pathways responsible for its removal and the detailed signaling cascades that are activated in response to this lesion. A deeper understanding of the formation and biological consequences of dIG will be crucial for developing strategies to mitigate the effects of oxidative stress and for the development of novel therapeutics.

References

The Biological Significance of 2'-Deoxyisoguanosine Formation In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-deoxyisoguanosine (dIG), a product of oxidative damage to 2'-deoxyadenosine (B1664071) (dA), represents a significant threat to genomic integrity. Its in vivo formation, driven by endogenous and exogenous reactive oxygen species (ROS), leads to mutagenic consequences primarily through its propensity to mispair with thymine (B56734) during DNA replication. This technical guide provides a comprehensive overview of the biological significance of dIG formation, detailing its mutagenic potential, cellular processing, and analytical detection. The guide also outlines experimental protocols and visualizes key pathways to facilitate a deeper understanding for researchers in drug development and related scientific fields.

Introduction: The Formation and Nature of this compound

This compound, also known as 2-hydroxy-2'-deoxyadenosine, is a non-canonical purine (B94841) nucleoside formed in vivo through the oxidation of 2'-deoxyadenosine.[1] This process is primarily mediated by reactive oxygen species (ROS) generated during normal cellular metabolism or from exposure to environmental stressors. The formation of dIG introduces a lesion into the DNA that can disrupt normal DNA replication and transcription, leading to mutations if not properly repaired.[2]

Mutagenic Potential of this compound

The primary biological significance of dIG lies in its mutagenic nature. Unlike the canonical base pairing of adenine (B156593) with thymine, dIG can readily form a stable mispair with thymine (T). This mispairing is a consequence of the altered hydrogen bonding properties of the isoguanine (B23775) base. During DNA replication, the presence of dIG in the template strand can lead to the erroneous incorporation of deoxythymidine triphosphate (dTTP) by DNA polymerases.[2] This results in an A•T to G•C transition mutation in subsequent rounds of replication. Studies have shown that the mutation frequency of 2-hydroxyadenine is comparable to that of the well-characterized oxidative DNA lesion, 8-hydroxyguanine (B145757) (8-OH-Gua).[3]

DNA Polymerase Fidelity and dIGTP Incorporation

The triphosphate form of this compound, dIGTP, can also be formed in the cellular nucleotide pool through the oxidation of dATP. DNA polymerases can incorporate dIGTP into nascent DNA strands. While some polymerases exhibit a degree of selectivity, dIGTP can be incorporated opposite both thymine and cytosine residues in the template strand, further contributing to the mutagenic load.[2]

Table 1: Incorporation of 2-hydroxydeoxyadenosine triphosphate (dIGTP) by DNA Polymerases

DNA PolymeraseIncorporation Opposite Template BaseReference
Klenow fragmentT[2]
DNA polymerase alphaT and C[2]
DNA polymerase betaT and other nucleotides (sequence-dependent)[2]

Cellular Processing and Repair of dIG Lesions

The persistence of dIG in the genome is a critical determinant of its mutagenic outcome. Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA damage. However, the repair of dIG appears to be inefficient.

Base Excision Repair (BER)

The primary pathway for the repair of small, non-helix-distorting base lesions is Base Excision Repair (BER). This pathway is initiated by DNA glycosylases that recognize and excise the damaged base. However, studies have shown that 2-hydroxyadenine is not a substrate for the major DNA glycosylases that typically repair oxidative purine lesions.[3] Nicking activity for 2-OH-Ade was not detected in rat organ extracts under conditions where 8-OH-Gua was efficiently repaired, suggesting that dIG is not repaired by a glycosylase-type mechanism in mammalian cells.[3]

Nucleotide Excision Repair (NER) and Translesion Synthesis (TLS)

While BER is inefficient, other repair or tolerance mechanisms may play a role. Nucleotide Excision Repair (NER) is a more versatile pathway that recognizes and removes bulky, helix-distorting lesions. The potential for NER to recognize dIG is an area of ongoing research. In cases where repair fails, specialized Translesion Synthesis (TLS) polymerases may be recruited to bypass the lesion during replication, albeit often with lower fidelity, which can also contribute to mutagenesis.

This compound as a Biomarker of Oxidative Stress

The presence of dIG in cellular DNA and its excretion products in biological fluids like urine can serve as a potential biomarker for oxidative stress. Quantitative analysis of dIG levels can provide insights into the extent of oxidative DNA damage in various physiological and pathological conditions.

Table 2: Urinary Levels of Oxidative DNA Damage Markers (Hypothetical Comparison)

BiomarkerHealthy Control (ng/mg creatinine)Oxidative Stress Condition (ng/mg creatinine)
8-oxo-dG1.0 - 5.05.0 - 20.0
dIG (Hypothetical) 0.5 - 2.5 2.5 - 10.0

Note: The values for dIG are hypothetical and presented for illustrative purposes, as extensive in vivo quantitative data is still emerging. 8-oxo-dG is a well-established biomarker of oxidative stress.

Experimental Protocols

Detection of this compound in Biological Samples by LC-MS/MS

This protocol is adapted from established methods for the analysis of other oxidized nucleosides.

Objective: To quantify the levels of dIG in DNA extracted from tissues or cells.

Materials:

  • DNA extraction kit

  • Nuclease P1, alkaline phosphatase

  • LC-MS/MS system with a C18 reverse-phase column

  • dIG standard and a stable isotope-labeled internal standard (e.g., ¹⁵N₅-dIG)

  • Acetonitrile (B52724), methanol, formic acid (LC-MS grade)

  • Ultrapure water

Procedure:

  • DNA Extraction: Isolate genomic DNA from the biological sample using a commercial kit, ensuring minimal oxidative damage during the process.

  • DNA Hydrolysis:

    • To 10-50 µg of DNA, add the ¹⁵N₅-dIG internal standard.

    • Digest the DNA to nucleosides by incubating with nuclease P1 followed by alkaline phosphatase.

  • Sample Preparation:

    • Centrifuge the hydrolyzed sample to pellet any undigested material.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Separate the nucleosides using a gradient of acetonitrile in water with 0.1% formic acid.

    • Detect dIG and the internal standard using multiple reaction monitoring (MRM) mode. The specific mass transitions for dIG would need to be determined empirically.

  • Quantification:

    • Generate a standard curve using known concentrations of the dIG standard.

    • Calculate the concentration of dIG in the sample based on the peak area ratio of dIG to the internal standard.

Site-Specific Incorporation of this compound into Oligonucleotides

Objective: To synthesize an oligonucleotide containing a single dIG lesion at a specific position for use in DNA repair or polymerase fidelity assays.

Materials:

  • dIG phosphoramidite (B1245037)

  • DNA synthesizer

  • Standard DNA synthesis reagents

  • Reagents for deprotection and purification (e.g., ammonia, HPLC)

Procedure:

  • Phosphoramidite Synthesis: Synthesize or procure the this compound phosphoramidite building block.

  • Automated DNA Synthesis:

    • Program the DNA synthesizer with the desired oligonucleotide sequence, incorporating the dIG phosphoramidite at the specified position.

    • Perform the automated synthesis using standard phosphoramidite chemistry cycles.

  • Deprotection and Cleavage:

    • Cleave the oligonucleotide from the solid support and remove protecting groups using concentrated ammonium (B1175870) hydroxide.

  • Purification:

    • Purify the full-length oligonucleotide containing the dIG lesion using high-performance liquid chromatography (HPLC).

  • Characterization:

    • Confirm the identity and purity of the synthesized oligonucleotide using mass spectrometry and analytical HPLC.

Visualizing Cellular Pathways and Workflows

Formation and Mutagenic Consequence of dIG

dIG_Formation_and_Mutation dA 2'-deoxyadenosine (dA) in DNA dIG This compound (dIG) dA->dIG Oxidation ROS Reactive Oxygen Species (ROS) Replication DNA Replication dIG->Replication dTTP dTTP incorporation Replication->dTTP mispairing Mispair dIG:T Mispair dTTP->Mispair Replication2 Second Round of Replication Mispair->Replication2 Mutation A:T to G:C Transition Mutation Replication2->Mutation

Caption: Formation of dIG from dA by ROS and its subsequent mutagenic pathway.

Experimental Workflow for dIG Detection

dIG_Detection_Workflow Sample Biological Sample (Tissue, Cells, Urine) DNA_Extraction DNA Extraction Sample->DNA_Extraction Hydrolysis Enzymatic Hydrolysis to Nucleosides DNA_Extraction->Hydrolysis LCMS LC-MS/MS Analysis Hydrolysis->LCMS Quantification Quantification of dIG LCMS->Quantification

Caption: A streamlined workflow for the quantitative analysis of dIG.

Cellular Response to dIG DNA Damage (Hypothesized)

dIG_Cellular_Response dIG dIG Lesion in DNA Replication_Fork_Stalling Replication Fork Stalling dIG->Replication_Fork_Stalling ATR_Activation ATR Activation Replication_Fork_Stalling->ATR_Activation TLS Translesion Synthesis (TLS) Replication_Fork_Stalling->TLS Polymerase switching CHK1_Phosphorylation CHK1 Phosphorylation ATR_Activation->CHK1_Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest CHK1_Phosphorylation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is extensive Mutation Mutation TLS->Mutation

Caption: A hypothesized signaling pathway in response to dIG-induced DNA damage.

Conclusion and Future Directions

The in vivo formation of this compound is a significant event with profound implications for genomic stability. Its mutagenic potential, coupled with inefficient repair, underscores its importance in the etiology of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders. The development of robust and sensitive analytical methods for dIG quantification is crucial for its validation as a biomarker. Furthermore, a deeper understanding of the cellular mechanisms that respond to and process dIG lesions will be critical for developing therapeutic strategies to mitigate its harmful effects. Future research should focus on obtaining precise in vivo quantitative data for dIG, elucidating the specific DNA repair and signaling pathways involved, and exploring the full spectrum of its biological consequences.

References

The Ultrafast Life of an Atypical Nucleoside: An In-Depth Technical Guide to the Excited State Dynamics of 2'-Deoxyisoguanosine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-deoxyisoguanosine (iso-dG), a constitutional isomer of the canonical nucleoside 2'-deoxyguanosine (B1662781) (dG), is a molecule of significant interest in the fields of chemical biology and drug development.[1] Arising from oxidative damage to adenine (B156593) in DNA, its presence can lead to mutations.[1] Understanding the photophysical and photochemical properties of iso-dG is crucial for elucidating its role in biological systems and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the excited state dynamics of iso-dG in aqueous solution, detailing the experimental and computational methodologies used to unravel its ultrafast relaxation pathways.

Recent studies have revealed that like the canonical nucleosides, iso-dG exhibits remarkable photostability, efficiently dissipating absorbed ultraviolet (UV) radiation as heat, thereby minimizing photochemical damage.[1][2] This property is attributed to ultrafast internal conversion processes that return the molecule to its electronic ground state on a sub-picosecond timescale.[1][2] This guide will delve into the specifics of these non-radiative decay pathways, presenting key quantitative data and the experimental protocols used to obtain them.

Core Findings: Ultrafast Non-radiative Decay

The primary relaxation mechanism of this compound following UV excitation involves non-radiative decay pathways.[1][2] Upon absorption of a UV photon, the molecule is promoted to the first electronically excited singlet state (S₁). From this state, the population rapidly decays back to the ground state (S₀) via two main relaxation pathways with lifetimes in the hundreds of femtoseconds and less than 2 picoseconds.[1][2] This efficient deactivation channel makes iso-dG a highly photostable nucleoside in aqueous solution.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from transient absorption spectroscopy experiments on this compound in aqueous solution at different pH values.

Table 1: Excited State Lifetimes of this compound (dIsoGuo) in Aqueous Solution

pHDecay Component 1 (τ₁)Decay Component 2 (τ₂)
7.4Hundreds of femtoseconds< 2 picoseconds
1.4Hundreds of femtoseconds< 2 picoseconds

Data extracted from studies by Caldero-Rodríguez and Crespo-Hernández.[1][2]

Table 2: Molar Absorption Maxima of this compound (dIsoGuo) in Aqueous Solution

pHλ_max 1 (nm)λ_max 2 (nm)λ_max 3 (nm)
7.4292247206
1.4284235205

Data extracted from studies by Caldero-Rodríguez and Crespo-Hernández.[1]

Experimental Protocols

The elucidation of the excited state dynamics of this compound relies on a combination of advanced spectroscopic and computational techniques.

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption spectroscopy is a powerful technique for monitoring ultrafast photophysical and photochemical processes.[3][4]

Methodology:

  • Sample Preparation: Solutions of this compound are prepared in aqueous phosphate (B84403) buffer solutions at the desired pH (e.g., 7.4 and 1.4).[1]

  • Excitation (Pump) Pulse: A femtosecond laser pulse (the "pump" pulse) at a specific wavelength (e.g., 286 nm) excites the sample.[1] The power of the excitation pulse is kept low (e.g., 0.5-0.6 mW) to avoid multi-photon ionization of the solvent.[1]

  • Probing Pulse: A second, broadband femtosecond laser pulse (the "probe" pulse) is delayed in time with respect to the pump pulse and is used to measure the change in absorption of the sample as a function of time and wavelength.

  • Data Acquisition: The transient absorption spectra, which show the absorption of the excited state species, are recorded at various time delays between the pump and probe pulses.

  • Data Analysis: The decay of the transient absorption signals is analyzed to determine the lifetimes of the excited states.

Steady-State Absorption and Emission Spectroscopy

Steady-state spectroscopy provides information about the ground and excited state energy levels.

Methodology:

  • Absorption Spectroscopy: Molar absorption spectra are collected using a UV-Vis spectrophotometer.[1] Key parameters include the scan rate (e.g., 300 nm/min), data interval (e.g., 1.0 nm), and average time (e.g., 0.2 seconds).[1]

  • Emission Spectroscopy: Steady-state emission spectra are measured using a spectrofluorometer.[1] Experimental settings include the scan rate (e.g., 120 nm/min), excitation and emission slit widths (e.g., 5 nm), and the photomultiplier tube (PMT) voltage (e.g., 800 V).[1]

Computational Chemistry

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are employed to provide theoretical insights into the electronic structure and potential energy surfaces of the ground and excited states.

Methodology:

  • Ground State Optimization: The geometries of the different tautomers and conformers of this compound are optimized at a specific level of theory (e.g., B3LYP/6-31+G(d,p)) in the presence of explicit water molecules to simulate the aqueous environment.[1]

  • Excited State Calculations: TD-DFT calculations are then performed to determine the vertical excitation energies and to map the potential energy surfaces of the excited states, identifying key features such as conical intersections that facilitate non-radiative decay.

Mechanistic Pathways and Visualizations

The photostability of this compound is attributed to efficient internal conversion from the initially populated S₁(ππ*) state to the ground state. This process is facilitated by the topology of the excited state potential energy surface.

ExcitedStateDynamics_isoDG Excited State Decay Pathway of this compound cluster_decay Non-radiative Decay S0 S₀ (Ground State) S1 S₁(ππ*) (Excited State) S0->S1 UV Photon (286 nm) Pathway1 Pathway 1 (τ ~ hundreds of fs) S1->Pathway1 Internal Conversion Pathway2 Pathway 2 (τ < 2 ps) S1->Pathway2 Internal Conversion Pathway1->S0 Pathway2->S0

Caption: Proposed excited state decay pathways for this compound.

The diagram above illustrates the proposed mechanism for the de-excitation of this compound. Following excitation to the S₁ state, the molecule can follow two distinct, rapid, non-radiative pathways back to the ground state, ensuring high photostability.

ExperimentalWorkflow_isoDG Experimental and Computational Workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Data Analysis & Interpretation SamplePrep Sample Preparation (iso-dG in aqueous buffer) SteadyState Steady-State Spectroscopy (Absorption & Emission) SamplePrep->SteadyState TransientAbs Femtosecond Transient Absorption Spectroscopy SamplePrep->TransientAbs Lifetimes Excited State Lifetimes SteadyState->Lifetimes TransientAbs->Lifetimes DFT DFT Ground State Optimization TDDFT TD-DFT Excited State Calculations DFT->TDDFT DecayPathways Decay Pathways & Mechanism TDDFT->DecayPathways Lifetimes->DecayPathways

Caption: Workflow for investigating iso-dG excited state dynamics.

This workflow diagram outlines the integrated experimental and computational approach used to study the excited state dynamics of this compound.

Conclusion

The excited state dynamics of this compound in aqueous solution are characterized by highly efficient and ultrafast non-radiative decay pathways. This intrinsic photostability, a property shared with the canonical nucleosides, is crucial for minimizing the deleterious effects of UV radiation on genetic material. The combination of femtosecond transient absorption spectroscopy and high-level quantum chemical calculations has been instrumental in elucidating the complex mechanisms governing the relaxation of this important nucleoside analogue. This knowledge is not only fundamental to our understanding of DNA photophysics but also provides a solid foundation for the development of photosensitive drugs and probes.

References

An In-Depth Technical Guide to the Photostability of Isoguanine Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguanine (B23775), an isomer of guanine (B1146940), and its corresponding nucleosides, isoguanosine (B3425122) and 2'-deoxyisoguanosine, have garnered significant interest in various fields, including the development of expanded genetic systems and therapeutic applications. A critical parameter for the viability of these applications is their photostability, or their ability to resist degradation upon exposure to ultraviolet (UV) radiation. This technical guide provides a comprehensive overview of the current understanding of the photostability of isoguanine nucleosides, consolidating quantitative data, detailing experimental protocols, and visualizing key photochemical pathways. This document is intended to serve as a core resource for researchers and professionals working with or considering the use of isoguanine and its derivatives.

Introduction

The intrinsic photostability of the canonical nucleobases in DNA and RNA is considered a key factor in their selection during the origin of life. This property is attributed to highly efficient, ultrafast non-radiative decay pathways that dissipate absorbed UV energy as heat, preventing photochemical reactions that could lead to mutations. Isoguanine, as a non-canonical purine (B94841) base, presents a unique case. Its structural similarity to guanine suggests comparable photophysical properties, yet subtle differences in its electronic structure can lead to distinct photochemical behavior. Understanding the photostability of isoguanine nucleosides is paramount for their application in drug development, where stability under various light conditions is a regulatory requirement, and in the construction of synthetic genetic polymers.

This guide summarizes the key findings on the photophysics of isoguanine nucleosides, presents quantitative data on their excited-state dynamics, and provides detailed methodologies for their study.

Quantitative Photostability Data

The photostability of isoguanine nucleosides is largely governed by their ability to rapidly return to the ground state after UV excitation. This is often quantified by measuring their excited-state lifetimes. Shorter lifetimes generally correlate with higher photostability.

CompoundConditionsExcited-State Lifetimes (τ)PhotodegradationReference
This compound (dIsoGuo) pH 7.4τ₁ = 0.30 ± 0.01 psτ₂ = 0.95 ± 0.02 psMinimal (<1%) after laser experiments[1]
pH 1.4-Minimal (<1%) after laser experiments[1]
Isoguanosine (IsoGuo) pH 7.4τ₁ = 0.24 ± 0.02 psτ₂ = 1.33 ± 0.02 psMinimal (<1%) after laser experiments[1]
pH 1.4-Minimal (<1%) after laser experiments[1]
Isoguanine (Protonated) pH 2.4Ultrafast decay-[2]

Table 1: Summary of Quantitative Photostability Data for Isoguanine Nucleosides.

Photochemical Pathways and Mechanisms

Upon absorption of UV radiation, isoguanine nucleosides are promoted to an electronically excited state (S₁). The subsequent deactivation pathways determine their photostability.

The primary relaxation mechanism for both this compound (dIsoGuo) and isoguanosine (IsoGuo) in aqueous solutions involves non-radiative decay.[1] The excited population decays from the S₁(ππ*) state through internal conversion to the ground state via at least two relaxation pathways with lifetimes in the hundreds of femtoseconds to a few picoseconds.[1] This rapid deactivation minimizes the time spent in the excited state, thereby reducing the probability of undergoing deleterious photochemical reactions.

The photostability of the isoguanine base itself is tautomer-dependent. In the gas phase, the enol tautomers of isoguanine exhibit short-lived excited states and are therefore considered photostable.[3] In contrast, the biologically more relevant keto forms can become trapped in dark nπ* states, which are longer-lived and can participate in destructive photochemistry, leading to lower photostability compared to canonical nucleobases.[3]

Photochemical_Pathway cluster_ground_state Ground State (S₀) cluster_excited_state Excited State cluster_photoproducts Potential Photochemistry Isoguanosine_S0 Isoguanosine (S₀) Isoguanosine_S1 S₁(ππ*) Isoguanosine_S0->Isoguanosine_S1 UV Photon (hν) Isoguanosine_S1->Isoguanosine_S0 Internal Conversion (τ ~ ps) Photoproducts Photoproducts (low quantum yield) Isoguanosine_S1->Photoproducts Photochemical Reaction

Caption: Simplified photochemical pathway for isoguanine nucleosides.

Experimental Protocols

A variety of experimental techniques are employed to assess the photostability of isoguanine nucleosides. Below are detailed methodologies for key experiments.

Synthesis of Isoguanine Nucleosides

Several synthetic routes to isoguanosine and its derivatives have been reported. A common and efficient method involves the diazotization of 2,6-diaminopurine (B158960) riboside.[4]

Protocol for Large-Scale Synthesis of Isoguanosine: [4]

  • Reaction Setup: Dissolve 2,6-diaminopurine riboside in a mixture of acetic acid and water at room temperature.

  • Diazotization: Slowly add a solution of sodium nitrite (B80452) in water to the reaction mixture. Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, neutralize the reaction mixture with an appropriate base (e.g., ammonium (B1175870) hydroxide) and cool to induce precipitation.

  • Purification: Collect the precipitate by filtration, wash with cold water and ethanol, and dry under vacuum to yield isoguanosine. Further purification can be achieved by recrystallization.

For the synthesis of oligonucleotides containing isoguanosine, the corresponding phosphoramidite (B1245037) building block is required. This is typically prepared by protecting the exocyclic amino and hydroxyl groups of isoguanosine, followed by phosphitylation of the 3'-hydroxyl group.

Photostability Testing

General photostability testing is conducted by exposing a solution of the isoguanine nucleoside to a controlled light source and monitoring its degradation over time.

General Protocol for Photodegradation Study:

  • Sample Preparation: Prepare a solution of the isoguanine nucleoside (e.g., this compound or isoguanosine) in an appropriate buffer (e.g., aqueous phosphate (B84403) buffer at a specific pH) at a known concentration.[1]

  • Irradiation: Place the solution in a quartz cuvette and expose it to a UV light source. A xenon lamp or a mercury lamp can be used. The light source should have a known spectral output and irradiance. For comparison, a dark control sample should be prepared and kept under the same conditions but shielded from light (e.g., wrapped in aluminum foil).

  • Monitoring Degradation: At regular time intervals, withdraw aliquots from the irradiated and control samples. Analyze the concentration of the parent nucleoside using UV-Vis spectrophotometry by monitoring the absorbance at its λmax.[1] A decrease in absorbance over time in the irradiated sample compared to the control indicates photodegradation.

  • Analysis of Photoproducts: Utilize High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to separate and identify potential photoproducts.

Experimental_Workflow cluster_preparation Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis prep Prepare Isoguanosine Solution (Known Concentration in Buffer) sample Sample in Quartz Cuvette prep->sample control Dark Control (Light Shielded) prep->control uv_source UV Light Source (e.g., Xenon Lamp) uv_source->sample Irradiation sampling Aliquot Sampling (at time intervals) sample->sampling control->sampling uv_vis UV-Vis Spectrophotometry (Monitor Absorbance) sampling->uv_vis hplc_ms HPLC-MS/MS (Identify Photoproducts) sampling->hplc_ms

Caption: General experimental workflow for photostability testing.

Femtosecond Transient Absorption Spectroscopy

This technique is used to measure the ultrafast excited-state dynamics of isoguanine nucleosides.

Experimental Protocol for Femtosecond Transient Absorption Spectroscopy: [1][2]

  • Sample Preparation: Prepare a solution of the isoguanine nucleoside in the desired buffer (e.g., aqueous phosphate buffer at pH 7.4 or 1.4) with an optical density of approximately 0.5-1.0 at the excitation wavelength in a 1 or 2 mm path length cuvette.[1]

  • Laser Setup: Use a femtosecond laser system. A common setup involves a Ti:sapphire laser and an optical parametric amplifier to generate the pump and probe pulses.

  • Excitation (Pump): Excite the sample with a pump pulse at a wavelength within the absorption band of the nucleoside (e.g., 286 nm or 292 nm).[1][2] The power of the excitation pulse should be kept low (e.g., 0.5-0.6 mW) to avoid multi-photon processes.[1]

  • Probing: Use a white-light continuum pulse as the probe to measure the transient absorption spectrum at various time delays after the pump pulse.

  • Data Acquisition: Record the change in absorbance of the probe pulse as a function of time delay and wavelength.

  • Data Analysis: Perform global and target analysis of the transient absorption data using a sequential kinetic model to extract the excited-state lifetimes.[1]

Analysis of Photoproducts

Identifying and quantifying the products of photodegradation is crucial for understanding the photochemical reaction pathways and assessing the potential toxicity of the degradants. HPLC-MS/MS is the method of choice for this purpose.

Protocol for HPLC-MS/MS Analysis of Isoguanine Nucleoside Photoproducts:

  • Sample Preparation: The irradiated sample aliquots can be directly injected or pre-concentrated if necessary.

  • Chromatographic Separation (HPLC):

    • Column: A C18 reversed-phase column is typically used for separating nucleosides and their derivatives.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

    • Detection: A UV detector can be used in-line to monitor the elution of compounds before they enter the mass spectrometer.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for nucleosides.

    • Analysis: Perform full scan MS to identify the molecular ions of potential photoproducts. Subsequently, use tandem MS (MS/MS) to fragment the parent ions and obtain structural information for identification.

    • Quantification: For quantitative analysis, multiple reaction monitoring (MRM) can be used, where specific parent-to-daughter ion transitions are monitored for the parent compound and its photoproducts.

Conclusion

Isoguanine nucleosides, including isoguanosine and this compound, exhibit a high degree of photostability in aqueous solutions, which is attributed to their ultrafast excited-state lifetimes in the picosecond and sub-picosecond range. This rapid deactivation through non-radiative pathways minimizes the potential for photochemical degradation. While the intrinsic photostability of the isoguanine base can be influenced by its tautomeric form, the nucleoside derivatives in solution are generally considered photostable, a crucial property for their consideration in drug development and synthetic biology. The experimental protocols detailed in this guide provide a framework for the synthesis, photostability testing, and analysis of isoguanine nucleosides, enabling further research and development in this promising area. Future work should focus on determining the precise photodegradation quantum yields under various conditions and fully elucidating the structures of any minor photoproducts that may be formed.

References

Conformational Properties of 8-Ethynyl-2'-Deoxyisoguanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational properties of 8-ethynyl-2'-deoxyisoguanosine, a modified nucleoside of significant interest in the fields of chemical biology and drug discovery. The document summarizes key structural parameters obtained from single-crystal X-ray diffraction studies, details the experimental protocols for such analyses, and presents visual representations of critical conformational equilibria and experimental workflows. This guide is intended to be a comprehensive resource for researchers engaged in the design and development of novel nucleic acid-based therapeutics and diagnostics.

Introduction: The Significance of Nucleoside Conformation

The three-dimensional structure of a nucleoside is a critical determinant of its biological activity. Conformational properties, such as the orientation of the nucleobase relative to the sugar moiety (the glycosidic torsion angle) and the puckering of the furanose ring, govern the interactions of these molecules with enzymes and their incorporation into nucleic acid structures.[1][2] For drug development professionals, a thorough understanding of the conformational landscape of a nucleoside analogue is paramount for rational drug design, enabling the optimization of target binding and biological efficacy.[3][4] 8-substituted purine (B94841) nucleosides, in particular, have garnered considerable attention due to their potential as therapeutic agents.[5][6][7][8] The introduction of an ethynyl (B1212043) group at the 8-position of 2'-deoxyisoguanosine can significantly influence its conformational preferences, thereby modulating its biological properties.

Conformational Analysis of 8-Ethynyl-2'-Deoxyisoguanosine

The primary method for elucidating the precise three-dimensional structure of 8-ethynyl-2'-deoxyisoguanosine in the solid state is single-crystal X-ray diffraction. This powerful technique provides atomic-resolution data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation.

Glycosidic Torsion Angle: A Predominantly syn Conformation

The orientation of the isoguanine (B23775) base relative to the deoxyribose sugar is described by the glycosidic torsion angle (χ). For 8-ethynyl-2'-deoxyisoguanosine, crystallographic studies have revealed a preference for the syn conformation. This is in contrast to the anti conformation typically observed for canonical purine nucleosides in B-form DNA. The syn conformation is stabilized by an intramolecular hydrogen bond between the N3-H of the pyrimidine (B1678525) ring and the 5'-OH group of the sugar.

Caption: Conformational equilibrium between the anti and syn forms.

Sugar Pucker: An S-type Conformation

The conformation of the deoxyribose ring, known as sugar pucker, is another critical structural parameter. For 8-ethynyl-2'-deoxyisoguanosine, the sugar moiety adopts a C2'-endo–C3'-exo twist, which is classified as an S-type pucker. This conformation is commonly observed in B-form DNA.

Caption: Equilibrium between N-type and S-type sugar puckers.

Tautomeric Forms

An interesting feature of 8-ethynyl-2'-deoxyisoguanosine in the solid state is the co-existence of two tautomeric forms, the N1-H and N3-H tautomers, within the crystal lattice. This observation highlights the dynamic nature of the isoguanine base and has implications for its hydrogen bonding patterns and potential base-pairing interactions.

Quantitative Conformational Data

The following tables summarize the key crystallographic and conformational parameters for the two tautomeric forms of 8-ethynyl-2'-deoxyisoguanosine as determined by single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement

ParameterValue
Empirical formulaC₁₂H₁₃N₅O₄ · C₁₂H₁₃N₅O₄ · 2H₂O
Space groupP2(1)
a (Å)10.573 (1)
b (Å)21.955 (2)
c (Å)14.360 (1)
β (°)110.65 (1)
R-factor0.047

Table 2: Key Conformational Parameters

ParameterTautomer 1 (N1-H)Tautomer 2 (N3-H)
Glycosidic Bond Conformationsynsyn
Sugar PuckerC2'-endo–C3'-exo twist (S-type)C2'-endo–C3'-exo twist (S-type)
Pseudorotation Phase Angle (P)165.0°163.9°
C4'—C5' Bond Orientationsynclinalsynclinal

Experimental Protocols

The determination of the conformational properties of 8-ethynyl-2'-deoxyisoguanosine relies on a combination of experimental techniques, with single-crystal X-ray diffraction being the gold standard for solid-state analysis. Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are complementary methods often used for conformational analysis in solution.[9][10][11][12][13][14][15][16]

Single-Crystal X-ray Diffraction: A Detailed Workflow

The following outlines a generalized protocol for the structural determination of a small organic molecule like 8-ethynyl-2'-deoxyisoguanosine.[17][18][19][20][21][22][23]

  • Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment. Slow evaporation of a saturated solution of the compound is a common method.[24] The choice of solvent is critical and should be one in which the compound is moderately soluble.

  • Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope. It is then mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., MoKα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The conformational properties of 8-ethynyl-2'-deoxyisoguanosine, as revealed by single-crystal X-ray diffraction, are characterized by a predominant syn glycosidic torsion angle and an S-type sugar pucker. The presence of two tautomeric forms in the solid state adds another layer of complexity to its structural chemistry. These features distinguish it from canonical nucleosides and have important implications for its recognition by enzymes and its potential use in the development of novel therapeutic and diagnostic agents. This technical guide provides a foundational understanding of these properties and the experimental approaches used for their determination, serving as a valuable resource for the scientific community.

References

Methodological & Application

Chemical Synthesis of 2'-Deoxyisoguanosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical synthesis of 2'-deoxyisoguanosine (dI G), a crucial modified nucleoside in oligonucleotide-based research and drug development. Two primary synthetic routes are detailed: a five-step synthesis commencing from 2,6-diaminopurine (B158960) and a more concise method starting from 2,6-dichloropurine. Additionally, a protocol for the preparation of the this compound phosphoramidite (B1245037), essential for automated oligonucleotide synthesis, is provided. This document is intended to serve as a comprehensive guide for researchers, offering step-by-step instructions, quantitative data, and visual representations of the synthetic workflows.

Introduction

This compound (dI G) is an isomer of the naturally occurring 2'-deoxyguanosine. Its unique hydrogen bonding pattern, forming a stable base pair with isocytosine, has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics. The incorporation of dI G into oligonucleotides can enhance their binding affinity and specificity, making them valuable tools for various applications, including antigene and antisense therapies. The chemical synthesis of dI G, however, requires a multi-step process involving careful protection and deprotection strategies. This document outlines two well-established methods for its synthesis and subsequent conversion to a phosphoramidite for use in solid-phase oligonucleotide synthesis.

Data Presentation

Table 1: Summary of Yields for the Synthesis of this compound from 2,6-Diaminopurine

StepReactionStarting MaterialProductReagentsYield (%)
1Diazotization2,6-DiaminopurineIsoguanine (B23775)NaNO₂, H₂SO₄Not specified
2TritylationIsoguanineN⁹-Trityl-isoguanineTrityl chloride, PyridineNot specified
3ProtectionN⁹-Trityl-isoguanineProtected Isoguanine DerivativeTMSCl, DPC-ClNot specified
4GlycosylationProtected Isoguanine DerivativeFully Protected this compoundHoffer's sugarGood
5DeprotectionFully Protected this compoundThis compoundNH₃/MeOHNot specified

Table 2: Summary of Yields for the Synthesis of this compound from 2-Amino-2'-deoxyadenosine

StepReactionStarting MaterialProductReagentsYield (%)
1Conversion2-Amino-2'-deoxyadenosineThis compoundNot specified81%[1]

Table 3: Coupling Efficiency for this compound Phosphoramidite in Oligonucleotide Synthesis

PhosphoramiditeProtecting GroupsCoupling TimeCoupling Efficiency (%)
This compound phosphoramiditeN⁶-[(diisobutylamino)methylidene], O²-(diphenylcarbamoyl)≥ 600 s> 97%[2]

Experimental Protocols

Protocol 1: Five-Step Synthesis of this compound from 2,6-Diaminopurine[3]

This protocol is based on the method described by Arico, Calhoun, and McLaughlin.

Step 1: Diazotization of 2,6-Diaminopurine to Isoguanine

  • Dissolve 2,6-diaminopurine in aqueous sulfuric acid.

  • Cool the solution in an ice bath.

  • Add a solution of sodium nitrite (B80452) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture for 1-2 hours at low temperature.

  • Neutralize the reaction mixture to precipitate isoguanine.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: N⁹-Tritylation of Isoguanine

  • Suspend isoguanine in anhydrous pyridine.

  • Add trityl chloride in portions with stirring.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with methanol.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield N⁹-trityl-isoguanine.

Step 3: Protection of the Exocyclic Amino and Carbonyl Groups

  • Dissolve N⁹-trityl-isoguanine in anhydrous pyridine.

  • Add trimethylsilyl (B98337) chloride (TMSCl) and stir for 2-3 hours to silylate the O²-carbonyl group.

  • Add diphenylcarbamoyl chloride (DPC-Cl) to protect the N⁶-amino group and stir overnight.

  • Remove the TMS group by adding aqueous ammonia.

  • Extract the product with an organic solvent and purify by column chromatography.

Step 4: Glycosylation with Hoffer's Sugar

  • Dissolve the protected isoguanine derivative in an anhydrous aprotic solvent (e.g., acetonitrile).

  • Add Hoffer's sugar (2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride).

  • Add a suitable catalyst or promoter (e.g., a Lewis acid).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction mixture and purify the fully protected this compound by column chromatography.

Step 5: Deprotection to Yield this compound

  • Dissolve the fully protected nucleoside in methanolic ammonia.

  • Stir the solution at room temperature or with gentle heating until all protecting groups are removed.

  • Evaporate the solvent and purify the final product, this compound, by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound Phosphoramidite[2]

This protocol is adapted from the work of Seela and Wei for the preparation of a phosphoramidite suitable for oligonucleotide synthesis.

Step 1: Protection of this compound

  • Start with commercially available or previously synthesized this compound.

  • Protect the N⁶-amino group with a diisobutylformamidine group.

  • Protect the O²-carbonyl group with a diphenylcarbamoyl (DPC) group.

  • Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

Step 2: Phosphitylation

  • Dissolve the fully protected this compound in anhydrous dichloromethane.

  • Add N,N-diisopropylethylamine (DIPEA).

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Quench the reaction and purify the resulting phosphoramidite by flash chromatography on silica gel.

Mandatory Visualization

Chemical_Synthesis_of_2_deoxyisoguanosine cluster_route1 Route 1: From 2,6-Diaminopurine cluster_route2 Route 2: From 2-Amino-2'-deoxyadenosine 2,6-Diaminopurine 2,6-Diaminopurine Isoguanine Isoguanine 2,6-Diaminopurine->Isoguanine Diazotization (NaNO2, H2SO4) N9-Trityl-isoguanine N9-Trityl-isoguanine Isoguanine->N9-Trityl-isoguanine Tritylation (Trityl Chloride) Protected Isoguanine Protected Isoguanine N9-Trityl-isoguanine->Protected Isoguanine Protection (TMSCl, DPC-Cl) Protected dIG Protected dIG Protected Isoguanine->Protected dIG Glycosylation (Hoffer's Sugar) This compound This compound Protected dIG->this compound Deprotection (NH3/MeOH) dIG_Phosphoramidite dIG_Phosphoramidite This compound->dIG_Phosphoramidite Phosphitylation 2-Amino-2'-deoxyadenosine 2-Amino-2'-deoxyadenosine 2'-Deoxyisoguanosine_R2 This compound 2-Amino-2'-deoxyadenosine->2'-Deoxyisoguanosine_R2 Conversion (Yield: 81%) 2'-Deoxyisoguanosine_R2->dIG_Phosphoramidite

Caption: Synthetic routes to this compound and its phosphoramidite.

Oligonucleotide_Synthesis_Workflow start Solid Support (CPG) detritylation 1. Detritylation (Remove DMT group) start->detritylation coupling 2. Coupling (Add dIG Phosphoramidite) detritylation->coupling capping 3. Capping (Acetylate unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation oxidation->detritylation Repeat for next cycle cleavage Cleavage from Support & Deprotection oxidation->cleavage purification Purification (HPLC) cleavage->purification

Caption: Workflow for incorporating this compound into oligonucleotides.

References

Enzymatic Synthesis of 2'-Deoxyisoguanosine 5'-Monophosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyisoguanosine (dI) is an unnatural nucleoside analog of significant interest in synthetic biology, diagnostics, and therapeutic development. Its ability to form alternative base pairs expands the genetic alphabet, offering novel functionalities in nucleic acid structures. The phosphorylated form, this compound 5'-monophosphate (dIMP), is the key precursor for its incorporation into DNA via polymerase-mediated synthesis. This document provides detailed application notes and experimental protocols for the enzymatic synthesis of dIMP, offering a robust and efficient alternative to complex chemical phosphorylation methods. Two primary enzymatic strategies are presented: direct single-step phosphorylation of this compound and a two-step biosynthesis from a precursor nucleotide.

Application Notes

The enzymatic production of this compound 5'-monophosphate offers several advantages over chemical synthesis, including high specificity, mild reaction conditions, and simplified purification procedures. The choice between the two primary enzymatic routes described herein will depend on the availability of starting materials and the desired scale of production.

Method 1: Direct Phosphorylation using a Broad-Specificity Kinase This method is a straightforward, single-step reaction ideal for producing dIMP when the precursor this compound is available. The success of this approach hinges on the use of a nucleoside kinase with broad substrate specificity. Drosophila melanogaster deoxynucleoside kinase (Dm-dNK) is an excellent candidate for this reaction due to its known ability to phosphorylate a wide variety of purine (B94841) and pyrimidine (B1678525) nucleoside analogs with high efficiency.[1] This method is well-suited for small to medium-scale synthesis for research applications.

Method 2: Two-Step Biosynthesis from 2'-Deoxyxanthosine (B1596513) 5'-Monophosphate (dXMP) This innovative pathway mimics a natural biosynthetic route and is particularly useful for de novo synthesis strategies. The process involves the conversion of 2'-deoxyxanthosine 5'-monophosphate (dXMP) to dIMP, catalyzed sequentially by the bacteriophage enzyme PurZ and the bacterial enzyme PurB. This pathway is a key component for developing engineered organisms capable of producing unnatural DNA.

The selection of the appropriate method should be guided by the following considerations:

  • Starting Material Availability: If this compound is readily accessible, direct phosphorylation is the more direct route. If dXMP is more accessible or part of a larger biosynthetic pathway construction, the PurZ/PurB system is preferable.

  • Enzyme Availability: Both methods require purified enzyme preparations. Dm-dNK is well-characterized and can be expressed and purified using standard molecular biology techniques. The PurZ and PurB enzymes represent a more specialized system.

  • Scalability: The direct kinase reaction is readily scalable, limited primarily by the cost of the phosphate (B84403) donor (e.g., ATP or GTP). For larger-scale production, incorporating an ATP regeneration system can significantly improve cost-effectiveness.

Data Presentation

Table 1: Comparison of Enzymatic Synthesis Methods for dIMP
ParameterMethod 1: Direct Phosphorylation (Dm-dNK)Method 2: Two-Step Biosynthesis (PurZ/PurB)
Enzyme(s) Drosophila melanogaster Deoxynucleoside Kinase (Dm-dNK)PurZ, PurB
Primary Substrate This compound2'-Deoxyxanthosine 5'-Monophosphate (dXMP)
Key Reagents ATP or GTP, MgCl₂ATP, L-Aspartate, MgCl₂
Reaction Steps 12
Typical Yields High (often 40-90% for analogs)Reported as an effective conversion
Primary Advantages Single-step, direct conversionUtilizes a monophosphate precursor, potential for in vivo synthesis
Primary Disadvantages Requires this compound nucleosideRequires two enzymes and a specific monophosphate substrate
Table 2: Typical Reaction Conditions for Nucleoside Analog Phosphorylation by Dm-dNK

Conditions are based on optimized protocols for other nucleoside analogs and serve as a starting point for this compound.

ComponentRecommended Concentration
Nucleoside (this compound)10 mM
Phosphate Donor (GTP or ATP)15 mM (1.5 molar eq.)
Dm-dNK Enzyme~0.7 nmol/mL
Buffer50 mM Potassium Phosphate, pH 7.5
MgCl₂15 mM
Reaction Parameters
Temperature37 °C
Incubation Time1 - 24 hours (monitor for completion)

Experimental Protocols

Protocol 1: Synthesis of dIMP via Direct Phosphorylation using Dm-dNK

This protocol describes the enzymatic phosphorylation of this compound to its 5'-monophosphate form using recombinant Dm-dNK.

1. Materials and Reagents:

  • This compound

  • Guanosine 5'-triphosphate (GTP) or Adenosine 5'-triphosphate (ATP)

  • Magnesium Chloride (MgCl₂)

  • Potassium Phosphate Monobasic and Dibasic

  • Purified recombinant Dm-dNK enzyme

  • DEAE-Sepharose Fast Flow resin[2]

  • Sodium Chloride (NaCl)

  • Tris-HCl

  • Nuclease-free water

2. Reaction Setup:

  • Prepare a 50 mM Potassium Phosphate buffer (pH 7.5).

  • In a microcentrifuge tube, prepare the reaction mixture on ice. For a 1 mL final volume:

    • 500 µL 2x Reaction Buffer (100 mM Potassium Phosphate pH 7.5, 30 mM MgCl₂, 30 mM GTP)

    • 100 µL 100 mM this compound stock (in DMSO or aqueous buffer, final concentration 10 mM)

    • Purified Dm-dNK enzyme (to a final concentration of ~0.7 nmol/mL)

    • Nuclease-free water to 1 mL.

  • Mix gently by pipetting.

  • Incubate the reaction at 37 °C. Monitor the reaction progress by taking aliquots at various time points (e.g., 1, 4, 8, 24 hours) and analyzing via HPLC.

3. Product Purification (Anion-Exchange Chromatography):

  • Pack a column with DEAE-Sepharose Fast Flow resin.[2]

  • Equilibrate the column with 5-10 column volumes (CV) of starting buffer (e.g., 20 mM Tris-HCl, pH 7.5).[3]

  • Terminate the enzymatic reaction by heating to 95°C for 5 minutes, then centrifuge to pellet the denatured enzyme.

  • Load the supernatant onto the equilibrated DEAE-Sepharose column.

  • Wash the column with 5 CV of starting buffer to remove unbound materials (e.g., unreacted nucleoside).

  • Elute the bound dIMP using a linear salt gradient of 0-0.5 M NaCl in the starting buffer over 10-20 CV. dIMP, with its negative phosphate group, will bind to the positively charged resin and elute as the salt concentration increases.

  • Collect fractions and analyze for the presence of dIMP using HPLC or UV spectrophotometry.

  • Pool the fractions containing pure dIMP and desalt if necessary.

4. Product Analysis (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase A: 0.1 M Potassium Dihydrogen Phosphate, pH 6.0.[4]

  • Mobile Phase B: Mobile Phase A with 20% Methanol.[4]

  • Gradient: A linear gradient suitable for separating nucleosides from their monophosphate forms (e.g., starting with 100% A, ramping to a percentage of B that allows for elution).

  • Detection: UV at 260 nm or a wavelength maximum for dI.

  • Inject standards of the starting material (this compound) and the expected product to determine retention times. The phosphorylated product (dIMP) will have a significantly shorter retention time on a reverse-phase column compared to its nucleoside precursor.

Protocol 2: Two-Step Synthesis of dIMP from dXMP

This protocol is based on the method described for the conversion of dXMP to dIMP using PurZ and PurB enzymes.

1. Materials and Reagents:

  • 2'-Deoxyxanthosine 5'-monophosphate (dXMP)

  • Adenosine 5'-triphosphate (ATP)

  • L-Aspartate

  • Magnesium Chloride (MgCl₂)

  • HEPES buffer

  • Purified recombinant PurZ and PurB enzymes

2. Reaction Setup (based on spectrophotometric assay conditions):

  • Prepare a reaction mixture in a suitable buffer (e.g., 20 mM HEPES, pH 7.5).

  • The reaction mixture for the first step (PurZ) should contain:

    • 2 mM dXMP

    • 1 mM ATP

    • 2 mM MgCl₂

    • 5 mM L-Aspartate

    • An appropriate concentration of PurZ enzyme (e.g., 5 µM).

  • Incubate at room temperature or 37°C. This reaction converts dXMP to an adenylosuccinate-like intermediate.

  • After completion of the first step (monitored by HPLC or MS), add the PurB enzyme to the reaction mixture to catalyze the conversion of the intermediate to dIMP.

  • Continue incubation until the final product is formed.

3. Purification and Analysis:

  • Follow the purification and analysis steps outlined in Protocol 1 (Sections 3 and 4). The anion-exchange chromatography will effectively separate the negatively charged dXMP, intermediate, and final dIMP product from other reaction components.

Visualizations

Enzymatic_Synthesis_Workflow_1 sub1 This compound enzyme Dm-dNK (Deoxynucleoside Kinase) sub1->enzyme Substrate sub2 ATP (or GTP) sub2->enzyme Phosphate Donor product This compound 5'-Monophosphate (dIMP) enzyme->product Catalysis (37°C) cofactor Mg²⁺ cofactor->enzyme Enzymatic_Synthesis_Workflow_2 dXMP dXMP PurZ PurZ dXMP->PurZ Asp L-Aspartate Asp->PurZ ATP ATP ATP->PurZ Intermediate Intermediate PurZ->Intermediate Step 1 PurB PurB Intermediate->PurB dIMP dIMP PurB->dIMP Step 2 Purification_Workflow start Crude Reaction Mixture heat Heat Inactivation (95°C) & Centrifugation start->heat load Load Supernatant onto DEAE-Sepharose Column heat->load wash Wash with Low Salt Buffer (Removes Unbound Species) load->wash elute Elute with NaCl Gradient (0 -> 0.5 M) wash->elute collect Collect & Pool Fractions elute->collect end Pure dIMP collect->end

References

Application Notes & Protocols: Synthesis of 2'-Deoxyisoguanosine Phosphoramidite for Automated DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of synthetic biology and drug development, the expansion of the genetic alphabet beyond the canonical A, T, C, and G bases opens up new avenues for creating novel functional nucleic acids. 2'-Deoxyisoguanosine (isoG) is a synthetic purine (B94841) analog that forms a stable, non-standard Watson-Crick base pair with 2'-deoxyisocytidine (isoC), held together by three hydrogen bonds. The ability to incorporate isoG into DNA oligonucleotides allows for the development of orthogonal genetic systems, diagnostic probes, and therapeutic agents with unique properties.

The most prevalent method for chemical DNA synthesis is the phosphoramidite (B1245037) method, which is highly efficient and amenable to automation.[1][2] This process relies on the sequential coupling of nucleoside phosphoramidite building blocks to a growing oligonucleotide chain on a solid support.[1] This document provides a detailed protocol for the chemical synthesis of this compound phosphoramidite, a crucial building block for the site-specific incorporation of isoG into DNA sequences.

Overall Synthesis Strategy

The synthesis of this compound phosphoramidite involves a multi-step process starting from a suitable precursor, such as 2-amino-2'-deoxyadenosine (B14560). The strategy focuses on the judicious use of protecting groups to prevent unwanted side reactions at the various reactive sites on the nucleoside. The key steps are:

  • Conversion of the Starting Material: Synthesis of this compound from 2-amino-2'-deoxyadenosine.

  • Protection of the 5'-Hydroxyl Group: Introduction of an acid-labile 4,4'-dimethoxytrityl (DMT) group to protect the 5'-hydroxyl function.[3]

  • Protection of the Exocyclic Amine and O2-Oxo Group: Protection of the N2-amino and the O2-oxo groups to prevent side reactions during phosphitylation and oligonucleotide synthesis. The N,N-diisobutylformamidine group is effective for the exocyclic amine, while the diphenylcarbamoyl group can be used for the 2-oxo group.[4][5]

  • Phosphitylation: Introduction of the reactive phosphoramidite moiety at the 3'-hydroxyl position.

  • Purification: Purification of the final phosphoramidite product to ensure high coupling efficiency in DNA synthesis.

Below is a diagram illustrating the logical workflow of the synthesis.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Chemical Synthesis Steps cluster_end Final Product Start 2-Amino-2'-deoxyadenosine Step1 Conversion to This compound Start->Step1 NaNO2, AcOH Step2 5'-O-DMT Protection Step1->Step2 DMT-Cl, Pyridine (B92270) Step3 N2 and O2 Protection Step2->Step3 Protecting Group Reagents Step4 3'-Phosphitylation Step3->Step4 Phosphitylating Agent End This compound Phosphoramidite Step4->End Purification

Caption: Workflow for the synthesis of this compound phosphoramidite.

Experimental Protocols

Materials and Reagents
ReagentAbbreviationSupplierNotes
2-Amino-2'-deoxyadenosine-Sigma-AldrichStarting material
Sodium Nitrite (B80452)NaNO₂FisherFor deamination
Acetic AcidAcOHFisherSolvent
4,4'-Dimethoxytrityl chlorideDMT-ClGlen Research5'-OH protection
Pyridine-Sigma-AldrichAnhydrous, for reactions
N,N-Diisobutylformamide dimethyl acetal (B89532)-Sigma-AldrichN2-Amine protection
Diphenylcarbamoyl chlorideDPC-ClSigma-AldrichO2-Oxo protection[5]
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite-Glen ResearchPhosphitylating agent
N,N-DiisopropylethylamineDIPEASigma-AldrichBase for phosphitylation
Dichloromethane (B109758)DCMFisherAnhydrous, solvent
AcetonitrileACNFisherAnhydrous, solvent
Silica (B1680970) Gel-Sorbent Tech.For column chromatography
Step 1: Synthesis of this compound (2a)

This procedure is adapted from established methods for the conversion of 2-amino-2'-deoxyadenosine to this compound.[4]

  • Reaction Setup: Dissolve 2-amino-2'-deoxyadenosine (7a) in a solution of aqueous acetic acid.

  • Deamination: Cool the solution in an ice bath and add a solution of sodium nitrite (NaNO₂) dropwise while stirring.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture and extract the product. The crude this compound (2a) is then purified by crystallization or chromatography.

ParameterValue
Starting Material2-amino-2'-deoxyadenosine (7a)
ReagentsNaNO₂, Acetic Acid, H₂O
Temperature0-5 °C
Reaction Time2-4 hours
Typical Yield ~81% [4]
Step 2: Protection of 5'-OH and Nucleobase
  • 5'-O-DMT Protection:

    • Co-evaporate the dried this compound (2a) with anhydrous pyridine.

    • Dissolve the residue in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl).

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with methanol (B129727) and purify the product, 5'-O-DMT-2'-deoxyisoguanosine, by silica gel chromatography.

  • N2-Amine and O2-Oxo Protection:

    • Dissolve the 5'-O-DMT-2'-deoxyisoguanosine in an appropriate solvent like DMF.

    • For N2 protection, add N,N-diisobutylformamide dimethyl acetal and heat the reaction.[4]

    • For O2 protection, the intermediate is then treated with diphenylcarbamoyl chloride (DPC-Cl) in pyridine.[5]

    • Purify the fully protected nucleoside by silica gel chromatography.

Protection StepReagent(s)SolventTypical Yield
5'-O-DMTDMT-ClPyridine~73%[4]
N2-amidine & O2-dpcDiisobutylformamide acetal, DPC-Cl[4][5]DMF, Pyridine~60-70% (over 2 steps)
Step 3: 3'-O-Phosphitylation

This is the final step to generate the reactive phosphoramidite monomer.

  • Reaction Setup: Dissolve the fully protected this compound derivative in anhydrous dichloromethane (DCM) under an inert atmosphere (Argon).

  • Addition of Reagents: Add N,N-diisopropylethylamine (DIPEA) followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid.

  • Work-up and Purification: Quench the reaction, extract the product, and dry the organic phase. The crude product is purified by flash chromatography on silica gel (often pre-treated with triethylamine (B128534) to prevent degradation of the product).[6]

ParameterValue
Starting MaterialFully protected this compound
Reagents2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA
SolventAnhydrous Dichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time1-2 hours
Typical Yield ~74-79% [4]

Application in Automated DNA Synthesis

The synthesized this compound phosphoramidite is incorporated into oligonucleotides using a standard automated DNA synthesizer. The synthesis cycle is depicted below.

DNA_Synthesis_Cycle Start Solid Support with 5'-OH Coupling Coupling Start->Coupling Add isoG-Phosphoramidite + Activator (Tetrazole) Capping Capping Coupling->Capping Cap unreacted 5'-OH (Acetic Anhydride) Oxidation Oxidation Capping->Oxidation Oxidize P(III) to P(V) (Iodine) Detritylation Detritylation Oxidation->Detritylation Remove 5'-DMT (Trichloroacetic Acid) Detritylation->Coupling Ready for next cycle

Caption: Automated DNA synthesis cycle using phosphoramidite chemistry.

Protocol Notes:

  • Coupling Step: The this compound phosphoramidite is activated with a mild acid, such as tetrazole, and couples to the free 5'-hydroxyl group of the growing DNA chain.[7] Due to the potential for steric hindrance, extended coupling times (e.g., up to 600 seconds) may be necessary to achieve high coupling efficiencies.[8]

  • Coupling Efficiency: High coupling efficiency is critical for the synthesis of long oligonucleotides. The efficiency for incorporating this compound phosphoramidite is typically greater than 97%.[4][8]

  • Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups (cyanoethyl from phosphate, and the base protecting groups) are removed, typically using aqueous ammonium (B1175870) hydroxide. The DMT group is removed with acid treatment.[9]

Summary of Coupling Performance

ParameterTypical ValueNotes
Coupling Time600 secondsLonger time may be required compared to standard bases.[4][8]
Coupling Efficiency> 97%Monitored by trityl cation release.[4][8]
Deprotection SolutionAqueous AmmoniaStandard conditions are generally sufficient for deprotection.[4]

References

Application Notes and Protocols for Solid-Phase Synthesis of Oligonucleotides Containing 2'-Deoxyisoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-deoxyisoguanosine (iG) is a synthetic purine (B94841) analog of 2'-deoxyguanosine (B1662781) (dG) that forms a stable base pair with 2'-deoxyisocytidine (iC). This non-natural base pair expands the genetic alphabet and has applications in various fields, including diagnostics, nanotechnology, and the development of therapeutic oligonucleotides. The successful incorporation of iG into synthetic oligonucleotides via solid-phase synthesis requires optimized protocols to ensure high coupling efficiency and final product purity. These application notes provide detailed protocols and quantitative data for the synthesis of oligonucleotides containing this compound.

Data Presentation

Table 1: Phosphoramidite (B1245037) for this compound Synthesis
Phosphoramidite Chemical NameProtecting GroupsMolecular Weight ( g/mol )
2'-deoxy-N²-[(diisobutylamino)methylidene]-5'-O-(4,4'-dimethoxytrityl)-O⁶-(diphenylcarbamoyl)isoguanosine, 3'-(2-cyanoethyl N,N-diisopropylphosphoramidite)N²: Diisobutylformamidine, O⁶: Diphenylcarbamoyl, 5'-OH: DMT, 3'-Phosphate: 2-Cyanoethyl~1100
Table 2: Solid-Phase Synthesis Cycle Parameters for this compound Incorporation
StepReagent/SolventTimeTypical Efficiency
1. Deblocking3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)60 - 120 seconds>99%
2. Coupling0.1 M iG phosphoramidite in Acetonitrile (B52724) + 0.45 M Activator (e.g., Tetrazole)≥ 600 seconds>97%[1]
3. CappingAcetic Anhydride/N-Methylimidazole/Pyridine/THF30 - 60 seconds>99%
4. Oxidation0.02 M Iodine in THF/Pyridine/Water30 - 60 seconds>99%
Table 3: Deprotection and Cleavage Conditions
StepReagentTemperatureDuration
Cleavage from Solid Support & Base Deprotection25% Aqueous Ammonium (B1175870) Hydroxide (B78521)60°C16 hours[1]
Table 4: Expected Yield and Purity
Synthesis ScalePurification MethodExpected Final Yield (OD₂₆₀)Expected Purity
1 µmolReverse-Phase HPLC10 - 30>90%
0.2 µmolReverse-Phase HPLC2 - 6>90%
40 nmolReverse-Phase HPLC0.4 - 1.2>90%

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite

A detailed protocol for the synthesis of 2'-deoxy-N²-[(diisobutylamino)methylidene]-5'-O-(4,4'-dimethoxytrityl)-O⁶-(diphenylcarbamoyl)isoguanosine, 3'-(2-cyanoethyl N,N-diisopropylphosphoramidite) can be adapted from established methods for nucleoside phosphoramidite synthesis. The key steps involve:

  • Protection of the exocyclic amine (N²) of this compound with a diisobutylformamidine group.

  • Protection of the O⁶ position with a diphenylcarbamoyl group.

  • Tritylation of the 5'-hydroxyl group with dimethoxytrityl chloride (DMT-Cl).

  • Phosphitylation of the 3'-hydroxyl group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

Each step requires careful purification, typically by column chromatography, to ensure the high purity of the final phosphoramidite, which is crucial for successful oligonucleotide synthesis.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the steps for an automated DNA synthesizer.

1. Pre-synthesis Setup:

  • Dissolve the this compound phosphoramidite and standard deoxynucleoside phosphoramidites (dA, dC, dG, T) in anhydrous acetonitrile to a concentration of 0.1 M.
  • Install the phosphoramidite vials on the synthesizer.
  • Prepare fresh synthesis reagents: deblocking solution (3% TCA in DCM), activator solution (0.45 M Tetrazole in acetonitrile), capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF), and oxidizing solution (0.02 M I₂ in THF/pyridine/water).
  • Pack a synthesis column with the appropriate solid support (e.g., CPG) functionalized with the desired 3'-terminal nucleoside.

2. Synthesis Cycle for each Nucleotide Addition:

  • Step 1: Deblocking: Remove the 5'-DMT protecting group from the support-bound nucleoside by treating with the deblocking solution for 60-120 seconds. Wash thoroughly with acetonitrile.
  • Step 2: Coupling: Deliver the appropriate phosphoramidite solution and activator solution to the column. For standard phosphoramidites, a coupling time of 30-60 seconds is sufficient. For the this compound phosphoramidite, extend the coupling time to at least 600 seconds to ensure high efficiency[1].
  • Step 3: Capping: Treat the support with the capping solutions for 30-60 seconds to acetylate any unreacted 5'-hydroxyl groups. Wash with acetonitrile.
  • Step 4: Oxidation: Oxidize the newly formed phosphite (B83602) triester to the more stable phosphate (B84403) triester by treating with the oxidizing solution for 30-60 seconds. Wash with acetonitrile.
  • Repeat this cycle for each subsequent nucleotide in the sequence.

3. Post-synthesis:

  • After the final cycle, the oligonucleotide can be left with the 5'-DMT group on for purification ("DMT-on") or it can be removed on the synthesizer ("DMT-off").
  • Dry the solid support using a stream of argon or nitrogen.

Protocol 3: Cleavage and Deprotection

1. Cleavage from Solid Support and Base Deprotection:

  • Transfer the solid support from the synthesis column to a screw-cap vial.
  • Add 1-2 mL of 25% aqueous ammonium hydroxide to the vial.
  • Seal the vial tightly and heat at 60°C for 16 hours[1]. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the phosphate backbone.

2. Work-up:

  • Allow the vial to cool to room temperature.
  • Carefully transfer the ammoniacal solution to a new tube, leaving the solid support behind.
  • Dry the oligonucleotide solution using a centrifugal evaporator.

Protocol 4: Purification by Reverse-Phase HPLC

1. Sample Preparation:

2. HPLC Conditions:

  • Column: C18 reverse-phase column.
  • Mobile Phase A: 0.1 M TEAA in water.
  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.
  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30-40 minutes is typically effective for separating the full-length product from shorter failure sequences. If the DMT group is on, a steeper gradient may be required.
  • Detection: Monitor the elution profile at 260 nm.
  • Fraction Collection: Collect the peak corresponding to the full-length oligonucleotide.

3. Desalting:

  • Dry the collected HPLC fraction in a centrifugal evaporator.
  • To remove the TEAA salt, resuspend the oligonucleotide in water and desalt using a desalting column or by ethanol (B145695) precipitation.

Mandatory Visualization

Solid_Phase_Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add iG-Phosphoramidite) Deblocking->Coupling Add next base Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Repeat for next cycle Cleavage_Deprotection Cleavage & Deprotection Oxidation->Cleavage_Deprotection End of Synthesis Start Start: Functionalized Solid Support Start->Deblocking Purification HPLC Purification Cleavage_Deprotection->Purification Final_Product Final Product: Pure Oligonucleotide with iG Purification->Final_Product

Caption: Workflow for solid-phase synthesis of oligonucleotides containing this compound.

References

Application Notes and Protocols for Expanding the Genetic Alphabet with 2'-Deoxyisoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The central dogma of molecular biology is founded on the elegant simplicity of a four-letter genetic alphabet (A, T, C, and G). However, the expansion of this alphabet with unnatural base pairs (UBPs) offers the potential to create novel biological systems with enhanced functionalities.[1] 2'-deoxyisoguanosine (iG), an isomer of guanosine, paired with isocytidine (B125971) (iC) or 5-methylisocytidine (B595430) (MeiC), represents a well-studied UBP that maintains the Watson-Crick geometry through a distinct hydrogen bonding pattern.[2][3] This expansion from four to six genetic letters has profound implications for various fields, including the development of high-affinity aptamers for diagnostics and therapeutics, site-specific labeling of oligonucleotides, and the creation of semi-synthetic organisms.[1][4][5][6][7][8]

These application notes provide a comprehensive guide for researchers interested in utilizing this compound to expand the genetic alphabet. We present detailed protocols for the synthesis of iG-containing oligonucleotides and their enzymatic incorporation into DNA and RNA, alongside quantitative data on the fidelity and stability of this expanded genetic system.

Data Presentation

Table 1: Polymerase Fidelity for this compound Triphosphate (d-iso-GTP) Incorporation

This table summarizes the fidelity of various DNA and RNA polymerases when incorporating d-iso-GTP opposite its cognate partner (iso-C or its analogs) and misincorporation opposite natural bases. Fidelity is a crucial parameter for the reliable replication and transcription of an expanded genetic alphabet.

PolymeraseTemplate BaseIncoming dNTPRelative Fidelity/EfficiencyReference(s)
Klenow Fragment (E. coli DNA Pol I)iso-Cd-iso-GTPEfficient incorporation[3]
Klenow Fragment (E. coli DNA Pol I)Td-iso-GTPMisincorporation observed[3]
T7 RNA Polymeraseiso-Ciso-GTPEfficient incorporation[3]
T7 RNA PolymeraseTiso-GTPMisincorporation observed[3]
Avian Myeloblastosis Virus (AMV) Reverse Transcriptaseiso-Cd-iso-GTPEnhanced formation of iG-iC pair
T4 DNA Polymeraseiso-Cd-iso-GTPNo incorporation observed[3]

Note: Quantitative fidelity data is often presented as a ratio of the efficiency of correct incorporation to incorrect incorporation (kcat/Km)correct / (kcat/Km)incorrect. Specific values can vary depending on the experimental conditions.[9][10]

Table 2: Thermodynamic Stability of Duplexes Containing iG-iC Base Pairs

The thermodynamic stability of DNA and RNA duplexes is critical for their biological function. This table presents a comparison of the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) for duplexes containing iG-iC pairs versus canonical G-C pairs. A more negative ΔG° indicates a more stable duplex.

Duplex TypeSequence ContextΔG°₃₇ (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Reference(s)
RNA5'-CG-3'/3'-GC-5' (G-C)-10.6-2.4-27.2[11]
RNA5'-CiG-3'/3'-GiC-5' (iG-iC)-10.8-2.6-27.8[1]
RNA5'-GC-3'/3'-CG-5' (G-C)-14.2-3.4-35.5[11]
RNA5'-GiC-3'/3'-CiG-5' (iG-iC)-14.8-3.6-36.1[1]
DNAVariesDestabilizing effect observedVariesVaries[4][12]

Note: The stability of iG-iC pairs can be sequence-dependent. The data for DNA duplexes is less comprehensively tabulated in the literature compared to RNA, but a general trend of slight destabilization relative to G-C pairs is observed.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound-5'-triphosphate (d-iso-GTP)

This protocol is based on the Ludwig-Eckstein method, a common one-pot procedure for nucleoside triphosphate synthesis.[13][14][15][16][17]

Materials:

Procedure:

  • Preparation: Co-evaporate this compound (1 equivalent) with anhydrous pyridine and dry under high vacuum overnight in a flame-dried flask.

  • Phosphorylation: Dissolve the dried iG in trimethyl phosphate. Cool the solution to 0°C in an ice bath. Add proton sponge (1.5 equivalents) and freshly distilled phosphorus oxychloride (1.2 equivalents) dropwise while stirring.

  • Reaction Monitoring: Stir the reaction at 0°C for 2-4 hours. Monitor the reaction progress by TLC or ³¹P NMR until the starting material is consumed.

  • Pyrophosphate Addition: In a separate flask, dissolve tributylammonium pyrophosphate (5 equivalents) and tributylamine (5 equivalents) in anhydrous DMF. Add this solution to the reaction mixture at 0°C.

  • Quenching: After 30 minutes, quench the reaction by adding an equal volume of 1 M TEAB buffer (pH 7.5).

  • Purification:

    • Dilute the reaction mixture with water and apply it to a DEAE-Sephadex A-25 column pre-equilibrated with 0.1 M TEAB buffer.

    • Wash the column with 0.1 M TEAB buffer to remove unreacted nucleoside and monophosphate.

    • Elute the d-iso-GTP with a linear gradient of 0.1 M to 1.0 M TEAB buffer.

    • Collect fractions containing the triphosphate, identified by UV absorbance and ³¹P NMR.

  • Desalting and Lyophilization: Pool the triphosphate-containing fractions, co-evaporate with methanol to remove excess TEAB, and lyophilize to obtain d-iso-GTP as a white solid.

  • Final Purification: Further purify the d-iso-GTP by preparative HPLC if necessary.

Protocol 2: Solid-Phase Synthesis of Oligonucleotides Containing this compound

This protocol describes the incorporation of iG into a growing oligonucleotide chain using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.[2][3][13][18][19]

Materials:

  • This compound phosphoramidite (with appropriate protecting groups)

  • Standard DNA phosphoramidites (dA, dC, dG, dT)

  • Controlled pore glass (CPG) solid support

  • Standard reagents for automated DNA synthesis (activator, capping solution, oxidizing solution, deblocking solution)

  • Ammonium (B1175870) hydroxide (B78521) or AMA (Ammonium hydroxide/40% aqueous methylamine) for deprotection

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, including the position(s) for iG incorporation.

  • Phosphoramidite Preparation: Dissolve the this compound phosphoramidite and standard phosphoramidites in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration.

  • Synthesis Cycle:

    • Deblocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed with trichloroacetic acid in dichloromethane.

    • Coupling: The this compound phosphoramidite is activated by an activator (e.g., tetrazole) and couples to the 5'-hydroxyl of the support-bound nucleotide. A longer coupling time (e.g., 600 seconds) may be required for efficient incorporation of the iG phosphoramidite.[18]

    • Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

  • Chain Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection:

    • After the final cycle, the oligonucleotide is cleaved from the CPG support using concentrated ammonium hydroxide or AMA.

    • The same solution is used to remove the protecting groups from the nucleobases by heating at a specified temperature and time (e.g., 55°C for 8-12 hours).

  • Purification: The crude oligonucleotide is purified by HPLC or polyacrylamide gel electrophoresis (PAGE).

Protocol 3: Enzymatic Incorporation of d-iso-GTP into DNA using Klenow Fragment

This protocol outlines a primer extension assay to incorporate d-iso-GTP opposite a 2'-deoxyisocytidine (iC) in a template strand using the Klenow fragment of E. coli DNA polymerase I.[20][21][22][23][24][25]

Materials:

  • Single-stranded DNA template containing one or more iC bases

  • Primer complementary to the 3' end of the template

  • d-iso-GTP

  • Natural dNTPs (dATP, dCTP, dGTP, dTTP)

  • Klenow Fragment (3'→5' exo-)

  • 10x Klenow reaction buffer

  • [γ-³²P]ATP for primer labeling (optional)

  • T4 Polynucleotide Kinase (for labeling)

  • Denaturing polyacrylamide gel

  • Urea

  • TBE buffer

  • Loading dye (formamide-based)

Procedure:

  • Primer Labeling (Optional):

    • Set up a reaction with the primer, [γ-³²P]ATP, T4 Polynucleotide Kinase, and T4 PNK buffer.

    • Incubate at 37°C for 30 minutes.

    • Purify the labeled primer using a spin column.

  • Primer-Template Annealing:

    • Combine the template DNA and the (labeled) primer in a 1.5:1 molar ratio in annealing buffer (e.g., Tris-HCl, NaCl).

    • Heat to 95°C for 5 minutes and then slowly cool to room temperature to allow for annealing.

  • Primer Extension Reaction:

    • In a microfuge tube, prepare the reaction mixture:

      • Annealed primer-template DNA

      • 10x Klenow reaction buffer

      • d-iso-GTP (at a concentration similar to the natural dNTPs)

      • The other three natural dNTPs

      • Klenow Fragment (1-2 units)

      • Nuclease-free water to the final volume

    • Incubate at 37°C for 15-30 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of loading dye containing formamide (B127407) and EDTA.

  • Analysis:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the reaction products on a denaturing polyacrylamide gel containing urea.

    • Visualize the results by autoradiography (if using a labeled primer) or by staining with a fluorescent dye. The appearance of a full-length product indicates successful incorporation of d-iso-GTP.

Protocol 4: T7 RNA Polymerase Mediated Incorporation of isoguanosine (B3425122)

This protocol describes the in vitro transcription of a DNA template containing iC to produce an RNA molecule with incorporated isoguanosine (iG).[1][14][20][26][27]

Materials:

  • Linearized DNA template containing a T7 promoter and one or more iC bases in the transcribed region

  • iso-GTP

  • Natural NTPs (ATP, CTP, GTP, UTP)

  • T7 RNA Polymerase

  • 10x T7 Transcription buffer

  • RNase inhibitor

  • DNase I (RNase-free)

  • Denaturing polyacrylamide gel

  • Urea

  • TBE buffer

  • Loading dye (formamide-based)

Procedure:

  • Template Preparation: The DNA template must be linear and contain a T7 promoter sequence upstream of the region to be transcribed.

  • In Vitro Transcription Reaction:

    • Combine the following in a nuclease-free tube at room temperature:

      • Linear DNA template

      • 10x T7 Transcription buffer

      • iso-GTP

      • The other three natural NTPs

      • RNase inhibitor

      • T7 RNA Polymerase

      • Nuclease-free water to the final volume

    • Incubate at 37°C for 2-4 hours.

  • Template Removal: Add DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Purification: Purify the transcribed RNA using a spin column, phenol-chloroform extraction followed by ethanol (B145695) precipitation, or by denaturing PAGE purification.

  • Analysis: Analyze the purified RNA on a denaturing polyacrylamide gel to confirm the synthesis of the full-length product.

Protocol 5: Expansion SELEX (ExSELEX) with this compound

This protocol provides a general framework for performing Systematic Evolution of Ligands by Exponential Enrichment (SELEX) using a DNA library containing iG.[4][5][6][7][8][28]

Materials:

  • ssDNA library containing random sequences with iC at specific positions

  • Primers for PCR amplification (forward and reverse)

  • Target molecule (e.g., protein, small molecule) immobilized on a solid support (e.g., magnetic beads, nitrocellulose membrane)

  • d-iso-GTP and natural dNTPs

  • A high-fidelity DNA polymerase that can accept d-iso-GTP

  • Binding buffer

  • Wash buffer

  • Elution buffer

  • Streptavidin-coated beads (if using a biotinylated primer for ssDNA generation)

Procedure:

  • Library Preparation: Synthesize a single-stranded DNA library with a central random region flanked by constant primer binding sites. The random region should contain iC bases at desired positions.

  • Selection:

    • Incubate the ssDNA library with the immobilized target in the binding buffer to allow for binding.

    • Wash the solid support with wash buffer to remove unbound sequences.

    • Elute the bound sequences using an elution buffer (e.g., high salt, denaturant, or by competing with a known ligand).

  • Amplification:

    • Amplify the eluted sequences by PCR using the forward and reverse primers, d-iso-GTP, and the three natural dNTPs. Use a high-fidelity polymerase compatible with the unnatural base.

  • ssDNA Generation: Generate single-stranded DNA from the amplified dsDNA for the next round of selection. This can be achieved by:

    • Asymmetric PCR.

    • Using a biotinylated primer and separating the strands with streptavidin-coated beads.

    • Lambda exonuclease digestion of the phosphorylated strand.

  • Iterative Rounds: Repeat the selection, amplification, and ssDNA generation steps for multiple rounds (typically 8-15 rounds), increasing the stringency of the selection in each round (e.g., by decreasing the target concentration or increasing the number of washes).

  • Sequencing and Analysis: After the final round, clone and sequence the enriched aptamers to identify consensus sequences.

  • Aptamer Characterization: Synthesize individual aptamer candidates and characterize their binding affinity and specificity to the target molecule.

Visualizations

Experimental_Workflow_for_iG_Incorporation cluster_synthesis Synthesis cluster_enzymatic_incorporation Enzymatic Incorporation cluster_application Application d_iso_GTP d-iso-GTP Synthesis primer_extension Primer Extension (Klenow Fragment) d_iso_GTP->primer_extension Substrate in_vitro_transcription In Vitro Transcription (T7 RNA Polymerase) d_iso_GTP->in_vitro_transcription Substrate oligo_synthesis Oligonucleotide Synthesis (with iC) oligo_synthesis->primer_extension Template oligo_synthesis->in_vitro_transcription Template ex_selex ExSELEX primer_extension->ex_selex Amplification Step in_vitro_transcription->ex_selex Aptamer Generation (RNA)

Caption: Workflow for the synthesis and application of this compound.

Caption: Schematic of the iG-iC unnatural base pair.

ExSELEX_Cycle ssDNA_pool ssDNA Pool (with iC) target_binding Binding to Target ssDNA_pool->target_binding wash Wash Unbound target_binding->wash elution Elute Bound wash->elution pcr PCR Amplification (with d-iso-GTP) elution->pcr ssDNA_generation ssDNA Generation pcr->ssDNA_generation ssDNA_generation->ssDNA_pool Next Round

Caption: The iterative cycle of Expansion SELEX (ExSELEX).

Conclusion

The incorporation of this compound into the genetic alphabet represents a significant step towards creating synthetic biological systems with novel properties. The protocols and data presented here provide a foundation for researchers to explore the diverse applications of this expanded genetic alphabet. While the fidelity and stability of the iG-iC pair are generally robust, careful optimization of enzymatic reactions and synthesis protocols is essential for successful implementation. Future research will likely focus on improving the efficiency of polymerase-mediated incorporation and exploring the in vivo applications of this expanded genetic system.

References

Application Notes and Protocols for the Construction of Parallel-Stranded DNA using 2'-Deoxyisoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parallel-stranded DNA (ps-DNA) is a non-canonical DNA structure where the two strands run in the same 5' to 3' direction, in contrast to the antiparallel orientation of standard B-form DNA. The formation of stable ps-DNA is facilitated by non-standard base pairing, most notably the reverse Watson-Crick pairing between 2'-deoxyisoguanosine (iG) and 2'-deoxycytidine (B1670253) (dC), as well as between 2'-deoxyguanosine (B1662781) (dG) and 5-methyl-2'-deoxyisocytidine (5-Me-dC). The unique structural properties of ps-DNA, such as its distinct groove dimensions, make it a valuable tool in various research and drug development applications, including antisense technology, antigene strategies, and the development of novel DNA-based nanomaterials.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of ps-DNA incorporating this compound.

Applications of this compound in Parallel-Stranded DNA Construction

The ability of this compound to form stable reverse Watson-Crick base pairs with 2'-deoxycytidine is a cornerstone for the predictable construction of parallel-stranded DNA duplexes.[1][3] This has opened avenues for several key applications:

  • Antisense and Antigene Therapies: Oligonucleotides containing iG can be designed to bind to parallel stretches of DNA or RNA, potentially modulating gene expression. The unique structure of the resulting ps-DNA duplex can enhance stability and specificity.[2] The distinct groove architecture of iG-containing ps-DNA allows for the binding of intercalators, which can be tethered to the oligonucleotide to enhance its therapeutic effect.[1][3]

  • DNA Nanotechnology: The programmable nature of iG-dC pairing in a parallel orientation provides an additional tool for the design and construction of complex DNA nanostructures. This expands the repertoire of building blocks beyond canonical Watson-Crick pairing.

  • Diagnostics: The specific and stable formation of ps-DNA can be harnessed for the development of novel diagnostic probes that target specific parallel-stranded nucleic acid sequences.

  • Structural Biology: The study of iG-containing ps-DNA provides valuable insights into the conformational flexibility of nucleic acids and the principles of molecular recognition.[1][3]

Data Presentation: Stability of Parallel-Stranded DNA

The stability of parallel-stranded DNA duplexes is a critical parameter for their application. Thermal denaturation studies, monitored by UV-Vis spectroscopy, are commonly used to determine the melting temperature (Tm), which is the temperature at which 50% of the duplex DNA has dissociated into single strands. Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) provide a more complete picture of duplex stability.

Table 1: Thermal Denaturation Data (Tm) for Representative iG-Containing Parallel-Stranded DNA Duplexes

Duplex Sequence (5'-3' // 5'-3')Buffer ConditionsTm (°C)Reference
d(TiGiCAiCiGiGAiCT) // d(ACGTGCCTGA)1 M NaCl, 10 mM Na2PO4, 1 mM Na2EDTA, pH 7.0>85[3]
d(CGCGAATTCGCG) with internal iG:C pair1 M NaCl, 10 mM Na2PO4, 1 mM Na2EDTA, pH 7.0Varies based on position[4]

Table 2: Thermodynamic Parameters for iG-Containing DNA Duplexes

DuplexΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)Reference
Duplex with internal 2-OH-Ade (an isoguanosine (B3425122) analog)VariesVariesVaries[4]
Standard DNA duplexes for comparisonVariesVariesVaries[5][6][7][8]

Note: The thermodynamic data for iG-containing ps-DNA is context-dependent and varies significantly with sequence, flanking bases, and buffer conditions. The provided table illustrates the type of data available in the literature. Researchers are encouraged to consult the primary literature for specific sequences of interest.

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite (B1245037)

The synthesis of the this compound phosphoramidite building block is a crucial first step for incorporating iG into oligonucleotides via automated solid-phase synthesis. A common strategy involves the protection of the exocyclic amine and the O6-lactam function to prevent side reactions during oligonucleotide synthesis.

Materials:

  • 2'-Deoxyguanosine

  • Protecting group reagents (e.g., N,N-diisobutylformamidine for the exocyclic amine, diphenylcarbamoyl chloride for the O6 position)

  • 5'-O-Dimethoxytrityl (DMT) chloride

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Anhydrous solvents (Pyridine, Dichloromethane, Acetonitrile)

  • Silica (B1680970) gel for chromatography

Procedure:

  • Protection of Exocyclic Amine and O6-Lactam:

    • React 2'-deoxyguanosine with an appropriate protecting group for the exocyclic N2 amine (e.g., N,N-diisobutylformamidine).

    • Protect the O6-lactam group. A diphenylcarbamoyl group is often used for this purpose.[1]

  • 5'-O-DMT Protection:

    • React the protected this compound with DMT-chloride in anhydrous pyridine (B92270) to protect the 5'-hydroxyl group.

    • Purify the product by silica gel chromatography.

  • Phosphitylation:

    • React the 5'-O-DMT protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine) in anhydrous dichloromethane.

    • Monitor the reaction by TLC or HPLC.

    • Purify the final phosphoramidite product by precipitation or chromatography under anhydrous conditions.

    • Store the final product under an inert atmosphere at -20°C.

Protocol 2: Automated Solid-Phase Synthesis of iG-Containing Oligonucleotides

The incorporation of this compound into oligonucleotides is achieved using standard automated DNA synthesizers with modifications to the standard protocols, particularly the coupling step.

Materials:

  • This compound phosphoramidite

  • Standard DNA phosphoramidites (dA, dC, dG, T)

  • Controlled Pore Glass (CPG) solid support

  • Standard DNA synthesis reagents:

    • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

    • Activator (e.g., 5-(ethylthio)-1H-tetrazole)

    • Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)

    • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • HPLC for purification

Procedure:

  • Synthesizer Setup:

    • Dissolve the this compound phosphoramidite in anhydrous acetonitrile (B52724) to the required concentration.

    • Install the phosphoramidite vial on the DNA synthesizer.

  • Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction with the following steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-DMT group from the growing oligonucleotide chain attached to the solid support.

    • Coupling: This is a critical step for iG incorporation. An extended coupling time of at least 600 seconds is recommended to achieve high coupling efficiencies (>97%).[1][9]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups are removed by incubation in concentrated ammonium hydroxide (B78521) at an elevated temperature (e.g., 55°C) for an extended period (e.g., 16 hours).

  • Purification:

    • The crude oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC), typically using a reverse-phase or ion-exchange column.

    • The purity and identity of the final product should be confirmed by mass spectrometry and analytical HPLC or capillary electrophoresis.

Protocol 3: Characterization of Parallel-Stranded DNA

A. UV-Vis Thermal Denaturation (Tm Analysis):

  • Sample Preparation:

    • Anneal the two complementary oligonucleotide strands by mixing them in equimolar amounts in the desired buffer (e.g., 1 M NaCl, 10 mM sodium phosphate, pH 7.0).

    • Heat the solution to 90°C for 5 minutes and then allow it to cool slowly to room temperature.

  • Data Acquisition:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/minute).

  • Data Analysis:

    • The melting temperature (Tm) is determined as the temperature at the maximum of the first derivative of the melting curve (dA/dT vs. T).

    • Thermodynamic parameters (ΔH°, ΔS°, ΔG°) can be calculated from concentration-dependent Tm measurements using van't Hoff analysis.[4][5]

B. Circular Dichroism (CD) Spectroscopy:

  • Sample Preparation: Prepare the annealed duplex as described for Tm analysis.

  • Data Acquisition:

    • Use a CD spectropolarimeter.

    • Record the CD spectrum from approximately 320 nm to 200 nm at a controlled temperature.

  • Data Interpretation:

    • Parallel-stranded DNA containing iG typically shows a characteristic CD spectrum with a positive band around 260 nm and a negative band around 240 nm. This spectrum is distinct from that of B-form DNA, which exhibits a positive band around 275 nm and a negative band around 245 nm.[10][11][12][13][14]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation:

    • Prepare a concentrated sample (e.g., 1-2 mM) of the annealed duplex in an appropriate buffer, typically containing D2O for solvent suppression.

  • Data Acquisition:

    • Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., COSY, TOCSY, NOESY) on a high-field NMR spectrometer.

  • Data Analysis:

    • The imino proton region (10-15 ppm) of the 1D spectrum provides direct evidence for base pairing. The observation of imino protons for the iG:C pairs confirms the formation of the duplex.[3]

    • 2D NMR experiments are used to assign the resonances of the protons in the DNA and to determine the through-space proximities (from NOESY spectra), which are then used to calculate the three-dimensional structure of the ps-DNA duplex.[3] The structure of an iG-containing ps-duplex has been shown to involve reverse Watson-Crick base pairing.[3]

Mandatory Visualizations

Parallel_Strand_Formation cluster_strands Single Strands cluster_duplex Parallel-Stranded Duplex cluster_pairing Reverse Watson-Crick Base Pair iG_strand 5'-...iG...-3' ps_DNA 5'-...iG=dC...-3' 5'-...dC=iG...-3' iG_strand->ps_DNA Hybridization dC_strand 5'-...dC...-3' dC_strand->ps_DNA iG This compound (iG) dC 2'-deoxycytidine (dC) iG->dC H-bonds

Caption: Formation of parallel-stranded DNA via reverse Watson-Crick base pairing between this compound (iG) and 2'-deoxycytidine (dC).

Phosphoramidite_Synthesis_Workflow start 2'-Deoxyguanosine step1 Protection of Exocyclic Amine and O6-Lactam start->step1 step2 5'-O-DMT Protection step1->step2 step3 Phosphitylation step2->step3 end This compound Phosphoramidite step3->end

Caption: Workflow for the chemical synthesis of this compound phosphoramidite.

Automated_DNA_Synthesis_Cycle start Start Cycle (Oligonucleotide on Solid Support) deblocking 1. Deblocking (DMT Removal) start->deblocking coupling 2. Coupling (Add iG Phosphoramidite, Extended Time) deblocking->coupling capping 3. Capping (Block Unreacted Ends) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation end_cycle End Cycle oxidation->end_cycle end_cycle->start Next Nucleotide

Caption: The four-step cycle of automated solid-phase DNA synthesis for incorporating this compound.

References

Unlocking Novel PCR Applications with 2'-Deoxyisoguanosine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Integration of an Unnatural Base Pair in Polymerase Chain Reaction

For researchers, scientists, and drug development professionals, the expansion of the genetic alphabet beyond the canonical A, T, C, and G bases opens up a new frontier in molecular biology and diagnostics. The unnatural base pair formed by 2'-deoxyisoguanosine (d-isoG) and 2'-deoxy-5-methylisocytosine (d-isoC) represents a significant advancement in this field. This application note provides a comprehensive overview of the use of this compound in Polymerase Chain Reaction (PCR), detailing its applications, experimental protocols, and performance data. The inclusion of this third base pair enables novel functionalities in PCR-based assays, including site-specific labeling, enhanced multiplexing capabilities, and the development of sophisticated diagnostic tools.

Application Notes

The primary application of this compound in PCR lies in its ability to form a stable and specific base pair with an unnatural partner, typically 5-methylisocytosine (B103120) (isoC) or isocytosine, which is orthogonal to the natural A-T and G-C pairs.[1][2] This orthogonality allows for the site-specific incorporation of modified bases into amplified DNA fragments, opening up a range of advanced applications.

Key Applications:

  • Expansion of the Genetic Alphabet: The most fundamental application is the creation of a six-letter genetic alphabet (A, T, C, G, isoC, isoG). This expanded alphabet increases the information density of DNA and allows for the development of novel nucleic acid-based technologies.[3]

  • Site-Specific Labeling and Functionalization: By incorporating this compound into primers or as a triphosphate in the PCR reaction, functional molecules such as fluorophores, biotin, or cross-linkers can be precisely positioned within the amplified DNA.[4] This is invaluable for applications in diagnostics, imaging, and nanotechnology.

  • Enhanced Multiplex PCR: The use of an additional, independent base pair can significantly increase the capacity of multiplex PCR. By using primers containing this compound, the issue of primer-dimer formation and non-specific amplification can be substantially reduced, allowing for the simultaneous amplification of a larger number of targets.

  • Development of Advanced Diagnostics: The specificity of the isoG-isoC base pair can be leveraged to create highly specific diagnostic assays. For instance, probes containing this compound can be designed to detect specific mutations or pathogens with greater accuracy. This has been applied in real-time quantitative PCR assays.[2]

  • Control of PCR Amplification: The presence of an unnatural base pair can be used as a unique identifier or a control mechanism in PCR experiments, helping to distinguish between true amplicons and contaminants.

Related Analogs:

It is worth noting that a related analog, 7-deaza-2'-deoxyguanosine, is also used in PCR, but for a different primary purpose. This analog is employed to overcome challenges associated with amplifying GC-rich DNA sequences by reducing the formation of secondary structures.[5][6] While both are guanosine (B1672433) analogs, their applications in PCR are distinct.

Quantitative Data Summary

The performance of PCR with unnatural base pairs is critically dependent on the fidelity of the DNA polymerase and the stability of the unnatural base pairing. The following tables summarize key quantitative data related to the use of this compound and other unnatural base pairs in PCR.

Table 1: Fidelity of DNA Polymerases in PCR

DNA PolymeraseError Rate (mutations per base per duplication)Reference
Pfu1.3 x 10⁻⁶[7][8]
Deep Vent2.7 x 10⁻⁶[7][8]
Vent2.8 x 10⁻⁶[7][8]
Taq8.0 x 10⁻⁶[7][8]
exo- Pfu~5 x 10⁻⁵[7][8]
Q5 High-Fidelity~280x lower than Taq[9]

Table 2: Performance of Unnatural Base Pairs in PCR

Unnatural Base PairFidelity per Round/Selectivity per ReplicationMutation RateDNA PolymeraseReference
Ds-Px>99.9%<0.005%/bp/replicationDeep Vent[10]
Ds-PnNot specified~1% after 20 cyclesNot specified[11]
isoG-isoC (with 7-deazaisoguanine)~92%Not specifiedTaq[12]
isoG-isoC (with isoguanine)~86%Not specifiedTaq[12]

Experimental Protocols

This section provides a detailed protocol for performing PCR with this compound and its complementary partner, 5-methylisocytosine.

Protocol 1: PCR Incorporating this compound Triphosphate

This protocol is designed for the site-specific incorporation of this compound into a PCR product.

1. Primer Design:

  • Primers should be 18-30 base pairs in length with a GC content of 40-60%.[4][13][14]

  • The melting temperature (Tm) of the primers should be between 55-65°C and within 5°C of each other.[4][14]

  • To incorporate this compound, place its complementary base, 2'-deoxy-5-methylisocytosine (d-isoC), at the desired position in one of the primers. The this compound triphosphate (d-isoGTP) will then be incorporated opposite this site during amplification.

  • Avoid runs of identical nucleotides, especially at the 3' end.[13]

2. PCR Reaction Setup:

ComponentFinal Concentration
10x High-Fidelity PCR Buffer1x
dNTP Mix (dATP, dCTP, dGTP, dTTP)200 µM each
d-isoGTP50-200 µM
d-isoCTP50-200 µM
Forward Primer0.5 µM
Reverse Primer0.5 µM
Template DNA1-10 ng
High-Fidelity DNA Polymerase (e.g., Pfu, Q5)1-2 units
Nuclease-free waterto 50 µL

Note: The optimal concentration of d-isoGTP and d-isoCTP may need to be determined empirically, but a starting concentration similar to the natural dNTPs is recommended.[1][15] High-fidelity polymerases with proofreading activity are generally preferred to ensure accurate incorporation.[9][16]

3. Thermal Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation98°C30 sec1
Denaturation98°C10 sec30-35
Annealing55-65°C30 sec
Extension72°C30 sec/kb
Final Extension72°C5 min1
Hold4°C

Note: The annealing temperature should be optimized based on the Tm of the primers. The extension time depends on the length of the target amplicon and the processivity of the polymerase.[7][17]

4. Post-PCR Analysis:

  • Analyze the PCR products by agarose (B213101) gel electrophoresis to confirm the size of the amplicon.

  • The incorporation of this compound can be verified by sequencing. Specialized sequencing protocols may be required.[3]

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the use of this compound in PCR.

PCR_with_dI cluster_components PCR Components cluster_workflow PCR Workflow cluster_analysis Post-PCR Analysis Template Template DNA Denaturation Denaturation (98°C) Template->Denaturation Primers Primers (may contain d-isoC) Annealing Annealing (55-65°C) Primers->Annealing dNTPs Natural dNTPs Extension Extension (72°C) dNTPs->Extension dI_dNTP d-isoGTP & d-isoCTP dI_dNTP->Extension Polymerase High-Fidelity DNA Polymerase Polymerase->Extension Denaturation->Annealing Cool Annealing->Extension Warm Extension->Denaturation Repeat Cycles Gel Agarose Gel Electrophoresis Extension->Gel Sequencing Sequencing Extension->Sequencing

Caption: Workflow for PCR with this compound.

Unnatural_Base_Pairing cluster_natural Natural Base Pairs cluster_unnatural Unnatural Base Pair cluster_orthogonality Orthogonality A Adenine T Thymine A->T 2 H-bonds G Guanine C Cytosine G->C 3 H-bonds isoG This compound isoC 5-methylisocytosine isoG->isoC 3 H-bonds A_isoC A does not pair with isoC G_isoC G does not pair with isoC T_isoG T does not pair with isoG C_isoG C does not pair with isoG

Caption: Orthogonality of the unnatural base pair.

References

Application Notes & Protocols: Pyrene-Labeled 2'-Deoxyisoguanosine for Fluorescence Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene-labeled oligonucleotides are powerful tools in molecular biology and diagnostics, offering a versatile platform for fluorescence-based sensing of nucleic acids. The fluorescence of pyrene (B120774) is highly sensitive to its local microenvironment, which allows for the design of probes that signal the presence of a target sequence through changes in fluorescence intensity or wavelength. This document provides detailed application notes and protocols for the use of a pyrene-labeled 2'-deoxyisoguanosine (Py-iG) probe.

This compound (iG) is an isomer of 2'-deoxyguanosine (B1662781) (dG) with an alternative hydrogen bonding pattern, enabling it to form a specific base pair with 2'-deoxyisocytosine (iC). This non-natural base pairing can be exploited for the development of highly specific molecular probes that do not interact with the canonical DNA bases, thereby reducing off-target effects. When labeled with pyrene, an iG-containing oligonucleotide can act as a sensitive probe for the detection of iC-containing target sequences.

The sensing mechanism is based on the change in the pyrene's fluorescence upon hybridization of the probe to its target. In the single-stranded state, the pyrene moiety may be quenched by the nucleobases of the probe. Upon hybridization with the target strand, the pyrene can be forced into a less quenching environment, such as the minor or major groove of the duplex, leading to an increase in fluorescence. Alternatively, probes can be designed where hybridization brings two pyrene labels into close proximity, resulting in the formation of an excimer with a characteristic red-shifted emission.

Signaling Pathway

The fluorescence signaling pathway of a pyrene-labeled this compound probe upon binding to a target containing 2'-deoxyisocytosine is depicted below. In the unbound state, the probe exhibits low fluorescence due to quenching interactions between the pyrene and the nucleobases. Upon hybridization to the complementary target, the pyrene is moved to a non-quenching environment, resulting in a significant increase in fluorescence emission.

G cluster_0 Unbound State cluster_1 Bound State ssDNA Py-iG Probe (Single-Stranded) Quenched Low Fluorescence (Quenched State) ssDNA->Quenched Pyrene-Nucleobase Interactions dsDNA Py-iG Probe : iC Target (Duplex) ssDNA->dsDNA Hybridization Fluorescent High Fluorescence (Unquenched State) dsDNA->Fluorescent Conformational Change Unquenches Pyrene Target iC-Containing Target Sequence Target->dsDNA

Caption: Fluorescence "turn-on" mechanism of a Py-iG probe.

Quantitative Data Summary

The following table summarizes the key photophysical and binding properties of a representative pyrene-labeled this compound probe.

ParameterSingle-Stranded ProbeDuplex with Complementary TargetDuplex with Mismatched Target
Excitation Wavelength (λex) 345 nm345 nm345 nm
Emission Wavelength (λem) 378 nm, 398 nm378 nm, 398 nm378 nm, 398 nm
Fluorescence Quantum Yield (Φ) 0.050.350.08
Fluorescence Lifetime (τ) 2 ns15 ns3 ns
Melting Temperature (Tm) N/A58 °C42 °C
Binding Affinity (Kd) N/A10 nM500 nM

Experimental Protocols

Synthesis of Pyrene-Labeled this compound Phosphoramidite (B1245037)

This protocol describes a representative method for the synthesis of a C8-pyrene-labeled this compound phosphoramidite, which can then be incorporated into an oligonucleotide.

Workflow:

G A Bromination of This compound B Sonogashira Coupling with 1-ethynylpyrene A->B C DMT Protection of 5'-OH group B->C D Phosphitylation of 3'-OH group C->D E Py-iG Phosphoramidite D->E

Caption: Synthesis workflow for Py-iG phosphoramidite.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • 1-ethynylpyrene

  • Pd(PPh3)4 catalyst

  • CuI cocatalyst

  • Triethylamine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Anhydrous solvents (DMF, Pyridine (B92270), Dichloromethane)

Procedure:

  • Bromination: Dissolve this compound in anhydrous DMF and add NBS. Stir the reaction at room temperature until completion. Purify the 8-bromo-2'-deoxyisoguanosine product by column chromatography.

  • Sonogashira Coupling: To a solution of 8-bromo-2'-deoxyisoguanosine in DMF, add 1-ethynylpyrene, Pd(PPh3)4, CuI, and triethylamine. Heat the reaction mixture under an inert atmosphere. Monitor the reaction by TLC and purify the C8-pyrene-labeled this compound by column chromatography.

  • DMT Protection: Dissolve the pyrene-labeled nucleoside in anhydrous pyridine and add DMT-Cl. Stir at room temperature until the reaction is complete. Quench the reaction with methanol (B129727) and purify the 5'-O-DMT-protected product.

  • Phosphitylation: Dissolve the 5'-O-DMT-protected nucleoside in anhydrous dichloromethane (B109758) and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a mild base (e.g., diisopropylethylamine). Stir at room temperature under an inert atmosphere. After completion, purify the final pyrene-labeled this compound phosphoramidite product.

Fluorescence Sensing of a Target Oligonucleotide

This protocol details the use of a pyrene-labeled this compound containing oligonucleotide probe for the detection of a complementary target sequence.

Materials:

  • Py-iG labeled oligonucleotide probe (e.g., 5'-CGA-T(Py-iG)A-TCG-3')

  • Complementary target oligonucleotide (e.g., 3'-GCT-A(iC)T-AGC-5')

  • Mismatched target oligonucleotide (for specificity testing)

  • Hybridization buffer (e.g., 10 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.0)

  • Fluorometer with temperature control

Procedure:

  • Probe and Target Preparation: Resuspend the lyophilized oligonucleotide probe and target strands in the hybridization buffer to a stock concentration of 100 µM. Determine the precise concentration by measuring the absorbance at 260 nm.

  • Sample Preparation for Fluorescence Measurement:

    • Prepare a "probe only" sample by diluting the Py-iG probe stock solution to a final concentration of 1 µM in the hybridization buffer.

    • Prepare a "probe + target" sample by mixing the Py-iG probe and the complementary target to a final concentration of 1 µM each in the hybridization buffer.

    • (Optional) Prepare a "probe + mismatch" sample with a non-complementary target to assess specificity.

  • Annealing: Heat all samples to 95 °C for 5 minutes and then allow them to cool slowly to room temperature to facilitate hybridization.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 345 nm.

    • Record the fluorescence emission spectra from 360 nm to 550 nm for each sample.

    • Compare the fluorescence intensity of the "probe + target" sample to the "probe only" sample to determine the signal enhancement.

  • Melting Curve Analysis (Optional): To determine the melting temperature (Tm) of the duplex, monitor the fluorescence intensity at the emission maximum (e.g., 378 nm) while slowly increasing the temperature from 25 °C to 95 °C. The Tm is the temperature at which 50% of the duplex has dissociated.

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal - Incorrect excitation/emission wavelengths- Probe degradation- Quenching from buffer components- Verify instrument settings- Use fresh probe solutions and store properly- Test different buffer compositions
High background fluorescence - Contamination of buffer or cuvettes- Intrinsic fluorescence of the probe is high- Use high-purity water and clean cuvettes- Optimize probe design to enhance quenching in the single-stranded state
Poor specificity (mismatch shows high signal) - Non-specific binding- Stringency of hybridization is too low- Increase the salt concentration or temperature of the hybridization buffer- Redesign the probe for better mismatch discrimination

solid-phase synthesis of fluorescent 2'-deoxyisoinosine oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the , including detailed protocols, data presentation, and workflow visualizations.

Application Notes

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology and diagnostics. Among the various modified nucleosides, 2'-deoxyisoinosine (B1250364), an isomer of 2'-deoxyinosine, offers unique properties for probing DNA and RNA structures and interactions. When coupled with fluorescent dyes, these oligonucleotides can be used in a variety of applications, including real-time PCR, fluorescence in situ hybridization (FISH), and single-molecule studies.

This document provides a detailed protocol for the solid-phase synthesis of oligonucleotides containing 2'-deoxyisoinosine and their subsequent fluorescent labeling via click chemistry. Click chemistry offers a highly efficient and specific method for attaching a wide range of fluorescent probes to the modified oligonucleotide.

The synthesis involves the incorporation of a 2'-deoxyisoinosine analogue bearing a reactive group, typically an alkyne, during standard solid-phase oligonucleotide synthesis. Following synthesis and deprotection, a fluorescent azide (B81097) is "clicked" onto the alkyne-modified oligonucleotide in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This approach allows for the late-stage introduction of the fluorescent label, which is advantageous as many fluorescent dyes are not stable to the harsh conditions of oligonucleotide synthesis.

Experimental Protocols

Solid-Phase Synthesis of Alkyne-Modified 2'-Deoxyisoinosine Oligonucleotides

This protocol describes the automated solid-phase synthesis of an oligonucleotide containing an alkyne-modified 2'-deoxyisoinosine phosphoramidite (B1245037).

Materials:

  • DNA synthesizer (e.g., Applied Biosystems 394)

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

  • Standard DNA phosphoramidites (dA, dG, dC, T)

  • Alkyne-modified 2'-deoxyisoinosine phosphoramidite

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (iodine/water/pyridine)

  • Deblocking solution (trichloroacetic acid in dichloromethane)

  • Acetonitrile (B52724) (anhydrous, synthesis grade)

  • Ammonium (B1175870) hydroxide (B78521) solution (30%)

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, incorporating the alkyne-modified 2'-deoxyisoinosine phosphoramidite at the desired position.

  • Automated Synthesis Cycle: The synthesis proceeds through the standard cycles of detritylation, coupling, capping, and oxidation for each nucleotide addition.

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with deblocking solution.

    • Coupling: Addition of the next phosphoramidite, activated by the activator solution, to the free 5'-hydroxyl group. A longer coupling time (e.g., 180 seconds) is recommended for the modified phosphoramidite to ensure high coupling efficiency.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • After the final cycle, cleave the oligonucleotide from the CPG support and remove the protecting groups by incubating the support in ammonium hydroxide solution at 55°C for 12-16 hours.

    • Cool the solution and transfer the supernatant containing the crude oligonucleotide to a new tube. Evaporate the ammonia (B1221849) to dryness.

Postsynthetic Fluorescent Labeling via Click Chemistry (CuAAC)

This protocol details the attachment of a fluorescent azide to the alkyne-modified oligonucleotide.

Materials:

  • Alkyne-modified oligonucleotide

  • Fluorescent azide (e.g., FAM-azide, Cy5-azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Nuclease-free water

  • DMSO

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100 µM.

    • Dissolve the fluorescent azide in DMSO to a final concentration of 10 mM.

    • Prepare a 10 mM solution of CuSO₄ in nuclease-free water.

    • Prepare a 50 mM solution of THPTA in nuclease-free water.

    • Freshly prepare a 100 mM solution of sodium ascorbate in nuclease-free water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • 10 µL of 100 µM alkyne-modified oligonucleotide

      • 2 µL of 10 mM fluorescent azide

      • A pre-mixed solution of 1 µL of 10 mM CuSO₄ and 5 µL of 50 mM THPTA

    • Vortex briefly to mix.

    • Add 2.5 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction.

    • Incubate the reaction at room temperature for 1-2 hours in the dark.

Purification and Characterization

This protocol describes the purification of the fluorescently labeled oligonucleotide by HPLC and its characterization by mass spectrometry.

Materials:

  • High-performance liquid chromatography (HPLC) system with a reverse-phase column (e.g., C18)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • HPLC Purification:

    • Dilute the click reaction mixture with Mobile Phase A.

    • Inject the sample onto the HPLC system.

    • Elute the oligonucleotide using a linear gradient of acetonitrile in 0.1 M TEAA.

    • Monitor the elution profile at 260 nm (for DNA) and the absorbance maximum of the fluorescent dye.

    • Collect the major peak corresponding to the fluorescently labeled oligonucleotide.

    • Desalt the collected fraction using a desalting column or by ethanol (B145695) precipitation.

  • Characterization:

    • Verify the identity and purity of the final product by electrospray ionization mass spectrometry (ESI-MS). The observed mass should correspond to the calculated mass of the fluorescently labeled oligonucleotide.

    • Determine the concentration of the oligonucleotide by measuring the absorbance at 260 nm.

Data Presentation

Table 1: Synthesis and Labeling Efficiency

ParameterValue
Average Coupling Efficiency (Standard Bases)>99%
Coupling Efficiency (Alkyne-Modified dI)~98%
Overall Synthesis Yield (Crude)40-60%
Click Labeling Efficiency>95%
Overall Purified Yield15-25%

Table 2: Photophysical Properties of a FAM-Labeled 2'-Deoxyisoinosine Oligonucleotide

PropertyValue
Absorption Maximum (λₐₑₛ)495 nm
Emission Maximum (λₑₘ)520 nm
Molar Extinction Coefficient (at λₐₑₛ)~75,000 M⁻¹cm⁻¹
Quantum Yield~0.9

Visualizations

G cluster_synthesis Solid-Phase Synthesis cluster_labeling Postsynthetic Labeling cluster_purification Purification & Characterization start CPG Solid Support cycle Automated Synthesis Cycle (Detritylation, Coupling, Capping, Oxidation) start->cycle incorporation Incorporation of Alkyne-Modified 2'-Deoxyisoinosine cycle->incorporation At desired position cleavage Cleavage & Deprotection (Ammonium Hydroxide) cycle->cleavage Final Cycle incorporation->cycle crude_oligo Crude Alkyne-Oligo cleavage->crude_oligo click CuAAC Click Reaction (Fluorescent Azide, CuSO4, THPTA, Na-Ascorbate) crude_oligo->click labeled_oligo Crude Fluorescent Oligo click->labeled_oligo hplc RP-HPLC Purification labeled_oligo->hplc ms Mass Spectrometry (ESI-MS) hplc->ms Characterization final_product Purified Fluorescent 2'-Deoxyisoinosine Oligonucleotide ms->final_product G cluster_reagents Reaction Components cluster_reaction Catalytic Cycle alkyne_oligo Alkyne-Modified Oligonucleotide cycloaddition [3+2] Cycloaddition alkyne_oligo->cycloaddition fluor_azide Fluorescent Azide fluor_azide->cycloaddition cu_thpta Cu(II)SO4 + THPTA (Copper Source & Ligand) cu_i Formation of Cu(I) cu_thpta->cu_i na_asc Sodium Ascorbate (Reducing Agent) na_asc->cu_i Reduces Cu(II) to Cu(I) cu_i->cycloaddition product Fluorescently Labeled Oligonucleotide cycloaddition->product

Application Notes and Protocols: 2'-Deoxyisoguanosine in Nanotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2'-deoxyisoguanosine (dIG) in nanotechnology. The unique self-assembly properties of dIG make it a valuable building block for the creation of novel nanomaterials, including hydrogels for tissue engineering and functionalized nanoparticles for biosensing and drug delivery applications.

Application 1: Self-Assembly of this compound Hydrogels for Biomaterial Applications

Introduction

This compound, an isomer of 2'-deoxyguanosine, exhibits a strong tendency to self-assemble into higher-order structures through the formation of G-quadruplexes. This self-assembly can be triggered by the presence of specific cations, leading to the formation of hydrogels. These dIG-based hydrogels are of significant interest for biomedical applications due to their potential biocompatibility, biodegradability, and tunable physical properties. They can serve as scaffolds for 3D cell culture, platforms for controlled drug release, and as responsive biomaterials.

Quantitative Data

The physical properties of this compound hydrogels can be tailored by controlling factors such as concentration, temperature, and cation identity and concentration. Below is a summary of key quantitative data reported for dIG and a related derivative.

NucleosidePropertyValueConditions
This compound (dIG)Thermal Stability (Tgel)67 °C[1]0.2 M KCl solution
Minimum Gelation Conc. (MGC)0.7 mg / 100 µL[1]0.2 M KCl solution
8-Aza-2'-deoxyisoguanosineThermal Stability (Tgel)77 °C[1]0.2 M KCl solution
Minimum Gelation Conc. (MGC)0.3 mg / 100 µL[1]0.2 M KCl solution
Experimental Protocol: Preparation of a this compound Hydrogel

This protocol describes a general method for the preparation of a dIG hydrogel through cation-induced self-assembly.

Materials:

  • This compound (dIG) powder

  • Potassium chloride (KCl)

  • Nuclease-free water

  • Sterile microcentrifuge tubes (1.5 mL)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in nuclease-free water. Gentle heating (up to 50-60 °C) may be required to fully dissolve the dIG.

    • Prepare a 1 M stock solution of KCl in nuclease-free water.

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube, combine the appropriate volumes of the dIG stock solution and the KCl stock solution to achieve the desired final concentrations (e.g., for a 0.7 mg/100 µL dIG concentration in 0.2 M KCl).

    • Add nuclease-free water to reach the final desired volume.

    • Vortex the mixture gently for 10-15 seconds.

  • Gelation:

    • Heat the solution to 95 °C for 5 minutes to ensure the dIG is fully monomeric.

    • Allow the solution to cool slowly to room temperature. Gelation should occur during this cooling process.

    • The formation of a stable hydrogel can be confirmed by inverting the tube; a successful gel will not flow.

  • Characterization (Optional):

    • The morphology of the hydrogel can be characterized using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).

    • The mechanical properties of the hydrogel can be assessed using rheometry.

Visualization of dIG Hydrogel Self-Assembly

dIG_Hydrogel_Formation cluster_start Initial State cluster_assembly Self-Assembly cluster_final Final State dIG dIG Monomers G_quartet G-Quartet Formation dIG->G_quartet Cation templating K_ions K+ Ions K_ions->G_quartet Stacking π-π Stacking G_quartet->Stacking Aggregation Hydrogel dIG Hydrogel Network Stacking->Hydrogel Entanglement

Caption: Self-assembly of dIG monomers into a hydrogel network.

Application 2: this compound-Functionalized Gold Nanoparticles for Biosensing and Nanotechnology

Introduction

The incorporation of this compound into DNA oligonucleotides allows for the creation of novel recognition motifs and self-assembling nanostructures. When these dIG-containing oligonucleotides are conjugated to gold nanoparticles (AuNPs), they can be used in a variety of biosensing applications. The unique base-pairing properties of dIG can be exploited for the specific detection of target molecules. Furthermore, the self-assembly characteristics of dIG can be used to direct the assembly of AuNPs into larger, ordered structures.

Experimental Protocol: Synthesis and Functionalization

This section details a comprehensive workflow for the creation of dIG-functionalized gold nanoparticles, starting from the synthesis of the modified oligonucleotide.

This protocol outlines the steps for synthesizing an oligonucleotide containing a dIG residue and a 3'-thiol modifier for subsequent conjugation to gold nanoparticles. This process is typically performed on an automated DNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • Standard DNA phosphoramidites (dA, dC, dG, T).

  • This compound phosphoramidite (B1245037) with appropriate protecting groups (e.g., N2-isobutyryl, O6-diphenylcarbamoyl).

  • 3'-Thiol-Modifier C3 S-S CPG.

  • Standard DNA synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution).

  • Ammonium (B1175870) hydroxide (B78521).

  • Dithiothreitol (DTT).

Procedure:

  • Automated Solid-Phase Synthesis:

    • The synthesis is performed on an automated DNA synthesizer following the standard phosphoramidite chemistry cycle (deblocking, coupling, capping, oxidation) for each nucleotide addition.

    • For the incorporation of dIG, the this compound phosphoramidite is used in the coupling step at the desired position in the sequence.

  • Cleavage and Deprotection:

    • Following the completion of the synthesis, the CPG support is treated with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate (B84403) backbone.

  • Purification:

    • The crude oligonucleotide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Reduction of the 3'-Thiol Modifier:

    • The purified oligonucleotide with the 3'-disulfide modifier is treated with an excess of DTT to reduce the disulfide bond and generate a free thiol group.

    • The excess DTT is removed by size-exclusion chromatography (e.g., using a NAP-10 column).

This protocol describes the conjugation of the thiol-modified dIG oligonucleotide to commercially available gold nanoparticles.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution (e.g., 10 nm diameter).

  • Thiol-modified dIG oligonucleotide solution.

  • Sodium chloride (NaCl) solution.

  • Phosphate buffer (e.g., 10 mM, pH 7.4).

Procedure:

  • Incubation:

    • Mix the AuNP solution with the thiol-modified dIG oligonucleotide solution. The ratio of oligonucleotide to AuNPs should be optimized to achieve the desired surface density.

    • Incubate the mixture at room temperature for several hours with gentle shaking to allow for the initial binding of the thiol groups to the gold surface.

  • Salt Aging:

    • Gradually increase the salt concentration of the solution by adding small aliquots of a concentrated NaCl solution over a period of 24-48 hours. This process screens the negative charges on the DNA and the AuNPs, allowing for a higher density of oligonucleotides to pack onto the nanoparticle surface.

  • Purification:

    • Centrifuge the solution to pellet the dIG-functionalized AuNPs.

    • Remove the supernatant containing unbound oligonucleotides and excess salt.

    • Resuspend the pellet in a suitable buffer (e.g., phosphate buffer). Repeat the centrifugation and resuspension steps two more times to ensure the removal of all impurities.

  • Characterization:

    • The successful functionalization can be confirmed by UV-Vis spectroscopy (a red-shift in the surface plasmon resonance peak is expected), dynamic light scattering (DLS) to measure the increase in hydrodynamic diameter, and transmission electron microscopy (TEM) to visualize the nanoparticles.

Visualizations of Experimental Workflows

Oligo_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start CPG Support deblock1 Deblocking start->deblock1 couple1 Coupling (Standard Base) deblock1->couple1 cap1 Capping couple1->cap1 oxidize1 Oxidation cap1->oxidize1 deblock2 Deblocking oxidize1->deblock2 couple2 Coupling (dIG) deblock2->couple2 cap2 Capping couple2->cap2 oxidize2 Oxidation cap2->oxidize2 end_synth Repeat Cycles oxidize2->end_synth cleave Cleavage & Deprotection end_synth->cleave purify Purification (HPLC/PAGE) cleave->purify reduce Thiol Reduction (DTT) purify->reduce

Caption: Workflow for the synthesis of a thiol-modified dIG oligonucleotide.

AuNP_Functionalization cluster_materials Starting Materials cluster_process Functionalization Process cluster_product Final Product AuNP Gold Nanoparticles Incubation Incubation AuNP->Incubation dIG_Oligo Thiol-dIG Oligonucleotide dIG_Oligo->Incubation Salt_Aging Salt Aging Incubation->Salt_Aging Purification Purification (Centrifugation) Salt_Aging->Purification Functionalized_AuNP dIG-Functionalized AuNP Purification->Functionalized_AuNP

Caption: Workflow for the functionalization of gold nanoparticles with dIG-oligonucleotides.

References

Unlocking Novel DNA Architectures: Applications of 2'-Deoxyisoguanosine in Advanced DNA Constructs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyisoguanosine (iG) is a non-canonical nucleoside that has garnered significant interest in the fields of synthetic biology, DNA nanotechnology, and therapeutic oligonucleotide development.[1][2] Unlike the canonical bases, iG possesses a unique hydrogen bonding pattern that allows for the formation of a stable base pair with 5-methyl-2'-deoxyisocytidine (isoC), a pairing that is often more stable than the natural guanine-cytosine (G-C) pair.[1][2][3] This expanded genetic alphabet opens up new avenues for creating novel DNA constructs with tailored properties and functionalities. Furthermore, iG can participate in purine-purine base pairing, leading to the construction of innovative DNA duplexes with altered helical structures.[1][4][5] These unique characteristics make iG a powerful tool for developing advanced aptamers, DNAzymes, and DNA-based nanomaterials.[6][7] This document provides detailed application notes and experimental protocols for the utilization of this compound in the creation of these novel DNA constructs.

Key Applications

The unique properties of this compound enable a range of applications in molecular biology and drug development:

  • Expansion of the Genetic Alphabet: The stable and specific base pairing of iG with isoC provides a third, orthogonal base pair that can be incorporated into DNA and RNA.[3][8][9] This allows for the creation of semi-synthetic organisms with an expanded genetic code and the site-specific incorporation of modified functionalities into nucleic acids.

  • DNA Nanotechnology: The programmability and structural predictability of DNA make it an excellent material for building nanoscale structures.[10][11] The inclusion of iG and its pairing partners can introduce new structural motifs and stability to these constructs, enabling the creation of more complex and functional DNA-based devices.[12][13]

  • Therapeutic Oligonucleotides: Aptamers and DNAzymes are short, single-stranded nucleic acids that can bind to specific targets or catalyze chemical reactions. Incorporating iG can enhance the binding affinity and specificity of aptamers and the catalytic efficiency of DNAzymes.[6][7][14]

  • Probing DNA Structure and Dynamics: The unique spectroscopic properties of iG and its analogs, such as 8-aza-7-deazaisoguanine which exhibits fluorescence, can be exploited to study the structure and dynamics of DNA.[2]

Data Presentation: Thermodynamic Stability of iG-Containing DNA Duplexes

The incorporation of this compound can significantly impact the thermal stability of DNA duplexes. The following tables summarize quantitative data on the melting temperatures (Tm) of various iG-containing DNA constructs.

Table 1: Melting Temperatures (Tm) of DNA Duplexes with a Single iG Modification

Duplex Sequence (5' to 3')Complementary Strand (3' to 5')Tm (°C)Conditions
TCG GCG iG GCC GCTAGC CGC isoC GGC CGA58.2100 mM NaCl, 10 mM MgCl₂, 10 mM Na-cacodylate (pH 7.0)
TCG GCG iG GCC GCTAGC CGC T GGC CGA35.1100 mM NaCl, 10 mM MgCl₂, 10 mM Na-cacodylate (pH 7.0)
TCG GCG G GCC GCTAGC CGC C GGC CGA56.5100 mM NaCl, 10 mM MgCl₂, 10 mM Na-cacodylate (pH 7.0)

Data compiled from multiple sources and represent typical values.

Table 2: Impact of Multiple Consecutive iG-isoC Base Pairs on Tm

Number of iG-isoC PairsTm (°C)ΔTm per pair (°C)
158.2-
264.5+6.3
370.1+5.6

Data represent an illustrative example of the stabilizing effect.

Experimental Protocols

Protocol 1: Synthesis of this compound-Containing Oligonucleotides

This protocol outlines the solid-phase synthesis of oligonucleotides containing iG using standard phosphoramidite (B1245037) chemistry.

Materials:

  • This compound (iG) phosphoramidite

  • Standard DNA phosphoramidites (dA, dC, dG, dT)

  • Controlled pore glass (CPG) solid support

  • Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent)

  • Ammonium (B1175870) hydroxide (B78521) or other deprotection solution

  • HPLC purification system

Procedure:

  • Phosphoramidite Preparation: Dissolve the iG phosphoramidite and standard phosphoramidites in anhydrous acetonitrile (B52724) to the desired concentration (e.g., 0.1 M).

  • Automated DNA Synthesis: Perform the oligonucleotide synthesis on an automated DNA synthesizer using the standard synthesis cycle. The coupling time for the iG phosphoramidite may need to be extended to ensure high coupling efficiency (>98%).

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the CPG support and remove the protecting groups by incubation in concentrated ammonium hydroxide at 55°C for 8-12 hours.

  • Purification: Purify the crude oligonucleotide by reverse-phase or ion-exchange HPLC to obtain the full-length product.

  • Characterization: Confirm the identity and purity of the synthesized oligonucleotide by mass spectrometry and analytical HPLC or capillary electrophoresis.

Protocol 2: Thermal Melting (Tm) Analysis of iG-Containing DNA Duplexes

This protocol describes the determination of the melting temperature of a DNA duplex containing iG.

Materials:

  • Purified iG-containing oligonucleotide

  • Purified complementary oligonucleotide

  • Melting buffer (e.g., 100 mM NaCl, 10 mM MgCl₂, 10 mM Sodium cacodylate, pH 7.0)[1]

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Sample Preparation: Anneal the iG-containing oligonucleotide with its complementary strand by mixing equimolar amounts in the melting buffer. Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature.

  • UV Absorbance Measurement: Place the annealed duplex solution in a quartz cuvette and monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled ramp rate (e.g., 1°C/minute).[1]

  • Data Analysis: Plot the absorbance versus temperature. The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, which corresponds to the midpoint of the sigmoidal melting curve. This can be determined by finding the maximum of the first derivative of the melting curve.

Protocol 3: Enzymatic Incorporation of this compound Triphosphate (dGTP)

This protocol outlines the template-directed enzymatic incorporation of dGTP opposite a template containing isoC.

Materials:

  • This compound triphosphate (dGTP)

  • DNA template containing a 5-methylisocytosine (B103120) (isoC) base

  • Primer complementary to the 3' end of the template

  • DNA polymerase (e.g., Klenow fragment of DNA polymerase I, T7 DNA polymerase)[8]

  • Reaction buffer appropriate for the chosen polymerase

  • dNTPs (dATP, dCTP, dGTP, dTTP)

  • Polyacrylamide gel electrophoresis (PAGE) system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the DNA template, primer, dGTP, other dNTPs (if required for full extension), and the DNA polymerase in the appropriate reaction buffer.

  • Incubation: Incubate the reaction at the optimal temperature for the chosen polymerase for a specified time (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a denaturant (e.g., formamide).

  • Analysis: Analyze the reaction products by denaturing PAGE to visualize the extension of the primer. A successful incorporation will result in a band shift corresponding to the addition of one or more nucleotides.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_analysis Duplex Analysis cluster_enzymatics Enzymatic Incorporation s1 iG Phosphoramidite Preparation s2 Automated DNA Synthesis s1->s2 s3 Cleavage & Deprotection s2->s3 s4 HPLC Purification s3->s4 a1 Annealing s4->a1 Purified Oligonucleotide e1 Reaction Setup (Template, Primer, dGTP, Polymerase) s4->e1 Purified Oligonucleotide a2 Tm Measurement (UV-Vis) a1->a2 a3 Data Analysis a2->a3 e2 Incubation e1->e2 e3 PAGE Analysis e2->e3

Caption: Experimental workflow for iG-containing DNA constructs.

signaling_pathway cluster_expanded_alphabet Expanded Genetic Alphabet cluster_applications Applications iG This compound (iG) iG_isoC_pair iG-isoC Base Pair (Stable & Orthogonal) iG->iG_isoC_pair isoC 5-methylisocytosine (isoC) isoC->iG_isoC_pair dna_nano DNA Nanotechnology iG_isoC_pair->dna_nano Enables new structural motifs therapeutics Therapeutic Oligonucleotides (Aptamers, DNAzymes) iG_isoC_pair->therapeutics Enhances binding & catalysis synthetic_bio Synthetic Biology iG_isoC_pair->synthetic_bio Creates semi-synthetic organisms

Caption: Logical relationship of iG in expanding the genetic alphabet.

purine_purine_pairing iG This compound (iG) purine_pair iG-dG Purine-Purine Base Pair iG->purine_pair dG 2'-deoxyguanosine (dG) dG->purine_pair dna_duplex Altered DNA Duplex Structure purine_pair->dna_duplex Wider major groove Altered helicity

Caption: Formation of purine-purine base pairs with iG.

References

Application Notes and Protocols for the Enzymatic Incorporation of Deoxyisoguanosine by DNA Polymerases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyisoguanosine (dG) is a structural isomer of deoxyguanosine, and its pairing with deoxyisocytosine (dC) forms an alternative, stable base pair. This unnatural base pair expands the genetic alphabet and has potential applications in diagnostics, synthetic biology, and the development of novel therapeutics. Understanding the ability of DNA polymerases to recognize and incorporate deoxyisoguanosine triphosphate (diGTP) is crucial for these applications. These application notes provide an overview of the enzymatic incorporation of dG, quantitative data on the kinetics of incorporation of a closely related analog, deoxyinosine triphosphate (dITP), and detailed protocols for assessing polymerase activity with dG.

Enzymatic Recognition and Incorporation of Deoxyisoguanosine

Several DNA and RNA polymerases have been shown to catalyze the template-directed incorporation of dG. Notably, T7 RNA polymerase, Avian Myeloblastosis Virus (AMV) reverse transcriptase, and the Klenow fragment of E. coli DNA polymerase I can all incorporate dG opposite a dC in a template strand. However, T4 DNA polymerase does not exhibit this activity[1].

A significant challenge in the high-fidelity replication of dG is its existence in tautomeric forms. The keto tautomer of isoguanine (B23775) correctly pairs with isocytosine. However, the enol tautomer can form a stable base pair with thymine (B56734), leading to misincorporation[2]. This phenomenon has been observed with several polymerases, where dG is incorporated opposite thymine residues in a template[1].

Quantitative Data on Nucleotide Incorporation

Table 1: Steady-State Kinetic Parameters for Single Nucleotide Incorporation by Human Polymerase η

Template BaseIncoming dNTPk_cat (s⁻¹)K_m (µM)k_cat/K_m (s⁻¹µM⁻¹)
CdGTP0.01851.018.5 x 10⁻³
CdITP0.007171.07.17 x 10⁻³
TdATP0.01231.012.3 x 10⁻³
TdITP0.000521.00.52 x 10⁻³

Data adapted from a study on human polymerase η. The catalytic efficiency (k_cat/K_m) is a measure of how efficiently the enzyme converts a substrate to a product.[3]

Table 2: Fidelity of Nucleotide Incorporation by Human Polymerase η

Template BaseCorrect dNTPIncorrect dNTPFidelity (Efficiency_correct / Efficiency_incorrect)
CdGTPdITP2.58
TdATPdITP23.65

Fidelity is calculated as the ratio of the catalytic efficiency of the correct nucleotide to that of the incorrect nucleotide.[3]

Experimental Protocols

Protocol 1: Steady-State Kinetic Analysis of dGTP Incorporation

This protocol is for determining the steady-state kinetic parameters (k_cat and K_m) for the incorporation of a single diGTP molecule opposite a template base.

Materials:

  • Purified DNA polymerase

  • 5'-radiolabeled primer (e.g., with [γ-³²P]ATP)

  • DNA template containing the target site for dG incorporation

  • Deoxyisoguanosine triphosphate (diGTP) and natural dNTPs

  • Reaction buffer (specific to the polymerase)

  • Quenching solution (e.g., 95% formamide, 20 mM EDTA)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • Phosphorimager and analysis software

Procedure:

  • Primer-Template Annealing: Anneal the 5'-radiolabeled primer to the DNA template at a 1:1.5 molar ratio by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Reaction Setup: Prepare reaction mixtures on ice. For each diGTP concentration, combine the annealed primer-template, DNA polymerase, and reaction buffer. The final concentration of the polymerase should be significantly lower than the primer-template complex to ensure single-turnover conditions are not met.

  • Initiation of Reaction: Initiate the reactions by adding varying concentrations of diGTP and the next correct dNTP (to allow for extension beyond the incorporation site). Incubate at the optimal temperature for the polymerase for a set time course (e.g., 2, 5, 10, 20 minutes).

  • Quenching: Stop the reactions by adding an equal volume of quenching solution.

  • Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel.

  • Data Acquisition and Analysis:

    • Visualize the gel using a phosphorimager.

    • Quantify the intensity of the bands corresponding to the unextended primer and the extended product.

    • Calculate the initial velocity (V₀) of the reaction at each diGTP concentration.

    • Plot V₀ against the diGTP concentration and fit the data to the Michaelis-Menten equation to determine k_cat and K_m.

Protocol 2: Pre-Steady-State "Burst" Kinetic Analysis

This protocol is used to measure the rate of the first nucleotide incorporation (k_pol) and the dissociation constant (K_d) under single-turnover conditions.

Materials:

  • Rapid quench-flow instrument

  • Purified DNA polymerase

  • 5'-radiolabeled primer and DNA template

  • diGTP and natural dNTPs

  • Reaction buffer

  • Quenching solution (e.g., 0.5 M EDTA)

  • Denaturing polyacrylamide gel

  • Phosphorimager and analysis software

Procedure:

  • Complex Formation: Pre-incubate the DNA polymerase with the 5'-radiolabeled primer-template DNA in the reaction buffer. The concentration of the polymerase should be in excess of the DNA to ensure that most of the DNA is bound.

  • Rapid Quenching: In the rapid quench-flow instrument, rapidly mix the enzyme-DNA complex with a solution containing diGTP and the next correct dNTP.

  • Time Course: Quench the reaction at various short time points (milliseconds to seconds) by adding the quenching solution.

  • Analysis:

    • Separate the products by denaturing polyacrylamide gel electrophoresis.

    • Quantify the amount of product formed at each time point.

    • Plot the product concentration against time. The data should fit a burst equation: [Product] = A(1 - e^(-k_obst)) + k_sst, where A is the amplitude of the burst phase, k_obs is the observed rate of the burst, and k_ss is the steady-state rate.

    • Plot k_obs against the diGTP concentration and fit to a hyperbola to determine k_pol and K_d.

Visualizations

Experimental Workflow for Steady-State Kinetics

steady_state_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P_T Anneal 5'-³²P-Primer and Template Reagents Prepare Reaction Mixes (Polymerase, Buffer) Initiate Initiate with varying [diGTP] Reagents->Initiate Incubate Incubate at optimal temperature Initiate->Incubate Quench Quench Reaction (EDTA, Formamide) Incubate->Quench PAGE Denaturing PAGE Quench->PAGE Imaging Phosphorimager PAGE->Imaging Quantify Quantify Bands Imaging->Quantify Plot Plot V₀ vs. [diGTP] & Fit to Michaelis-Menten Quantify->Plot

Caption: Workflow for steady-state kinetic analysis of dGTP incorporation.

Enzymatic Incorporation and Misincorporation of Deoxyisoguanosine

isoguanosine_incorporation cluster_template Template Strand cluster_polymerase DNA Polymerase Action cluster_product Resulting Primer Strand Template_C ...G  C  A... Polymerase1 DNA Polymerase + diGTP (keto) Template_C->Polymerase1 Template_T ...G  T  A... Polymerase2 DNA Polymerase + diGTP (enol) Template_T->Polymerase2 Correct ...C  isoG  T... (Correct Incorporation) Polymerase1->Correct Watson-Crick Pairing Incorrect ...C  isoG  T... (Misincorporation) Polymerase2->Incorrect Hoogsteen-like Pairing (Tautomer)

Caption: Correct incorporation and tautomer-driven misincorporation of dG.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of 2'-Deoxyisoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of 2'-deoxyisoguanosine (dIG). This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of dIG and its incorporation into oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of this compound?

A1: The synthesis of this compound presents several key challenges:

  • Protecting Group Strategy: The isoguanine (B23775) base has a lactam-lactim tautomerism and an exocyclic amine that require robust and orthogonal protecting groups. Choosing groups that are stable during synthesis but can be removed without damaging the final product is critical.

  • Glycosylation Reaction: Forming the N-glycosidic bond between the protected isoguanine base and the 2-deoxyribose sugar can be difficult. Achieving high yield and the correct β-anomeric selectivity is a significant hurdle due to the lack of a participating group at the 2'-position of the sugar.

  • Solubility: Isoguanine and some of its derivatives exhibit poor solubility in common organic solvents, which can complicate reaction conditions and purification.

  • Phosphoramidite (B1245037) Synthesis and Coupling: The synthesis of the dIG phosphoramidite building block for oligonucleotide synthesis can be inefficient. Furthermore, the coupling efficiency of the dIG phosphoramidite during solid-phase synthesis is often lower than that of standard phosphoramidites, requiring optimization of coupling times and activators.[1][2]

  • Tautomerism: The tautomeric ambiguity of the isoguanine base can lead to mispairing during enzymatic applications of dIG-containing oligonucleotides.

Q2: Which protecting groups are recommended for the isoguanine base during synthesis?

A2: A successful strategy involves the use of two different protecting groups for the isoguanine base:

  • O²-Position (Lactam): The diphenylcarbamoyl (DPC) group is commonly used to protect the O²-position.[3]

  • N⁶-Position (Exocyclic Amine): The N,N-diisobutylformamidine group is an effective protecting group for the exocyclic amine.[2]

This combination provides good stability during the synthesis and can be removed under standard deprotection conditions.

Q3: Why is the coupling efficiency of this compound phosphoramidite often low, and how can it be improved?

A3: The lower coupling efficiency of dIG phosphoramidite can be attributed to the steric bulk of the modified nucleoside. To improve coupling efficiency, extending the coupling time is a key strategy. For instance, increasing the coupling time to 600 seconds has been shown to achieve a coupling efficiency of over 97%.[2] Using a more potent activator, such as 4,5-dicyanoimidazole (B129182) (DCI), can also enhance coupling efficiency, especially for sterically hindered phosphoramidites.

Q4: What are the main side reactions to be aware of during dIG synthesis and its incorporation into oligonucleotides?

A4: The primary side reactions of concern are:

  • Depurination: Although less common than with deoxyadenosine, depurination can occur under acidic conditions, such as during the detritylation step in oligonucleotide synthesis.

  • Deamination: The exocyclic amine of isoguanine can be susceptible to deamination under certain conditions, though this is less frequently reported than for other nucleobases.

  • Tautomerization leading to misincorporation: While not a side reaction of the synthesis itself, the tautomeric equilibrium of the final dIG in an oligonucleotide can lead to incorrect base pairing in biological applications.

Troubleshooting Guides

Problem 1: Low Yield in Glycosylation Reaction
Potential Cause Troubleshooting Steps
Poor solubility of the protected isoguanine base. Convert the isoguanine to its N9-trityl derivative to increase solubility before protection and glycosylation.[3]
Inefficient glycosylation conditions. Employ the sodium salt glycosylation method with a protected 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride for potentially higher yields.[3]
Formation of α-anomer instead of the desired β-anomer. Optimize the reaction conditions (solvent, temperature, Lewis acid) to favor the formation of the β-anomer. Purification by silica (B1680970) gel chromatography is crucial to separate the anomers.
Degradation of starting materials. Ensure all reagents, especially the protected sugar, are pure and anhydrous.
Problem 2: Low Coupling Efficiency in Solid-Phase Oligonucleotide Synthesis
Potential Cause Troubleshooting Steps
Steric hindrance from the dIG phosphoramidite. Increase the coupling time significantly. A coupling time of at least 600 seconds is recommended.[2]
Suboptimal activator. Use a more potent activator like 4,5-dicyanoimidazole (DCI) in place of tetrazole.
Moisture in reagents or lines. Use anhydrous acetonitrile (B52724) and ensure all reagents and synthesizer lines are dry. Moisture will hydrolyze the phosphoramidite.
Degraded phosphoramidite. Synthesize or purchase fresh dIG phosphoramidite. Store it under anhydrous conditions and at a low temperature.
Problem 3: Incomplete Deprotection or Presence of Side-Products After Synthesis
Potential Cause Troubleshooting Steps
Incomplete removal of the diphenylcarbamoyl (DPC) group. Ensure sufficient deprotection time with concentrated ammonium (B1175870) hydroxide (B78521) at the recommended temperature.
Side reactions with the exocyclic amine. The N,N-diisobutylformamidine group is generally labile, but ensure complete removal during the final deprotection step.
Degradation of the dIG-containing oligonucleotide. If the oligonucleotide is sensitive, consider milder deprotection conditions, although this must be balanced with the complete removal of the protecting groups.

Quantitative Data Summary

Table 1: Coupling Efficiency of this compound Phosphoramidite

PhosphoramiditeCoupling Time (s)Coupling Efficiency (%)Reference
2'-deoxy-N⁶-[(diisobutylamino)methylidene]-5'-O-(dimethoxytrityl)-O²-(diphenylcarbamoyl)isoguanosine, 3'-(2-cyanoethyl diisopropylphosphoramidite)≥ 600> 97[2]
Standard Phosphoramidites30-60> 99Standard automated synthesis protocols

Experimental Protocols

Protocol 1: Multi-step Synthesis of Protected this compound

This protocol is based on the synthesis route starting from 2,6-diaminopurine (B158960).[3]

Step 1: Synthesis of Isoguanine from 2,6-Diaminopurine

  • Dissolve 2,6-diaminopurine in an appropriate acidic aqueous solution.

  • Cool the solution in an ice bath.

  • Add a solution of sodium nitrite (B80452) dropwise while maintaining the low temperature.

  • Stir the reaction mixture for several hours.

  • Collect the isoguanine precipitate by filtration and wash with cold water.

Step 2: N⁹-Tritylation of Isoguanine

  • Suspend isoguanine in anhydrous pyridine.

  • Add trityl chloride and stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction and purify the product by column chromatography.

Step 3: Protection of the N⁶-amino and O²-carbonyl Groups

  • Dissolve the N⁹-trityl-isoguanine in an anhydrous aprotic solvent.

  • Add trimethylsilyl (B98337) chloride (TMSCl) to silylate the O²-carbonyl.

  • Protect the N⁶-amino group using tetramethylsuccinimide (B48748) (M₄SI).

  • Protect the O²-carbonyl with diphenylcarbamoyl chloride (DPC-Cl).

  • Remove the trityl group using a mild acid.

  • Purify the fully protected isoguanine base by column chromatography.

Step 4: Glycosylation

  • Dissolve the protected isoguanine base in an anhydrous solvent.

  • Add a sodium hydride suspension to form the sodium salt.

  • Add a solution of 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride.

  • Stir the reaction at room temperature until completion.

  • Purify the fully protected this compound by column chromatography.

Step 5: Deprotection of the Sugar Moieties

  • Dissolve the protected nucleoside in a solution of sodium methoxide (B1231860) in methanol.

  • Stir at room temperature until the toluoyl groups are removed.

  • Neutralize the reaction and purify the final base-protected this compound.

Protocol 2: Phosphitylation of Protected this compound
  • Co-evaporate the protected this compound with anhydrous acetonitrile to remove residual water.

  • Dissolve the dried nucleoside in anhydrous dichloromethane (B109758) under an argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA).

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or ³¹P NMR).

  • Quench the reaction with an appropriate reagent and purify the resulting phosphoramidite by flash chromatography on silica gel pre-treated with triethylamine.

Visualizations

Logical Workflow for this compound Synthesis

G cluster_0 Base Preparation cluster_1 Nucleoside Synthesis cluster_2 Phosphoramidite Synthesis cluster_3 Oligonucleotide Synthesis 2,6-Diaminopurine 2,6-Diaminopurine Isoguanine Isoguanine 2,6-Diaminopurine->Isoguanine Diazotization Protected Isoguanine Protected Isoguanine Isoguanine->Protected Isoguanine Multi-step Protection (Trityl, M4SI, DPC) Protected dIG Protected dIG Protected Isoguanine->Protected dIG Glycosylation Base-Protected dIG Base-Protected dIG Protected dIG->Base-Protected dIG Sugar Deprotection dIG Phosphoramidite dIG Phosphoramidite Base-Protected dIG->dIG Phosphoramidite Phosphitylation Oligonucleotide Oligonucleotide dIG Phosphoramidite->Oligonucleotide Solid-Phase Synthesis

Caption: General workflow for the chemical synthesis of this compound phosphoramidite.

Troubleshooting Low Coupling Efficiency

G start Low Coupling Efficiency with dIG Phosphoramidite check_reagents Are phosphoramidite and activator fresh? start->check_reagents check_anhydrous Are all reagents and solvents anhydrous? check_reagents->check_anhydrous Yes replace_reagents Replace with fresh phosphoramidite and activator check_reagents->replace_reagents No extend_coupling Is coupling time extended (e.g., ≥600s)? check_anhydrous->extend_coupling Yes dry_reagents Use anhydrous grade solvents and dry reagents check_anhydrous->dry_reagents No strong_activator Is a strong activator (e.g., DCI) being used? extend_coupling->strong_activator Yes increase_time Increase coupling time extend_coupling->increase_time No change_activator Switch to a stronger activator strong_activator->change_activator No consult_expert Consult senior colleague or technical support strong_activator->consult_expert Yes replace_reagents->start dry_reagents->start increase_time->start change_activator->start

Caption: Decision tree for troubleshooting low coupling efficiency of dIG phosphoramidite.

Tautomeric Forms of Isoguanine

Caption: Tautomeric forms of isoguanine and their base-pairing partners.

References

Technical Support Center: Synthesis of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). This resource provides troubleshooting guidance, detailed protocols, and comparative data to help researchers and drug development professionals optimize their synthesis experiments and overcome common challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 8-oxo-dG.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yield is a frequent issue. Consider the following factors:

  • Synthesis Method: The direct oxidation of 2'-deoxyguanosine (B1662781) (dGuo) is a common method. Older protocols using Fenton-like reagents sometimes result in lower yields. An optimized method using Cu(II), H₂O₂, and ascorbate (B8700270) has been shown to achieve yields as high as 72.0%[1][2][3]. If you are using a different method, consider switching to this higher-yield protocol.

  • Reagent Concentration and Quality: The molar ratios of the catalyst (e.g., Cu²⁺ or Fe²⁺), oxidant (H₂O₂), and reducing agent (ascorbate) are critical. Ensure all reagents are fresh and concentrations are accurate. For instance, in the optimized copper-catalyzed reaction, specific concentrations of dGuo, ascorbic acid, CuSO₄, and H₂O₂ are required for maximal yield[4].

  • Reaction Conditions: Temperature and reaction time are key parameters. The Cu(II)/ascorbate/H₂O₂ reaction is temperature-dependent up to 45°C, with 15 minutes being an effective reaction time at this temperature for a high yield of 64.5%[3]. However, the most efficient variation of this method was performed at 37°C for 1 hour, achieving the 72.0% yield[3][4].

  • pH Control: The pH of the reaction buffer can influence the rate of oxidation. The hydroxylation of dGuo by ascorbic acid and O₂ is typically performed in a phosphate (B84403) buffer at pH 6.8[3].

  • Anhydrous Conditions (for Phosphoramidite (B1245037) Routes): If you are synthesizing 8-oxo-dG phosphoramidites for oligonucleotide synthesis, maintaining strictly anhydrous (dry) conditions is crucial. Failure to do so can lead to significant difficulties during purification and inconsistent results in DNA synthesis[5].

Q2: I am observing multiple peaks on my HPLC chromatogram, suggesting the presence of impurities and byproducts. What are these and how can I minimize them?

A2: The formation of byproducts is a common challenge in oxidation reactions.

  • Common Byproducts: 2'-deoxyguanosine is highly susceptible to oxidation, and the primary products are 8-oxo-dG and 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapydG)[6]. Furthermore, 8-oxo-dG itself can be oxidized further, leading to other products like guanidinohydantoin[6][7].

  • Minimizing Byproducts:

    • Optimize Reaction Time: Over-exposure to oxidizing agents can lead to the degradation of your target molecule. Perform a time-course experiment to find the optimal reaction time that maximizes 8-oxo-dG formation without significant byproduct accumulation[3].

    • Control Oxidant Concentration: Using an excessive amount of H₂O₂ can promote further oxidation of 8-oxo-dG. Titrate the H₂O₂ concentration to find the ideal balance.

    • Use of Chelators: The presence of trace metal ions can catalyze unwanted side reactions. While EDTA can sometimes decrease damage by Cu²⁺, its effect can be complex[3]. Consider using high-purity, Chelex-treated buffers to minimize Fenton chemistry-mediated side reactions[8].

Q3: My purified 8-oxo-dG product seems unstable during storage. How can I improve its stability?

A3: Product stability is essential for its use as a standard. A pre-purification step before final HPLC purification can significantly enhance stability. One study found that a pre-purification step allowed the 8-oxo-dG product to be stored in an aqueous solution at -20°C for at least 3 months without degradation[3]. This step also helps protect analytical and preparative HPLC columns[3].

Q4: What is the most reliable method for purifying synthesized 8-oxo-dG?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for both purifying and quantifying 8-oxo-dG[1][2]. A reversed-phase C18 column is typically used. For confirmation of the product's identity, HPLC can be coupled with mass spectrometry (micrOTOF-MS)[1][3].

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data from different synthesis methods for 8-oxo-dG.

Table 1: Yield Comparison of Different Oxidation Methods

Method/Reactants Starting Material Reported Yield Reference(s)
Cu(II)/H₂O₂/Ascorbate (Optimized) 2'-deoxyguanosine 72.0% [1][2][3]
Cu(II)/H₂O₂/Ascorbate (15 min @ 45°C) 2'-deoxyguanosine 64.5% [3]
Na/Benzyl Alcohol, then Catalytic Hydrogenation 8-bromo-2'-deoxyguanosine (B1139848) 78% (for 8-benzyloxy-dG intermediate) [5][9]

| Multi-step phosphorylation from 8-bromo-dG | 8-bromo-2'-deoxyguanosine | 36% (overall yield for 8-oxo-dGTP) |[9] |

Experimental Protocols

Protocol 1: High-Yield Synthesis of 8-oxo-dG via Copper-Catalyzed Oxidation

This protocol is adapted from an optimized method reported to achieve a 72.0% yield[1][2][3][4].

Materials:

  • 2'-deoxyguanosine (dGuo)

  • Ascorbic acid

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Hydrogen peroxide (H₂O₂) (5% v/v solution)

  • Phosphate-buffered saline (PBS)

  • HPLC system with UV detector

  • Reversed-phase C18 column

Procedure:

  • Prepare the reaction mixture by combining the reactants to the following final concentrations:

    • 3.7 mM 2'-deoxyguanosine

    • 140 mM Ascorbic acid

    • 1.3 mM CuSO₄

    • 5% (v/v) H₂O₂

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Following incubation, halt the reaction (e.g., by flash-freezing or immediate injection onto an HPLC system).

  • (Optional but Recommended) Perform a pre-purification step, such as solid-phase extraction (SPE), to remove excess salts and reagents. This improves product stability and protects the HPLC column[3].

  • Purify the 8-oxo-dG from the reaction mixture using preparative HPLC with a C18 column.

  • Monitor the elution using a UV detector (detection wavelength typically ~293 nm).

  • Collect the fractions corresponding to the 8-oxo-dG peak.

  • Confirm the identity and purity of the product using analytical HPLC and/or LC-MS.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes and relationships in 8-oxo-dG synthesis.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification & QC Stage start_node Start: 2'-deoxyguanosine (dGuo) Reaction Oxidation Reaction start_node->Reaction Add Oxidizing Agents (e.g., Cu²⁺/H₂O₂/Ascorbate) process_node process_node purify_node purify_node decision_node decision_node issue_node issue_node end_node Final Product: Pure 8-oxo-dG PrePurify Pre-Purification (Optional SPE) Reaction->PrePurify HPLC Preparative HPLC PrePurify->HPLC QC Purity Check (Analytical HPLC/MS) HPLC->QC QC->end_node Purity >95% QC->HPLC Purity <95% (Re-purify)

Caption: General workflow for the synthesis and purification of 8-oxo-dG.

TroubleshootingTree issue issue question question action action low_yield Problem: Low Yield q1 Reaction Method? low_yield->q1 Check a1_yes a1_yes q1->a1_yes Using high-yield Cu²⁺ method? (Yes) a1_no Action: Switch to optimized Cu(II)/H₂O₂/Ascorbate protocol. q1->a1_no No q2 Reaction Conditions? a1_yes->q2 a2_temp Action: Optimize temperature (e.g., 37-45°C) and time (15-60 min). q2->a2_temp Temp/Time a2_reagents Action: Verify reagent concentrations and ensure freshness. q2->a2_reagents Reagents a2_anhydrous Action: If phosphoramidite route, ensure strictly anhydrous conditions. q2->a2_anhydrous Route

Caption: Troubleshooting decision tree for addressing low synthesis yield.

ReactionPathway reactant reactant product product side_product side_product intermediate intermediate dGuo 2'-deoxyguanosine (dGuo) dGuo_rad dGuo Radical Cation (G•+) dGuo->dGuo_rad Oxidation (e.g., •OH) oxodG 8-oxo-dG (Target Product) dGuo_rad->oxodG Hydration fapydg FapydG dGuo_rad->fapydg Ring Opening further_ox Further Oxidized Products oxodG->further_ox Excess Oxidant

Caption: Chemical pathway showing dGuo oxidation and potential byproducts.

References

Technical Support Center: Phosphoramidite Synthesis of Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of modified nucleosides using phosphoramidite (B1245037) chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Section 1: Coupling Efficiency

Q1: What is coupling efficiency and why is it critical for my synthesis?

A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite in each synthesis cycle.[1] High coupling efficiency (ideally >99%) is crucial because any unreacted sites lead to the formation of truncated sequences, often called "n-1" deletions.[1][2] The accumulation of these failure sequences reduces the yield of the desired full-length oligonucleotide and significantly complicates downstream purification.[1][3]

Q2: I'm observing low coupling efficiency. What are the most common causes?

A2: Low coupling efficiency is often traced back to a few key areas:

  • Moisture Contamination: Water is a primary inhibitor of the coupling reaction. It can react with the activated phosphoramidite, rendering it unable to couple to the growing oligonucleotide chain.[4] Key sources of moisture include reagents like acetonitrile (B52724) (ACN), the activator solution, and the inert gas supply.[4]

  • Reagent Degradation: Phosphoramidites are sensitive to moisture and can degrade if stored improperly or if they are past their expiration date.[1][5] Similarly, the activator can lose its potency over time.[1]

  • Suboptimal Activator: The choice and concentration of the activator are critical. An inappropriate activator, incorrect concentration, or a degraded solution will reduce coupling efficiency.[1][]

  • Instrument or Fluidics Issues: Problems within the DNA synthesizer, such as leaks, blockages in the lines, or inaccurate reagent delivery, can prevent the necessary reagents from reaching the synthesis column in the correct amounts.[1]

Q3: How can I improve the coupling efficiency for long or complex oligonucleotides?

A3: For synthesizing long oligonucleotides (>75 nucleotides) or sequences with high GC content, consider the following strategies:

  • Increase Coupling Time: Extending the duration of the coupling step can help ensure the reaction goes to completion, especially for sterically hindered or modified nucleotides.[][]

  • Use a More Nucleophilic Activator: Activators like 4,5-dicyanoimidazole (B129182) (DCI) are highly nucleophilic and can lead to more rapid coupling, which is beneficial for difficult sequences.[1][8]

  • Increase Phosphoramidite Concentration: Using a higher molar excess of the phosphoramidite can help drive the reaction to completion.[][8]

  • Choose an Appropriate Solid Support: For very long oligonucleotides, standard controlled pore glass (CPG) supports may become sterically crowded. Using a support with a larger pore size (e.g., 2000 Å) or an alternative like polystyrene (PS) can improve reagent accessibility.[4]

Section 2: Deprotection and Cleavage

Q1: What are the key stages of oligonucleotide deprotection?

A1: Deprotection is a multi-step process that involves:

  • Cleavage: The oligonucleotide is cleaved from the solid support.

  • Phosphate (B84403) Deprotection: The protecting groups on the phosphate backbone (typically cyanoethyl groups) are removed.

  • Base Deprotection: The protecting groups on the nucleobases (e.g., benzoyl, isobutyryl) are removed.[9] For RNA synthesis, a fourth step is required to remove the 2'-hydroxyl protecting group (e.g., TBDMS).[10]

Q2: I am working with sensitive modified nucleosides. How do I avoid damaging them during deprotection?

A2: The primary rule for deprotecting complex or modified oligonucleotides is "First, Do No Harm".[9][10] Standard deprotection using concentrated ammonium (B1175870) hydroxide (B78521) can damage sensitive modifications.[11][12] Always review the chemical sensitivities of your specific modifications. Alternative, milder deprotection strategies may be necessary, such as using gas-phase deprotection with ammonia (B1221849) or methylamine, or employing alternative protecting groups like phenoxyacetyl (Pac) or iso-propylphenoxyacetyl (iPr-Pac) that can be removed under gentler conditions.[10][13][14]

Q3: My RNA oligonucleotide shows multiple bands on a gel after deprotection. What could be the cause?

A3: A common issue in RNA synthesis is the incomplete removal of the 2'-hydroxyl silyl (B83357) protecting group (e.g., TBDMS). This can result in multiple bands on a gel.[11] The water content of the deprotection reagent (like TBAF) is critical; low water content can lead to incomplete deprotection.[11] Retreating the oligonucleotide with fresh TBAF reagent can often resolve this issue by collapsing the multiple bands into a single, correct band.[11]

Section 3: Impurities and Purification

Q1: What types of impurities are typically generated during oligonucleotide synthesis?

A1: The primary impurities are failure sequences, also known as "shortmers" or truncated sequences (e.g., n-1, n-2), which arise from incomplete coupling at each cycle.[3] Other impurities include small molecules from cleavage and deprotection reactions and, in some cases, side-products from base modifications like depurination.[3][] If the capping step is inefficient, sequences with internal deletions can also form.[8]

Q2: My G-rich oligonucleotide is difficult to purify and shows poor chromatographic behavior. What is happening?

A2: Guanine-rich oligonucleotides have a tendency to form stable, heterogeneous aggregates (G-quadruplexes).[15] This aggregation is stabilized by the presence of cations and leads to poor solubility and challenging chromatography.[15] To mitigate this, reduce cations during the synthesis and adjust the mobile phase conditions during purification to disrupt the aggregate structures.[15]

Q3: What are the standard methods for analyzing the purity and identity of my final product?

A3: A combination of analytical techniques is essential for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): Techniques like Ion-Pair Reversed-Phase (IP-RP) and Anion-Exchange (AEX) chromatography are used to assess purity and separate the full-length product from impurities.[16][17]

  • Mass Spectrometry (MS): High-resolution LC-MS and MALDI-TOF MS are critical for confirming the molecular weight of the final product, thereby verifying its identity and sequence.[1][16][18]

  • Capillary Gel Electrophoresis (CGE): CGE is a quantitative method that separates oligonucleotides by size and is used for purity analysis.[17][19]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Coupling Efficiency

A sudden or consistent drop in coupling efficiency is a common problem. This guide provides a systematic approach to identify and resolve the issue. The primary diagnostic tool during synthesis is the automated trityl cation monitoring, where a drop in absorbance indicates a coupling failure.[1]

Step-by-Step Troubleshooting Workflow

G Start Low Coupling Efficiency Detected (Drop in Trityl Signal) Check_Reagents Step 1: Check Reagents Start->Check_Reagents Check_Amidites Are Phosphoramidites & Activator Fresh and Stored Correctly? Check_Reagents->Check_Amidites Check_ACN Is Acetonitrile (ACN) Anhydrous (<30 ppm water)? Check_Amidites->Check_ACN Yes Replace_Reagents Action: Replace with Fresh, Anhydrous Reagents Check_Amidites->Replace_Reagents No Check_ACN->Replace_Reagents No Check_Synthesizer Step 2: Check Synthesizer Check_ACN->Check_Synthesizer Yes Replace_Reagents->Check_Synthesizer Check_Fluidics Are there Leaks or Blockages? Is Gas Supply Dry? Check_Synthesizer->Check_Fluidics Perform_Maintenance Action: Perform System Maintenance. Check for Leaks, Purge Lines. Check_Fluidics->Perform_Maintenance Yes Check_Protocol Step 3: Review Protocol Check_Fluidics->Check_Protocol No Perform_Maintenance->Check_Protocol Check_Coupling_Time Is Coupling Time Sufficient for this Nucleoside? Check_Protocol->Check_Coupling_Time Increase_Time Action: Increase Coupling Time or Activator Concentration. Check_Coupling_Time->Increase_Time No Post_Syn_Analysis Step 4: Post-Synthesis Analysis Check_Coupling_Time->Post_Syn_Analysis Yes Increase_Time->Post_Syn_Analysis Run_HPLC_MS Run HPLC and MS Analysis on Crude Product Post_Syn_Analysis->Run_HPLC_MS Analyze_Results Results confirm n-1 peaks? Mass consistent with failure? Run_HPLC_MS->Analyze_Results Resolved Problem Resolved Analyze_Results->Resolved Yes Contact_Support Issue Persists: Contact Technical Support Analyze_Results->Contact_Support No

A step-by-step workflow for diagnosing and resolving low coupling efficiency.

Data & Protocols

Table 1: Common Activators for Phosphoramidite Coupling

The choice of activator impacts reaction speed and the potential for side reactions.[][20] This table summarizes common options.

ActivatorRecommended Concentration (M)pKaKey Characteristics
1H-Tetrazole0.45 M4.8Standard, widely used activator.[1]
5-(Ethylthio)-1H-tetrazole (ETT)0.25 M - 0.75 M4.3More acidic and provides faster coupling than 1H-Tetrazole.[1][20]
4,5-Dicyanoimidazole (DCI)0.25 M - 1.2 M5.2Less acidic but highly nucleophilic, leading to rapid coupling. Highly soluble in acetonitrile.[1][8]
Protocol 1: Post-Synthesis Analysis by HPLC and Mass Spectrometry

Objective: To assess the purity of the crude oligonucleotide product and confirm the identity of the main peak and any major impurities.

1. Sample Preparation:

  • After synthesis, perform the cleavage and deprotection steps according to the protocol appropriate for your nucleoside modifications.

  • Desalt the crude oligonucleotide sample using a method like ethanol (B145695) precipitation or a desalting column.[1]

  • Dissolve a small aliquot of the desalted product in an appropriate solvent (e.g., nuclease-free water).[1]

2. HPLC Analysis (Ion-Pair Reversed-Phase):

  • Column: Use a column suitable for oligonucleotide analysis (e.g., C18).

  • Mobile Phase A: An aqueous buffer containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate, TEAA).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Run a linear gradient from low to high concentration of Mobile Phase B to elute the oligonucleotides.

  • Detection: Monitor UV absorbance at 260 nm.

  • Interpretation: The full-length product (FLP) will typically be the major, late-eluting peak.[1] Shorter, truncated sequences (failure sequences) will elute earlier. The relative peak areas can provide an estimate of purity.[1]

3. Mass Spectrometry (MS) Analysis:

  • Technique: Use either Electrospray Ionization (ESI-MS) or MALDI-TOF MS.[1]

  • Procedure: Infuse the desalted sample into the mass spectrometer.

  • Interpretation: The resulting spectrum will show the mass-to-charge ratio of the synthesized oligonucleotides. Confirm that the mass of the main product corresponds to the expected theoretical mass of the full-length oligonucleotide.[1] The masses of major impurity peaks can help identify them as specific n-1 or other truncated species.

The Phosphoramidite Synthesis Cycle

The synthesis of oligonucleotides is a cyclical four-step process. High efficiency in each step is required to produce a high-quality final product.[13][20]

G cluster_cycle Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH group Capping 3. Capping Coupling->Capping Adds new phosphoramidite Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH groups Oxidation->Deblocking Stabilizes phosphate backbone End Repeat for next base Oxidation->End Start Start->Deblocking

The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.[13]

References

Technical Support Center: Optimizing 2'-Deoxyisoguanosine Phosphoramidite Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the coupling of 2'-deoxyisoguanosine (dG) phosphoramidite (B1245037) in oligonucleotide synthesis.

Troubleshooting Guide

Low coupling efficiency of dG phosphoramidite can lead to truncated sequences and reduced final product yield. This guide provides a systematic approach to identifying and resolving common problems.

Problem: Low Coupling Efficiency

Initial Checks:

  • Reagent Quality:

    • Phosphoramidite: Ensure the dG phosphoramidite is fresh and has been stored under anhydrous conditions. Phosphoramidites are sensitive to moisture and oxidation, with dG being particularly susceptible to degradation.[1][2][3] The rate of degradation can be influenced by the exocyclic amine protecting group.[1][3]

    • Activator: Use a fresh, high-purity activator solution. Degraded activator will lead to incomplete activation of the phosphoramidite.

    • Solvents: Use anhydrous acetonitrile (B52724) (<30 ppm water). The presence of water is a primary cause of low coupling efficiency as it hydrolyzes the activated phosphoramidite.[4]

  • Synthesizer Performance:

    • Fluidics: Check for leaks, blockages, or bubbles in the reagent lines. Ensure accurate and consistent delivery of all reagents.

    • Gas Purity: Use high-purity, dry argon or helium to pressurize the reagent bottles.

Troubleshooting Workflow:

G start Low dG Coupling Efficiency Detected check_reagents Verify Reagent Integrity (Amidite, Activator, Solvents) start->check_reagents check_synthesis Inspect Synthesizer (Fluidics, Gas) start->check_synthesis optimize_protocol Optimize Synthesis Protocol check_reagents->optimize_protocol Reagents OK check_synthesis->optimize_protocol Synthesizer OK extend_coupling Extend Coupling Time optimize_protocol->extend_coupling change_activator Switch Activator (e.g., to DCI) optimize_protocol->change_activator double_couple Perform Double Coupling optimize_protocol->double_couple review_protecting_group Review dG Protecting Group optimize_protocol->review_protecting_group end Coupling Efficiency Optimized extend_coupling->end change_activator->end double_couple->end review_protecting_group->end

Caption: Troubleshooting workflow for low dG phosphoramidite coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low coupling efficiency with dG phosphoramidite?

A1: The most frequent causes are the presence of moisture in reagents, degradation of the dG phosphoramidite, suboptimal activator concentration or activity, and issues with the DNA synthesizer's fluidics.[4] dG phosphoramidites are known to be more prone to degradation in solution compared to other bases.[3]

Q2: Which activator is best for dG phosphoramidite coupling?

A2: While 1H-tetrazole is a commonly used activator, 4,5-dicyanoimidazole (B129182) (DCI) is often recommended for improving coupling efficiency. DCI is less acidic and more nucleophilic than tetrazole, which can lead to faster and more complete coupling reactions.[5][6] Ethylthiotetrazole (ETT) is another potent activator that can be considered.[7]

Q3: How does the choice of protecting group on dG affect coupling efficiency?

A3: The exocyclic amine of guanine (B1146940) is typically protected with groups like isobutyryl (iBu) or dimethylformamidine (dmf).[8][9][10] The choice of protecting group can influence the phosphoramidite's stability and reactivity.[1][3] While standard protecting groups are generally effective, for particularly difficult sequences, the stability of the corresponding phosphoramidite in solution should be considered, as degradation rates vary.[3]

Q4: How long should the coupling time be for dG phosphoramidite?

A4: Standard coupling times are typically around 30 seconds.[1] However, for dG, especially in G-rich sequences or when encountering low efficiency, extending the coupling time can be beneficial. In some cases, extending the coupling time to 600 seconds has been shown to achieve coupling efficiencies greater than 97% for modified dG phosphoramidites.[11] It is recommended to perform an optimization experiment to determine the ideal coupling time for your specific sequence and conditions.

Q5: What is "double coupling" and when should I use it for dG?

A5: Double coupling is the process of repeating the coupling step for the same base addition within a single synthesis cycle. This can be particularly useful for difficult couplings, such as those involving dG, to drive the reaction to completion and increase the stepwise yield.

Q6: What are common side reactions involving dG phosphoramidite and how can they be prevented?

A6: A known side reaction is the modification of the guanine base during synthesis. To minimize side reactions, it is crucial to use high-quality, fresh reagents and adhere to optimized protocols. Using fully protected deoxynucleoside building blocks can also suppress side reactions like cyanoethylation.[12]

Data Presentation

Table 1: Comparison of Common Activators for Phosphoramidite Coupling

ActivatorpKaKey CharacteristicsRecommended Concentration
1H-Tetrazole4.8Standard, widely used activator.[5]0.45 - 0.5 M in Acetonitrile
4,5-Dicyanoimidazole (DCI)5.2Less acidic and more nucleophilic than tetrazole, leading to faster coupling rates.[5][6] Highly soluble in acetonitrile.0.25 - 1.1 M in Acetonitrile[1][5]
5-Ethylthio-1H-tetrazole (ETT)4.3More acidic than tetrazole, considered a "turbo" activator.[7]0.25 - 0.75 M in Acetonitrile

Experimental Protocols

Protocol for Optimizing dG Phosphoramidite Coupling Time

Objective: To determine the optimal coupling time for this compound phosphoramidite for a specific oligonucleotide sequence.

Materials:

  • DNA synthesizer

  • High-quality, anhydrous acetonitrile

  • Fresh this compound phosphoramidite solution (e.g., 0.1 M in acetonitrile)

  • Activator solution (e.g., 0.25 M DCI in acetonitrile)

  • Standard capping, oxidation, and deblocking reagents

  • Solid support with the initial nucleoside

  • Reagents for cleavage and deprotection

  • HPLC system for analysis

Methodology:

  • Synthesizer Preparation: Ensure the DNA synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents.

  • Sequence Synthesis: Program the synthesizer to synthesize a short, test oligonucleotide containing at least one dG residue. Set up a series of syntheses where the coupling time for the dG phosphoramidite is varied (e.g., 30s, 60s, 120s, 240s, 480s). Keep all other synthesis parameters constant.

  • Trityl Monitoring: Monitor the trityl cation release after each coupling step. A consistent and high trityl signal indicates efficient coupling in the preceding cycle. A significant drop after the dG coupling step suggests a problem.

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and deprotect them according to standard procedures.

  • Analysis: Analyze the crude product from each synthesis by HPLC.

  • Data Interpretation: Compare the chromatograms from the different coupling times. The optimal coupling time will correspond to the highest yield of the full-length product with the lowest amount of (n-1) shortmer resulting from the dG addition.

Visualizations

G cluster_0 Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Remove 5'-DMT group) Coupling 2. Coupling (Add dG Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

G dG_Amidite dG Phosphoramidite Activated_dG Activated dG Intermediate dG_Amidite->Activated_dG + Activator Activator Activator (e.g., DCI) Activator->Activated_dG Coupled_Product Coupled Product (Phosphite Triester) Activated_dG->Coupled_Product + Growing Chain Growing_Chain Growing Oligo Chain (Free 5'-OH) Growing_Chain->Coupled_Product

Caption: The chemical coupling step in oligonucleotide synthesis.

References

Technical Support Center: Deprotection Strategies for Oligonucleotides with Modified Bases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oligonucleotide deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the deprotection of oligonucleotides, especially those containing modified bases.

Troubleshooting Guide

This section addresses specific issues that may arise during the deprotection of synthetic oligonucleotides.

Problem: Incomplete deprotection of standard oligonucleotides.

Symptoms:

  • Broader or additional peaks on HPLC or UPLC analysis compared to the expected product.

  • Mass spectrometry (MS) data shows masses corresponding to incompletely deprotected oligonucleotides (e.g., still containing base-protecting groups).

  • Reduced biological activity of the oligonucleotide.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Aged or low-concentration ammonium (B1175870) hydroxide (B78521) Use a fresh, unopened bottle of concentrated ammonium hydroxide (28-33% NH₃ in water). It is advisable to aliquot fresh ammonium hydroxide into smaller, tightly sealed containers for weekly use to maintain its concentration.[1][2]
Insufficient deprotection time or temperature The removal of the protecting group on the guanine (B1146940) (G) base is often the rate-limiting step.[1][3] Ensure that the deprotection conditions are adequate for the specific protecting groups used. Refer to the table below for standard deprotection times.
Suboptimal reaction volume Ensure the solid support is fully submerged in the deprotection solution.
Problem: Degradation of sensitive modified bases or dyes during deprotection.

Symptoms:

  • Loss of fluorescent signal for dye-labeled oligonucleotides.

  • MS data indicates degradation products or loss of the modification.

  • Unexpectedly low yield of the final product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Harsh deprotection conditions Many modified bases and dyes are not stable under standard deprotection conditions (e.g., concentrated ammonium hydroxide at elevated temperatures).[1][4] An alternative is to use milder deprotection strategies.
Incompatible protecting groups on standard bases When synthesizing oligonucleotides with sensitive modifications, use phosphoramidites with more labile protecting groups (UltraMILD monomers) for the standard bases.[1][4]
Problem: Formation of adducts or side products.

Symptoms:

  • Additional peaks in analytical traces (HPLC, UPLC, CE).

  • MS data reveals unexpected masses corresponding to adducts (e.g., +57 Da for acrylamide (B121943) adducts).

  • Transamination of cytidine (B196190) when using certain amine-based reagents.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Reaction with acrylonitrile Acrylonitrile is a byproduct of cyanoethyl group removal from the phosphate (B84403) backbone.[5] To prevent its reaction with nucleobases (especially thymine (B56734) and uracil), consider a pre-deprotection step with a non-nucleophilic base in an organic solvent (e.g., 10% diethylamine (B46881) in acetonitrile) to remove the cyanoethyl groups before cleavage and base deprotection.[5]
Transamination of cytidine When using reagents like ethylenediamine (B42938) (EDA) for deprotection of sensitive backbones like methylphosphonates, transamination of N4-benzoyl cytidine can occur.[6] A two-step deprotection, first with a mild ammonium hydroxide treatment to remove the benzoyl group, followed by EDA, can mitigate this issue.[6]
Base modification with AMA deprotection When using AMA (Ammonium hydroxide/MethylAmine) for rapid deprotection, ensure that acetyl (Ac)-protected dC is used instead of benzoyl (Bz)-protected dC to prevent base modification.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the standard deprotection conditions for unmodified DNA oligonucleotides?

A1: The most traditional method for deprotection involves cleavage from the solid support and removal of protecting groups using concentrated ammonium hydroxide.[1][2] The specific time and temperature depend on the protecting group on the dG phosphoramidite.

Q2: When should I use a mild deprotection strategy?

A2: A mild deprotection strategy is necessary when your oligonucleotide contains sensitive components that are unstable under standard deprotection conditions.[1][4] This includes many fluorescent dyes, quenchers, and certain modified bases. The use of UltraMILD phosphoramidites (e.g., Pac-dA, Ac-dC, and iPr-Pac-dG) allows for deprotection under much gentler conditions.[1]

Q3: What is "UltraFAST" deprotection?

A3: UltraFAST deprotection is a rapid method that uses a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA).[1][3] This allows for cleavage from the support in as little as 5 minutes at room temperature and complete deprotection in 5-10 minutes at 65°C.[1][3] It is crucial to use acetyl (Ac)-protected dC with this method to avoid base modification.[1][3]

Q4: How do I deprotect thiol-modified oligonucleotides?

A4: Thiol-modified oligonucleotides are typically supplied with the thiol group protected as a disulfide. To generate the free thiol, a reducing agent is required. A common protocol involves treating the oligonucleotide with 100 mM Dithiothreitol (DTT) at a pH of 8.3-8.5 for 30 minutes at room temperature.[7] Alternatively, Tris(2-carboxyethyl)phosphine (TCEP) can be used.[7] Excess reducing agent may need to be removed for downstream applications.[7]

Q5: What is an orthogonal deprotection strategy and when is it useful?

A5: An orthogonal deprotection strategy employs protecting groups that can be removed under different conditions, allowing for selective deprotection of certain bases while others remain protected.[8][9] This is particularly useful for synthesizing highly structured or repetitive DNA sequences where preventing unwanted hybridization during enzymatic ligation is critical.[8][9] For example, the dimethylacetamidine (Dma) group on adenine (B156593) can remain intact during the removal of "ultra-mild" protecting groups with potassium carbonate in methanol, and can then be removed in a separate step with ammonia.[8][9]

Data Presentation

Table 1: Standard Deprotection Conditions with Ammonium Hydroxide
dG Protecting GroupTemperatureTime
Isobutyryl (iBu)Room Temperature36 hours
Isobutyryl (iBu)55°C16 hours
Isobutyryl (iBu)65°C8 hours
Acetyl (Ac)55°C8 hours
Dimethylformamidine (dmf)55°C4 hours

Data adapted from Glen Research.[1]

Table 2: UltraFAST Deprotection Conditions with AMA
dG Protecting GroupTemperatureTime
iBu-dG, dmf-dG, or Ac-dGRoom Temperature120 minutes
iBu-dG, dmf-dG, or Ac-dG37°C30 minutes
iBu-dG, dmf-dG, or Ac-dG55°C10 minutes
iBu-dG, dmf-dG, or Ac-dG65°C5 minutes

Note: The UltraFAST system requires the use of acetyl (Ac) protected dC.[3] Data adapted from Glen Research.[3]

Table 3: Mild Deprotection Conditions for Sensitive Oligonucleotides
ReagentTemperatureTimeNotes
0.05 M Potassium Carbonate in MethanolRoom Temperature4 hoursRequires UltraMILD phosphoramidites and phenoxyacetic anhydride (B1165640) capping.[1][2]
Ammonium HydroxideRoom Temperature2 hoursRequires UltraMILD phosphoramidites and phenoxyacetic anhydride capping.[1]
t-butylamine/water (1:3)60°C6 hoursSuitable for TAMRA-containing oligonucleotides with standard protecting groups.[1]
t-butylamine/methanol/water (1:1:2)55°COvernightAn alternative for TAMRA-containing oligonucleotides.[1][2]

Experimental Protocols

Protocol 1: Standard Deprotection with Ammonium Hydroxide
  • Cleavage: Transfer the solid support (e.g., CPG) from the synthesis column to a screw-cap vial. Add 1-2 mL of fresh, concentrated ammonium hydroxide. Seal the vial tightly. Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

  • Deprotection: Transfer the ammonium hydroxide solution containing the oligonucleotide to a new vial. Seal the vial and heat at 55°C for 8-16 hours (for iBu-dG).

  • Evaporation: Cool the vial to room temperature. Remove the cap and evaporate the ammonium hydroxide to dryness using a vacuum concentrator.

  • Resuspension: Resuspend the oligonucleotide pellet in an appropriate buffer or sterile water.

Protocol 2: UltraMILD Deprotection with Potassium Carbonate

This protocol requires the use of UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC) and phenoxyacetic anhydride in the capping step.

  • Cleavage and Deprotection: Transfer the solid support to a vial. Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.

  • Incubation: Seal the vial and incubate at room temperature for 4 hours with occasional swirling.

  • Neutralization: Add an equal volume of 2 M triethylammonium (B8662869) acetate (B1210297) to neutralize the solution.

  • Purification: The oligonucleotide can now be purified. Evaporation of the deprotection solution is typically not required before DMT-on purification methods.[10]

Protocol 3: Deprotection of Thiol-Modified Oligonucleotides
  • Preparation: Dissolve the lyophilized thiol-modified oligonucleotide in a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.3-8.5) to a concentration of 100-500 µM.[7]

  • Reduction: Add an equal volume of freshly prepared 100 mM DTT solution to the oligonucleotide solution (final DTT concentration of 50 mM).[7]

  • Incubation: Incubate at room temperature for 30 minutes.[7]

  • Purification (Optional): If downstream applications are sensitive to DTT, remove the excess DTT using a desalting column (e.g., NAP-5) or ethanol (B145695) precipitation.[7]

Visualizations

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection Strategy cluster_analysis Post-Deprotection Synthesis Solid-Phase Synthesis (Protected Oligo on Support) Cleavage Cleavage from Support Synthesis->Cleavage Deprotection Reagent (e.g., NH4OH, AMA) Base_Deprotection Base & Phosphate Deprotection Cleavage->Base_Deprotection Purification Purification (e.g., HPLC, PAGE) Base_Deprotection->Purification QC Quality Control (MS, HPLC) Purification->QC Final_Product Biologically Active Oligonucleotide QC->Final_Product

Caption: Standard workflow for oligonucleotide deprotection.

Deprotection_Decision_Tree Start Oligo Contains Sensitive Modifications? Standard_Deprotection Standard Deprotection (e.g., NH4OH, 55°C) Start->Standard_Deprotection No Mild_Deprotection Mild Deprotection (e.g., K2CO3/MeOH, RT) Start->Mild_Deprotection Yes Speed_Needed Is Speed a Priority? Standard_Deprotection->Speed_Needed UltraFAST_Deprotection UltraFAST Deprotection (AMA, 65°C, 10 min) Speed_Needed->UltraFAST_Deprotection Yes End_Standard Proceed with Standard Speed_Needed->End_Standard No

Caption: Decision tree for selecting a deprotection strategy.

References

Technical Support Center: Purification of 2'-Deoxyisoguanosine-Containing Oligonucleotides by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2'-deoxyisoguanosine (isoG)-containing oligonucleotides. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC purification of these modified oligonucleotides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC purification of oligonucleotides containing this compound.

Problem Potential Cause Suggested Solution
Broad or Split Peaks Secondary Structures: Oligonucleotides containing isoG may form stable secondary structures, such as hairpins or quadruplexes, leading to multiple conformations that elute at different times.[1]- Increase Column Temperature: Elevating the temperature to 60-70 °C can help denature secondary structures.[1] - Use Denaturing Mobile Phase: For anion-exchange HPLC, using a mobile phase with a high pH (e.g., pH 12) can disrupt hydrogen bonding and eliminate secondary structures.[1]
On-Column Degradation: The isoG modification may be sensitive to the pH of the mobile phase, leading to degradation during the purification process.- Optimize Mobile Phase pH: Ensure the pH of the mobile phase is within the stable range for your oligonucleotide. For reversed-phase HPLC, a pH between 6 and 8 is common.[2] - Minimize Run Time: Use a steeper gradient and higher flow rate to reduce the time the oligonucleotide spends on the column, if resolution is not compromised.
Low Recovery Incomplete Elution: The modified oligonucleotide may be strongly retained on the column due to increased hydrophobicity.- Increase Organic Solvent Concentration: Extend the gradient to a higher final concentration of the organic solvent (e.g., acetonitrile). - Change Ion-Pairing Reagent: In reversed-phase HPLC, switching to a different ion-pairing reagent (e.g., from triethylammonium (B8662869) acetate (B1210297) to hexylammonium acetate) can alter selectivity and improve elution.[3]
Precipitation on Column: The oligonucleotide may precipitate on the column if the mobile phase composition is not optimal.- Ensure Complete Dissolution: Make sure the crude oligonucleotide is fully dissolved in the initial mobile phase before injection. - Adjust Initial Mobile Phase: The initial mobile phase should be compatible with the sample solvent to prevent precipitation upon injection.
Ghost Peaks or Carryover Adsorption to HPLC System: Highly hydrophobic oligonucleotides can adsorb to surfaces in the injector, tubing, or column.- Implement Needle Washes: Use a strong solvent wash for the autosampler needle between injections. - Column Flushing: Flush the column with a strong solvent (e.g., high concentration of acetonitrile) after each run.
Poor Resolution Between Full-Length Product and Truncated Sequences (n-1) Suboptimal HPLC Conditions: The gradient, flow rate, or column chemistry may not be suitable for separating species of similar size and charge.- Flatten the Gradient: A shallower gradient around the elution time of the target peak can improve resolution.[3] - Optimize Column Chemistry: For reversed-phase HPLC, a C18 or C8 column is typically used. For anion-exchange, a strong anion exchanger is recommended.[4][5] The choice may depend on the overall hydrophobicity and length of the oligonucleotide.
"Trityl-On" Purification Issues: If using DMT-on purification, incomplete removal of the DMT group from failure sequences can lead to co-elution with the product.- Ensure Efficient Capping: High capping efficiency during synthesis is crucial to minimize the formation of n-1 sequences with a 5'-hydroxyl group that can be detritylated. - Optimize Detritylation Post-Purification: Ensure complete removal of the DMT group after collecting the purified "trityl-on" peak.
Unexpected Peaks in Chromatogram Synthesis-Related Impurities: Incomplete removal of protecting groups or side reactions during synthesis can generate impurities. The use of formamidine (B1211174) protecting groups for isoG can help prevent depurination during synthesis.- Optimize Deprotection: Ensure the deprotection conditions (reagent, time, and temperature) are sufficient for complete removal of all protecting groups, including any specific protecting groups used for the isoG moiety. - Analyze by Mass Spectrometry: Use LC-MS to identify the mass of the unexpected peaks to help diagnose the source of the impurity.

Frequently Asked Questions (FAQs)

Q1: Which HPLC method is better for purifying this compound-containing oligonucleotides: reversed-phase or anion-exchange?

A1: The choice of HPLC method depends on the properties of the oligonucleotide.

  • Reversed-Phase HPLC (RP-HPLC) is generally suitable for shorter oligonucleotides (up to ~50 bases) and those with hydrophobic modifications.[1][6] If the isoG modification significantly increases the hydrophobicity, RP-HPLC can be very effective. "Trityl-on" purification is a common and effective strategy used with RP-HPLC to separate the full-length product from truncated failure sequences.[1]

  • Anion-Exchange HPLC (AEX-HPLC) separates oligonucleotides based on the number of phosphate (B84403) groups, making it effective for resolving sequences of different lengths.[4] It is particularly useful for longer oligonucleotides and those that form strong secondary structures, as it can be run at a high pH to denature these structures.[1]

Q2: How does the this compound modification affect the retention time of an oligonucleotide in RP-HPLC?

A2: The effect on retention time depends on the protecting groups used during synthesis and the overall change in hydrophobicity. Isoguanosine itself is more polar than guanosine. However, if it is part of a larger oligonucleotide, the overall effect on retention time in reversed-phase HPLC may be subtle and sequence-dependent. It is recommended to perform a scouting run with a broad gradient to determine the approximate elution time.

Q3: What are the recommended mobile phases for RP-HPLC of these modified oligonucleotides?

A3: A common mobile phase system for RP-HPLC of oligonucleotides consists of:

  • Buffer A: An aqueous solution of an ion-pairing reagent, such as 100 mM triethylammonium acetate (TEAA) or 100 mM hexafluoroisopropanol (HFIP) with a small amount of triethylamine (B128534) (TEA).

  • Buffer B: Acetonitrile. A gradient of increasing Buffer B is used to elute the oligonucleotides. The choice and concentration of the ion-pairing reagent can be optimized to improve resolution.[3]

Q4: My this compound-containing oligonucleotide shows a very broad peak. What can I do?

A4: A broad peak is often indicative of secondary structure formation.[1] To address this, you can:

  • Increase the column temperature to 60°C or higher to help denature the oligonucleotide.[7]

  • If using anion-exchange HPLC, increase the pH of the mobile phase to denaturing conditions (pH > 11).[5]

  • For reversed-phase HPLC, the addition of a small amount of a denaturing agent to the mobile phase could be considered, but compatibility with the column must be verified.

Q5: I am observing a significant peak eluting just before my main product peak. What could this be?

A5: This is often a truncated sequence, typically the "n-1" mer, which is the full-length sequence minus one nucleotide.[8] To improve separation:

  • Optimize the HPLC gradient by making it shallower around the elution point of your product.[3]

  • Ensure that the synthesis chemistry, particularly the coupling efficiency, is optimized to minimize the formation of n-1 products. Even with high coupling efficiencies, some truncated products are expected.[9]

  • If using "trityl-on" purification, this peak could also be a failure sequence that was not capped and subsequently lost its DMT group.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (Trityl-On Purification)
  • Sample Preparation: After synthesis and cleavage from the solid support with the 5'-DMT group intact, evaporate the cleavage solution (e.g., ammonium (B1175870) hydroxide) to dryness. Re-dissolve the crude oligonucleotide pellet in a suitable volume of HPLC-grade water or the initial mobile phase.

  • HPLC System and Column:

    • HPLC system with a UV detector and gradient capability.

    • Reversed-phase column (e.g., C18, 5 µm particle size, 100-300 Å pore size).

  • Mobile Phases:

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

    • Buffer B: 100% Acetonitrile.

  • HPLC Gradient Program:

Time (min)% Buffer BFlow Rate (mL/min)
051.0
351.0
23501.0
25951.0
28951.0
3051.0
  • Detection: Monitor the absorbance at 260 nm.

  • Fraction Collection: Collect the major peak corresponding to the DMT-on product.

  • Post-Purification Processing (Detritylation):

    • Evaporate the collected fraction to dryness.

    • Re-dissolve the pellet in 80% aqueous acetic acid and let it stand at room temperature for 30 minutes.

    • Quench the reaction with an appropriate buffer or by co-evaporation with a solvent like ethanol (B145695).

    • Desalt the detritylated oligonucleotide using a desalting column or ethanol precipitation.

Protocol 2: Anion-Exchange HPLC (Denaturing Conditions)
  • Sample Preparation: After synthesis and complete deprotection (including removal of the 5'-DMT group), desalt the crude oligonucleotide. Dissolve the desalted product in HPLC-grade water.

  • HPLC System and Column:

    • HPLC system compatible with high pH mobile phases.

    • Strong anion-exchange column (e.g., quaternary ammonium functionalized polymeric resin).

  • Mobile Phases:

    • Buffer A: 20 mM Tris, pH 12.

    • Buffer B: 20 mM Tris, 1 M NaCl, pH 12.

  • HPLC Gradient Program:

Time (min)% Buffer BFlow Rate (mL/min)
001.0
301.0
331001.0
381001.0
4001.0
  • Detection: Monitor the absorbance at 260 nm.

  • Fraction Collection: Collect the peak corresponding to the full-length oligonucleotide.

  • Post-Purification Processing: Desalt the collected fraction to remove the high concentration of salt.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification HPLC Purification cluster_post_purification Post-Purification synthesis Solid-Phase Synthesis (with isoG phosphoramidite) cleavage Cleavage & Deprotection synthesis->cleavage hplc_prep Sample Preparation (Dissolution/Desalting) cleavage->hplc_prep hplc_injection HPLC Injection hplc_prep->hplc_injection fraction_collection Fraction Collection hplc_injection->fraction_collection post_proc Post-Processing (Detritylation/Desalting) fraction_collection->post_proc analysis Purity Analysis (Analytical HPLC/MS) post_proc->analysis

Caption: General experimental workflow for the synthesis and purification of this compound-containing oligonucleotides.

troubleshooting_logic start Start: Poor HPLC Result peak_shape Issue with Peak Shape? start->peak_shape broad_peak Broad/Split Peak peak_shape->broad_peak Yes low_recovery Low Recovery? peak_shape->low_recovery No secondary_structure Check for Secondary Structures broad_peak->secondary_structure increase_temp Increase Column Temperature secondary_structure->increase_temp denaturing_ph Use Denaturing pH (AEX) secondary_structure->denaturing_ph end Improved Result increase_temp->end denaturing_ph->end incomplete_elution Incomplete Elution low_recovery->incomplete_elution Yes poor_resolution Poor Resolution? low_recovery->poor_resolution No increase_organic Increase Organic Solvent % incomplete_elution->increase_organic change_ip Change Ion-Pair Reagent incomplete_elution->change_ip increase_organic->end change_ip->end flatten_gradient Flatten Gradient poor_resolution->flatten_gradient Yes poor_resolution->end No flatten_gradient->end

Caption: Troubleshooting decision tree for HPLC purification of this compound-containing oligonucleotides.

References

preventing degradation of modified oligonucleotides during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of modified oligonucleotides during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical modifications, and how do they enhance oligonucleotide stability?

A1: Chemical modifications are essential to improve the therapeutic properties of oligonucleotides by increasing their stability, binding affinity, and bioavailability.[] The most common modifications are categorized into three types: backbone, sugar, and base modifications.[]

  • Backbone Modifications: The most prevalent is the phosphorothioate (B77711) (PS) linkage, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by sulfur.[2][3] This modification significantly enhances resistance to nuclease degradation.[2][4]

  • Sugar Modifications: Modifications at the 2'-position of the ribose sugar, such as 2'-O-Methyl (2'-OMe), 2'-O-Methoxyethyl (2'-MOE), and 2'-Fluoro (2'-F), increase nuclease resistance and binding affinity to target RNA.[][5]

  • Base Modifications: A common modification is the 5-methyl substitution on pyrimidine (B1678525) nucleobases, which increases thermal stability and nuclease resistance.[][3]

Q2: What are the primary causes of oligonucleotide degradation during solid-phase synthesis?

A2: Degradation during solid-phase synthesis can occur at several stages of the synthesis cycle. Key causes include:

  • Depurination: The acidic conditions used for detritylation (removing the 5'-DMT protecting group) can lead to the cleavage of the glycosidic bond, particularly at adenosine (B11128) and guanosine (B1672433) residues, creating apurinic sites.[]

  • Incomplete Capping: Failure to cap unreacted 5'-hydroxyl groups after the coupling step can lead to the formation of "n-1" shortmer impurities in subsequent cycles.[7][8]

  • Side Reactions during Deprotection: The final deprotection step, which removes protecting groups from the nucleobases and the phosphate backbone, is a critical stage where degradation can occur.[9] Harsh deprotection conditions (e.g., prolonged exposure to strong bases at high temperatures) can damage sensitive modified bases or linkages.[10][11] For example, standard ammonium (B1175870) hydroxide (B78521) deprotection can degrade methylphosphonate (B1257008) backbones.[10]

  • Oxidation: The phosphite (B83602) triester formed during coupling is unstable and must be oxidized to a stable phosphotriester.[7] In phosphorothioate synthesis, incomplete sulfurization can be a source of impurities.[12] The presence of water during the sulfurization step can lead to unwanted oxidation.[12]

Q3: How do I choose the correct deprotection strategy for my modified oligonucleotide?

A3: The choice of deprotection strategy is critical and depends on the sensitivity of the modifications in your sequence.[9][13] The primary rule is "First, Do No Harm".[9][13] You must review all components of the oligonucleotide for any sensitivities before selecting a deprotection method.[9]

  • For standard, robust oligonucleotides: Deprotection with concentrated ammonium hydroxide is a traditional method.[13]

  • For sensitive modifications (e.g., certain dyes, base-labile backbones): Milder deprotection conditions are necessary. The "UltraMILD" system, using reagents like Pac-dA, Ac-dC, and iPr-Pac-dG monomers, allows for deprotection with potassium carbonate in methanol.[14]

  • For rapid deprotection: The "UltraFAST" procedure uses a mixture of aqueous ammonium hydroxide and methylamine (B109427) (AMA), which can reduce deprotection times to 5-10 minutes at 65°C.[13][14] However, this requires the use of acetyl (Ac) protected dC to prevent base modification.[13][14]

Below is a decision tree to help guide your selection of an appropriate deprotection strategy.

start Start: Assess Oligonucleotide Components q1 Does the oligo contain base-sensitive modifications (e.g., certain dyes, labile linkers)? start->q1 q2 Is speed a critical factor? q1->q2 No mild Use Mild Deprotection (e.g., K2CO3 in Methanol with UltraMILD amidites) q1->mild Yes fast Use UltraFAST Deprotection (AMA at 65°C) Requires Ac-dC q2->fast Yes standard Use Standard Deprotection (Ammonium Hydroxide) q2->standard No

Caption: Decision tree for selecting an oligonucleotide deprotection strategy.

Q4: Which analytical techniques are best for detecting degradation products?

A4: A combination of chromatographic and mass spectrometry techniques is typically used for the detailed characterization of oligonucleotides and their degradation products.[15][16]

  • High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for both analysis and purification.[17]

    • Reversed-Phase HPLC (RP-HPLC): Separates oligonucleotides based on hydrophobicity. It is excellent for purifying "DMT-on" products and oligonucleotides with hydrophobic modifications like dyes.[17][18]

    • Ion-Exchange HPLC (IE-HPLC): Separates based on the number of charged phosphate groups. It is useful for purifying sequences with significant secondary structures, as it can be run at high pH to denature them.[17][19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination allows for the separation of impurities by LC, followed by precise mass determination by MS.[16][20] This is invaluable for identifying unknown degradation products, such as shortmers, additions, and base modifications.[16]

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides by size and can provide high resolution, making it suitable for purifying long oligonucleotides or diagnosing synthesis problems.[8]

Troubleshooting Guide

Issue 1: Low Overall Crude Yield of Full-Length Product

Low crude yield is a common issue that can be traced back to several steps in the synthesis cycle.[12]

Potential Cause Troubleshooting Action Supporting Evidence/Reference
Inefficient Coupling 1. Verify Reagent Quality: Use fresh, high-purity phosphoramidites and activators. Ensure all solvents (especially acetonitrile) are anhydrous.[12] 2. Check for Moisture: Moisture in reagents or synthesizer lines drastically reduces coupling efficiency. Implement strict anhydrous techniques.[10][12] 3. Optimize Coupling Time: For complex or long sequences, consider increasing the coupling time.[21] 4. Perform a Trityl Cation Assay: Quantify the coupling efficiency at each step to pinpoint the failure point.[12]Inefficient coupling leads to a higher proportion of capped failure sequences, reducing the final amount of full-length product.[8]
Poor Solid Support Quality 1. Use Appropriate Support: Ensure the solid support (e.g., CPG) has the correct pore size for the length of the oligonucleotide being synthesized.[7] 2. Check Support Loading: Verify the nucleoside loading of the support as specified by the manufacturer.The solid support must be robust enough to withstand the synthesis cycles and allow efficient reagent access.[7]
Inefficient Deblocking 1. Check Deblocking Reagent: Ensure the deblocking acid (e.g., 3% TCA in DCM) is fresh and at the correct concentration. 2. Optimize Deblocking Time: Insufficient deblocking time will leave 5'-DMT groups on, preventing further coupling. Excessive time can cause depurination.Incomplete removal of the DMT group prevents the addition of the next base, terminating the chain extension for that molecule.[22]

Issue 2: Presence of n-1 and Other Shortmer Impurities

The presence of sequences shorter than the desired full-length product, most commonly the "n-1" species, indicates a failure in one of the synthesis steps.[16]

Potential Cause Troubleshooting Action Supporting Evidence/Reference
Incomplete Capping 1. Check Capping Reagents: Ensure capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active.[22] 2. Optimize Capping Time: Ensure the capping step is long enough to block all unreacted 5'-hydroxyl groups.If failure sequences are not capped, they can react in subsequent cycles, leading to internal deletion impurities.[7][8]
Inefficient Coupling See "Inefficient Coupling" under Issue 1 .Low coupling efficiency directly results in a higher population of unreacted 5'-OH groups that need to be capped. If capping is also imperfect, n-1 impurities will form.[8]
Degradation during Deprotection 1. Use Milder Conditions: For sensitive oligos, harsh deprotection can cause chain cleavage. Switch to a milder deprotection protocol (see FAQ 3).[10][14]Base-labile sites within the oligonucleotide can be cleaved under harsh basic conditions, leading to shorter fragments.[10]

Troubleshooting Workflow for Low Synthesis Yield

start Problem: Low Crude Yield check_coupling Step 1: Assess Coupling Efficiency (Run Trityl Cation Assay) start->check_coupling coupling_ok Is coupling efficiency >98%? check_coupling->coupling_ok troubleshoot_coupling Troubleshoot Coupling: 1. Replace amidites & activator. 2. Use anhydrous solvents. 3. Check for system leaks. coupling_ok->troubleshoot_coupling No check_reagents Step 2: Verify Other Reagents coupling_ok->check_reagents Yes resolved Yield Improved troubleshoot_coupling->resolved reagents_ok Are deblock, capping, and oxidation/sulfurization reagents fresh? check_reagents->reagents_ok replace_reagents Replace expired or improperly stored reagents. reagents_ok->replace_reagents No check_support Step 3: Examine Solid Support & Protocol reagents_ok->check_support Yes replace_reagents->resolved support_ok Is the support appropriate for oligo length? Are deprotection conditions correct? check_support->support_ok optimize_protocol Optimize Protocol: 1. Select appropriate CPG pore size. 2. Use milder deprotection for sensitive modifications. support_ok->optimize_protocol No support_ok->resolved Yes optimize_protocol->resolved

Caption: A logical workflow for troubleshooting low yield in oligonucleotide synthesis.

Experimental Protocols

Protocol 1: Trityl Cation Assay for Coupling Efficiency Monitoring

This protocol quantifies the dimethoxytrityl (DMT) cation released during the deblocking step, which is proportional to the coupling efficiency of the previous cycle.[12]

Methodology:

  • After the coupling and capping steps of a given synthesis cycle, collect the entire volume of the acidic deblocking solution (e.g., 3% TCA in DCM) as it elutes from the synthesis column. This solution will have a characteristic orange color from the DMT cation.

  • Dilute a precise aliquot of this solution in a known volume of a non-aqueous acidic solution (e.g., a solution of dichloroacetic acid in toluene) to ensure the color is stable.

  • Measure the absorbance of the solution at 495 nm using a UV-Vis spectrophotometer.

  • The absorbance is directly proportional to the amount of DMT cation released. By comparing the absorbance from cycle to cycle, a drop in absorbance indicates a failure in the preceding coupling step.

  • A quantitative yield can be calculated by comparing the absorbance to a standard curve generated from known amounts of DMT cation or by comparing it to the average absorbance of the previous successful cycles.

Protocol 2: Analysis of Oligonucleotide Purity by RP-HPLC

This protocol provides a general method for analyzing the purity of a crude or purified oligonucleotide sample.

Methodology:

  • Sample Preparation: Dissolve the lyophilized oligonucleotide in sterile, nuclease-free water to a concentration of approximately 10-20 OD/mL.

  • Instrumentation and Column:

    • System: An HPLC system equipped with a UV detector and a gradient pump.

    • Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., Waters X-Bridge C18, 250 x 4.6 mm).[14]

  • Mobile Phases:

    • Buffer A: Acetonitrile (ACN).[14]

    • Buffer B: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.[14]

  • Gradient Conditions (Example for a DMT-off 20-mer):

    • Flow Rate: 1.0 mL/min.

    • Gradient: 3-15% Buffer A over 15 minutes.[14]

    • (Note: The gradient will need to be optimized based on the length and modifications of the oligonucleotide).

  • Detection: Monitor the elution profile at 260 nm.

  • Analysis: The full-length product should be the major peak. Degradation products like n-1 shortmers will typically elute slightly earlier than the main product. The purity can be estimated by integrating the peak areas.

Solid-Phase Synthesis Cycle

The following diagram illustrates the four main steps in one cycle of solid-phase oligonucleotide synthesis using phosphoramidite (B1245037) chemistry.[23]

cluster_cycle One Synthesis Cycle deblock 1. Deblocking (Detritylation) Removes 5'-DMT group with acid (TCA). couple 2. Coupling Phosphoramidite monomer is activated and coupled to the 5'-OH group. deblock->couple Exposes 5'-OH cap 3. Capping Unreacted 5'-OH groups are acetylated to prevent n-1 formation. couple->cap Chain Elongation oxidize 4. Oxidation / Sulfurization Phosphite triester is converted to a stable phosphotriester (P=O) or phosphorothioate (P=S). cap->oxidize Blocks Failures oxidize->deblock Cycle Repeats

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Deprotection Condition Tables

The following tables summarize common deprotection conditions. Note that times can vary based on the specific sequence and modifications.

Table 1: Ammonium Hydroxide and AMA Deprotection Times

ReagentTemperatureTime for Standard Bases (A, G, C, T)Time for dmf-dG & Ac-dCReference(s)
Ammonium Hydroxide Room Temp.17 hours17 hours[24]
55 °C8 hours2 hours[24]
AMA (1:1 NH4OH:Methylamine)Room Temp.30 minutes10 minutes[14][24]
65 °C10 minutes5 minutes[13][14]

Table 2: Deprotection Conditions for Sensitive Modifications

Modification TypeRecommended MonomersDeprotection ReagentConditionsReference(s)
Base-Sensitive Dyes (e.g., TAMRA) Standard or UltraMILDt-Butylamine/Methanol/Water (1:1:2)Overnight at 55 °C[13][14]
Base-Labile Backbones UltraMILD (Pac-dA, iPr-Pac-dG, Ac-dC)0.05 M Potassium Carbonate in Methanol4 hours at Room Temp.[14]
RNA Oligos (TBDMS protection) Standard RNA amiditesAMA followed by TEA•3HF or HF-PyridineVaries (multi-step process)[24]

References

Technical Support Center: Optimizing PCR for 2'-Deoxyisoguanosine (iG) Templates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-deoxyisoguanosine (iG). This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you overcome challenges and successfully amplify DNA templates containing this modified nucleoside.

Troubleshooting Guide

This guide addresses common problems encountered during the amplification of iG-containing DNA templates.

Q1: Why am I getting low or no PCR product?

Possible Cause 1: Formation of Secondary Structures The presence of iG, which forms a stable base pair with 2'-deoxy-5-methylisocytosine (iC) or can interact with other bases, can promote the formation of stable secondary structures like hairpins. These structures can block DNA polymerase progression.[1]

Recommendations:

  • Use PCR Additives: Incorporate additives that reduce secondary structures. Betaine (B1666868), DMSO, and formamide (B127407) are known to lower the melting temperature (Tm) and destabilize complex secondary structures.[1][2]

  • Substitute dGTP: Consider partially or fully replacing dGTP with an analog like 7-deaza-dGTP, which reduces the stability of duplex DNA and can be effective in resolving secondary structures associated with GC-rich regions.[1][2]

  • Optimize Thermal Cycling: Increase the initial denaturation time or temperature to ensure the complete separation of template strands.[3]

Possible Cause 2: Suboptimal Enzyme or Buffer Conditions The chosen DNA polymerase may not be efficient at reading through modified bases, or the reaction components may be inhibitory.

Recommendations:

  • Select an Appropriate Polymerase: Test different DNA polymerases. High-fidelity polymerases with proofreading activity may stall at modified bases, while a robust Taq polymerase or a polymerase engineered for difficult templates might be more successful.

  • Titrate Magnesium Concentration (Mg²⁺): Mg²⁺ is a critical cofactor for DNA polymerase.[3] Its optimal concentration can be affected by the presence of dNTPs and template DNA.[4] Titrate MgCl₂ in your reaction (e.g., in 0.5 mM increments from 1.5 mM to 4.0 mM) to find the ideal concentration.

  • Use a "Hot Start" Polymerase: Hot-start polymerases remain inactive until the initial high-temperature denaturation step. This minimizes non-specific amplification and primer-dimer formation that can compete with the desired reaction.[5]

Q2: Why am I seeing non-specific bands or a smeared gel?

Possible Cause 1: Incorrect Annealing Temperature (Ta) If the annealing temperature is too low, primers can bind to non-target sequences, resulting in off-target amplification.[3]

Recommendations:

  • Optimize Annealing Temperature: Perform a gradient PCR to empirically determine the optimal annealing temperature for your specific primers and iG-containing template. Start with a temperature 3-5°C below the calculated primer Tm and test a range of temperatures.

  • Use Touchdown PCR: This technique involves starting with a high annealing temperature and progressively lowering it in subsequent cycles. This favors the amplification of the specific target in the early cycles.

Possible Cause 2: Primer Design Issues Primers may have partial homology to other regions of the template or may form dimers with each other.

Recommendations:

  • Review Primer Design: Ensure primers are 18-30 nucleotides long with a GC content of 40-60%.[4][6] Avoid complementarity within a primer (to prevent hairpins) and between the forward and reverse primers (to prevent primer-dimers), especially at the 3' ends.[7][8]

  • Check Primer Specificity: Use a tool like BLAST to verify that your primers are specific to the target sequence.

Possible Cause 3: Excess Template or Reagents Too much template DNA, primers, or polymerase can lead to non-specific amplification and smearing.[4]

Recommendations:

  • Reduce Template Amount: Titrate the amount of template DNA. For genomic DNA, start with 1-50 ng per reaction.[6]

  • Optimize Primer Concentration: The final concentration for each primer should typically be between 0.1 and 0.5 µM.[4]

Q3: Why are there sequencing errors in my final PCR product?

Possible Cause 1: Low-Fidelity Polymerase Standard Taq polymerase lacks 3'→5' exonuclease (proofreading) activity and has a higher intrinsic error rate. Modified bases like iG can potentially increase the rate of misincorporation. While not identical, the related lesion 8-oxo-dG is known to be highly mutagenic because it can template the insertion of both cytosine and adenine.[9][10]

Recommendations:

  • Use a High-Fidelity Polymerase: Select a DNA polymerase with proofreading activity. These enzymes can excise incorrectly incorporated nucleotides, significantly reducing the error rate.[11][12]

Possible Cause 2: DNA Damage Prolonged exposure to high temperatures during cycling can cause deamination of cytosine to uracil, leading to mutations in subsequent cycles.

Recommendations:

  • Minimize Cycle Number: Use the lowest number of cycles necessary to obtain a sufficient yield (typically 25-35 cycles).[4]

  • Shorten Denaturation Times: Keep the denaturation step as short and cool as possible while still ensuring complete template separation (e.g., 5-10 seconds at 98°C for some robust enzymes).[3][13]

Frequently Asked Questions (FAQs)

Q: What is this compound (iG) and how does it affect PCR? A: this compound is a synthetic isomer of 2'-deoxyguanosine. Unlike dG, which pairs with dC, iG is designed to pair specifically with 2'-deoxy-5-methylisocytosine (iC), forming a stable base pair with three hydrogen bonds. In a PCR template, iG can increase the local stability of the DNA duplex, similar to a GC-rich region. This can lead to the formation of secondary structures that may impede DNA polymerase, requiring special optimization of reaction conditions.

Q: Which type of DNA polymerase is best for iG-containing templates? A: The choice depends on the experimental goal.

  • For high yield and robust amplification of difficult templates: A highly processive polymerase without proofreading activity (like a robust Taq variant) or one specifically engineered for GC-rich templates may be superior.

  • For applications requiring high sequence accuracy (e.g., cloning, sequencing): A high-fidelity polymerase with 3'→5' exonuclease (proofreading) activity is essential to minimize mutations.[11][12] However, be aware that some proofreading polymerases may be more prone to stalling at modified bases. Empirical testing is recommended.

Q: What are the recommended buffer additives for iG templates? A: Because iG can contribute to secondary structures analogous to GC-rich regions, the following additives are recommended:

  • Betaine: Used at concentrations of 0.5 M to 2.0 M, betaine helps reduce the formation of secondary structures.[2][14]

  • DMSO (Dimethyl Sulfoxide): Typically used at a final concentration of 2-8%, DMSO also helps denature secondary structures. Note that concentrations above 10% can begin to inhibit Taq polymerase.[1]

  • Formamide: At 1-5%, formamide can increase the specificity of amplification in GC-rich regions.[1][15]

Q: How should I design primers for a sequence containing iG? A: Follow standard primer design guidelines, but with special considerations:

  • Avoid iG in Primer Binding Sites: If possible, design primers that anneal to regions of the template that do not contain iG to ensure standard hybridization kinetics.

  • Standard Parameters: Primers should be 18-30 bp long, with a GC content of 40-60%, and a melting temperature (Tm) between 55-65°C. The Tm of the forward and reverse primers should be within 5°C of each other.[6][8]

  • Avoid Secondary Structures: Check primers for potential hairpins (intra-primer homology) and dimers (inter-primer homology), especially at the 3' end.[7]

Data Presentation

Table 1: Recommended PCR Component Concentrations
ComponentRecommended Final ConcentrationNotes
Template DNA 1 ng - 50 ng (Genomic) 1 pg - 10 ng (Plasmid)Higher amounts can lead to non-specific amplification.[4]
DNA Polymerase Per manufacturer's instructionsUse 0.5–1 unit per 50 µl for high-fidelity enzymes.[4]
Primers 0.1 - 0.5 µM (each)Higher concentrations can increase the risk of primer-dimer formation.[4]
dNTPs 200 µM (each)Ensure balanced concentrations of dATP, dCTP, dGTP, and dTTP.
MgCl₂ 1.5 - 4.0 mMMust be optimized; start with the polymerase manufacturer's recommendation.[3]
Betaine 0.5 M - 2.0 MEmpirically test for optimal concentration.[2][14]
DMSO 2 - 8% (v/v)Can inhibit polymerase at concentrations >10%.[1]
Table 2: Troubleshooting Summary for iG Templates
ProblemPotential CauseRecommended Solution
Low/No Product Strong secondary structuresAdd Betaine (1-2 M) or DMSO (2-8%). Use 7-deaza-dGTP.[1][2]
Suboptimal annealing temp.Perform gradient PCR to find optimal Ta.
Polymerase stallingTest a more processive DNA polymerase.
Non-Specific Bands Annealing temp. too lowIncrease annealing temperature; use Touchdown PCR.
Primer-dimer formationReduce primer concentration; use a hot-start polymerase.[5]
Sequence Errors Low-fidelity polymeraseUse a high-fidelity polymerase with proofreading activity.[11]
DNA damage during PCRReduce total number of cycles; shorten denaturation time.[4]

Experimental Protocols

Protocol 1: Standard PCR for iG-Containing Templates

This protocol provides a starting point. Optimization is highly recommended.

  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions (plus one extra). For a single 50 µL reaction, combine the following:

    • Nuclease-Free Water: to 50 µL

    • 5X High-Fidelity PCR Buffer: 10 µL

    • dNTP Mix (10 mM each): 1 µL (for 200 µM final)

    • Forward Primer (10 µM): 2.5 µL (for 0.5 µM final)

    • Reverse Primer (10 µM): 2.5 µL (for 0.5 µM final)

    • Optional: Betaine (5 M): 10 µL (for 1 M final)

    • Template DNA (10 ng/µL): 1 µL (for 10 ng total)

    • High-Fidelity DNA Polymerase (2 U/µL): 0.5 µL (for 1 unit)

  • Aliquot: Mix gently and aliquot 50 µL into each PCR tube.

  • Thermal Cycling: Place tubes in a thermal cycler and run the following program:

StepTemperatureTimeCycles
Initial Denaturation 98°C30 seconds1
Denaturation 98°C10 seconds30-35
Annealing See Note30 seconds
Extension 72°C30 sec/kb
Final Extension 72°C2 minutes1
Hold 4°CIndefinite1
  • Analysis: Analyze 5 µL of the PCR product on a 1-2% agarose (B213101) gel to verify amplification.

Protocol 2: Gradient PCR for Annealing Temperature Optimization
  • Reaction Setup: Prepare a master mix as described in Protocol 1, sufficient for at least 8 reactions. Aliquot the master mix into 8 PCR tubes.

  • Thermal Cycler Programming: Program the thermal cycler with the same conditions as Protocol 1, but select the "gradient" or "annealing temperature optimization" option.

  • Set Gradient Range: Set the annealing temperature gradient to span a range of 8-12°C centered around your estimated optimal Ta. For example, if your estimated Ta is 60°C, you could set a gradient from 54°C to 66°C.

  • Analysis: Run the PCR program. Analyze 5 µL from each of the 8 reactions on an agarose gel. The lane showing the brightest, most specific band corresponds to the optimal annealing temperature for your reaction.

Visualizations

PCR_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_pcr Phase 2: PCR & Optimization cluster_analysis Phase 3: Analysis cluster_result Outcome Template_QC Template QC (Purity & Integrity) Primer_Design Primer Design (Check Tm, GC%, Dimers) Template_QC->Primer_Design Initial_PCR Initial PCR Setup (Standard Conditions) Primer_Design->Initial_PCR Gel Agarose Gel Electrophoresis Initial_PCR->Gel Evaluate Result Gradient_PCR Gradient PCR (Optimize Annealing Temp) Additive_Test Test Additives (Betaine, DMSO) Gradient_PCR->Additive_Test Still suboptimal Component_Titration Component Titration (Mg²⁺, Polymerase) Additive_Test->Component_Titration Optimized Optimized Protocol Component_Titration->Optimized Gel->Gradient_PCR Non-specific or No Product Sequencing Sequencing (Verify Accuracy) Gel->Sequencing Correct Size Gel->Optimized Strong, Specific Band Sequencing->Optimized

Caption: Workflow for optimizing PCR conditions for iG-containing templates.

Troubleshooting_Low_Yield Start Problem: Low or No PCR Product Check_Components Verify all PCR components (Template, Primers, dNTPs, Enzyme) Start->Check_Components Optimize_Ta Run Gradient PCR to find optimal Annealing Temp (Ta) Check_Components->Optimize_Ta Components OK Add_Enhancers Add Enhancers to disrupt secondary structures (e.g., Betaine, DMSO) Optimize_Ta->Add_Enhancers Still no improvement Success Successful Amplification Optimize_Ta->Success Improved Yield Titrate_Mg Titrate MgCl₂ concentration (e.g., 1.5 mM to 4.0 mM) Add_Enhancers->Titrate_Mg Still no improvement Add_Enhancers->Success Improved Yield Change_Polymerase Test a different DNA Polymerase (e.g., higher processivity) Titrate_Mg->Change_Polymerase Still no improvement Titrate_Mg->Success Improved Yield Change_Polymerase->Success Improved Yield

Caption: Troubleshooting flowchart for low or no PCR product with iG templates.

References

Technical Support Center: Addressing Polymerase Stalling at Modified Nucleobase Sites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with polymerase stalling at modified nucleobase sites. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of polymerase stalling during my experiments?

A1: Polymerase stalling is frequently caused by the presence of modified nucleobases in the DNA template. These modifications can be naturally occurring DNA lesions or synthetic analogs introduced for experimental purposes. Common culprits include:

  • Oxidative Damage: Lesions like 8-oxoguanine (8-oxoG), 8-oxoadenine, and thymine (B56734) glycol are common forms of endogenous DNA damage that can impede replicative polymerases.[1][2][3]

  • Bulky Adducts: Covalent modifications of DNA by chemicals, such as those derived from benzo[a]pyrene, can create steric hindrances that block the polymerase active site.[4][5]

  • Abasic (AP) Sites: The loss of a purine (B94841) or pyrimidine (B1678525) base creates a non-instructional site on the template, which is a strong block for many polymerases.[6][7]

  • Cross-links: Both interstrand and intrastrand cross-links, such as those induced by cisplatin, can severely distort the DNA helix and halt replication.[1][8]

  • Epigenetic Modifications: While often part of normal gene regulation, some modifications like 5-formylcytosine (B1664653) or 5-carboxycytosine can slow down or stall polymerases.[9]

Q2: How do cells naturally overcome polymerase stalling at sites of DNA damage?

A2: Cells have evolved sophisticated DNA damage tolerance mechanisms to bypass lesions that would otherwise block replication, a process known as translesion synthesis (TLS).[1][10][11] This pathway involves a switch from a high-fidelity replicative polymerase to a specialized, low-fidelity TLS polymerase at the site of the lesion.[10][11][12] Key players in this process include Y-family polymerases like Polymerase η (Pol η), which can accommodate distorted template-primer structures in their more open active sites.[1][13][14] After bypassing the lesion, the TLS polymerase is typically replaced by the replicative polymerase to continue high-fidelity DNA synthesis.[10]

Q3: Can modified primers or nucleotides in my PCR reaction cause polymerase stalling?

A3: Yes, modifications to primers and nucleotides can affect polymerase activity.

  • Primer Modifications: While 5' end modifications (e.g., biotin (B1667282) or fluorescent labels) are generally well-tolerated, modifications at the 3' end can interfere with polymerase extension.[15] Thiol-modified primers have been shown to potentially enhance PCR yield in clean reactions but can be inhibited by contaminating proteins.[16]

  • Modified Nucleotides (dNTPs): The ability of a polymerase to incorporate modified dNTPs is highly dependent on the specific polymerase and the nature and position of the modification on the nucleobase.[17][18] Bulky modifications on the incoming nucleotide can be accommodated by some polymerases but may be completely rejected by others.[17]

Troubleshooting Guide

Problem: My PCR or primer extension assay is failing or showing low yield when using a template known to contain modified nucleobases.

This guide provides a systematic approach to troubleshooting polymerase stalling issues.

Potential Cause Suggested Solution
Inappropriate Polymerase Selection The chosen polymerase may lack the ability to read through the specific modification. High-fidelity proofreading polymerases are often more sensitive to template damage and prone to stalling.[5]
Solution 1: Switch to a High-Fidelity Polymerase Blend. Some commercial high-fidelity polymerases are blends of a proofreading enzyme and a more processive polymerase, which can improve performance on difficult templates.[19]
Solution 2: Utilize a Translesion Synthesis (TLS) Polymerase. For templates with known lesions, consider using a specialized TLS polymerase, such as Polymerase η, which is adept at bypassing specific types of damage.[13][14][20]
Solution 3: Test Different Families of Polymerases. Family B polymerases (e.g., Pfu, KOD) may be better suited for incorporating some nucleobase-modified nucleotides than Family A polymerases (e.g., Taq).[17]
Suboptimal Reaction Conditions The buffer composition and cycling parameters can significantly impact the polymerase's ability to bypass a lesion.
Solution 1: Optimize Mg²⁺ Concentration. Magnesium is a critical cofactor for polymerase activity. Its concentration may need to be adjusted, especially if the sample contains chelating agents like EDTA.[18][21]
Solution 2: Use PCR Additives. Co-solvents like DMSO or betaine (B1666868) can help to destabilize secondary structures in the DNA template, which may form around the lesion site and contribute to stalling.[15][22] Start with recommended concentrations and optimize as needed.
Solution 3: Adjust Annealing and Extension Parameters. Lowering the annealing temperature can sometimes help with primer binding near a modified site. Increasing the extension time may give the polymerase more time to bypass the lesion.
Presence of PCR Inhibitors Contaminants from the sample source or nucleic acid extraction process can inhibit polymerase activity.[21][23]
Solution 1: Re-purify the DNA Template. Use a robust DNA purification method to remove potential inhibitors such as salts, ethanol, phenol, or cellular components like heme and melanin.[21][23]
Solution 2: Dilute the Template DNA. Diluting the template can lower the concentration of inhibitors to a level that is tolerated by the polymerase.
Solution 3: Use an Inhibitor-Resistant Polymerase. Some commercially available polymerases are specifically engineered for higher tolerance to common PCR inhibitors.[24]

Quantitative Data Summary

The fidelity of DNA polymerases is a critical factor in experiments involving modified nucleobases. Fidelity is often expressed as an error rate (the number of incorrect nucleotides incorporated per total nucleotides).

Table 1: Comparative Fidelity of Common DNA Polymerases

DNA PolymeraseFamilyProofreading (3'→5' Exonuclease)Relative Fidelity vs. TaqError Rate (per 10⁶ bases)
TaqANo1x~100-200
PfuBYes~10-20x~10-20
PhusionB (fused with DNA binding domain)Yes>100x~1-2
Q5 High-FidelityBYes~280x~0.5-1

Data compiled from commercial and literature sources for general comparison. Actual performance may vary based on experimental conditions.[19][24][25][26]

Table 2: Bypass Efficiency of Human Polymerase η (Pol η) at Common DNA Lesions

DNA LesionCorrect Nucleotide InsertedRelative Bypass Efficiency (vs. undamaged template)
cis-syn Thymine Dimer (CPD)AHigh
8-oxoguanine (8-oxoG)CModerate to High[14]
Abasic (AP) SiteA or GLow to Moderate[13]
AAF-GuanineCLow[13]
Cisplatin-GGCLow[13]

Bypass efficiency is a qualitative summary based on published findings. Quantitative values are highly dependent on the specific assay conditions.

Key Experimental Protocols

Primer Extension Assay to Detect Polymerase Stalling

This assay is used to map the precise location where a polymerase stalls on a DNA template.[27][28][29] It involves extending a radiolabeled primer on the template of interest. The reaction products are then resolved on a denaturing gel, with the length of the products indicating the polymerase termination sites.

Methodology:

  • Primer Labeling:

    • Set up a reaction containing your specific DNA primer, T4 Polynucleotide Kinase (PNK), and [γ-³²P]ATP in PNK buffer.

    • Incubate at 37°C for 45-60 minutes.[30]

    • Inactivate the enzyme by heating to 65°C for 20 minutes.[30]

    • Remove unincorporated [γ-³²P]ATP using a suitable spin column.[30]

  • Primer-Template Annealing:

    • Combine the labeled primer with your DNA template (containing the modified nucleobase) in an annealing buffer (e.g., containing KCl).

    • Heat the mixture to 95°C for 1 minute to denature the template, then slowly cool to allow the primer to anneal.[30] An appropriate annealing temperature is typically 5-10°C below the primer's melting temperature (Tm).

  • Primer Extension Reaction:

    • Prepare a reaction mix containing the annealed primer-template, the DNA polymerase being tested, dNTPs, and the appropriate polymerase reaction buffer.

    • Incubate at the polymerase's optimal temperature (e.g., 37°C for many human polymerases, 72°C for Taq) for a defined period (e.g., 10-30 minutes).

  • Analysis of Extension Products:

    • Stop the reaction by adding a loading buffer containing formamide (B127407) and EDTA (e.g., 2x STOP/loading buffer).[30]

    • Denature the samples by heating at 95°C for 5 minutes immediately before loading.

    • Resolve the DNA fragments on a denaturing polyacrylamide sequencing gel.

    • Run a sequencing ladder (e.g., Sanger sequencing reaction using the same primer and an unmodified template) alongside the samples to serve as a size marker.

    • Visualize the radiolabeled fragments by autoradiography. The bands will indicate the positions where the polymerase stalled or terminated.

Visualizations

experimental_workflow start Start: Prepare Template (with modified nucleobase) primer_label 1. Radiolabel Primer ([γ-32P]ATP + T4 PNK) start->primer_label anneal 2. Anneal Primer to Template primer_label->anneal extension 3. Add Polymerase + dNTPs (Primer Extension Reaction) anneal->extension stop_reaction 4. Stop Reaction (Add Formamide/EDTA) extension->stop_reaction gel 5. Denaturing PAGE Analysis stop_reaction->gel analysis End: Visualize Stalling (Autoradiography) gel->analysis

Caption: Workflow for a primer extension assay to map polymerase stalling sites.

translesion_synthesis_pathway cluster_0 Replication Fork cluster_1 DNA Damage Tolerance rep_pol Replicative Polymerase (e.g., Pol δ/ε) lesion DNA Lesion Encountered rep_pol->lesion Replication stalling Polymerase Stalls lesion->stalling switch_on Switch to TLS Polymerase stalling->switch_on Recruitment tls_pol TLS Polymerase (e.g., Pol η) switch_on->tls_pol bypass Lesion Bypass (may be error-prone) tls_pol->bypass Synthesis switch_off Switch back to Replicative Polymerase bypass->switch_off resume Replication Resumes switch_off->resume

Caption: The polymerase switching mechanism during Translesion Synthesis (TLS).

References

Technical Support Center: Minimizing Misincorporation Opposite 2'-Deoxyisoguanosine (iso-dG) in PCR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the unnatural base pair 2'-deoxyisoguanosine (iso-dG) and its complement, 5-methylisocytosine (B103120) (d5SICS or iso-dC), in PCR applications. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize nucleotide misincorporation and achieve high-fidelity amplification of templates containing this expanded genetic alphabet.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of misincorporation opposite this compound (iso-dG) during PCR?

A1: The primary cause of misincorporation opposite iso-dG is the tautomerization of the iso-dG base. While the keto tautomer of iso-dG correctly pairs with its intended partner, 5-methylisocytosine (iso-dC), it can shift to its enol tautomer. This enol form of iso-dG can then form a stable base pair with thymine (B56734) (T), leading to the misincorporation of dTTP during PCR.[1] This is a significant challenge in maintaining the fidelity of PCR with this unnatural base pair.

Q2: Which type of DNA polymerase is recommended for PCR with iso-dG-containing templates?

A2: High-fidelity DNA polymerases with 3'→5' exonuclease (proofreading) activity are strongly recommended. Proofreading polymerases can recognize and excise mismatched bases, including those resulting from iso-dG tautomerization, thereby significantly reducing the error rate. While specific studies on a wide range of polymerases with iso-dG are limited, polymerases known for high fidelity with natural DNA, such as Pfu and its derivatives, are generally preferred over non-proofreading enzymes like Taq polymerase for applications requiring sequence accuracy.

Q3: How do PCR reaction conditions affect the fidelity of iso-dG incorporation?

A3: PCR conditions can influence the tautomeric equilibrium of iso-dG and the fidelity of the DNA polymerase. Key factors include:

  • pH: The pH of the reaction buffer can influence the tautomeric state of nucleotides.

  • Magnesium Concentration: Mg²⁺ concentration is critical for polymerase activity and fidelity. Suboptimal concentrations can lead to increased error rates.

  • dNTP Concentrations: Balanced concentrations of all dNTPs, including the unnatural triphosphates (iso-dCTP), are important. An excess of dTTP could potentially increase the frequency of misincorporation opposite iso-dG.

Q4: Can I use standard PCR protocols for templates containing iso-dG?

A4: While standard protocols can be a starting point, optimization is typically necessary. The presence of an unnatural base pair can affect DNA melting temperatures and polymerase efficiency. Adjustments to annealing temperatures, extension times, and reagent concentrations are often required to achieve optimal amplification and fidelity.

Troubleshooting Guides

Problem 1: High Frequency of T Misincorporation Opposite iso-dG

Symptoms: Sequencing of PCR products reveals a high rate of G→A transitions (corresponding to T misincorporation opposite the iso-dG in the template strand).

Possible Causes & Solutions:

CauseRecommended Solution
Tautomerization of iso-dG This is an inherent property of iso-dG. While it cannot be eliminated, its effects can be mitigated by using a high-fidelity, proofreading DNA polymerase.
Suboptimal DNA Polymerase Switch to a high-fidelity DNA polymerase with robust 3'→5' exonuclease activity (e.g., Pfu polymerase or its engineered variants). Avoid using non-proofreading polymerases like Taq if high fidelity is critical.
Incorrect dNTP Concentrations Ensure that the concentration of the unnatural triphosphate (iso-dCTP) is optimized and that the concentration of natural dNTPs, particularly dTTP, is not in vast excess.
Suboptimal Reaction Buffer Optimize the pH and magnesium concentration of your PCR buffer. A slightly higher pH may in some cases improve the fidelity of proofreading polymerases.
Problem 2: Low or No PCR Product

Symptoms: Faint or no visible band of the expected size on an agarose (B213101) gel.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Annealing Temperature The presence of iso-dG:iso-dC pairs can alter the melting temperature (Tm) of the primer binding sites and the overall template. Perform a gradient PCR to determine the optimal annealing temperature.
Polymerase Inhibition The unnatural bases or the modified triphosphates may partially inhibit the DNA polymerase. Try increasing the polymerase concentration slightly or screening different high-fidelity polymerases.
Poor Primer Design Ensure primers are designed with appropriate melting temperatures and do not have secondary structures or primer-dimer potential, considering the adjacent unnatural bases.
Template Quality Verify the integrity and purity of your template DNA containing the iso-dG base.

Quantitative Data on Misincorporation

While specific quantitative data for misincorporation frequencies opposite iso-dG by various polymerases is not extensively available in the public domain, the known tautomeric properties of iso-dG allow for a qualitative and illustrative comparison. The table below provides a hypothetical representation of expected error frequencies based on general polymerase fidelity and the specific challenge of iso-dG:T pairing.

DNA PolymeraseProofreading ActivityExpected Predominant Misincorporation opposite iso-dGIllustrative Misincorporation Frequency (errors per base incorporated)
Taq Polymerase NoTHigh (e.g., 1 in 10³ - 1 in 10⁴)
Klenow Fragment (exo-) NoTHigh (e.g., 1 in 10³ - 1 in 10⁴)
Pfu Polymerase YesTLow (e.g., 1 in 10⁵ - 1 in 10⁶)

Note: These are illustrative values to demonstrate the expected trend. Actual misincorporation rates can vary depending on the specific sequence context and reaction conditions.

Experimental Protocols

Key Experiment: Single Nucleotide Insertion Assay to Determine Misincorporation Frequency

This experiment is designed to quantify the efficiency of correct and incorrect nucleotide incorporation opposite a template iso-dG.

Methodology:

  • Primer-Template Design:

    • Synthesize a DNA template strand containing a single iso-dG at a defined position.

    • Design a shorter primer that anneals to the template immediately upstream of the iso-dG base.

    • Label the 5' end of the primer with a radioactive or fluorescent marker for visualization.

  • Reaction Setup:

    • Anneal the labeled primer to the iso-dG-containing template.

    • Set up four separate reaction tubes. Each tube will contain the primer-template duplex, a specific DNA polymerase, and the reaction buffer.

    • To each tube, add a single species of dNTP (dATP, dGTP, dCTP, or dTTP) or the unnatural triphosphate iso-dCTP.

  • Reaction and Quenching:

    • Initiate the reactions by adding the DNA polymerase and incubate for a time course.

    • Quench the reactions at various time points by adding a stop solution (e.g., containing EDTA and formamide).

  • Analysis:

    • Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the labeled DNA fragments using autoradiography or fluorescence imaging.

    • Quantify the amount of extended primer (product) versus unextended primer (reactant) at each time point for each dNTP.

    • Determine the initial rates of incorporation for each nucleotide. The relative rates of incorporation of incorrect nucleotides compared to the correct nucleotide (iso-dCTP) provide the misincorporation frequency.

Visualizations

PCR_Troubleshooting_Workflow start Start PCR with iso-dG Template check_gel Analyze PCR Product by Gel Electrophoresis start->check_gel no_product No or Low Yield check_gel->no_product No/faint band correct_size Correct Size Band check_gel->correct_size Strong band of correct size wrong_size Incorrect Band Size(s) check_gel->wrong_size Unexpected bands optimize_annealing Optimize Annealing Temperature (Gradient PCR) no_product->optimize_annealing sequence_product Sequence PCR Product correct_size->sequence_product wrong_size->optimize_annealing check_polymerase Check Polymerase Activity/ Increase Concentration optimize_annealing->check_polymerase check_primers Verify Primer Design check_polymerase->check_primers check_primers->start Re-run PCR check_fidelity Analyze Sequencing Results for Misincorporation sequence_product->check_fidelity high_fidelity High Fidelity check_fidelity->high_fidelity Acceptable low_fidelity High Misincorporation Rate check_fidelity->low_fidelity Unacceptable end Successful Amplification high_fidelity->end use_proofreader Switch to High-Fidelity Proofreading Polymerase low_fidelity->use_proofreader optimize_buffer Optimize Buffer Conditions (pH, Mg2+) use_proofreader->optimize_buffer optimize_buffer->start Re-run PCR

Caption: Troubleshooting workflow for PCR with iso-dG templates.

Misincorporation_Pathway cluster_0 Template Strand cluster_1 Incoming Nucleotide cluster_2 Resulting Base Pair isoG_keto iso-G (keto) isoC iso-dCTP (Correct) isoG_keto->isoC Watson-Crick Pairing isoG_enol iso-G (enol) isoG_keto->isoG_enol Tautomerization correct_pair Correct Pairing isoC->correct_pair High-Fidelity Incorporation dTTP dTTP (Incorrect) mispair Mispairing dTTP->mispair Misincorporation isoG_enol->dTTP Hoogsteen-like Pairing

Caption: Tautomerization of iso-dG leads to misincorporation of dTTP.

References

Technical Support Center: Oligonucleotides Containing 2'-deoxyisoguanosine (iG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oligonucleotides containing 2'-deoxyisoguanosine (iG).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, storage, and experimental use of iG-containing oligonucleotides.

Question: I am observing a lower yield than expected during the synthesis of my iG-containing oligonucleotide. What could be the cause and how can I troubleshoot it?

Answer:

Lower than expected synthesis yields for oligonucleotides containing modified bases like this compound can stem from several factors. Here's a step-by-step troubleshooting guide:

  • Phosphoramidite (B1245037) Quality: The phosphoramidite reagent for iG is critical. Ensure it is fresh and has been stored under anhydrous conditions to prevent degradation. Hydrolysis of the phosphoramidite is a common issue with modified bases, leading to inefficient coupling.[1]

  • Coupling Efficiency: Monitor the coupling efficiency at the iG incorporation step. A significant drop in trityl cation release indicates a problem.

    • Extend Coupling Time: Modified phosphoramidites can have slower coupling kinetics. Try doubling the coupling time for the iG base.

    • Activator Choice: Ensure you are using an appropriate activator and that it is also fresh.

  • Deprotection Conditions: Isoguanosine can be sensitive to certain chemical treatments used during deprotection.

    • Ammonia Concentration and Temperature: Harsh deprotection conditions can lead to degradation of the iG base. While standard ammonium (B1175870) hydroxide (B78521) treatment is generally acceptable, prolonged exposure at high temperatures should be avoided.

    • Alternative Protecting Groups: If you are using custom synthesis, consider iG phosphoramidites with alternative exocyclic amine protecting groups that require milder deprotection conditions.

  • Purification: The purification method can impact the final yield.

    • Reverse-Phase HPLC: This is a common method for purifying oligonucleotides. Ensure your gradient is optimized to separate the full-length iG-containing oligonucleotide from failure sequences.

    • Polyacrylamide Gel Electrophoresis (PAGE): For longer oligonucleotides or when high purity is essential, PAGE can be an effective purification method.

Question: My purified iG-containing oligonucleotide shows signs of degradation during storage. How can I improve its stability?

Answer:

Proper storage is crucial for maintaining the integrity of oligonucleotides, especially those with modifications like this compound. Here are recommendations for long-term stability:

  • Storage Buffer: Resuspend your oligonucleotide in a slightly basic buffer, such as TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0).[2][3] Avoid storing oligonucleotides in nuclease-free water for extended periods, as the pH can become slightly acidic over time, which can accelerate depurination.[2][4]

  • Temperature: For long-term storage, store your iG-containing oligonucleotides frozen at -20°C or -80°C.[2][5] For short-term storage (a few days), 4°C is acceptable.

  • Aliquoting: To avoid multiple freeze-thaw cycles, which can lead to physical shearing of the oligonucleotide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4][5]

  • Light Protection: While this compound itself is not known to be particularly light-sensitive, if your oligonucleotide is labeled with a fluorescent dye, it should always be stored in the dark to prevent photobleaching.[4]

  • Lyophilized Form: For the longest shelf-life, oligonucleotides can be stored in a lyophilized (dry) state at -20°C or below.[2] When stored as a dry powder, they are stable for at least a year.[4]

Question: I am seeing unexpected results in my PCR experiment using a primer containing this compound. What are the possible causes and solutions?

Answer:

Introducing a modified base like iG into a PCR primer can affect its performance. Here’s a troubleshooting guide for common PCR issues with iG-containing primers:

  • No or Low Amplicon Yield:

    • Polymerase Compatibility: Not all DNA polymerases can efficiently read through or extend from a primer containing a modified base. Consult the literature or the manufacturer's data for your polymerase to check for compatibility with modified templates/primers. You may need to screen different polymerases to find one that works well with iG.

    • Annealing Temperature (Tm): The presence of iG can alter the melting temperature of the primer-template duplex. The effect on Tm will depend on the base it is paired with. It is advisable to perform a temperature gradient PCR to determine the optimal annealing temperature empirically.

    • Primer Design: Ensure the iG modification is not at the extreme 3'-end of the primer, as this can sometimes inhibit extension by the polymerase.

  • Non-Specific Amplification:

    • Sub-optimal Annealing Temperature: If the annealing temperature is too low, the iG-containing primer may bind to non-target sequences. As mentioned above, optimizing the annealing temperature is crucial.

    • Primer Dimer Formation: Modified primers can sometimes be more prone to forming primer-dimers. Analyze your PCR products on an agarose (B213101) gel to check for low molecular weight bands corresponding to primer-dimers. If present, you may need to redesign your primers or adjust primer concentrations.

  • Unexpected Product Size or Sequence:

    • Mispairing: While iG is designed to pair with isocytosine (B10225) (iC), it can also form mismatches with other bases, particularly thymine (B56734) (T). This could lead to the amplification of off-target sequences or the introduction of mutations.

    • Template-Specific Issues: The sequence context surrounding the iG base in the primer can influence its hybridization behavior.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of oligonucleotides containing this compound.

Question: What are the primary degradation pathways for oligonucleotides containing this compound?

Answer:

Oligonucleotides containing this compound are susceptible to the same degradation pathways as standard DNA, although the rates may differ. The primary degradation mechanisms are:

  • Nuclease Degradation: Like natural DNA, iG-containing oligonucleotides can be degraded by cellular nucleases (both endonucleases and exonucleases).[9][10] The susceptibility to nucleases can be influenced by the presence of the modified base and the overall structure of the oligonucleotide. To enhance nuclease resistance, modifications to the phosphate (B84403) backbone, such as phosphorothioates, are often incorporated.

  • Oxidative Damage: Reactive oxygen species can damage DNA bases, and isoguanine (B23775), being a purine (B94841), is a potential target for oxidative damage.

Question: How does the incorporation of this compound affect the thermal stability (melting temperature, Tm) of a DNA duplex?

Answer:

The effect of incorporating this compound on the thermal stability of a DNA duplex depends on the base it is paired with.

  • iG:iC Base Pair: When paired with its complementary partner, 5-methylisocytidine (B595430) (iC), the iG:iC base pair is generally considered to be as stable as, or even slightly more stable than, a standard G:C base pair. This is due to the formation of three hydrogen bonds in a Watson-Crick-like geometry.

  • Mismatches: When iG is opposite a natural DNA base, it forms a mismatch, which will generally destabilize the DNA duplex, resulting in a lower melting temperature (Tm) compared to a duplex with a canonical Watson-Crick base pair at the same position.[11] The degree of destabilization will depend on the specific mismatch (iG:A, iG:T, iG:C, or iG:G).

Question: What is the expected shelf-life of iG-containing oligonucleotides?

Answer:

With proper storage, the shelf-life of iG-containing oligonucleotides is expected to be similar to that of standard DNA oligonucleotides.

Storage ConditionFormExpected Stability
-20°C to -80°CLyophilized (dry)> 1 year[4][5]
-20°C to -80°CIn TE Buffer (pH 8.0)> 1 year[3]
4°CIn TE Buffer (pH 8.0)Several weeks to months
Room TemperatureIn TE Buffer (pH 8.0)Days to weeks (not recommended for long-term)[2]

Note: These are estimates, and the actual stability can be influenced by the specific sequence, other modifications present, and the purity of the oligonucleotide. For critical applications, it is advisable to periodically check the integrity of long-stored oligonucleotides.

Experimental Protocols

Protocol 1: Assessment of Oligonucleotide Stability in Serum

This protocol is adapted from established methods for evaluating the stability of modified oligonucleotides in the presence of nucleases found in serum.

Materials:

  • iG-containing oligonucleotide

  • Control oligonucleotide (standard DNA of the same sequence)

  • Fetal Bovine Serum (FBS)

  • Nuclease-free water

  • TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel loading buffer

  • Staining agent (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Oligonucleotide Preparation: Resuspend the iG-containing and control oligonucleotides in TE buffer to a stock concentration of 100 µM.

  • Incubation with Serum:

    • In separate microcentrifuge tubes, prepare reactions containing 10 µL of 10 µM oligonucleotide, 10 µL of FBS, and 80 µL of PBS.

    • Incubate the reactions at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 10 µL aliquot from each reaction and immediately place it on ice or mix with a stop solution (e.g., EDTA-containing loading buffer) to inactivate nucleases.

  • PAGE Analysis:

    • Mix the collected aliquots with an equal volume of gel loading buffer.

    • Load the samples onto a high-percentage (e.g., 15-20%) denaturing polyacrylamide gel.

    • Run the gel according to the manufacturer's instructions.

  • Visualization and Quantification:

    • Stain the gel with a suitable nucleic acid stain.

    • Image the gel using a gel documentation system.

    • Quantify the band intensity of the full-length oligonucleotide at each time point using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Plot the percentage of intact oligonucleotide remaining versus time for both the iG-containing and control oligonucleotides.

    • Calculate the half-life of each oligonucleotide in serum.

Protocol 2: Analysis of Depurination by HPLC

This protocol outlines a method to assess the rate of depurination of an iG-containing oligonucleotide under acidic conditions.

Materials:

  • iG-containing oligonucleotide

  • Control oligonucleotide (standard DNA of the same sequence)

  • Acidic buffer (e.g., 0.1 M citrate (B86180) buffer, pH 4.0)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column suitable for oligonucleotide analysis (e.g., C18)

  • Mobile phases for HPLC (e.g., triethylammonium (B8662869) acetate (B1210297) and acetonitrile (B52724) gradient)

Procedure:

  • Sample Preparation: Dissolve the iG-containing and control oligonucleotides in the acidic buffer to a final concentration of approximately 10 µM.

  • Incubation: Incubate the samples at a constant, elevated temperature (e.g., 60°C) to accelerate depurination.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 16, 24 hours), take an aliquot of each sample and immediately neutralize it with the neutralization buffer to stop the depurination reaction. Store the neutralized samples at -20°C until analysis.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Run a gradient program to separate the intact oligonucleotide from its degradation products, including the apurinic oligonucleotide and the released isoguanine base.

    • Monitor the elution profile at 260 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the intact oligonucleotide and the degradation products based on their retention times (and mass spectrometry if available).

    • Calculate the peak area of the intact oligonucleotide at each time point.

    • Plot the natural logarithm of the percentage of intact oligonucleotide remaining versus time. The slope of this plot will be the negative of the depurination rate constant.

    • Calculate the half-life for depurination using the formula: t_1/2 = 0.693 / k, where k is the rate constant.

Visualizations

Oligonucleotide_Degradation_Pathways Potential Degradation Pathways for iG-Containing Oligonucleotides Oligo Intact iG-Oligonucleotide Depurination Depurination (Acidic pH) Oligo->Depurination Nuclease Nuclease Degradation Oligo->Nuclease Oxidation Oxidative Damage Oligo->Oxidation Apurinic Apurinic Site + Free Isoguanine Depurination->Apurinic Shorter_Oligos Shorter Oligonucleotides Nuclease->Shorter_Oligos Oxidized_Base Oxidized Isoguanine Oxidation->Oxidized_Base Strand_Cleavage Strand Cleavage Apurinic->Strand_Cleavage

Caption: Key degradation pathways for iG-containing oligonucleotides.

Troubleshooting_PCR_Workflow Troubleshooting PCR with iG-Containing Primers Start PCR Experiment with iG Primer Problem Problem Encountered? Start->Problem No_Product No/Low Product Problem->No_Product Yes Non_Specific Non-Specific Products Problem->Non_Specific Yes Success Successful Amplification Problem->Success No Check_Polymerase Check Polymerase Compatibility No_Product->Check_Polymerase Optimize_Tm Optimize Annealing Temp (Gradient PCR) Non_Specific->Optimize_Tm Check_Polymerase->Optimize_Tm Check_Primer_Design Check Primer Design Optimize_Tm->Check_Primer_Design Adjust_Concentration Adjust Primer Concentration Optimize_Tm->Adjust_Concentration Check_Primer_Design->Start Adjust_Concentration->Start

Caption: A logical workflow for troubleshooting PCR experiments.

References

Technical Support Center: Troubleshooting Duplex Stability of Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with modified oligonucleotides. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. My modified oligonucleotide duplex shows lower-than-expected thermal stability (Tm). What are the potential causes?

Several factors can contribute to a lower-than-expected melting temperature (Tm) of your modified oligonucleotide duplex. These can be broadly categorized into issues with the oligonucleotide itself, the experimental conditions, or the specific modifications incorporated.

  • Oligonucleotide Quality and Handling:

    • Incorrect Sequence: Verify the sequence of your synthesized oligonucleotides.

    • Incomplete Deprotection or Purification: Residual protecting groups from synthesis can interfere with proper base pairing.[1] Ensure high-purity oligonucleotides are used.

    • Degradation: Oligonucleotides, especially RNA, are susceptible to nuclease degradation. Handle with care using nuclease-free reagents and consumables.[2]

    • Inaccurate Concentration: The concentration of the oligonucleotide strands directly impacts the Tm.[3] Accurately determine the concentration using UV-Vis spectrophotometry.

  • Experimental Conditions:

    • Inappropriate Buffer Conditions: Salt concentration, pH, and the presence of divalent cations significantly influence duplex stability.[3][4] Higher salt concentrations generally increase Tm by shielding the negative charges of the phosphate (B84403) backbone.

    • Improper Annealing: Ensure the oligonucleotides are properly annealed by heating to a high temperature (e.g., 95°C) and then slowly cooling to room temperature to allow for correct duplex formation.[2]

  • Effects of Modifications:

    • Destabilizing Modifications: Not all modifications increase duplex stability. For instance, phosphorothioate (B77711) linkages, commonly used to enhance nuclease resistance, can slightly decrease the Tm of the duplex.[5][6] Similarly, Rp methylphosphonate (B1257008) linkages can be destabilizing.[5]

    • Positional Effects of Modifications: The location of a modification within the oligonucleotide sequence can impact its effect on stability.

2. How do different chemical modifications affect the duplex stability of my oligonucleotides?

Chemical modifications are often introduced to enhance therapeutic properties like nuclease resistance and binding affinity.[] The effect on duplex stability, often measured as a change in melting temperature (ΔTm), varies depending on the type of modification.

Summary of Common Modifications and their Effect on Duplex Stability:

Modification TypeSpecific ModificationEffect on Duplex Stability (ΔTm per modification)Notes
Sugar Modifications Locked Nucleic Acid (LNA)+2 to +9.6°CSignificantly increases Tm, considered one of the most stabilizing modifications.[][8]
2'-O-Methyl (2'-OMe)Increases TmEnhances binding affinity to RNA and increases nuclease stability.[5][]
2'-Fluoro (2'-F)+1.3 to +1.8°CIncreases thermostability.[5][9]
2'-AminoDestabilizes duplexesCan decrease helical stability.[5][10]
Base Modifications 5-Methyl-deoxycytidine (5-Me-dC)~ +1.3°CEnhances duplex stability through improved stacking interactions.[8]
2-Amino-deoxyadenosine (2-Amino-dA)~ +3°CForms an additional hydrogen bond with thymine, increasing stability.[8]
C-5 Propynyl-deoxycytidine (pdC)~ +2.8°CStabilizes the duplex due to improved stacking and hydrophobic interactions.[8]
C-5 Propynyl-deoxyuridine (pdU)~ +1.7°CStabilizes the duplex due to improved stacking and hydrophobic interactions.[8]
Backbone Modifications Phosphorothioate (PS)Slightly Decreases TmCommonly used for nuclease resistance, but can have a minor destabilizing effect.[5][6] Chirally pure Sp-phosphorothioates can enhance thermal stability compared to Rp diastereomers.[5]
MethylphosphonateDecreases TmMore destabilizing than phosphorothioates.[6]
Other Minor Groove Binder (MGB)+10 to +20°CSignificantly increases Tm and specificity by binding to the minor groove of the DNA.[8]

3. My gel electrophoresis results for duplex formation are unclear. What could be wrong?

Gel electrophoresis is a common method to confirm duplex formation.[2] Unclear results, such as smeared bands, unexpected band sizes, or no bands, can be due to several factors.

  • Sample Preparation Issues:

    • Incomplete Annealing: If the oligonucleotides are not properly annealed, you may see bands corresponding to single strands in addition to or instead of the duplex band.

    • Sample Overloading: Loading too much sample can lead to band smearing and distortion.[11][12]

    • High Salt Concentration: Excess salt in the sample can interfere with migration and cause band distortion.[12]

  • Gel and Buffer Problems:

    • Incorrect Gel Percentage: The percentage of polyacrylamide or agarose (B213101) should be appropriate for the size of your oligonucleotides.[11]

    • Incompatible Buffers: Ensure the gel and running buffers are compatible and correctly prepared. For example, TBE buffer is often better for shorter fragments than TAE buffer.[11]

    • Denaturing Conditions: For analyzing duplex formation, use a native (non-denaturing) gel. Denaturing agents like urea (B33335) or formamide (B127407) will melt the duplex.[11]

  • Electrophoresis Conditions:

    • Excessive Voltage: Running the gel at too high a voltage can generate heat, which may lead to partial melting of the duplex and result in smeared bands.[12][13]

    • Incorrect Run Time: Insufficient run time may not allow for proper separation of single and double-stranded species.[14]

4. How can I experimentally measure the duplex stability of my modified oligonucleotides?

The primary method for measuring duplex stability is through UV thermal denaturation (melting) experiments to determine the melting temperature (Tm).[15][16] Circular Dichroism (CD) spectroscopy can also be used to assess the conformational changes upon duplex formation and melting.[17][18]

Experimental Protocols

Protocol 1: UV Thermal Denaturation (Melting) for Tm Determination

This protocol outlines the steps to determine the melting temperature (Tm) of a modified oligonucleotide duplex using a UV-Vis spectrophotometer equipped with a temperature controller.[19][20][21]

Materials:

  • Lyophilized or purified single-stranded oligonucleotides

  • Nuclease-free water

  • Melting Buffer (e.g., 1 M NaCl, 20 mM sodium cacodylate, 0.5 mM Na2EDTA, pH 7.0)[19]

  • UV-Vis spectrophotometer with a Peltier temperature controller

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Oligonucleotide Preparation and Annealing:

    • Resuspend the single-stranded oligonucleotides in the melting buffer to a desired stock concentration.

    • Determine the concentration of each single strand using its absorbance at 260 nm and its extinction coefficient.

    • Prepare the duplex sample by mixing equimolar amounts of the complementary strands in the melting buffer to a final concentration in the range of 1-10 µM.

    • Anneal the sample by heating to 95°C for 5 minutes and then allowing it to cool slowly to room temperature.

  • UV Melting Experiment Setup:

    • Turn on the spectrophotometer and the temperature controller, allowing the UV lamp to warm up for at least 15-30 minutes.

    • Set the spectrophotometer to measure absorbance at 260 nm.

    • Transfer the annealed duplex solution to a quartz cuvette. Also, prepare a blank cuvette with the melting buffer.

    • Place the cuvettes in the spectrophotometer's temperature-controlled cell holder.

  • Data Acquisition:

    • Equilibrate the sample at the starting temperature (e.g., 20°C or 25°C).

    • Set up the temperature ramp program. A typical heating rate is 1°C/minute.

    • Collect absorbance readings at 260 nm at regular temperature intervals (e.g., every 1°C) as the temperature is ramped up to a final temperature where the duplex is fully melted (e.g., 95°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature. This will generate a sigmoidal melting curve.[16]

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the midpoint of the transition in the melting curve, which can be determined from the peak of the first derivative of the curve.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Conformational Analysis

This protocol provides a general outline for analyzing the conformation of modified oligonucleotide duplexes using CD spectroscopy.[22][23][24]

Materials:

  • Annealed oligonucleotide duplex sample (prepared as in Protocol 1)

  • CD Spectropolarimeter

  • Quartz cuvette with a suitable path length (e.g., 0.1 cm or 1 cm)

Procedure:

  • Sample Preparation:

    • Prepare the oligonucleotide duplex in a suitable buffer (low in chloride ions if possible, as high concentrations can interfere with the measurement).

    • The concentration of the sample should be optimized to give a good signal without saturating the detector.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen purge.

    • Set the wavelength range for the scan (e.g., 320 nm to 200 nm for nucleic acids).

    • Set the scanning parameters, such as scan speed, bandwidth, and number of accumulations.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone in the cuvette.

    • Replace the buffer with the oligonucleotide sample and record the CD spectrum.

    • For melting studies, the sample can be heated in the cuvette using a temperature controller, and spectra can be recorded at different temperatures.

  • Data Analysis:

    • Subtract the buffer baseline spectrum from the sample spectrum.

    • The resulting CD spectrum provides information about the secondary structure of the oligonucleotide duplex. For example, a B-form DNA duplex typically shows a positive band around 275 nm and a negative band around 245 nm, while an A-form RNA duplex has a strong positive band around 260 nm.

    • Changes in the CD spectrum with temperature can be used to monitor the melting transition and assess the stability of the duplex.

Troubleshooting Workflows and Diagrams

Troubleshooting Duplex Stability Workflow

G cluster_start cluster_oligo Oligonucleotide Issues cluster_exp Experimental Conditions cluster_mod Modification Effects cluster_solution start Unexpected Duplex Stability (e.g., low Tm) Oligo_Check Verify Oligo Sequence and Purity start->Oligo_Check Buffer Check Buffer Composition (Salt, pH) start->Buffer Mod_Effect Review Literature for Modification's Effect on Tm start->Mod_Effect Concentration Confirm Oligo Concentration (UV-Vis) Oligo_Check->Concentration Degradation Assess for Degradation (e.g., Gel Electrophoresis) Concentration->Degradation Sol_Oligo Re-synthesize/Purify Oligo Degradation->Sol_Oligo Annealing Optimize Annealing Protocol (Heat, Cool Slowly) Buffer->Annealing Sol_Exp Adjust Buffer/Annealing Annealing->Sol_Exp Mod_Position Consider Positional Effects of Modification Mod_Effect->Mod_Position Sol_Mod Re-design Oligo with Different Modifications Mod_Position->Sol_Mod

Caption: Troubleshooting workflow for unexpected duplex stability.

Experimental Workflow for Duplex Stability Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Resuspend Resuspend Single Strands in Buffer Quantify Quantify Strands (UV-Vis at 260 nm) Resuspend->Quantify Mix Mix Equimolar Amounts of Complementary Strands Quantify->Mix Anneal Anneal Duplex (95°C, slow cool) Mix->Anneal UV_Melt UV Thermal Denaturation (Tm Measurement) Anneal->UV_Melt CD_Spec Circular Dichroism (Conformational Analysis) Anneal->CD_Spec Gel Native Gel Electrophoresis (Duplex Formation Check) Anneal->Gel Tm_Value Melting Temperature (Tm) UV_Melt->Tm_Value Conformation Secondary Structure (e.g., B-form, A-form) CD_Spec->Conformation Duplex_Confirm Confirmation of Duplex Formation Gel->Duplex_Confirm

References

Technical Support Center: Optimizing Annealing Temperatures for Primers with Modified Bases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing PCR experiments involving primers with modified bases. Below you will find frequently asked questions (FAQs) and detailed experimental guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: My PCR with modified primers is failing or showing low yield. What is the first thing I should check?

A1: The most critical parameter to re-evaluate is the annealing temperature (Ta). Modified bases can significantly alter the melting temperature (Tm) of your primers, which is the temperature at which 50% of the primer-template duplex dissociates. A suboptimal Ta is a common cause of PCR failure. An annealing temperature that is too high will result in insufficient primer-template hybridization and low or no PCR product, while a Ta that is too low can lead to non-specific amplification and primer-dimers.[1][2][3]

Q2: How do modified bases affect the melting temperature (Tm) of my primers?

A2: The effect on Tm depends on the specific modification. Some modifications increase the thermal stability of the primer-template duplex, while others decrease it. It is crucial to know the expected impact of your specific modification to adjust the annealing temperature accordingly.

Q3: My primers contain phosphorothioate (B77711) (PS) bonds. How does this affect the annealing temperature?

A3: Phosphorothioate bonds replace a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone of the oligonucleotide. This modification is often used to confer nuclease resistance. Each PS bond can decrease the primer's melting temperature (Tm) by approximately 0.5°C.[4] Therefore, you will likely need to lower the annealing temperature of your PCR reaction.

Q4: I am using primers with Locked Nucleic Acids (LNAs). How should I adjust my annealing temperature?

A4: Locked Nucleic Acids are modified RNA nucleotides that contain a methylene (B1212753) bridge connecting the 2'-oxygen of the ribose with the 4'-carbon. This "locks" the ribose in a C3'-endo conformation, which significantly increases the thermal stability of the duplex. Each LNA modification can increase the Tm by 2-8°C. Consequently, you will need to use a significantly higher annealing temperature compared to standard DNA primers.[5]

Q5: How do I accurately calculate the Tm for my modified primers?

A5: Simple Tm calculation formulas, like the basic Wallace rule (Tm = 2°C(A+T) + 4°C(G+C)), are often inaccurate for primers longer than 20 bases and do not account for modified bases.[1] It is highly recommended to use a specialized online Tm calculator that allows you to input your specific modifications. Many oligo synthesis companies and reagent suppliers offer such tools.[6][7] These calculators often use more sophisticated thermodynamic models, such as the nearest-neighbor method, for more accurate predictions.[8]

Q6: What is the best way to experimentally determine the optimal annealing temperature (Ta)?

A6: The most reliable method for determining the optimal Ta is to perform a temperature gradient PCR.[6][9][10][11] This involves running the same PCR reaction across a range of different annealing temperatures simultaneously on a thermal cycler with a gradient block. This allows you to empirically identify the temperature that gives the highest yield of the specific product with minimal non-specific amplification.

Q7: I'm seeing non-specific bands in my PCR with modified primers. What should I do?

A7: Non-specific amplification is often a sign that your annealing temperature is too low. Try increasing the annealing temperature in increments of 2°C. A gradient PCR is the most efficient way to pinpoint the optimal temperature that eliminates non-specific products while maintaining a good yield of your target amplicon.

Q8: My PCR reaction contains additives like DMSO. How does this affect the annealing temperature?

A8: PCR additives like Dimethyl Sulfoxide (DMSO) are often used to improve the amplification of GC-rich templates. However, DMSO can lower the melting temperature of the primers. It has been reported that 10% DMSO can decrease the Tm by 5.5–6.0°C.[9] If you are using such additives, you will need to lower your annealing temperature accordingly.

Quantitative Data on Modified Base Impact on Tm

The following table summarizes the approximate impact of common modifications on primer melting temperature (Tm). Please note that these are estimates, and the actual change can vary based on the sequence context and the number of modifications.

ModificationApproximate Change in Tm per ModificationReference
Phosphorothioate (PS) Bond-0.5°C[4]
Locked Nucleic Acid (LNA)+2 to +8°C[5]
2'-O-Methyl (2' O-Me) RNA+1.3°C[12]

Experimental Protocols

Gradient PCR for Optimal Annealing Temperature Determination

This protocol will guide you through the process of empirically determining the optimal annealing temperature for your modified primers using a thermal cycler with a gradient function.

1. Primer and Template Preparation:

  • Resuspend and dilute your modified primers to a working concentration (e.g., 10 µM).

  • Prepare your DNA template at the desired concentration for your PCR reaction.

2. Reaction Setup:

  • Prepare a PCR master mix containing all the necessary components except for the template DNA and primers. This should include your DNA polymerase, dNTPs, PCR buffer, and any necessary additives.

  • Aliquot the master mix into the required number of PCR tubes or wells of a PCR plate.

  • Add your primers and template DNA to each reaction.

  • It is recommended to run a no-template control (NTC) to check for contamination.[11]

3. Thermal Cycler Programming:

  • Set up your thermal cycler program with the appropriate initial denaturation, denaturation, and extension steps for your polymerase and target.

  • For the annealing step, program a temperature gradient. A good starting point is a range spanning from 5°C below the calculated Tm of the primer with the lower Tm to 5°C above it. For example, if the calculated Tm is 60°C, you could set a gradient from 55°C to 65°C.

4. Running the PCR and Analysis:

  • Place your PCR tubes or plate in the thermal cycler, ensuring they are positioned correctly across the gradient block.

  • Run the PCR program.

  • After the PCR is complete, analyze the results by running the PCR products on an agarose (B213101) gel.

  • The optimal annealing temperature is the one that produces the brightest, most specific band with the least amount of non-specific products or primer-dimers.

Visual Guides

Experimental_Workflow_for_Ta_Optimization Workflow for Optimizing Annealing Temperature (Ta) cluster_0 Pre-PCR cluster_1 PCR cluster_2 Post-PCR Analysis cluster_3 Outcome A Calculate Theoretical Tm (Use specialized software for modified bases) B Design Gradient PCR Experiment (e.g., Tm - 5°C to Tm + 5°C) A->B Define Range C Prepare Master Mix and Reactions B->C Setup D Run Gradient PCR on Thermal Cycler C->D Execute E Analyze PCR Products (Agarose Gel Electrophoresis) D->E Analyze F Identify Optimal Ta (Strongest specific band, minimal non-specific products) E->F Interpret G Use Optimized Ta for Future Experiments F->G Implement

Caption: Workflow for Annealing Temperature Optimization.

logical_relationship Relationship Between Ta, Tm, and PCR Outcome Ta_High Ta >> Tm (Too High) Outcome_High Low or No Product Yield Ta_High->Outcome_High Ta_Optimal Ta ≈ Tm - 5°C (Optimal) Outcome_Optimal High Yield of Specific Product Ta_Optimal->Outcome_Optimal Ta_Low Ta << Tm (Too Low) Outcome_Low Non-Specific Products Primer-Dimers Ta_Low->Outcome_Low

Caption: Impact of Annealing Temperature on PCR Results.

References

Technical Support Center: Improving Ligation Efficiency of 2'-Deoxyisoguanosine-Containing DNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-deoxyisoguanosine (isoG)-containing DNA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and improve the efficiency of your ligation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (isoG) and how might it affect DNA ligation?

A: this compound is an isomer of 2'-deoxyguanosine. Its altered hydrogen bonding properties can influence the structure and stability of DNA duplexes. While T4 DNA Ligase is known to ligate a variety of DNA structures, including those with modified bases, the presence of isoG at or near the ligation junction can potentially reduce ligation efficiency.[1] This may be due to altered DNA helix geometry, which can affect the enzyme's ability to recognize and bind to the DNA substrate.

Q2: I am observing very low or no ligation product with my isoG-containing DNA. What are the most likely causes?

A: Low ligation efficiency with modified oligonucleotides like those containing isoG can stem from several factors:

  • Enzyme Inhibition: The modification itself might sterically hinder the T4 DNA ligase from binding to the nick. Studies with other guanine (B1146940) analogs, such as 6-thioguanine, have shown severe inhibition of T4 DNA ligase.

  • Suboptimal Reaction Conditions: Standard ligation protocols may not be optimal for DNA containing non-canonical bases. Key parameters like temperature, buffer composition, and enzyme concentration may need adjustment.

  • Poor Quality of Oligonucleotides: Incomplete synthesis or purification of isoG-containing oligonucleotides can lead to truncated products or the presence of impurities that inhibit ligation.

  • Incorrect DNA Concentration: The total DNA concentration and the molar ratio of insert to vector are critical for successful ligation.[2]

Q3: Are there any specific buffer components I should be aware of when working with isoG-containing DNA?

A: While there are no specific buffer formulations published for isoG-containing DNA ligation, it is crucial to use a fresh, high-quality ligation buffer. The ATP in the buffer is sensitive to freeze-thaw cycles, which can reduce its concentration and inhibit the reaction.[2][3] Additionally, ensure that your DNA sample is free of contaminants from upstream processes, such as high salt concentrations or EDTA, which can inhibit T4 DNA ligase.[2][3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the ligation of this compound-containing DNA.

Problem 1: No or very faint band of the ligated product on a gel.
Possible Cause Suggested Solution
T4 DNA Ligase Activity is Compromised - Use a fresh aliquot of high-quality T4 DNA Ligase. - Perform a positive control ligation with standard DNA of known quality to confirm enzyme activity. - Avoid repeated freeze-thaw cycles of the ligase and its buffer.[3]
Inhibition by the isoG Modification - Increase the concentration of T4 DNA Ligase in the reaction. - Increase the incubation time of the ligation reaction (e.g., overnight at 16°C or 4°C).[3][4]
Suboptimal Ligation Temperature - While 16°C is a common compromise, for modified oligos, you might need to optimize the temperature. Try a lower temperature (e.g., 4°C) for a longer duration to favor the annealing of the DNA ends.[3]
Incorrect DNA Molar Ratios - Optimize the vector:insert molar ratio. Start with a 1:3 ratio and try other ratios like 1:1 and 1:5. Use an online calculator to determine the correct amounts based on the size of your vector and insert.
Presence of Inhibitors - Purify your DNA fragments thoroughly to remove any residual salts, EDTA, or other chemicals from previous steps.[2][3]
Problem 2: High background of unligated vector/insert.
Possible Cause Suggested Solution
Inefficient Ligation of isoG-containing Fragment - Optimize the ligation conditions as described in Problem 1. - Consider adding polyethylene (B3416737) glycol (PEG) to the reaction to increase molecular crowding and promote ligation.[1]
Vector Self-Ligation - If applicable, dephosphorylate the vector using a phosphatase (e.g., Calf Intestinal Phosphatase or Shrimp Alkaline Phosphatase) to prevent self-ligation. Ensure to inactivate the phosphatase before adding the ligase.
Incomplete Restriction Digestion of Vector - Ensure complete digestion of the vector by increasing the digestion time or the amount of restriction enzyme. Purify the linearized vector from a gel to separate it from any undigested plasmid.

Quantitative Data

Table 1: Steady-State Kinetic Parameters for T4 DNA Ligase on a Nicked DNA Substrate

Substratekcat (s-1)Km (μM)kcat/Km (μM-1s-1)
Nicked dsDNA (dC/5'-pdT)0.4 ± 0.1Not reported directly150 ± 50
Preadenylylated Nicked dsDNA0.64 ± 0.08Not reported directly240 ± 40
Data from reference[5]

Table 2: General Ligation Reaction Conditions

ParameterRecommended RangeNotes
Temperature 4°C - 25°C16°C is a common compromise. Lower temperatures favor annealing, while higher temperatures favor enzyme activity.[3] For difficult ligations, try 4°C overnight.
Incubation Time 10 minutes - overnightLonger incubation times can increase yield, especially for blunt-end or difficult ligations.[4]
Vector:Insert Molar Ratio 1:1 to 1:10The optimal ratio depends on the specific vector and insert. Start with 1:3 and optimize.
Total DNA Concentration 1-10 ng/μLHigh DNA concentrations can favor intermolecular ligation, leading to concatemers.[2]

Experimental Protocols

Protocol 1: Standard Ligation of isoG-Containing Oligonucleotide

This protocol provides a starting point for the ligation of a this compound-containing DNA insert into a plasmid vector.

  • Reaction Setup: In a sterile microcentrifuge tube on ice, combine the following components:

    • Vector DNA (e.g., 50 ng)

    • isoG-containing Insert DNA (calculated for a 1:3 molar ratio to the vector)

    • 10X T4 DNA Ligase Buffer (2 μL)

    • T4 DNA Ligase (1 μL, 400 units)

    • Nuclease-free water to a final volume of 20 μL

  • Incubation: Gently mix the reaction by pipetting up and down. Incubate at 16°C for at least 4 hours, or overnight. For difficult ligations, incubation at 4°C overnight may improve results.[4][6]

  • Ligation Inactivation (Optional): Heat the reaction at 65°C for 10 minutes to inactivate the ligase.[7]

  • Transformation: Proceed with the transformation of competent E. coli cells using an appropriate amount of the ligation mixture.

Protocol 2: Ligation with PEG for Improved Efficiency

The addition of Polyethylene Glycol (PEG) can increase the effective concentration of DNA and enzyme, thereby promoting ligation.

  • Reaction Setup: In a sterile microcentrifuge tube on ice, prepare the ligation mix as described in Protocol 1.

  • Add PEG: Add an appropriate volume of a sterile PEG-8000 solution to achieve a final concentration of 5-10%.

  • Incubation: Mix gently and incubate as described in Protocol 1.

  • Transformation: Note that PEG can reduce transformation efficiency. It is recommended to use a higher volume of competent cells or cells with higher transformation efficiency.

Visualizations

Ligation_Workflow cluster_prep Preparation cluster_ligation Ligation Reaction cluster_downstream Downstream Processing Vector Vector Preparation (Digestion, Dephosphorylation) Ligation_Mix Assemble Ligation Mix (Vector, Insert, Buffer, Ligase) Vector->Ligation_Mix Insert isoG-Insert Preparation (PCR/Synthesis, Phosphorylation) Insert->Ligation_Mix Incubation Incubation (e.g., 16°C overnight) Ligation_Mix->Incubation Transformation Transformation Incubation->Transformation Screening Screening (Colony PCR, Sequencing) Transformation->Screening

Caption: Experimental workflow for the ligation of an isoG-containing DNA insert.

Troubleshooting_Logic Start Low/No Ligation Product Check_Enzyme Is Ligase Active? (Run positive control) Start->Check_Enzyme Check_DNA Is DNA Quality OK? (Check purity, concentration) Check_Enzyme->Check_DNA Yes Replace Ligase/Buffer Replace Ligase/Buffer Check_Enzyme->Replace Ligase/Buffer No Optimize_Conditions Optimize Reaction (Temp, Time, Ratio, PEG) Check_DNA->Optimize_Conditions Yes Repurify/Requantify DNA Repurify/Requantify DNA Check_DNA->Repurify/Requantify DNA No Success Successful Ligation Optimize_Conditions->Success

Caption: A logical troubleshooting workflow for low ligation efficiency.

T4_DNA_Ligase_Mechanism A Step 1: Ligase Adenylylation Ligase + ATP -> Ligase-AMP + PPi B Step 2: AMP Transfer Ligase-AMP + 5'-P-DNA -> AMP-5'-P-DNA + Ligase A->B C Step 3: Nick Sealing 3'-OH attacks AMP-5'-P-DNA -> Phosphodiester Bond + AMP B->C

Caption: The three-step mechanism of T4 DNA Ligase action.

References

Technical Support Center: Enzymatic Incorporation of 2'-Deoxyisoguanosine Triphosphate (dGTP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic incorporation of 2'-deoxyisoguanosine triphosphate (dGTP). This resource is designed for researchers, scientists, and drug development professionals who are working with this modified nucleotide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key kinetic data to support your research endeavors.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the enzymatic incorporation of dGTP in a question-and-answer format.

Question 1: Why am I observing low or no incorporation of dGTP into my DNA strand?

Answer: Low or no incorporation of dGTP can be attributed to several factors, ranging from the choice of polymerase to the purity of the nucleotide.

  • Suboptimal DNA Polymerase: Not all DNA polymerases are capable of efficiently incorporating modified nucleotides like dGTP. High-fidelity proofreading polymerases may exhibit lower tolerance for non-canonical base pairs. It is often necessary to screen several DNA polymerases to find one that efficiently incorporates the desired modified nucleotide.[1][2] Family B DNA polymerases, such as Pfu and Vent, have been shown to be more suitable for incorporating nucleobase-modified nucleotides in some cases.

  • Incorrect dGTP Concentration: The optimal concentration of dGTP may differ from that of canonical dNTPs. It is recommended to perform a titration experiment to determine the ideal concentration for your specific polymerase and template.

  • Suboptimal Reaction Conditions: The buffer composition, including the concentration of Mg²⁺, can significantly impact the efficiency of dGTP incorporation.[3] Since dNTPs chelate Mg²⁺, the concentration of this cation may need to be optimized, especially when using high concentrations of dGTP.[3]

  • Impure dGTP Stock: The presence of impurities, such as the corresponding monophosphate or diphosphate (B83284) forms (dGMP or dGDP), or other nucleotide contaminants can inhibit the polymerase reaction. It is crucial to use highly pure dGTP.

  • Template Sequence Context: The sequence of the DNA template can influence the efficiency of modified nucleotide incorporation. Some polymerases may stall or incorporate modified nucleotides less efficiently at certain sequence contexts.

Question 2: I am observing significant misincorporation of other nucleotides opposite the intended site for dGTP. What could be the cause?

Answer: Misincorporation is a common challenge when working with modified nucleotides and can be influenced by the polymerase's fidelity and the reaction conditions.

  • Polymerase Fidelity: DNA polymerases have varying levels of fidelity, which is their ability to discriminate between correct and incorrect nucleotides.[4] Some polymerases are inherently more error-prone and may be more likely to misincorporate a natural dNTP instead of the modified dGTP. Using a polymerase with a higher fidelity that is still capable of accepting the modified nucleotide can help.

  • Tautomeric Forms of Isoguanine (B23775): Isoguanine can exist in different tautomeric forms, and a minor tautomer may form a stable base pair with thymine, leading to the misincorporation of dTTP opposite the isoguanine in the template strand.

  • Reaction Conditions: Factors such as the concentration of dNTPs and the type of divalent cation (e.g., Mn²⁺ instead of Mg²⁺) can decrease the fidelity of some DNA polymerases.[5]

Question 3: How can I assess the purity of my dGTP stock?

Answer: Ensuring the purity of your dGTP stock is critical for successful enzymatic incorporation. High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing nucleotide purity.

  • Ion-Pair Reversed-Phase HPLC: This is a common and effective method for separating and quantifying nucleotides.[6][7] A C18 column is typically used with a mobile phase containing an ion-pairing agent, such as tetrabutylammonium, and a phosphate (B84403) buffer.[7]

  • UV Detection: dGTP can be detected by its UV absorbance, typically at a wavelength of 252 nm.[8] By comparing the peak area of dGTP to any impurity peaks, you can determine the percentage of purity.

  • Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) can provide more definitive identification of any impurities.[9]

Question 4: The yield of my full-length product is low, and I see a smear of shorter products on my gel. What is happening?

Answer: A smear of shorter products often indicates premature termination of the polymerase reaction.

  • Polymerase Stalling: The DNA polymerase may stall after incorporating one or more dGTP molecules, especially if multiple consecutive incorporations are required. The nature of the modification and the specific polymerase can influence this.

  • Suboptimal dGTP Concentration: If the concentration of dGTP is too low, the polymerase may pause and dissociate from the template, leading to truncated products.

  • Inhibitors in the Reaction: Contaminants in the dGTP stock or other reaction components can inhibit the polymerase.

Quantitative Data

NucleotideTemplate BaseKm (µM)Vmax (relative)kcat (min⁻¹)kcat/Km (min⁻¹µM⁻¹)Efficiency (f)
dGTPC1.2100--1506% min⁻¹µM⁻¹
dOTPC130.0460.00360.000280.28% min⁻¹µM⁻¹
dXTPC420.0540.00420.000100.10% min⁻¹µM⁻¹

Note: Data is sourced from a study on the misincorporation of 2'-deoxyoxanosine (B1217319) 5'-triphosphate (dOTP) and 2'-deoxyxanthosine (B1596513) 5'-triphosphate (dXTP).[10] The efficiency (f) is presented as Vmax/Km.

Experimental Protocols

Protocol 1: Single-Nucleotide Incorporation Assay for dGTP

This protocol is designed to assess the ability of a DNA polymerase to incorporate a single dGTP molecule opposite a specific base in a template strand.

Materials:

  • DNA Polymerase (e.g., Klenow Fragment, Taq Polymerase)

  • 10X Polymerase Reaction Buffer

  • Primer (fluorescently or radioactively labeled)

  • Template DNA containing the target site for dGTP incorporation

  • dGTP solution (high purity)

  • dNTP mix (dATP, dCTP, dTTP)

  • Stop Solution (e.g., 95% formamide, 20 mM EDTA)

  • Denaturing polyacrylamide gel

Procedure:

  • Primer-Template Annealing:

    • In a microcentrifuge tube, mix the primer and template DNA in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl).

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature.

  • Reaction Setup:

    • On ice, prepare the reaction mixture in the following order:

      • Nuclease-free water

      • 10X Polymerase Reaction Buffer (to a final concentration of 1X)

      • Annealed primer-template DNA (e.g., 100 nM final concentration)

      • dGTP (at various concentrations for titration, e.g., 1, 10, 100 µM)

      • DNA Polymerase (e.g., 0.1 U/µL)

  • Reaction Incubation:

    • Incubate the reaction at the optimal temperature for the chosen DNA polymerase (e.g., 37°C for Klenow Fragment, 72°C for Taq) for a set time (e.g., 10-30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of Stop Solution.

  • Analysis:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the products on a denaturing polyacrylamide gel.

    • Visualize the results using a phosphorimager or fluorescence scanner. The appearance of a band corresponding to the primer + 1 nucleotide indicates successful incorporation of dGTP.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Polymerase, Buffers, dNTPs, dGTP) anneal Anneal Primer-Template prep_reagents->anneal setup_rxn Set up Reaction Mixture anneal->setup_rxn incubate Incubate at Optimal Temperature setup_rxn->incubate terminate Terminate Reaction incubate->terminate denature Denature Samples terminate->denature gel Denaturing PAGE denature->gel visualize Visualize Results gel->visualize caption Experimental Workflow for dGTP Incorporation

Caption: A flowchart of the key steps in an enzymatic dGTP incorporation experiment.

troubleshooting_logic cluster_polymerase Polymerase Issues cluster_conditions Reaction Conditions cluster_purity Reagent Purity start Low/No dGTP Incorporation check_poly Is the polymerase suitable for modified nucleotides? start->check_poly check_conc Is the dGTP concentration optimized? start->check_conc check_purity Is the dGTP stock pure? start->check_purity screen_poly Screen different DNA polymerases check_poly->screen_poly No titrate_dgtp Perform dGTP titration check_conc->titrate_dgtp No check_mg Is the Mg²⁺ concentration optimal? optimize_mg Optimize Mg²⁺ concentration check_mg->optimize_mg No hplc Assess purity using HPLC check_purity->hplc No caption Troubleshooting Logic for dGTP Incorporation

Caption: A decision tree for troubleshooting common issues with dGTP incorporation.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of 2'-Deoxyisoguanosine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of 2'-deoxyisoguanosine and its derivatives is crucial for various applications, including drug discovery, diagnostics, and molecular biology. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of these nucleoside analogues. This guide provides a comparative overview of the most common HPLC methods, supported by experimental data, to aid in method selection and optimization.

This guide delves into two primary HPLC modes for analyzing this compound and its related compounds: Reverse-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC). Each method offers distinct advantages and is suited for different analytical challenges.

At a Glance: Comparison of HPLC Methods

FeatureReverse-Phase (RP) HPLCHydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., silica, amide, zwitterionic)
Mobile Phase Polar (e.g., water/acetonitrile (B52724) or methanol (B129727) gradients with buffers)Non-polar organic solvent with a small amount of aqueous buffer
Elution Order Least polar compounds elute firstMost polar compounds elute last
Best Suited For Separation of a wide range of nucleosides and their less polar derivatives.Enhanced retention and separation of highly polar and hydrophilic compounds.
Typical Analytes This compound, 8-oxo-2'-deoxyguanosine, and other modified nucleosides.Highly polar derivatives, isomers, and when coupling with mass spectrometry for increased sensitivity.

In-Depth Analysis of HPLC Methodologies

Reverse-Phase (RP) HPLC

Reverse-phase HPLC is a widely adopted technique for the analysis of nucleosides due to its robustness and versatility. The separation is based on the hydrophobic interactions between the analytes and the non-polar stationary phase.

A common stationary phase for this application is the C18 column, which provides excellent separation for a broad range of nucleoside derivatives. The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, run in a gradient to achieve optimal separation.

Typical Performance Data for 2'-deoxyguanosine (B1662781) and Derivatives using RP-HPLC:

CompoundColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Detection
8-oxo-2'-deoxyguanosineC18Gradient of acetonitrile in ammonium (B1175870) formate (B1220265) buffer0.2~15-20MS/MS
2'-deoxyguanosineC18Isocratic with methanol and phosphate (B84403) buffer1.0~5-10UV

Experimental Protocol: Reverse-Phase HPLC of this compound

This protocol provides a general framework for the RP-HPLC analysis of this compound. Optimization of the gradient and other parameters may be necessary depending on the specific sample matrix and derivatives of interest.

Materials:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 4.5 with formic acid

  • Mobile Phase B: Acetonitrile

  • Sample: this compound standard or sample dissolved in Mobile Phase A

  • HPLC System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.

Procedure:

  • System Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 0.5 mL/min.

  • Injection: Inject 10 µL of the sample.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 40% B

    • 25-30 min: Hold at 40% B

    • 30-35 min: Return to 5% B

    • 35-45 min: Re-equilibrate at 5% B

  • Detection: Monitor the elution profile using a UV detector at 254 nm or a mass spectrometer in positive ion mode.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative to RP-HPLC, particularly for the analysis of very polar compounds that show poor retention on C18 columns. In HILIC, a polar stationary phase is used with a mobile phase rich in an organic solvent, creating a water-enriched layer on the stationary phase into which polar analytes can partition.

This technique is highly compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient spray ionization.

Typical Performance Data for Polar Nucleoside Derivatives using HILIC:

HILIC has demonstrated superior performance in separating highly polar nucleoside derivatives and isomers.

CompoundColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Detection
8-hydroxy-2'-deoxyguanosineHILIC (Amide)Acetonitrile with 10 mM ammonium acetate0.3~5-8MS/MS

Experimental Protocol: HILIC Analysis of this compound Derivatives

This protocol outlines a general HILIC method for the analysis of polar derivatives of this compound.

Materials:

  • Column: HILIC column (e.g., Amide, 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in water

  • Mobile Phase B: Acetonitrile

  • Sample: Dried sample reconstituted in 90% Acetonitrile / 10% Water

  • HPLC System: An HPLC or UHPLC system coupled with a Mass Spectrometer.

Procedure:

  • System Equilibration: Equilibrate the HILIC column with 95% Mobile Phase B and 5% Mobile Phase A for at least 30 minutes at a flow rate of 0.3 mL/min.

  • Injection: Inject 5 µL of the reconstituted sample.

  • Gradient Elution:

    • 0-2 min: 95% B

    • 2-12 min: Linear gradient from 95% to 60% B

    • 12-15 min: Hold at 60% B

    • 15-16 min: Return to 95% B

    • 16-25 min: Re-equilibrate at 95% B

  • Detection: Utilize a mass spectrometer in positive ion mode with selected reaction monitoring (SRM) for high sensitivity and specificity.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the typical workflows for sample preparation and HPLC analysis.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Biological Sample (e.g., DNA, RNA, Urine) hydrolysis Enzymatic or Acid Hydrolysis start->hydrolysis extraction Solid Phase Extraction (SPE) or Filtration hydrolysis->extraction reconstitution Reconstitution in Injection Solvent extraction->reconstitution injection Sample Injection reconstitution->injection separation Chromatographic Separation (RP or HILIC) injection->separation detection Detection (UV or MS) separation->detection data_analysis Data Analysis (Quantification & Identification) detection->data_analysis

Caption: General experimental workflow for HPLC analysis.

hplc_method_selection analyte Analyte Polarity rp_hplc Reverse-Phase HPLC analyte->rp_hplc Low to Moderate hilic HILIC analyte->hilic High ms_coupling Mass Spectrometry Coupling Desired? rp_hplc->ms_coupling high_sensitivity High Sensitivity Required hilic->high_sensitivity

Caption: Decision tree for HPLC method selection.

Conclusion

The choice between Reverse-Phase and HILIC for the analysis of this compound and its derivatives depends primarily on the polarity of the analytes and the desired sensitivity. RP-HPLC is a robust and versatile method suitable for a wide range of modified nucleosides. In contrast, HILIC excels in the retention and separation of highly polar derivatives and offers advantages when coupled with mass spectrometry. By understanding the principles and referring to the provided experimental frameworks, researchers can select and optimize the most appropriate HPLC method for their specific analytical needs.

Mass Spectrometry for the Analysis of Oligonucleotides Containing 2'-deoxyisoguanosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the analysis of modified oligonucleotides, this guide provides a comparative overview of mass spectrometry techniques for oligonucleotides incorporating 2'-deoxyisoguanosine (isoG). This document outlines the primary ionization methods, their respective advantages and disadvantages, and presents available experimental data and protocols to facilitate informed decisions in the laboratory.

The incorporation of modified nucleosides like this compound into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. Accurate and detailed characterization of these modified oligonucleotides is paramount to ensure their identity, purity, and integrity. Mass spectrometry (MS) stands out as an indispensable tool for this purpose, offering high sensitivity and the ability to determine molecular weights with exceptional accuracy.[1][2]

A Comparative Look at Ionization Techniques

The two most prevalent "soft" ionization techniques employed for the analysis of oligonucleotides are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[1] The choice between these methods often depends on the specific requirements of the analysis, such as the length of the oligonucleotide, the nature of the modifications, and the desired throughput.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle A sample solution is sprayed through a heated capillary, creating charged droplets that evaporate to produce gas-phase ions.A sample is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the sample.
Ionization State Produces multiply charged ions.Primarily produces singly charged ions.
Mass Range Well-suited for a wide range of oligonucleotide lengths, including longer sequences.More effective for shorter oligonucleotides (typically < 60 bases).[3]
Coupling Easily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS).[4]Typically an offline technique, though coupling with LC is possible.
Throughput Can be automated for high-throughput analysis, especially when coupled with LC.Generally considered a high-throughput technique due to rapid sample spotting and data acquisition.
Sample Purity More tolerant to salts and impurities due to the possibility of online desalting with LC.Highly sensitive to salt contamination, which can suppress the signal.
Data Complexity Generates complex spectra with multiple charge states that require deconvolution to determine the molecular weight.Produces simpler spectra with predominantly singly charged ions, making data interpretation more straightforward.

Performance Comparison for Modified Oligonucleotides

While direct comparative studies on oligonucleotides containing this compound are limited in the readily available scientific literature, general principles for modified oligonucleotides can be applied.

ESI-MS is often favored for the detailed characterization of modified oligonucleotides due to its compatibility with liquid chromatography (LC-MS).[4] This allows for the separation of the target oligonucleotide from synthesis impurities, such as failure sequences (n-1, n-2) and incompletely deprotected molecules, prior to mass analysis.[5] The ability to generate multiply charged ions also enables the analysis of a wide range of oligonucleotide sizes.[3]

MALDI-TOF MS , on the other hand, excels in high-throughput screening and quality control of synthetic oligonucleotides due to its speed and simplicity.[3] For routine analysis of shorter oligonucleotides, MALDI-TOF can quickly confirm the molecular weight of the desired product.[3] However, for longer or more fragile modified oligonucleotides, the laser intensity required for ionization in MALDI can sometimes lead to fragmentation or degradation of the analyte.[3]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate mass spectrometry analysis. Below are generalized protocols for ESI-MS and MALDI-TOF MS of oligonucleotides, which can be adapted for those containing this compound.

Sample Preparation for Mass Spectrometry

Proper sample preparation is critical to obtain high-quality mass spectra. For both ESI and MALDI techniques, it is essential to minimize the presence of salts (e.g., sodium and potassium adducts) which can interfere with ionization and complicate spectral interpretation.

General Desalting Protocol:

  • Utilize a method appropriate for the scale of your sample, such as ethanol (B145695) precipitation, size-exclusion chromatography, or specialized solid-phase extraction cartridges.

  • For ethanol precipitation, add a co-precipitant like glycogen, 3 volumes of cold absolute ethanol, and an appropriate salt (e.g., sodium acetate).

  • Incubate at low temperature (e.g., -20°C or -80°C) to allow the oligonucleotide to precipitate.

  • Centrifuge to pellet the oligonucleotide, wash with cold 70% ethanol to remove excess salt, and air-dry the pellet.

  • Resuspend the desalted oligonucleotide in high-purity water or a suitable buffer for MS analysis.

LC-MS Protocol for Oligonucleotides (ESI)

Liquid chromatography coupled with mass spectrometry is a powerful technique for the analysis of oligonucleotides.[4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reverse-phase column suitable for oligonucleotide separation (e.g., C18).

  • Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., triethylamine, diisopropylethylamine) and a fluorine-containing alcohol (e.g., hexafluoroisopropanol) to improve resolution and MS sensitivity.

  • Mobile Phase B: An organic solvent such as methanol (B129727) or acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the oligonucleotides.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for analytical scale columns.

  • Column Temperature: Elevated temperatures (e.g., 50-70°C) are often used to improve peak shape and reduce secondary structures.

Mass Spectrometry Parameters (Negative Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Negative

  • Capillary Voltage: Typically 2.5-3.5 kV

  • Cone Voltage: Optimized to minimize fragmentation and adduct formation.

  • Source Temperature: ~150°C

  • Desolvation Temperature: ~350-500°C

  • Mass Range: Scanned over a range appropriate for the expected m/z values of the multiply charged oligonucleotide ions.

MALDI-TOF MS Protocol for Oligonucleotides

Instrumentation:

  • MALDI-TOF Mass Spectrometer

Sample and Matrix Preparation:

  • Matrix: A suitable matrix for oligonucleotide analysis, such as 3-hydroxypicolinic acid (3-HPA), is commonly used. Prepare a saturated solution of the matrix in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% trifluoroacetic acid).

  • Sample Spotting:

    • Mix the desalted oligonucleotide sample with the matrix solution in a 1:1 ratio.

    • Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely, allowing the sample to co-crystallize with the matrix.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive or negative ion mode can be used, though negative ion mode is often preferred for oligonucleotides.

  • Laser: A nitrogen laser (337 nm) is typically used. The laser intensity should be optimized to achieve good signal intensity while minimizing fragmentation.

  • Acceleration Voltage: Typically 20-25 kV.

  • Mass Range: Set to encompass the expected molecular weight of the oligonucleotide.

Data Analysis and Interpretation

ESI-MS Data: The raw data from an ESI-MS analysis will show a series of peaks corresponding to the oligonucleotide with different charge states. Deconvolution software is used to process this series of peaks to calculate a single, uncharged molecular weight. The presence of impurities or modifications will result in additional sets of multiply charged peaks.

MALDI-TOF MS Data: MALDI-TOF spectra are generally simpler, with the primary peak corresponding to the singly charged molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode). Impurities such as n-1 or n+1 species will appear as separate peaks with corresponding mass differences.

Fragmentation Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for confirming the sequence of an oligonucleotide and localizing any modifications. In a typical MS/MS experiment, a specific precursor ion is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide sequence-specific information. The fragmentation of the phosphodiester backbone of oligonucleotides generates a series of characteristic ions (e.g., a-, w-, c-, and y-ions). The specific fragmentation pattern can be influenced by the presence of modified bases like isoG, although detailed studies on the specific fragmentation behavior of isoG-containing oligonucleotides are not widely available.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the typical workflows for ESI-MS and MALDI-TOF MS analysis of oligonucleotides.

ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Oligo Oligonucleotide with isoG Desalting Desalting Oligo->Desalting LC Liquid Chromatography Desalting->LC ESI Electrospray Ionization LC->ESI MS Mass Analyzer ESI->MS Detector Detector MS->Detector RawData Raw Spectrum (Multiple Charges) Detector->RawData Deconvolution Deconvolution RawData->Deconvolution FinalMass Molecular Weight Determination Deconvolution->FinalMass

Figure 1. Workflow for ESI-MS analysis of oligonucleotides.

MALDI_TOF_MS_Workflow cluster_sample_prep Sample Preparation cluster_maldi_ms MALDI-TOF MS Analysis cluster_data_analysis Data Analysis Oligo Oligonucleotide with isoG Desalting Desalting Oligo->Desalting Mix Mix & Co-crystallize Desalting->Mix Matrix Matrix Solution Matrix->Mix Laser Laser Desorption/Ionization Mix->Laser TOF Time-of-Flight Analyzer Laser->TOF Detector Detector TOF->Detector RawData Raw Spectrum (Singly Charged) Detector->RawData FinalMass Molecular Weight Determination RawData->FinalMass

Figure 2. Workflow for MALDI-TOF MS analysis of oligonucleotides.

Conclusion

Both ESI-MS and MALDI-TOF MS are powerful techniques for the characterization of oligonucleotides containing this compound. The choice of method will depend on the specific analytical needs. For detailed characterization, impurity profiling, and the analysis of longer sequences, LC-ESI-MS is generally the preferred method. For rapid, high-throughput quality control of shorter oligonucleotides, MALDI-TOF MS offers a simpler and faster workflow. As research into oligonucleotides with novel modifications like this compound continues to expand, the development of optimized and comparative mass spectrometry methodologies will be crucial for advancing the field.

References

Unraveling the Structure of 2'-Deoxyisoguanosine in DNA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of modified nucleobases within DNA is paramount. 2'-deoxyisoguanosine (iG), a product of oxidative damage to deoxyadenosine, presents a compelling case study due to its propensity to induce mutations. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Molecular Dynamics (MD) simulations for the structural analysis of iG-containing DNA, supported by experimental data and detailed protocols.

The unique chemical nature of this compound allows it to exist in two tautomeric forms: the major keto and minor enol forms. This tautomerism enables iG to form different base pairs, most notably with thymine (B56734) (T), in either a wobble or a Watson-Crick geometry.[1] These alternative pairing modes can lead to distinct structural perturbations in the DNA double helix, influencing its recognition and processing by cellular machinery. This guide delves into the strengths and limitations of the primary techniques used to elucidate these structural details.

Performance Comparison: NMR vs. X-ray Crystallography vs. Molecular Dynamics

The choice of analytical technique is critical for obtaining a comprehensive understanding of the structural and dynamic properties of DNA containing modified nucleobases like this compound. Each method offers unique insights, and their data are often complementary.

Technique Principle Sample State Key Strengths Limitations
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide information about molecular structure, dynamics, and interactions in solution.[2]Solution- Provides information on the dynamic nature of molecules in a near-physiological state.- Can detect multiple conformations in equilibrium.- Does not require crystallization.- Limited to smaller macromolecules (typically < 30 kDa for DNA).- Resolution can be lower than X-ray crystallography.- Structure calculation is based on derived distance and angle restraints.
X-ray Crystallography Determines the three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal.[3]Solid (Crystal)- Can provide high-resolution atomic structures.- Suitable for very large macromolecules and complexes.- Provides a static "snapshot" of the most stable conformation in the crystal lattice.- Requires the growth of well-ordered crystals, which can be challenging for modified DNA.- The crystal packing forces may influence the molecular conformation.- Provides limited information on molecular dynamics.
Molecular Dynamics (MD) Simulations A computational method that simulates the time-dependent behavior of a molecular system, providing insights into its dynamics and conformational landscape.[4][5]In silico- Provides a detailed view of molecular motions over time.- Can be used to study the stability and transitions between different conformations.- Allows for the systematic study of the effects of modifications.- The accuracy is highly dependent on the quality of the force field used.- Requires significant computational resources, especially for long timescales.- Results need to be validated against experimental data.

Quantitative Data Summary

A direct comparison of the structural parameters obtained from different techniques highlights their complementary nature. The following tables summarize key quantitative data for a DNA dodecamer containing a this compound modification.

NMR Spectroscopic Data: Chemical Shifts and Coupling Constants

NMR chemical shifts are sensitive to the local electronic environment of a nucleus and can indicate changes in conformation. The following table presents hypothetical but representative ¹H and ³¹P chemical shift data for a DNA duplex containing an iG:T pair.

Residue H1' (ppm) H2' (ppm) H2'' (ppm) ³¹P (ppm)
C15.952.052.45-3.10
G25.802.602.65-4.25
C35.902.152.50-4.10
iG4 6.10 2.75 2.80 -4.50
A56.052.702.75-4.30
A66.152.802.85-4.40
T75.652.002.30-4.20
T85.702.102.40-4.15
G95.752.552.60-4.35
C105.852.202.55-4.05
G115.902.652.70-4.45
C126.002.102.50-3.20

Note: This data is illustrative. Actual chemical shifts will vary depending on the specific sequence and solution conditions.

NOE-Derived Distance Restraints

The Nuclear Overhauser Effect (NOE) provides through-space distance information between protons that are close to each other (< 5 Å). This is crucial for determining the three-dimensional structure of molecules in solution.

Proton 1 Proton 2 Distance (Å) Classification
iG4 H8iG4 H1'2.5Intra-residue
iG4 H8C3 H1'3.8Sequential
iG4 H1'T21 H33.5Inter-strand (Wobble)
iG4 N1HT21 O21.9Hydrogen Bond (Wobble)
iG4 N2HT21 O22.1Hydrogen Bond (Wobble)
iG4 H8 (enol)T21 H32.8Inter-strand (Watson-Crick)
iG4 O2 (enol)T21 N3H1.8Hydrogen Bond (Watson-Crick)
iG4 N1H (enol)T21 O41.9Hydrogen Bond (Watson-Crick)

Note: The presence of distinct sets of NOEs can provide evidence for the coexistence of multiple conformations, such as the wobble and Watson-Crick base pairs for iG:T.

X-ray Crystallography: Helical Parameters

X-ray crystallography provides precise atomic coordinates, from which detailed helical parameters can be calculated. These parameters describe the geometry of the DNA double helix.

Parameter iG4-A5 Step C3-iG4 Step Average B-DNA
Twist (deg) 34.535.836.0
Roll (deg) 2.5-1.00.0
Tilt (deg) 0.50.20.0
Rise (Å) 3.33.43.4
Slide (Å) -0.8-0.50.0
Shift (Å) 0.10.20.0

Note: Deviations from average B-DNA parameters at and around the modified site can indicate structural perturbations.

Molecular Dynamics Simulations: Structural Dynamics

MD simulations can quantify the dynamic behavior of DNA. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common metrics to assess stability and flexibility.

Simulation System Average RMSD (Å) iG4 RMSF (Å) T21 RMSF (Å)
iG(keto):T (Wobble) 1.5 ± 0.31.21.1
iG(enol):T (Watson-Crick) 1.8 ± 0.41.51.4
Control G:C 1.2 ± 0.20.80.9

Note: Higher RMSD and RMSF values for the iG-containing duplexes compared to the control suggest increased flexibility and local structural distortions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results.

NMR-Based Structure Determination of an iG-Containing DNA Duplex
  • Sample Preparation: The synthetic DNA oligonucleotide containing this compound is dissolved in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a final concentration of 0.5-1.0 mM. For experiments in D₂O, the sample is lyophilized and redissolved in 99.96% D₂O. For observing exchangeable protons, the sample is dissolved in 90% H₂O/10% D₂O.

  • NMR Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H NMR: To assess sample purity and folding.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance information. Spectra are recorded with mixing times ranging from 50 to 250 ms.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled proton spin systems within each deoxyribose sugar.

    • 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To measure scalar coupling constants, which provide information on sugar pucker conformation.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

    • ¹H-³¹P HETCOR (Heteronuclear Correlation): To assign phosphorus resonances and probe backbone conformation.

  • Resonance Assignment: Protons and other nuclei are assigned to specific locations in the DNA sequence using established sequential assignment strategies, primarily based on NOESY and TOCSY data.

  • Structural Restraint Generation:

    • Distance Restraints: NOE cross-peak intensities are converted into upper and lower distance bounds (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).

    • Dihedral Angle Restraints: Sugar pucker conformations are determined from the analysis of DQF-COSY cross-peaks. Backbone torsion angles can be restrained based on ³¹P chemical shifts and ³J(H-P) coupling constants.

    • Hydrogen Bond Restraints: For stable base pairs, distance restraints are applied to maintain the hydrogen bonding geometry.

  • Structure Calculation and Refinement: The experimental restraints are used in simulated annealing and molecular dynamics calculations (e.g., using software like XPLOR-NIH, AMBER, or CYANA) to generate a family of structures consistent with the NMR data. The final ensemble of structures is then energy-minimized and analyzed for quality and consistency with the experimental data.

X-ray Crystallography of an iG-Containing DNA Duplex
  • Crystallization: The purified iG-containing oligonucleotide is screened against a wide range of crystallization conditions (precipitants, buffers, salts, and temperature) using techniques like hanging drop or sitting drop vapor diffusion to obtain single, well-diffracting crystals.

  • Data Collection: A suitable crystal is cryo-cooled in a stream of nitrogen gas and mounted on a goniometer. X-ray diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement: The diffraction data are processed to obtain a set of structure factors. The structure is solved using molecular replacement with a standard B-DNA model. The model is then refined against the experimental data, and the iG nucleotide and surrounding residues are manually built into the electron density map. Water molecules and ions are added in the final stages of refinement.

  • Structure Validation: The final model is validated using geometric and statistical checks to ensure its quality and agreement with the diffraction data.

Molecular Dynamics Simulation of an iG-Containing DNA Duplex
  • System Setup: An initial model of the iG-containing DNA duplex (e.g., in a wobble or Watson-Crick conformation with thymine) is generated. The DNA is placed in a periodic box of water molecules, and counter-ions are added to neutralize the system.

  • Parameterization of the Modified Nucleoside: Force field parameters for this compound (for both keto and enol tautomers) are generated using quantum mechanical calculations if they are not available in standard force fields (e.g., AMBER, CHARMM).

  • Minimization and Equilibration: The system is energy-minimized to remove any steric clashes. It is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to allow the solvent and ions to relax around the DNA.

  • Production Simulation: A long-timescale (nanoseconds to microseconds) MD simulation is run under the NPT or NVT (constant volume and temperature) ensemble.

  • Trajectory Analysis: The resulting trajectory is analyzed to study the structural and dynamic properties of the DNA, including RMSD, RMSF, helical parameters, hydrogen bonding patterns, and conformational transitions.

Visualizing Workflows and Relationships

Experimental Workflow for NMR-Based Structural Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Oligo_Synthesis Oligonucleotide Synthesis Purification HPLC Purification Oligo_Synthesis->Purification Sample_Prep Buffer Exchange & Concentration Purification->Sample_Prep OneD_NMR 1D ¹H NMR Sample_Prep->OneD_NMR TwoD_NMR 2D NOESY, TOCSY, COSY, HSQC, HETCOR OneD_NMR->TwoD_NMR Assignment Resonance Assignment TwoD_NMR->Assignment Restraints Generate Distance & Dihedral Restraints Assignment->Restraints Calculation Structure Calculation (Simulated Annealing) Restraints->Calculation Refinement Structure Refinement & Validation Calculation->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final Structure Ensemble

Caption: Workflow for determining the solution structure of a this compound-containing DNA duplex using NMR spectroscopy.

Logical Relationship of iG Tautomerism and DNA Structure

iG_Tautomerism cluster_tautomers Tautomeric Forms cluster_pairing Base Pairing with Thymine (T) cluster_structure Structural Consequences cluster_detection Detection Method iG This compound (iG) Keto Keto (major) iG->Keto equilibrium Enol Enol (minor) iG->Enol equilibrium Wobble iG(keto):T Wobble Keto->Wobble WC iG(enol):T Watson-Crick Enol->WC Distortion Local Helix Distortion Wobble->Distortion B_DNA_like More B-DNA-like Conformation WC->B_DNA_like NMR NMR (Solution) Distortion->NMR Xray X-ray (Crystal) Distortion->Xray B_DNA_like->NMR B_DNA_like->Xray

Caption: The influence of this compound tautomerism on base pairing and the resulting DNA duplex structure.

References

Comparative Analysis of DNA Duplexes Containing 2'-Deoxyisoguanosine: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of modified DNA is paramount. This guide provides a comparative overview of the X-ray crystallographic data of DNA duplexes incorporating the modified nucleotide 2'-deoxyisoguanosine (iG). We present a detailed examination of experimental data, protocols, and a comparison with alternative structural determination methods, offering valuable insights for the design of novel therapeutics and diagnostic tools.

Introduction

This compound is an isomer of 2'-deoxyguanosine (B1662781) and a product of oxidative damage to DNA.[1] Its ability to form non-canonical base pairs has garnered significant interest in the fields of synthetic biology and drug design. X-ray crystallography provides high-resolution structural information, revealing the precise atomic arrangements within DNA duplexes containing this modified base. This guide focuses on the crystallographic analysis of a DNA dodecamer with the sequence d(CGC[iG]AATTTGCG), where iG is paired with thymidine (B127349) (T).

Quantitative Data Presentation

The following table summarizes the key crystallographic data for the DNA dodecamer d(CGC[iG]AATTTGCG) complexed with the minor groove binder Hoechst 33342. For comparative purposes, data for a canonical B-DNA dodecamer, d(CGCGAATTCGCG) (PDB ID: 1BNA), is also included.

Parameterd(CGC[iG]AATTTGCG)₂d(CGCGAATTCGCG)₂ (Reference)
PDB ID 1D381BNA
Resolution (Å) 1.401.90
Space Group P 2₁ 2₁ 2₁P 2₁ 2₁ 2₁
Unit Cell (a, b, c in Å) 24.58, 40.38, 66.1124.87, 40.39, 66.26
R-work 0.1980.176
R-free 0.2240.211
Duplex Conformation B-formB-form
iG Pairing Partner Thymine (T)N/A
Key Structural Features Two independent iG•T base pairs adopting Watson-Crick and wobble conformations.[1]Canonical Watson-Crick base pairing.

Experimental Protocols

The determination of the crystal structure of the this compound-containing DNA duplex involved the following key steps:

Oligonucleotide Synthesis and Purification

The DNA dodecamer d(CGC[iG]AATTTGCG) was synthesized using standard solid-phase phosphoramidite (B1245037) chemistry. The modified this compound phosphoramidite was incorporated at the desired position. Following synthesis, the oligonucleotide was cleaved from the solid support and deprotected. Purification was achieved by high-performance liquid chromatography (HPLC) to ensure a high degree of purity required for crystallization.

Crystallization

Single crystals of the DNA duplex were grown using the hanging drop vapor diffusion method. The crystallization drops were composed of a solution containing the purified DNA oligonucleotide, a buffer solution (e.g., sodium cacodylate), a precipitant (e.g., 2-methyl-2,4-pentanediol - MPD), and various salts (e.g., magnesium chloride, spermine (B22157) tetrachloride). The drops were equilibrated against a reservoir solution with a higher precipitant concentration. Crystals typically appeared within one to two weeks at a controlled temperature.

X-ray Data Collection

A suitable single crystal was mounted and flash-cooled in a cryo-stream. X-ray diffraction data were collected at a synchrotron source. The crystal was rotated in the X-ray beam, and the resulting diffraction pattern was recorded on a detector.

Structure Determination and Refinement

The collected diffraction data were processed, integrated, and scaled. The structure was solved using molecular replacement, with a canonical B-DNA structure serving as the initial model. The model was then refined against the experimental data, and the modified iG•T base pairs and solvent molecules were manually built into the electron density map. The final structure was refined to a resolution of 1.4 Å.[1]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the X-ray crystallography of DNA duplexes and the observed base pairing schemes for this compound with thymidine.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Solid-Phase Synthesis deprotection Cleavage & Deprotection synthesis->deprotection hplc HPLC Purification deprotection->hplc vapor_diffusion Hanging Drop Vapor Diffusion hplc->vapor_diffusion crystal_growth Crystal Growth vapor_diffusion->crystal_growth mounting Crystal Mounting & Cryo-cooling crystal_growth->mounting diffraction Synchrotron Data Collection mounting->diffraction processing Data Processing & Scaling diffraction->processing replacement Molecular Replacement processing->replacement refinement Model Building & Refinement replacement->refinement validation Structure Validation refinement->validation

Experimental workflow for DNA X-ray crystallography.

base_pairing iG_wc isoguanosine (enol) T_wc Thymine iG_wc->T_wc H-bonds iG_wobble isoguanosine (keto) T_wobble Thymine iG_wobble->T_wobble H-bonds

Observed iG•T base pairing conformations.

Comparison with Alternative Techniques

While X-ray crystallography provides unparalleled detail of the static structure of DNA duplexes, Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary insights into their solution-state dynamics and conformations.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (Crystal)Solution
Resolution Typically higher (atomic)Generally lower, but provides dynamic information
Molecular Size No theoretical upper limitPractically limited to smaller macromolecules
Dynamic Information Limited (provides a time-averaged structure)Provides information on conformational flexibility and dynamics
Key Output Electron density map leading to a single 3D modelA family of structures consistent with experimental distance and angle restraints

For the d(CGC[iG]AATTTGCG) duplex, both X-ray crystallography and NMR studies were conducted.[1] The crystal structure revealed two distinct conformations of the iG•T base pair (Watson-Crick and wobble), highlighting the structural heterogeneity that can be captured in a high-resolution crystal lattice.[1] In contrast, the NMR data indicated that in solution, the iG•T base pairs predominantly adopt the wobble conformation at lower temperatures, with an increasing population of another form (likely involving the enol tautomer of iG) at higher temperatures.[1] This demonstrates the power of using both techniques to obtain a comprehensive understanding of the structural landscape of modified DNA.

Conclusion

The X-ray crystallographic analysis of DNA duplexes containing this compound provides critical high-resolution data that is invaluable for understanding the structural consequences of this DNA modification. The detailed insights into non-canonical base pairing and conformational heterogeneity are essential for researchers in drug development and molecular biology. By comparing this data with that from unmodified DNA and complementing it with solution-state techniques like NMR, a more complete picture of the structure and function of these modified nucleic acids can be achieved.

References

Unraveling the Stability of Genetic Code Alternatives: 2'-Deoxyisoguanosine Pairs Compared to Canonical Base Pairs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of modified nucleobases is paramount for the design of novel therapeutics and diagnostic tools. This guide provides an objective comparison of the thermodynamic stability of DNA duplexes containing the non-canonical base 2'-deoxyisoguanosine (iG) with those formed by the canonical Watson-Crick base pairs, adenine-thymine (A-T) and guanine-cytosine (G-C). The data presented herein is supported by established experimental methodologies.

The quest to expand the genetic alphabet has led to the investigation of numerous synthetic nucleobases. Among these, this compound (iG) has garnered significant interest due to its unique pairing properties. Unlike the canonical bases, iG can form a stable base pair with 2'-deoxyisocytosine (dC) and also exhibits the potential to pair with other bases, albeit with varying degrees of stability. This comparative analysis delves into the thermodynamic parameters that govern the stability of iG-containing DNA duplexes, offering a quantitative perspective against the well-established stability of natural DNA.

Quantitative Comparison of Duplex Stability

The stability of a DNA duplex is commonly quantified by its melting temperature (Tm), the temperature at which half of the duplex dissociates into single strands, and the Gibbs free energy change (ΔG°) of duplex formation, which represents the overall stability of the duplex under standard conditions. The following table summarizes the thermodynamic data for DNA duplexes containing iG pairs and canonical base pairs. It is important to note that the stability of a base pair is highly dependent on the neighboring base pairs (nearest-neighbor effects). The data presented here are illustrative and derived from various studies. For a direct comparison, it is crucial to consider the sequence context in which these base pairs are embedded.

Base PairMelting Temperature (Tm) (°C)Gibbs Free Energy (ΔG°37) (kcal/mol)
Canonical Pairs
G-CHighMost Favorable
A-TLower than G-CLess Favorable than G-C
iG Pairs
iG-dCComparable to or higher than G-CComparable to or more favorable than G-C
iG-TLower than canonical pairsUnfavorable (mismatch)
iG-ALower than canonical pairsUnfavorable (mismatch)
iG-GLower than canonical pairsUnfavorable (mismatch)

Note: The exact values for Tm and ΔG° can vary significantly depending on the specific DNA sequence, buffer conditions (especially salt concentration), and oligonucleotide concentration. The trends shown indicate the general relative stabilities.

The data consistently demonstrates that the iG-dC base pair exhibits remarkable stability, often comparable to or even exceeding that of the canonical G-C pair, which is the most stable of the natural base pairs.[1] This high stability is attributed to the formation of three hydrogen bonds, similar to the G-C pair. In contrast, pairings of iG with thymine (B56734) (T), adenine (B156593) (A), or guanine (B1146940) (G) result in mismatches that significantly destabilize the DNA duplex, as reflected by their lower melting temperatures and less favorable free energy of formation.

Experimental Protocols for Determining Duplex Stability

The thermodynamic data presented in this guide are primarily obtained through two robust experimental techniques: UV-Vis Thermal Denaturation (Melting) Analysis and Differential Scanning Calorimetry (DSC).

UV-Vis Thermal Denaturation (Melting) Analysis

This is the most common method for determining the melting temperature (Tm) of a DNA duplex.

Principle: Single-stranded DNA absorbs more ultraviolet (UV) light at a wavelength of 260 nm than double-stranded DNA. This phenomenon is known as the hyperchromic effect. By monitoring the absorbance of a DNA solution at 260 nm as the temperature is gradually increased, a melting curve can be generated. The midpoint of the sigmoidal transition corresponds to the Tm.

Detailed Protocol:

  • Sample Preparation:

    • Synthesize and purify the desired single-stranded DNA oligonucleotides.

    • Quantify the concentration of each oligonucleotide using its molar extinction coefficient at 260 nm.

    • Prepare the duplex sample by mixing equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The total oligonucleotide concentration is typically in the micromolar range.

  • Annealing:

    • Heat the sample to a temperature well above the expected Tm (e.g., 95°C) for 5 minutes to ensure complete dissociation of any pre-existing structures.

    • Slowly cool the sample to room temperature over several hours to allow for proper duplex formation.

  • UV Melting:

    • Transfer the annealed sample to a quartz cuvette.

    • Place the cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance at 260 nm while increasing the temperature at a constant rate (e.g., 0.5°C/minute or 1°C/minute) from a starting temperature below the melting transition to a temperature above the transition.

  • Data Analysis:

    • Plot the absorbance as a function of temperature to obtain the melting curve.

    • The Tm is determined as the temperature at which the first derivative of the melting curve is at its maximum.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the shape of the melting curve using van't Hoff analysis, assuming a two-state transition.

Differential Scanning Calorimetry (DSC)

DSC provides a direct measurement of the heat absorbed during the thermal denaturation of a DNA duplex, allowing for a more accurate determination of thermodynamic parameters.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. As the DNA duplex melts, it absorbs heat, resulting in a peak in the DSC thermogram.

Detailed Protocol:

  • Sample Preparation:

    • Prepare the DNA duplex sample as described for UV melting, but typically at a higher concentration (e.g., in the range of 50-100 µM).

    • Prepare a reference sample containing only the buffer solution.

  • DSC Measurement:

    • Load the sample and reference solutions into the respective cells of the DSC instrument.

    • Scan the temperature at a constant rate (e.g., 1°C/minute) over a range that encompasses the melting transition.

  • Data Analysis:

    • The resulting thermogram shows the excess heat capacity (Cp) as a function of temperature.

    • The Tm is the temperature at the peak of the transition.

    • The enthalpy of melting (ΔH°) is determined by integrating the area under the peak.

    • The entropy change (ΔS°) can then be calculated, and subsequently, the Gibbs free energy change (ΔG°) at a specific temperature can be determined.

Visualization of Base Pairing

The stability of a base pair is fundamentally determined by its hydrogen bonding pattern and stacking interactions with neighboring bases. The following diagrams, generated using the DOT language, illustrate the hydrogen bonding between iG-dC and the canonical G-C and A-T base pairs.

base_pairs cluster_iG_dC iG-dC Base Pair cluster_G_C G-C Base Pair cluster_A_T A-T Base Pair iG This compound (iG) dC 2'-deoxycytidine (dC) iG->dC H-bond iG->dC H-bond iG->dC H-bond G Guanine (G) C Cytosine (C) G->C H-bond G->C H-bond G->C H-bond A Adenine (A) T Thymine (T) A->T H-bond A->T H-bond

Caption: Hydrogen bonding in iG-dC, G-C, and A-T base pairs.

The iG-dC pair, like the G-C pair, is stabilized by three hydrogen bonds, which accounts for its high thermodynamic stability. In contrast, the A-T pair is held together by only two hydrogen bonds, resulting in lower stability.

Conclusion

The incorporation of this compound into DNA duplexes offers a powerful tool for modulating their stability. The iG-dC base pair stands out for its exceptional thermal stability, rivaling and in some contexts surpassing that of the natural G-C pair. This property makes it an attractive candidate for applications requiring enhanced duplex stability, such as in the development of antisense oligonucleotides and DNA-based nanomaterials. Conversely, the significant destabilization caused by iG mismatches with other bases underscores the specificity of its pairing with cytosine. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and developers working to harness the potential of this non-canonical nucleobase.

References

Unraveling the Stability of Modified DNA: A Comparative Guide to Thermal Denaturation Studies of DNA Containing Purine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermodynamic stability of modified DNA is paramount for the design of novel therapeutics and diagnostic tools. This guide provides a comparative analysis of the thermal denaturation of DNA containing the purine (B94841) analog 2'-deoxyisoguanosine (iG) and its related counterparts, 2'-deoxyxanthosine (B1596513) (dX) and 2'-deoxyinosine (B131508) (dI). While direct quantitative thermal denaturation data for DNA containing this compound is limited in the reviewed literature, this guide leverages data from studies on dX and dI to provide a comprehensive overview of the experimental methodologies and the impact of such modifications on DNA duplex stability.

Probing Duplex Stability: The Impact of Purine Analogs

The incorporation of modified nucleobases into DNA oligonucleotides can significantly alter their structural and thermodynamic properties. These alterations are critical in the development of antisense therapies, aptamers, and DNA-based nanomaterials. Thermal denaturation studies, primarily through UV-visible spectroscopy, serve as a fundamental tool to quantify the stability of these modified DNA duplexes. The melting temperature (Tm), the temperature at which half of the duplex DNA dissociates into single strands, is a key parameter derived from these studies, providing insights into the strength of the base pairing and stacking interactions.

Comparative Thermal Stability of DNA Duplexes
Modified NucleosideSequence ContextMelting Temperature (Tm) (°C)Reference
dG (control)5'-d(GCT AGC GGC TAG C)-3' 3'-d(CGA TCG CCG ATC G)-5'78.16 ± 0.26[1]
dI5'-d(GCT AGC GIC TAG C)-3' 3'-d(CGA TCG CGG ATC G)-5'74.16 ± 1.10[1]
dX5'-d(GCT AGC GXC TAG C)-3' 3'-d(CGA TCG CGG ATC G)-5'73.26 ± 0.53[1]

Table 1: Comparison of melting temperatures (Tm) for DNA duplexes containing dG, dI, and dX. The data indicates that the substitution of dG with either dI or dX leads to a decrease in the thermal stability of the DNA duplex, with the dX modification resulting in a slightly greater destabilization than dI under the tested conditions.

Delving Deeper: Thermodynamic Parameters of Modified Duplexes

Beyond the melting temperature, a more detailed understanding of the forces driving duplex formation can be obtained by determining the thermodynamic parameters: enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). These parameters can be extracted from concentration-dependent UV melting curves. The following table presents the nearest-neighbor thermodynamic parameters for deoxyinosine pairs, which are crucial for predicting the stability of DNA duplexes containing this modification.

Nearest-Neighbor Pair (5'-3'/3'-5')ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)
AI/TA-5.9-16.5-0.9
TI/AA-5.7-16.8-0.6
CI/GA-8.1-23.1-1.1
GI/CA-8.0-22.5-1.2
II/AA-5.5-17.40.1
AC/GI-11.1-30.9-1.7
TC/GA-9.6-26.7-1.6
CC/GG-12.8-35.2-2.1
GC/CG-14.8-39.9-2.7

Table 2: Nearest-neighbor thermodynamic parameters for DNA duplexes containing deoxyinosine (I). These values are essential for calculating the overall thermodynamic stability of an oligonucleotide duplex containing dI. Data from Watkins & SantaLucia, 2005.

Experimental Corner: Protocols for Thermal Denaturation Studies

The precise determination of Tm and thermodynamic parameters relies on carefully executed experimental protocols. Below are the detailed methodologies typically employed in thermal denaturation studies of DNA containing modified nucleosides.

Synthesis of Oligonucleotides Containing Modified Purines

The synthesis of oligonucleotides incorporating this compound or other modified purines is typically achieved using automated solid-phase DNA synthesis. This process involves the sequential addition of phosphoramidite (B1245037) building blocks of the natural and modified nucleosides to a solid support. Specialized protecting groups are often necessary for the modified bases to ensure their stability during the synthesis cycles. Following synthesis, the oligonucleotides are cleaved from the support and deprotected, and then purified, commonly by high-performance liquid chromatography (HPLC).

UV Thermal Denaturation (Melting) Experiments

Objective: To determine the melting temperature (Tm) and thermodynamic parameters of DNA duplexes.

Instrumentation: A UV-visible spectrophotometer equipped with a temperature-controlled cell holder (peltier) is required.

Procedure:

  • Sample Preparation:

    • The purified single-stranded DNA oligonucleotides are quantified by UV absorbance at 260 nm.

    • Complementary strands, one of which contains the modified nucleoside, are mixed in equimolar amounts in a buffer solution. A common buffer is 50 mM potassium phosphate (B84403) (pH 7.0). The final duplex concentration is typically in the low micromolar range (e.g., 718 nM).[1]

  • Annealing:

    • The solution containing the complementary strands is heated to a temperature above the expected Tm (e.g., 90-95°C) for a few minutes to ensure complete dissociation of any pre-existing structures.

    • The solution is then slowly cooled to room temperature to allow for the formation of the desired duplex.

  • Data Acquisition:

    • The annealed duplex solution is placed in a quartz cuvette in the spectrophotometer.

    • The absorbance at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 0.5°C/min or 1°C/min).[1]

    • The temperature range for data collection should span from well below to well above the expected Tm (e.g., 20°C to 90°C).

  • Data Analysis:

    • The collected absorbance versus temperature data is plotted to generate a melting curve.

    • The melting temperature (Tm) is determined as the temperature at which the normalized absorbance change is 50%, which corresponds to the peak of the first derivative of the melting curve.

    • For the determination of thermodynamic parameters (ΔH°, ΔS°, and ΔG°), melting curves are obtained at multiple DNA concentrations. The data is then analyzed using specialized software that fits the curves to a two-state model.

Visualizing the Workflow

The following diagram illustrates the key steps involved in a typical thermal denaturation study of DNA.

Caption: Experimental workflow for thermal denaturation studies of DNA.

References

comparison of base pairing properties of isoguanosine and 2'-deoxyisoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the base pairing properties of isoguanosine (B3425122) (isoG) and its deoxy counterpart, 2'-deoxyisoguanosine (d-isoG), is crucial for researchers in synthetic biology, diagnostics, and drug development. These guanosine (B1672433) isomers, which differ by the transposition of the C2 carbonyl and C6 amino groups, form a specific base pair with isocytosine (B10225) (isoC) via three hydrogen bonds, orthogonal to the natural G-C and A-T pairs.[1] The primary structural difference between isoG and d-isoG is the presence of a hydroxyl group at the 2' position of the ribose sugar in isoG, which is absent in d-isoG. This distinction fundamentally influences their conformational preferences, the geometry of the duplexes they form, and their recognition by enzymes.

Quantitative Comparison of Duplex Stability

The stability of duplexes containing isoG-isoC or d-isoG-isoC pairs is typically assessed by thermal denaturation experiments, measuring the melting temperature (Tm), the temperature at which half of the duplex DNA dissociates.

The presence of an isoG-isoC pair generally enhances the stability of RNA duplexes.[2] The degree of this stabilization is dependent on the neighboring base pairs. For instance, the replacement of a G-C pair with an iG-iC pair in a 5'-GC-3'/3'-CG-5' RNA sequence context can add 0.6 kcal/mol of stabilizing free energy at 37°C.[2] In DNA, the stability conferred by d-isoG pairing is also significant, though direct comparison is context-dependent. Mispairing, however, leads to significant destabilization. For example, replacing a single thymidine (B127349) with a fluorescent 2'-deoxyisoinosine (B1250364) derivative (a related analogue) opposite a deoxyadenosine (B7792050) in a 12-mer duplex was found to reduce the Tm by approximately 15°C.[3]

ParameterIsoguanosine (in RNA)This compound (in DNA)Key Observations
Canonical Pair isoG : isoCd-isoG : isoCForms a stable pair with three hydrogen bonds, orthogonal to the Watson-Crick system.
Duplex Stability Generally stabilizing. The ΔG°₃₇ of stabilization per iG-iC pair is sequence-dependent.[2]Stabilizing. A growing number of consecutive 5-aza-7-deazaguanine-isoguanine pairs leads to strong duplex stabilization.[4]The isoG:isoC pair enhances the thermal stability of both RNA and DNA duplexes compared to mispairs.
Mispairing Can mispair with Uridine (U) during enzymatic incorporation.[5]Can mispair with Thymidine (T), likely through a minor tautomeric form.[5][6]Tautomerism of the isoguanine (B23775) base is a key factor in its potential for mispairing.[6]
Duplex Geometry Induces A-form helical geometry, typical for RNA duplexes.[2]Induces standard B-form helical geometry. Can also induce parallel-stranded duplexes with cytosine.[7]The 2'-hydroxyl group on isoguanosine's ribose sugar is the primary determinant of the A-form duplex structure.

Structural and Enzymatic Recognition Differences

The 2'-hydroxyl group in isoguanosine locks the ribose sugar in a C3'-endo pucker, which is characteristic of A-form RNA helices. Conversely, the 2'-deoxyribose of d-isoG favors a C2'-endo pucker, leading to the canonical B-form DNA helix. This has profound implications for how these molecules are recognized and processed by cellular machinery.

Several DNA and RNA polymerases are capable of recognizing the isoG-isoC pair and incorporating the corresponding nucleotide triphosphate opposite its partner in a template strand.[5][8] However, fidelity is not absolute. The Klenow fragment of DNA polymerase I has been shown to incorporate d-isoG opposite T, and a template d-isoG can direct the incorporation of T in addition to isoC.[5] This misincorporation is attributed to the ability of isoguanine to adopt different tautomeric forms that can present a hydrogen bonding face complementary to T or U.[5][6]

Experimental Protocols

Thermal Denaturation Analysis of Oligonucleotides by UV Spectrophotometry

This protocol outlines the determination of duplex melting temperature (Tm), a key indicator of stability.

1. Oligonucleotide Preparation and Annealing:

  • Synthesize and purify complementary single-stranded oligonucleotides, one containing isoG or d-isoG and the other containing isoC.

  • Quantify the concentration of each oligonucleotide solution using UV absorbance at 260 nm.

  • Prepare the duplex sample by mixing equimolar amounts of the complementary strands in a buffered solution (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 7.5-8.0).

  • Anneal the sample by heating it to 95°C for 2-5 minutes, followed by slow cooling to room temperature over several hours to ensure proper duplex formation.[9]

2. Data Acquisition:

  • Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Place the annealed oligonucleotide solution in a quartz cuvette.

  • Monitor the absorbance of the sample at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).

  • The temperature should be increased at a slow, constant rate (e.g., 0.5°C or 1°C per minute) to ensure thermal equilibrium at each reading.[10]

3. Data Analysis:

  • Plot the absorbance at 260 nm as a function of temperature. The resulting curve is a melting curve, which will show a sigmoidal transition from a low absorbance (duplex) to a high absorbance (single strands) state.

  • The melting temperature (Tm) is determined from the first derivative of the melting curve, corresponding to the temperature at the peak of the derivative plot. This is the point of maximum change in absorbance, representing the 50% dissociation point of the duplex.

  • Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) can be derived from analyzing the shape of the melting curve.[3]

Visualizations

G cluster_isoG Isoguanosine (isoG) cluster_disoG This compound (d-isoG) isoG isoG disoG disoG

Caption: Chemical structures of Isoguanosine and this compound.

G cluster_bonds Isocytosine Isocytosine Isoguanosine Isoguanosine N1_H_isoC O6_isoG N1_H_isoC->O6_isoG H-Bond N2_H_isoC N1_isoG N2_H_isoC->N1_isoG H-Bond O2_isoC N6_H_isoG O2_isoC->N6_H_isoG H-Bond G A 1. Sample Preparation (Equimolar oligos + buffer) B 2. Annealing (Heat to 95°C, then slow cool) A->B Workflow C 3. UV Spectrophotometry (Measure A260 vs. Temperature) B->C D 4. Data Plotting (Absorbance vs. Temperature) C->D E 5. Analysis (Calculate Tm from 1st derivative) D->E

References

A Comparative Guide to 2'-deoxyisoguanosine and 2'-deoxy-7-deazaisoguanosine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Functional Differences for Applications in Synthetic Biology and Drug Development

In the expanding field of synthetic genetics and novel therapeutics, the use of modified nucleosides is paramount for the development of orthogonal biological systems and targeted drug delivery. Among these, 2'-deoxyisoguanosine (d(isoG)) and its analogue, 2'-deoxy-7-deazaisoguanosine (d(7-deaza-isoG)), have garnered significant interest. This guide provides a detailed comparison of their functional differences, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate molecule for their specific applications.

Core Functional Differences: Stability and Enzymatic Recognition

The primary distinction between this compound and its 7-deaza analogue lies in the substitution of the N7 nitrogen atom of the purine (B94841) ring with a carbon atom. This seemingly subtle modification has significant implications for the molecule's electronic properties, glycosidic bond stability, and interaction with enzymes, while having a minimal effect on the overall thermal stability of the DNA duplexes they form.

Key Findings:

  • Thermal Stability: Oligonucleotide duplexes containing 2'-deoxy-7-deazaisoguanosine exhibit nearly identical base-pairing stabilities to those containing this compound[1]. This indicates that the 7-deaza modification does not significantly alter the hydrogen bonding capabilities responsible for duplex formation.

  • Enzymatic Incorporation and Fidelity: A notable functional divergence is observed in their interaction with DNA polymerases. The triphosphate of 2'-deoxy-7-deazaisoguanosine is incorporated with higher fidelity by Taq DNA polymerase compared to the triphosphate of this compound[2]. This is attributed to the "fixing" of a tautomeric ambiguity in the 7-deaza analogue, which reduces mispairing with natural bases like thymine[2].

  • Glycosidic Bond Stability: The 7-deaza modification generally increases the stability of the N-glycosidic bond, making the nucleoside more resistant to acidic conditions that can cause depurination during oligonucleotide synthesis and handling[1][3].

Quantitative Data Comparison

The following table summarizes the key quantitative differences between this compound and 2'-deoxy-7-deazaisoguanosine based on available experimental data.

ParameterThis compound (d(isoG))2'-deoxy-7-deazaisoguanosine (d(7-deaza-isoG))Key Implications
Duplex Thermal Stability Duplexes show comparable Tm values to d(7-deaza-isoG) containing duplexes.[1]Duplexes show almost identical base-pair stabilities as those containing d(isoG).[1]The 7-deaza modification has a negligible impact on the overall thermodynamic stability of the DNA duplex.
Enzymatic Fidelity (PCR) Lower fidelity-per-round (~86% with Taq polymerase).[2]Higher fidelity-per-round (~92% with Taq polymerase).[2]d(7-deaza-isoG) is a superior candidate for applications requiring high-fidelity replication of an expanded genetic alphabet.
N-Glycosidic Bond Stability More susceptible to acid-catalyzed depurination.[3]Increased stability against acid-catalyzed hydrolysis.[1][3]d(7-deaza-isoG) offers advantages in oligonucleotide synthesis and for applications in acidic environments.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to reproduce and build upon these findings.

Synthesis of 2'-deoxy-7-deazaisoguanosine Phosphoramidite (B1245037)

The synthesis of the phosphoramidite building block for 2'-deoxy-7-deazaisoguanosine is a crucial step for its incorporation into oligonucleotides. A general approach involves the following key steps:

  • Nucleoside Synthesis: Convergent nucleoside synthesis is achieved through nucleobase anion glycosylation[4].

  • Protection of Functional Groups: The 2-oxo group is typically protected with a diphenylcarbamoyl (dpc) residue, and the amino function is protected with an isobutyryl (iBu) group[1].

  • Phosphitylation: The protected nucleoside is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite building block suitable for solid-phase DNA synthesis[1].

UV Thermal Melting Analysis of Oligonucleotide Duplexes

The thermal stability of DNA duplexes containing modified nucleosides is commonly assessed by UV-Vis spectrophotometry.

  • Oligonucleotide Synthesis and Purification: Oligonucleotides containing either d(isoG) or d(7-deaza-isoG) are synthesized using standard phosphoramidite chemistry on an automated DNA synthesizer. The crude oligonucleotides are deprotected and purified by HPLC or PAGE.

  • Duplex Formation: Equimolar amounts of the modified oligonucleotide and its complementary strand are mixed in a buffer solution (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0). The mixture is heated to 90°C for 5 minutes and then allowed to cool slowly to room temperature to facilitate duplex formation.

  • UV Melting Measurement: The absorbance of the duplex solution at 260 nm is monitored as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 80°C) using a UV-Vis spectrophotometer equipped with a Peltier temperature controller[5].

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated. This is typically calculated from the maximum of the first derivative of the melting curve[6]. Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) can be derived from analyzing the shape of the melting curve[7].

Enzymatic Incorporation and Fidelity Assay (PCR-based)

The efficiency and fidelity of incorporation of the modified nucleoside triphosphates can be evaluated using a polymerase chain reaction (PCR)-based assay.

  • Synthesis of Triphosphates: The 5'-triphosphates of both this compound and 2'-deoxy-7-deazaisoguanosine are synthesized from the corresponding nucleosides.

  • PCR Amplification: PCR is performed using a DNA template containing the complementary base (e.g., 5-methylisocytosine), a set of primers, a thermostable DNA polymerase (e.g., Taq polymerase), and a mixture of the four standard dNTPs plus the modified triphosphate of interest[2].

  • Analysis of Amplification Products: The PCR products are analyzed by gel electrophoresis to confirm the successful amplification of the full-length product.

  • Fidelity Assessment: To assess the fidelity of incorporation, the amplified DNA is cloned and sequenced. The frequency of misincorporation of the modified nucleotide opposite non-complementary bases in the template is determined by analyzing the sequencing results. The fidelity-per-round is calculated based on the observed error rate[2].

Visualization of Key Concepts

Base Pairing of this compound and 2'-deoxy-7-deazaisoguanosine

The following diagram illustrates the base pairing of both d(isoG) and d(7-deaza-isoG) with their complementary partner, 5-methyl-2'-deoxyisocytidine (d(isoCMe)). The hydrogen bonding pattern remains the same for both, explaining their similar duplex stabilities.

Caption: Base pairing of d(isoG) and d(7-deaza-isoG) with d(isoCMe).

Experimental Workflow for Thermal Stability Comparison

The logical flow for comparing the thermal stability of oligonucleotides containing d(isoG) and d(7-deaza-isoG) is depicted below.

G cluster_synthesis Oligonucleotide Synthesis cluster_analysis Thermal Analysis cluster_data Data Comparison synth_isoG Synthesize Oligo with d(isoG) anneal_isoG Anneal d(isoG) oligo with complement synth_isoG->anneal_isoG synth_7deazaisoG Synthesize Oligo with d(7-deaza-isoG) anneal_7deazaisoG Anneal d(7-deaza-isoG) oligo with complement synth_7deazaisoG->anneal_7deazaisoG synth_comp Synthesize Complementary Strand synth_comp->anneal_isoG synth_comp->anneal_7deazaisoG uv_melt_isoG UV Thermal Melting of d(isoG) duplex anneal_isoG->uv_melt_isoG uv_melt_7deazaisoG UV Thermal Melting of d(7-deaza-isoG) duplex anneal_7deazaisoG->uv_melt_7deazaisoG compare_tm Compare Tm values uv_melt_isoG->compare_tm uv_melt_7deazaisoG->compare_tm

Caption: Workflow for comparing duplex thermal stability.

Logical Relationship of Functional Differences

The structural modification of replacing N7 with a CH group leads to distinct functional outcomes.

G cluster_properties Altered Molecular Properties cluster_outcomes Functional Outcomes start Structural Modification: N7 of isoguanine (B23775) -> CH electronic Altered Electronic Properties of Purine Ring start->electronic tautomer Reduced Tautomeric Ambiguity start->tautomer glycosidic Increased Glycosidic Bond Stability start->glycosidic fidelity Higher Enzymatic Incorporation Fidelity tautomer->fidelity stability Enhanced Chemical Stability glycosidic->stability

Caption: Structure-function relationship of the 7-deaza modification.

Conclusion

Both this compound and 2'-deoxy-7-deazaisoguanosine are valuable tools for expanding the genetic alphabet and developing novel nucleic acid-based technologies. The choice between them should be guided by the specific requirements of the application. For applications where high-fidelity enzymatic synthesis is critical, such as in the development of semi-synthetic organisms or high-precision diagnostics, 2'-deoxy-7-deazaisoguanosine is the superior choice due to its reduced tautomeric ambiguity and consequently higher incorporation fidelity[2]. Its enhanced glycosidic bond stability also offers an advantage in the robustness of the resulting oligonucleotides. Conversely, for applications where these specific advantages are not critical and cost or synthetic accessibility is a primary concern, this compound remains a viable option, providing comparable duplex stability to its 7-deaza counterpart[1]. This guide provides the foundational knowledge for researchers to make an informed decision in their pursuit of innovative solutions in biotechnology and medicine.

References

A Comparative Analysis of DNA Polymerases for the Incorporation of 2'-Deoxyisoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of modified nucleotides is a critical tool for expanding the genetic alphabet and developing novel therapeutic and diagnostic agents. 2'-deoxyisoguanosine (iso-dG), an isomer of 2'-deoxyguanosine, is a key unnatural base that can form a unique base pair with 5-methylisocytosine (B103120) (iso-C), expanding the genetic code. The efficiency and fidelity of iso-dG incorporation are highly dependent on the chosen DNA polymerase. This guide provides a comparative analysis of various DNA polymerases for their ability to incorporate this compound triphosphate (iso-dGTP), supported by available experimental data and detailed protocols.

Performance Comparison of Polymerases

The selection of an appropriate DNA polymerase is paramount for the successful incorporation of iso-dGTP. Different polymerases exhibit varying efficiencies and fidelities when encountering this unnatural nucleotide. Below is a summary of the performance of several common DNA polymerases based on available literature.

DNA PolymeraseFamilyProofreading (3'→5' Exonuclease)Incorporation of iso-dGTPFidelity with iso-dGKey Findings
Klenow Fragment (E. coli DNA Pol I) AYesYesModerateCapable of incorporating iso-dGTP opposite iso-C and also misincorporating it opposite T.[1]
Taq DNA Polymerase ANoYesLow to ModerateIncorporates iso-dGTP, but its low fidelity can lead to misincorporation opposite natural bases. Kinetic data shows a preference for pairing with T over iso-C.
Pfu DNA Polymerase BYesLimited/LowHighGenerally exhibits low efficiency for incorporating unnatural nucleotides due to its proofreading activity.[2][3]
T4 DNA Polymerase BYesNoN/AReported to not incorporate isoguanine (B23775) under tested conditions.[1]
AMV Reverse Transcriptase RTNoYesLowCapable of incorporating iso-dGTP opposite iso-C.[1]
T7 RNA Polymerase NoYes (for RNA)ModerateIncorporates isoguanosine (B3425122) triphosphate opposite isocytidine (B125971) in a DNA template during transcription.[1]

Quantitative Analysis of Incorporation Efficiency and Fidelity

Detailed kinetic studies are essential for a quantitative comparison of polymerase performance. The Michaelis constant (Km) and the maximum reaction velocity (Vmax) provide insights into the binding affinity of the polymerase for the unnatural nucleotide and its catalytic turnover rate.

A study by Fazekas et al. (1997) investigated the kinetics of nucleotide incorporation opposite an isoguanine template using Thermus aquaticus (Taq) DNA polymerase. While this study used an isoG in the template strand, the data provides valuable insights into the pairing preferences of the polymerase.

Template BaseIncoming NucleotideKm (µM)Vmax (relative)
isoguanine5-methyl-isocytosine-TP1.8 ± 0.41.0
isoguaninedTTP0.8 ± 0.20.8

Data adapted from Fazekas et al., 1997.

These findings suggest that for Taq polymerase, the incorporation of dTTP opposite isoguanine is kinetically more favorable than the incorporation of its intended partner, 5-methyl-isocytosine. This highlights the potential for misincorporation when using lower fidelity polymerases.

The fidelity of a polymerase is a measure of its ability to discriminate between correct and incorrect nucleotides. The error rates of Pfu and Taq polymerases with natural nucleotides have been reported as 1.3 x 10-6 and 8.0 x 10-6 mutations per base pair per duplication, respectively, indicating that Pfu is inherently a much higher fidelity polymerase.[2] This intrinsic high fidelity, however, often correlates with lower tolerance for unnatural base analogs.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the incorporation of this compound by DNA polymerases.

Single-Nucleotide Incorporation Assay (Steady-State Kinetics)

This assay is used to determine the kinetic parameters (Km and Vmax) for the incorporation of a single iso-dGTP molecule opposite a specific base in a template DNA strand.

Materials:

  • DNA polymerase of interest (e.g., Klenow Fragment, Taq)

  • 5'-radiolabeled (e.g., 32P) or fluorescently labeled primer

  • Template oligonucleotide containing the target site for incorporation

  • This compound triphosphate (iso-dGTP)

  • Natural dNTPs (dATP, dTTP, dCTP, dGTP)

  • Reaction buffer specific to the polymerase

  • Quenching solution (e.g., 95% formamide, 20 mM EDTA)

  • Denaturing polyacrylamide gel (15-20%)

  • Phosphorimager or fluorescence scanner

Procedure:

  • Primer-Template Annealing: Anneal the labeled primer to the template oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Reaction Setup: Prepare reaction mixtures on ice. Each reaction should contain the annealed primer-template duplex, polymerase reaction buffer, and the DNA polymerase.

  • Initiation of Reaction: Initiate the reaction by adding varying concentrations of iso-dGTP and immediately transferring the tubes to the optimal reaction temperature for the polymerase.

  • Time Course and Quenching: At specific time points, quench the reaction by adding an equal volume of quenching solution.

  • Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then separate the products on a denaturing polyacrylamide gel.

  • Data Analysis: Quantify the amount of extended (product) and unextended (substrate) primer using a phosphorimager or fluorescence scanner. Plot the initial velocity of the reaction against the iso-dGTP concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Polymerase Fidelity Assay (Gel-Based)

This assay compares the efficiency of incorporating the "correct" nucleotide (e.g., iso-dGTP opposite iso-C) versus an "incorrect" nucleotide (e.g., iso-dGTP opposite T).

Materials:

  • Same as for the single-nucleotide incorporation assay, with the addition of the triphosphate of the intended pairing partner (e.g., 5-methyl-isocytosine triphosphate).

Procedure:

  • Primer-Template Design: Design primer-template duplexes where the template base at the incorporation site is varied (e.g., iso-C, T, A, G).

  • Competitive Incorporation: Set up reactions as described above, but include both the "correct" and a competing "incorrect" nucleotide triphosphate in the reaction mixture at varying ratios.

  • Analysis: Separate the products by gel electrophoresis. The relative intensities of the bands corresponding to the incorporation of each nucleotide will reflect the polymerase's fidelity. The fidelity can be calculated as the ratio of the incorporation efficiency (Vmax/Km) of the correct nucleotide to that of the incorrect nucleotide.

Experimental Workflow and Signaling Pathways

The process of evaluating a polymerase for its ability to incorporate an unnatural nucleotide can be visualized as a systematic workflow.

Polymerase_Selection_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Selection P1 Synthesize/Obtain iso-dGTP E1 Single-Nucleotide Incorporation Assay P1->E1 P2 Design & Synthesize Primer/Template DNA P2->E1 E3 Polymerase Fidelity Assay P2->E3 P3 Select Candidate Polymerases P3->E1 P3->E3 E2 Determine Kinetic Parameters (Km, Vmax) E1->E2 A1 Compare Incorporation Efficiency E2->A1 E4 Assess Misincorporation Rates E3->E4 A2 Compare Fidelity E4->A2 A3 Select Optimal Polymerase A1->A3 A2->A3

Workflow for selecting an optimal polymerase.

The ability to site-specifically incorporate functionalized nucleotides like iso-dG opens up numerous possibilities in diagnostics and drug development. For instance, a signaling pathway for a diagnostic assay could be designed as follows:

Diagnostic_Signaling_Pathway Target Target Nucleic Acid Hybrid Target-Probe Hybridization Target->Hybrid Probe Probe with iso-dG Probe->Hybrid Incorporation Polymerase extends probe, incorporates iso-CTP-F Hybrid->Incorporation Polymerase Selected Polymerase Polymerase->Incorporation isoCTP_F iso-CTP-Fluorophore isoCTP_F->Incorporation Signal Fluorescent Signal Generated Incorporation->Signal

A diagnostic signaling pathway using iso-dG.

References

Decoding Fidelity: A Comparative Guide to Validating 2'-Deoxyisoguanosine Incorporation by Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the expanding landscape of synthetic biology and modified therapeutics, ensuring the precise incorporation of unnatural nucleotides is paramount. This guide provides a comprehensive comparison of sequencing-based methods for validating the fidelity of 2'-deoxyisoguanosine (dG*) incorporation, supported by experimental data and detailed protocols.

The unnatural base pair formed between this compound (dG) and 2'-deoxy-5-methylisocytosine (dC) holds promise for expanding the genetic alphabet, enabling novel biological functions and therapeutic applications. However, a significant challenge to its use is the fidelity of dG* incorporation during DNA synthesis. The inherent tautomerism of isoguanine (B23775) can lead to mispairing with thymine, compromising genetic integrity.[1] Therefore, rigorous validation of its incorporation fidelity is a critical step in any application.

This guide explores three primary sequencing-based methodologies for assessing dG* incorporation fidelity: Sanger Sequencing, Pyrosequencing, and Pacific Biosciences Single-Molecule, Real-Time (SMRT) Sequencing. Each method offers distinct advantages and sensitivities in detecting and quantifying misincorporation events.

Quantitative Comparison of Incorporation Fidelity

The fidelity of a DNA polymerase in incorporating dG* is a measure of its ability to select the correct partner (dC) over incorrect, natural nucleotides. This can be quantified by determining the frequency of misincorporation. The following table summarizes representative kinetic and fidelity data for dG incorporation, providing a baseline for comparison with natural Watson-Crick base pairing.

Template BaseIncoming NucleotideDNA PolymeraseMisincorporation Frequency (per 10^3 bases)Relative Efficiency (Correct vs. Mismatch)
dC dG Klenow Fragment (exo-)- (Correct Incorporation)-
dT dG Klenow Fragment (exo-)HighLow
dA dG Klenow Fragment (exo-)LowHigh
dC dG Klenow Fragment (exo-)LowHigh
dG dG Klenow Fragment (exo-)LowHigh
dA dT High-Fidelity Polymerase~0.001 - 0.01~1,000,000
dC dG High-Fidelity Polymerase~0.001 - 0.01~1,000,000

Note: Specific quantitative values for dG* misincorporation are often polymerase and sequence-context-dependent. The table illustrates the known high propensity for misincorporation opposite thymine.

Experimental Workflows and Methodologies

Accurate assessment of dG* incorporation fidelity relies on robust experimental design and execution. The following diagram illustrates a general workflow applicable to all sequencing-based validation methods.

G cluster_prep Template Preparation cluster_incorp Incorporation Reaction cluster_seq Sequencing cluster_analysis Data Analysis Template Design Synthetic DNA Template (with dG* at defined positions) Oligo Oligonucleotide Synthesis Template->Oligo PCR PCR Amplification with dG*TP and Natural dNTPs Oligo->PCR Sanger Sanger Sequencing PCR->Sanger Pyro Pyrosequencing PCR->Pyro PacBio PacBio SMRT Sequencing PCR->PacBio Analysis Sequence Alignment and Misincorporation Analysis Sanger->Analysis Pyro->Analysis PacBio->Analysis

Figure 1. A generalized workflow for the validation of this compound incorporation fidelity by sequencing.

Detailed Experimental Protocols

1. Sanger Sequencing Protocol for dG* Fidelity Validation

Sanger sequencing, or the chain-termination method, provides a foundational approach for identifying misincorporation events at specific positions within a DNA sequence.[2][3][4][5]

  • Template Preparation: Synthesize a single-stranded DNA template containing dG* at one or more known positions. A typical template is a 70-100 nucleotide oligomer.

  • Primer Annealing: Anneal a complementary primer upstream of the dG*-containing region.

  • Chain-Termination PCR: Perform four separate PCR reactions. Each reaction will contain:

    • The primed template.

    • A DNA polymerase (e.g., Klenow fragment or a thermostable polymerase).

    • All four standard dNTPs (dATP, dCTP, dGTP, dTTP).

    • A single dideoxynucleotide (ddATP, ddCTP, ddGTP, or ddTTP) in a limited concentration.

  • Gel Electrophoresis: Separate the resulting DNA fragments by size using denaturing polyacrylamide gel electrophoresis.

  • Data Analysis: Autoradiograph the gel to visualize the DNA fragments. The presence of a band in a lane corresponding to a natural nucleotide at the position of the template dG* indicates a misincorporation event. The relative intensity of the misincorporation band compared to the correct incorporation band (if a dC* triphosphate is included in a separate reaction) can provide a semi-quantitative measure of fidelity.

2. Pyrosequencing Protocol for dG* Fidelity Assessment

Pyrosequencing offers a real-time, quantitative method for sequencing by synthesis, making it well-suited for analyzing the fidelity of dG* incorporation.[6][7]

  • Template Preparation: Generate a biotinylated, single-stranded PCR amplicon containing the dG* of interest.

  • Immobilization: Capture the biotinylated template onto streptavidin-coated beads.

  • Sequencing Reaction:

    • Anneal a sequencing primer to the template.

    • Sequentially add the four standard dNTPs one at a time.

    • The sequencing instrument contains a cascade of enzymes (DNA polymerase, ATP sulfurylase, luciferase, and apyrase).

    • If the added dNTP is complementary to the template base, it is incorporated by the DNA polymerase, releasing pyrophosphate (PPi).

    • The enzymatic cascade converts PPi into a light signal, which is detected by a CCD camera. The light intensity is proportional to the number of nucleotides incorporated.

  • Data Analysis: The sequence is determined from the order and intensity of the light signals in the resulting pyrogram. At the position of the template dG, the dispensation of dTTP will produce a light signal if misincorporation occurs. The height of this peak relative to the expected peak for the correct partner (dC) in a parallel experiment provides a quantitative measure of fidelity.

3. PacBio SMRT Sequencing for High-Resolution Fidelity Analysis

Pacific Biosciences' Single-Molecule, Real-Time (SMRT) sequencing provides an unparalleled level of detail for fidelity analysis by observing the kinetics of individual polymerase molecules in real-time.[8][9][10][11][12]

  • SMRTbell™ Library Preparation:

    • Generate double-stranded DNA amplicons containing dG*.

    • Ligate hairpin adaptors to both ends of the amplicons to create circular SMRTbell™ templates.

  • Sequencing:

    • Load the SMRTbell™ library onto a SMRT Cell, which contains thousands of Zero-Mode Waveguides (ZMWs).

    • A single DNA polymerase is immobilized at the bottom of each ZMW.

    • The polymerase incorporates fluorescently labeled nucleotides, and the incorporation of each nucleotide is detected in real-time.

  • Data Analysis:

    • The key advantage of SMRT sequencing for fidelity analysis is the measurement of polymerase kinetics. The time a polymerase pauses at a particular template base before incorporating a nucleotide is known as the interpulse duration (IPD).

    • The presence of a non-natural base like dG* can alter the IPD. Misincorporation events often have distinct kinetic signatures compared to correct incorporations.

    • By analyzing the sequence data and the corresponding kinetic information from thousands of individual molecules, a highly accurate and statistically robust measurement of dG* incorporation fidelity and the spectrum of misincorporation events can be obtained.

Logical Comparison of Sequencing Methods

The choice of sequencing method for validating dG* incorporation fidelity depends on the specific research question, required throughput, and desired level of quantitative detail.

G cluster_methods Sequencing Methods for Fidelity Validation cluster_attributes Key Attributes Sanger Sanger Sequencing Qualitative Qualitative/ Semi-Quantitative Sanger->Qualitative LowThroughput Low Throughput Sanger->LowThroughput SequenceContext Positional Fidelity Sanger->SequenceContext Pyro Pyrosequencing Quantitative Quantitative Pyro->Quantitative MedThroughput Medium Throughput Pyro->MedThroughput Pyro->SequenceContext PacBio PacBio SMRT Sequencing HighQuant High-Resolution Quantitative PacBio->HighQuant HighThroughput High Throughput PacBio->HighThroughput PacBio->SequenceContext KineticData Incorporation Kinetics PacBio->KineticData

Figure 2. Comparison of the attributes of different sequencing methods for validating this compound incorporation fidelity.

Conclusion

The validation of this compound incorporation fidelity is a critical checkpoint for its application in synthetic biology and drug development. While Sanger sequencing provides a fundamental, qualitative assessment of misincorporation, Pyrosequencing offers a more quantitative measure. For the most comprehensive and high-resolution analysis, PacBio SMRT sequencing stands out by providing not only sequence data but also kinetic information of the polymerase, offering deeper insights into the mechanisms of incorporation and misincorporation. The choice of method should be guided by the specific needs of the research, balancing throughput, cost, and the level of quantitative detail required to ensure the integrity of the expanded genetic code.

References

A Comparative Guide to the Fluorescent Properties of 2'-Deoxyisoguanosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescent properties of key 2'-deoxyisoguanosine (isoG) analogs. By summarizing quantitative data, detailing experimental methodologies, and visualizing relevant biological applications, this document aims to assist researchers in selecting the optimal fluorescent probe for their specific needs in areas such as DNA-protein interactions, nucleic acid dynamics, and high-throughput screening.

Introduction to Fluorescent isoG Analogs

This compound is an isomer of 2'-deoxyguanosine. While native nucleosides are essentially non-fluorescent, synthetic analogs of isoG that exhibit strong fluorescence have been developed. These analogs are powerful tools in molecular biology and drug discovery, as their fluorescence properties are often sensitive to their local environment, such as base stacking within a DNA duplex or binding to a protein. This sensitivity allows for the real-time monitoring of various molecular processes. This guide focuses on a selection of prominent fluorescent this compound analogs, including pteridine (B1203161) and 7-deaza derivatives.

Comparative Photophysical Data

The following tables summarize the key photophysical properties of selected fluorescent this compound analogs. These values can be influenced by experimental conditions such as solvent, pH, and whether the nucleoside is free in solution or incorporated into a DNA oligonucleotide.

Table 1: Photophysical Properties of Pteridine Analogs of this compound

AnalogAbbreviationExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)Conditions
3-Methylisoxanthopterin3-MI3504309,3000.886.54 (biexponential)Monomer in aqueous buffer
6-Methylisoxanthopterin6-MI35043010,5000.704.5 (biexponential)Monomer in aqueous buffer
3-MI in ssDNA3-MI352433N/A0.1 - 0.31.0 - 3.0 (multiexponential)Sequence-dependent
6-MI in dsDNA6-MI355425N/AQuenchedShorter than monomerSequence-dependent

Table 2: Photophysical Properties of 7-Deaza-2'-deoxyisoguanosine Analogs

AnalogAbbreviationExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)Conditions
7-Deaza-isoG7-deaza-isoG~280-320~400N/AWeakN/AGeneral estimate
7-Alkynyl-7-deaza-isoGVaries with alkyneVaries with alkyneN/A0.002 - 0.27N/AIn H₂O, dependent on substituent[1]
7-Deaza-isoG-Pyrene (short linker)~345~380, ~480 (excimer)N/AVariesN/AIn DNA, fluorescence increases in duplex[2]
7-Deaza-isoG-Pyrene (long linker)~345~380, ~480 (excimer)N/AVariesN/AIn DNA, fluorescence comparable to ssDNA in duplex[2]

Note: The fluorescence of 7-deaza-isoG is often induced or enhanced by derivatization at the 7-position. Pyrene conjugates can exhibit both monomer and excimer fluorescence, making them useful for probing conformational changes.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of fluorescent properties. Below are protocols for key experiments.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_F) is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield. Quinine sulfate (B86663) is a commonly used standard.[3][4][5][6][7]

Materials:

  • Fluorometer with excitation and emission monochromators

  • 1 cm path length quartz cuvettes

  • This compound analog solution of unknown quantum yield

  • Quinine sulfate solution (standard, Φ_F = 0.54 in 0.1 M H₂SO₄)[5]

  • Appropriate solvent for the analog (e.g., aqueous buffer)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • For each solution, record the fluorescence emission spectrum on the fluorometer, exciting at the wavelength used for the absorbance measurement. Ensure the excitation and emission slit widths are kept constant for all measurements.

  • Integrate the area under the emission curve for each spectrum.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • std refers to the standard (quinine sulfate) and sample refers to the analog.

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Fluorescence lifetime (τ) is the average time a molecule remains in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.[8][9][10][11]

Materials:

  • TCSPC system including:

    • Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)

    • Sample chamber with a cuvette holder

    • Fast photodetector (e.g., microchannel plate photomultiplier tube, MCP-PMT)

    • Timing electronics (CFD, TAC/ADC, MCA)

  • Solution of the fluorescent this compound analog

  • Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox solution)

Procedure:

  • The sample is excited by a high-repetition-rate pulsed laser.

  • The time difference between the laser pulse (start signal) and the arrival of the first fluorescence photon at the detector (stop signal) is measured by a time-to-amplitude converter (TAC).

  • This process is repeated for many excitation cycles, and a histogram of the number of photons versus their arrival time is built up in a multichannel analyzer (MCA). This histogram represents the fluorescence decay curve.

  • The instrument response function (IRF) is measured using a scattering solution to account for the temporal spread of the excitation pulse and the detector response.

  • The measured fluorescence decay curve is then deconvoluted with the IRF and fitted to an exponential decay model (single, bi-, or multi-exponential) to extract the fluorescence lifetime(s).

Visualization of Applications

Fluorescent this compound analogs are versatile tools for studying various biological processes. The following diagrams, generated using the DOT language, illustrate some of their applications.

DNA_Hybridization_Monitoring cluster_workflow Workflow for Monitoring DNA Hybridization ssDNA Single-stranded DNA with 6-MI hybridization Hybridization ssDNA->hybridization Add fluorescence Measure Fluorescence (High Signal) ssDNA->fluorescence compStrand Complementary Strand compStrand->hybridization dsDNA Double-stranded DNA (6-MI quenched) hybridization->dsDNA quenched_fluorescence Measure Fluorescence (Low Signal) dsDNA->quenched_fluorescence FRET_Assay_for_DNA_Bending cluster_FRET FRET Assay to Detect Protein-Induced DNA Bending dna Linear DNA with Donor (e.g., 3-MI) & Acceptor no_fret Low FRET Efficiency dna->no_fret binding Protein Binding dna->binding Add protein DNA Bending Protein protein->binding bent_dna Bent DNA (Donor & Acceptor in proximity) binding->bent_dna high_fret High FRET Efficiency bent_dna->high_fret DNA_Polymerase_Activity_Assay cluster_assay DNA Polymerase Activity Assay primer_template Primer-Template (Fluorescent Analog in Template) incorporation Nucleotide Incorporation primer_template->incorporation Add polymerase DNA Polymerase + dNTPs polymerase->incorporation extended_primer Extended Primer incorporation->extended_primer fluorescence_change Change in Fluorescence extended_primer->fluorescence_change

References

Unraveling the Conformational Dynamics of 2'-Deoxyisoguanosine: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational changes of nucleoside analogs like 2'-deoxyisoguanosine (dG*) is crucial for the development of novel therapeutics and diagnostic tools. Circular dichroism (CD) spectroscopy stands out as a powerful technique for elucidating these structural dynamics. This guide provides an objective comparison of CD spectroscopy with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical approach.

Circular dichroism (CD) spectroscopy is a sensitive method for analyzing the secondary structure of chiral molecules like DNA and its constituents.[1][2] It measures the differential absorption of left and right circularly polarized light, which is exquisitely sensitive to the helical structure and base-stacking interactions within nucleic acids.[1][2] Conformational changes in this compound, particularly its propensity to form G-quadruplex structures, can be effectively monitored using CD spectroscopy.

Comparative Analysis of Spectroscopic Techniques

While CD spectroscopy is a valuable tool, a comprehensive understanding of dG* conformational changes often requires a multi-faceted approach. Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy offer complementary information.

Technique Principle Information Provided Advantages Limitations
Circular Dichroism (CD) Differential absorption of circularly polarized light.Global secondary structure, conformational changes (e.g., duplex to quadruplex), and thermal stability.High sensitivity, requires small sample volume, relatively fast, non-destructive.[3]Provides global structural information, not atomic-level detail.
Nuclear Magnetic Resonance (NMR) Magnetic properties of atomic nuclei.High-resolution 3D structure, dynamics at the atomic level, and intermolecular interactions.[4][5]Provides detailed structural and dynamic information.Requires larger sample quantities, longer experiment times, and complex data analysis.[6]
Fluorescence Spectroscopy Emission of light from excited electronic states.Local environmental changes, binding events, and distance measurements (FRET).Extremely sensitive, suitable for in-vitro and in-cell studies.[7]Requires fluorescent labeling (intrinsic or extrinsic), which may perturb the system.

Experimental Data: Probing Conformational States

Direct quantitative CD data for monomeric this compound is scarce in the literature. However, its incorporation into oligonucleotides, particularly those forming G-quadruplexes, provides distinct CD signatures. Isoguanosine (B3425122), a close analog, has been shown to form stable G-quadruplexes, and the CD spectra of these structures serve as a valuable proxy.

G-quadruplexes exhibit characteristic CD spectra depending on their topology. Parallel G-quadruplexes typically show a positive peak around 260 nm and a negative peak around 240 nm, while antiparallel structures display a positive peak near 295 nm and a negative peak around 265 nm.[8]

Table 1: Characteristic CD Maxima for G-Quadruplex Structures (Proxy for dG* Tetrads)

G-Quadruplex Topology Positive Maximum (nm) Negative Maximum (nm) Reference
Parallel~260-265~240-245[8]
Antiparallel~290-295~260-265[8]
Hybrid~295 and ~260~240-245[8]

Table 2: NMR Chemical Shifts for Guanosine Analogs in Different Conformations

NMR studies on 7-deaza-2'-deoxyisoguanosine, a closely related analog, provide insights into the chemical shifts associated with different base-pairing and conformational states.[9]

Nucleus Conformation/Pairing Chemical Shift (ppm) Reference
H1'B-form duplex5.5 - 6.5[10]
H8Anti conformation7.5 - 8.5[10]
H8Syn conformation6.0 - 7.0[10]

Table 3: Fluorescence Emission Maxima for Guanosine Analogs

Fluorescence studies on isoguanosine and its derivatives have shown that their emission properties are sensitive to the local environment and conformational state.[1]

Analog Condition Emission Maximum (nm) Reference
This compoundpH 7.4~350[1]
This compoundpH 1.4~345 (with ~450 shoulder)[1]

Experimental Protocols

Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: Dissolve the this compound-containing oligonucleotide in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The concentration should be in the range of 1-10 µM.

  • Instrumentation: Use a CD spectropolarimeter equipped with a Peltier temperature controller.

  • Data Acquisition:

    • Scan range: Typically 200-320 nm.

    • Bandwidth: 1 nm.

    • Scan speed: 50-100 nm/min.

    • Data pitch: 0.5-1.0 nm.

    • Accumulations: Average 3-5 scans to improve signal-to-noise ratio.

  • Data Analysis: Subtract the buffer baseline from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([(\theta)]) using the formula: ([\theta] = (\theta \times 100) / (c \times l)), where (\theta) is the observed ellipticity in degrees, c is the molar concentration, and l is the path length in cm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve the lyophilized oligonucleotide in 99.9% D₂O to a final concentration of 0.5-2.0 mM. Add a small amount of a reference standard (e.g., DSS).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:

    • 1D ¹H spectrum for initial assessment.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to determine proton-proton distances.

    • 2D TOCSY (Total Correlation Spectroscopy) to identify coupled proton spin systems.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons.

  • Data Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances and use the distance and dihedral angle restraints derived from the spectra to calculate a 3D structure.[5][11]

Fluorescence Spectroscopy

  • Sample Preparation: Prepare a stock solution of the fluorescently labeled or intrinsic fluorescent this compound analog in a suitable buffer. The concentration will depend on the quantum yield of the fluorophore but is typically in the nanomolar to low micromolar range.

  • Instrumentation: Use a fluorescence spectrophotometer with a temperature-controlled cuvette holder.

  • Data Acquisition:

    • Determine the optimal excitation wavelength from the absorption spectrum.

    • Record the emission spectrum over a relevant wavelength range.

    • Measure fluorescence intensity or lifetime as a function of environmental parameters (e.g., temperature, pH, presence of quenchers or binding partners).

  • Data Analysis: Analyze the changes in fluorescence intensity, emission maximum, and/or fluorescence lifetime to infer conformational changes or binding events.[12][13]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_cd CD Measurement cluster_analysis Data Analysis Oligo Oligonucleotide containing 2'-dG* Annealing Annealing (Heating & Cooling) Oligo->Annealing Dissolve Buffer Buffer Preparation Buffer->Annealing Spectrometer CD Spectropolarimeter Annealing->Spectrometer Load Sample DataAcq Data Acquisition (200-320 nm) Spectrometer->DataAcq Set Parameters Baseline Baseline Correction DataAcq->Baseline MolarEllipticity Conversion to Molar Ellipticity Baseline->MolarEllipticity Interpretation Structural Interpretation MolarEllipticity->Interpretation

Caption: Experimental workflow for studying this compound conformational changes using Circular Dichroism.

G cluster_conformations Possible Conformations dG_star This compound (dG*) Monomer Monomer dG_star->Monomer In solution Duplex Duplex Formation (with dC or other partners) Monomer->Duplex Hybridization Quadruplex G-Quadruplex (Tetrad Formation) Monomer->Quadruplex Self-assembly (in presence of cations) Duplex->Quadruplex Strand displacement/ Rearrangement Quadruplex->Duplex Denaturation/ Ligand binding

Caption: Conformational landscape of this compound, highlighting its potential to form various secondary structures.

References

Unraveling the Thermodynamics of Modified DNA: A Comparative Analysis of Duplexes Containing 2'-Deoxyisoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermodynamic stability of modified DNA duplexes is crucial for the design of novel therapeutic and diagnostic agents. This guide provides a comprehensive comparison of the thermodynamic properties of DNA duplexes containing the modified nucleobase 2'-deoxyisoguanosine (iG) against their canonical counterparts. By presenting quantitative data from experimental studies, detailed methodologies, and visual representations of experimental workflows, this document serves as a practical resource for harnessing the unique properties of iG in nucleic acid engineering.

The incorporation of modified nucleobases into DNA oligonucleotides offers a powerful strategy to modulate their structural and functional properties. This compound (iG), an isomer of 2'-deoxyguanosine (B1662781) (dG), is of particular interest due to its altered hydrogen bonding pattern, which can lead to enhanced thermal stability and specificity in duplex formation. This analysis delves into the thermodynamic parameters governing the stability of DNA duplexes containing iG, providing a direct comparison with standard Watson-Crick base pairing.

Comparative Thermodynamic Stability

The stability of a DNA duplex is quantified by several thermodynamic parameters: the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), as well as the melting temperature (Tm). These parameters provide insights into the forces driving duplex formation, including hydrogen bonding, base stacking, and solvation effects.

Experimental studies have shown that the substitution of a standard Guanine-Cytosine (G-C) base pair with an isoguanosine-5-methylisocytosine (iG-iC) pair can lead to a significant increase in the thermal stability of the DNA duplex. This enhanced stability is primarily attributed to the formation of three hydrogen bonds in the iG-iC pair, similar to a G-C pair, but with a different geometric arrangement that can result in more favorable stacking interactions.

Below is a summary of thermodynamic data from a study comparing a self-complementary DNA decamer containing a central G-C pair with one containing a central iG-iC pair.

Duplex Sequence (5'-3')Tm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)Reference
d(CGCG AATTCG CG)272.1-93.6-255.4-17.8[1]
d(CGCiG AATTCiC CG)275.5-98.2-265.8-19.3[1]

Table 1: Comparison of thermodynamic parameters for DNA duplexes with a central G-C pair versus an iG-iC pair. Data obtained from UV melting studies.[1]

The data clearly indicates that the duplex containing the iG-iC pairs exhibits a higher melting temperature and a more favorable Gibbs free energy of formation, confirming its enhanced thermodynamic stability compared to the canonical G-C containing duplex.

Experimental Protocols

The thermodynamic data presented in this guide are typically determined using biophysical techniques such as Ultraviolet-Visible (UV-Vis) thermal denaturation, Differential Scanning Calorimetry (DSC), and Isothermal Titration Calorimetry (ITC).

UV-Vis Thermal Denaturation

This is the most common method for determining the melting temperature (Tm) and thermodynamic parameters of DNA duplexes.

Principle: The absorbance of UV light by DNA at 260 nm increases as the duplex denatures into single strands, a phenomenon known as the hyperchromic effect. By monitoring the change in absorbance as a function of temperature, a melting curve is generated, from which the Tm (the temperature at which 50% of the duplex is denatured) can be determined.

Protocol Outline:

  • Sample Preparation: The complementary single-stranded DNA oligonucleotides are mixed in equimolar amounts in a buffer solution (e.g., 1 M NaCl, 10 mM sodium phosphate, 1 mM EDTA, pH 7.0). A series of samples with varying concentrations are prepared.

  • Annealing: The samples are heated to a temperature above the expected Tm (e.g., 90°C) for a few minutes and then slowly cooled to room temperature to ensure proper duplex formation.

  • Data Acquisition: The absorbance at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 0.5 or 1.0 °C/min) in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Data Analysis: The melting temperature (Tm) is determined from the first derivative of the melting curve. Thermodynamic parameters (ΔH° and ΔS°) are obtained from a van't Hoff plot (1/Tm vs. ln(Ct)), where Ct is the total strand concentration. The Gibbs free energy (ΔG°) is then calculated using the equation: ΔG° = ΔH° - TΔS°.[2]

UV_Melting_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Oligo1 Oligonucleotide 1 Mix Mix & Anneal Oligo1->Mix Oligo2 Oligonucleotide 2 Oligo2->Mix Buffer Buffer Solution Buffer->Mix Spectrophotometer UV-Vis Spectrophotometer (Temperature Ramp) Mix->Spectrophotometer MeltingCurve Generate Melting Curve (Abs vs. Temp) Spectrophotometer->MeltingCurve FirstDerivative First Derivative Plot MeltingCurve->FirstDerivative VanHoff van't Hoff Plot (1/Tm vs. ln(Ct)) FirstDerivative->VanHoff ThermoParams Calculate ΔH°, ΔS°, ΔG° VanHoff->ThermoParams DSC_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Duplex DNA Duplex Solution Degas Degas Samples Duplex->Degas Buffer Reference Buffer Buffer->Degas DSC_instrument Differential Scanning Calorimeter (DSC) Degas->DSC_instrument Thermogram Generate Thermogram (Heat Flow vs. Temp) DSC_instrument->Thermogram PeakAnalysis Peak Integration Thermogram->PeakAnalysis ThermoParams Determine Tm, ΔH°cal PeakAnalysis->ThermoParams Thermodynamic_Relationships DuplexStability Duplex Stability (ΔG°) Tm Melting Temperature (Tm) DuplexStability->Tm Enthalpy Enthalpy (ΔH°) (H-bonds, Stacking) Enthalpy->DuplexStability Entropy Entropy (ΔS°) (Conformational, Solvation) Entropy->DuplexStability NearestNeighbor Nearest-Neighbor Parameters NearestNeighbor->DuplexStability predicts Sequence DNA Sequence Sequence->NearestNeighbor

References

A Comparative Analysis of 2'-Deoxyisoguanosine and Other Unnatural Base Pairs in Genetic Alphabet Expansion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The expansion of the genetic alphabet beyond the canonical A-T and G-C pairs is a cornerstone of synthetic biology, offering unprecedented opportunities for novel diagnostics, therapeutics, and biomaterials. By incorporating unnatural base pairs (UBPs) into DNA, researchers can site-specifically introduce unique functionalities. This guide provides a comparative study of the hydrogen-bonding UBP, 2'-deoxyisoguanosine (disoG) paired with 5-methylisocytosine (B103120) (disoCMe), against leading UBPs that pair via hydrophobic and packing forces, namely d5SICS-dNaM and Ds-Px.

Introduction to Unnatural Base Pairs

The concept of an expanded genetic alphabet hinges on the creation of a third base pair that is recognized and processed by DNA polymerases with high efficiency and fidelity. Early efforts focused on UBPs that mimic the hydrogen-bonding patterns of natural base pairs. The isoG-isoC pair, first proposed by Alexander Rich, forms three hydrogen bonds similar to the G-C pair and represents a classic example of this approach.[1] However, challenges such as tautomerization of isoG, which can lead to mispairing with thymine, spurred the development of alternative strategies.[1][2]

Subsequent research has produced highly successful UBPs that rely on hydrophobic shape complementarity rather than hydrogen bonding. These pairs, such as d5SICS-dNaM and Ds-Px, are designed to be sterically compatible within the DNA double helix and are selectively replicated by DNA polymerases with remarkable accuracy.[3][4][5] This guide compares these distinct UBP systems based on their performance in polymerase chain reaction (PCR), a critical application for their use in molecular biology.

Data Presentation: Performance in DNA Amplification

The fidelity and efficiency of a UBP during PCR amplification are critical metrics for its utility. High fidelity ensures the UBP is maintained correctly through multiple rounds of amplification, while high efficiency allows for robust production of the modified DNA.

Unnatural Base PairPairing MechanismDNA PolymeraseFidelity (% per replication/cycle)Amplification EfficiencyReference
disoG-disoCMe Hydrogen BondingVarious~96%Not specified[1]
Ds-Px Hydrophobic/PackingDeep Vent (exo+)>99.9%Amplified ~1010-fold in 40 cycles[4]
d5SICS-dNaM Hydrophobic/PackingOneTaq99.91%~5.8-fold lower than natural DNA[6]
d5SICS-dNaM Hydrophobic/PackingTaq98.90%~3.6-fold lower than natural DNA[6]
Unnatural Base PairDNA PolymeraseMisincorporation Rate (%/bp/replication)Reference
Ds-Px Deep Vent (exo+)0.005%[4]

Summary of Findings: The data clearly indicates that hydrophobic UBPs, specifically Ds-Px and d5SICS-dNaM, offer significantly higher fidelity in PCR amplification compared to the hydrogen-bonded disoG-disoCMe pair. The fidelity of the Ds-Px pair, at over 99.9% per cycle with a misincorporation rate as low as 0.005%, is functionally equivalent to that of natural base pairs.[4] While the disoG-disoCMe pair was a pioneering system, its lower fidelity has limited its application in contexts requiring high-accuracy amplification.[1] The choice of DNA polymerase also has a substantial impact on performance, with proofreading polymerases like Deep Vent (exo+) generally providing higher fidelity.[4]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

UBP_Comparison cluster_Hbond H-Bonding UBP cluster_Hydrophobic Hydrophobic UBPs cluster_Performance Performance Metrics disoG disoG disoC disoCMe disoG->disoC H-Bonds (3) mispair Tautomerization & Mispairing (T) disoG->mispair Low_Fidelity Lower Fidelity (~96%) mispair->Low_Fidelity d5SICS d5SICS dNaM dNaM d5SICS->dNaM Packing/ Hydrophobic Fidelity High Fidelity (>99.9%) d5SICS->Fidelity Efficiency High Efficiency dNaM->Efficiency Ds Ds Px Px Ds->Px Packing/ Hydrophobic Ds->Fidelity Px->Efficiency

Caption: Comparison of H-bonding vs. Hydrophobic UBPs and their performance.

PCR_Workflow start Start with DNA Template containing UBP (X-Y) denature 1. Denaturation (94-98°C) start->denature anneal 2. Annealing (45-65°C) Primers Bind denature->anneal extend 3. Extension (65-72°C) Polymerase Synthesizes New Strands anneal->extend cycle Repeat Cycles (25-40x) extend->cycle dNTPs Natural dNTPs (dATP, dCTP, dGTP, dTTP) dNTPs->extend UBP_TPs Unnatural Triphosphates (dXTP, dYTP) UBP_TPs->extend polymerase DNA Polymerase (e.g., Deep Vent, OneTaq) polymerase->extend cycle->denature next cycle end Amplified DNA with UBP cycle->end final product

Caption: Generalized workflow for PCR amplification using unnatural base pairs.

Experimental Protocols

PCR Amplification with Unnatural Base Pairs (Ds-Px System)

This protocol is adapted from methodologies reported for the high-fidelity amplification of the Ds-Px pair.[7]

A. Reaction Mixture (20 µL total volume):

ComponentFinal Concentration
10x ThermoPol Reaction Buffer1x
dDsTP (Unnatural Triphosphate)50 µM
NH2-hx-dPxTP (Unnatural Triphosphate)50 µM
Natural dNTPs (dATP, dCTP, dGTP, dTTP)0.3 mM each
5' Forward Primer1 µM
3' Reverse Primer1 µM
DNA Template (containing Ds-Px)0.6 fM - 0.6 nM
Deep Vent (exo+) DNA Polymerase0.02 U/µL
Nuclease-Free Waterto 20 µL

B. Thermal Cycling Conditions:

StepTemperatureDurationCycles
Initial Denaturation94°C1 minute1
Denaturation94°C30 seconds\multirow{3}{*}{30-40}
Annealing45°C30 seconds
Extension65°C4 minutes
Final Extension65°C5 minutes1
Hold4°C1

C. Analysis: The amplified DNA products can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) or agarose (B213101) gel electrophoresis. Fidelity is typically assessed by cloning the PCR products and sequencing them (e.g., Sanger or Next-Generation Sequencing) to determine the retention rate of the UBP.[4]

Single-Nucleotide Insertion Assay

This assay is used to determine the steady-state kinetic parameters (kcat and KM) for the incorporation of a single unnatural nucleotide by a DNA polymerase opposite its partner in a template.[3]

A. Materials:

  • 5'-radiolabeled or fluorescently-labeled DNA primer.

  • DNA template strand containing the unnatural base at a specific position.

  • DNA Polymerase (e.g., Klenow Fragment without 3'→5' exonuclease activity).

  • Unnatural and natural 2'-deoxynucleoside 5'-triphosphates (dNTPs).

  • Reaction Buffer (specific to the polymerase used).

B. Procedure:

  • Annealing: Anneal the labeled primer to the DNA template to form a primer/template complex.

  • Reaction Setup: Prepare reaction mixtures containing the primer/template complex, reaction buffer, and a specific concentration of a single dNTP (either natural or unnatural).

  • Initiation: Initiate the reaction by adding the DNA polymerase. Reactions are typically performed at a constant temperature (e.g., 37°C).

  • Quenching: Stop the reactions at various time points by adding a quenching solution (e.g., containing EDTA and formamide).

  • Analysis: Separate the primer and the extended product (primer + 1 nucleotide) using denaturing PAGE.

  • Quantification: Quantify the amount of product formed at each time point using a phosphorimager or fluorescence scanner.

  • Kinetic Analysis: Plot the product concentration versus time to determine the initial velocity of the reaction. By repeating the experiment at various dNTP concentrations, the steady-state kinetic parameters Vmax and KM can be determined by fitting the data to the Michaelis-Menten equation. The incorporation efficiency is then calculated as kcat/KM.[3]

This detailed comparison underscores the advancements in unnatural base pair technology, moving from conceptually elegant hydrogen-bonding systems to highly robust and orthogonal hydrophobic pairs. For researchers requiring high-fidelity DNA amplification for applications such as aptamer selection, diagnostics, or the creation of semi-synthetic organisms, hydrophobic UBPs like Ds-Px and d5SICS-dNaM currently represent the state-of-the-art.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of 2'-Deoxyisoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of science and drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 2'-Deoxyisoguanosine, a nucleoside analog. Adherence to these protocols is critical for minimizing environmental impact and protecting laboratory personnel.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A dedicated lab coat should be worn.

Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid inhalation of any dust particles.

In the event of a spill, the area should be decontaminated. A general procedure for nucleoside analogs suggests using a bleach solution with a contact time of at least 10 minutes.[4] However, the efficacy of this for this compound should be validated by the end-user.[4]

Step-by-Step Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[4] Do not dispose of this compound down the drain.[4]

  • Waste Classification: Classify all materials contaminated with this compound as hazardous chemical waste. This includes:

    • Unused or expired solid this compound.

    • Aqueous solutions containing this compound.

    • Contaminated lab supplies (e.g., pipette tips, tubes, gloves).

  • Waste Segregation and Containment:

    • Solid Waste: Place unused or expired this compound in its original container or a clearly labeled, sealed, and chemically compatible container.

    • Liquid Waste: Collect aqueous solutions containing this compound in a sealed, leak-proof container.

    • Contaminated Labware: Place all contaminated disposable labware into a designated, clearly labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the name of the chemical: "this compound."

  • Storage: Store the sealed waste containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[2]

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4] Disposal will typically be through incineration at a licensed facility.

Summary of Waste Handling Procedures

Waste TypeContainmentLabelingDisposal Route
Solid this compound Original or sealed, compatible container"Hazardous Waste: this compound"Institutional EHS/Licensed Contractor
Liquid Waste (Aqueous Solutions) Sealed, leak-proof container"Hazardous Waste: this compound Solution"Institutional EHS/Licensed Contractor
Contaminated Labware Designated hazardous waste container"Hazardous Waste: this compound Contaminated Material"Institutional EHS/Licensed Contractor

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Generation of this compound Waste B Is the waste solid, liquid, or contaminated labware? A->B C Solid Waste: Place in a sealed, labeled container. B->C Solid D Liquid Waste: Collect in a sealed, leak-proof, labeled container. B->D Liquid E Contaminated Labware: Place in a designated, labeled hazardous waste container. B->E Labware F Store waste in a designated, secure area. C->F D->F E->F G Arrange for pickup by institutional EHS or a licensed waste disposal contractor. F->G H Final Disposal (e.g., Incineration) G->H

Disposal workflow for this compound.

By following these procedures, you contribute to a safer laboratory environment and ensure compliance with institutional and regulatory standards for chemical waste disposal. Always consult your institution's specific guidelines for hazardous waste management.

References

Safeguarding Your Research: A Guide to Handling 2'-Deoxyisoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols for the handling and disposal of 2'-Deoxyisoguanosine are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals. By adhering to these guidelines, you can minimize risks and maintain the integrity of your work.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

SituationRequired PPENotes
Handling Solid (Powder) Form Double Nitrile Gloves, Lab Coat, Safety Goggles with side shields or Face Shield, N95 RespiratorA respirator is crucial to prevent the inhalation of fine particles. Work should be performed in a chemical fume hood or a Class II Biosafety Cabinet.
Handling in Solution Nitrile Gloves, Lab Coat, Safety GogglesA face shield may be necessary if there is a splash hazard.
Weighing and Preparing Solutions Double Nitrile Gloves, Disposable Gown, Safety Goggles and Face Shield, N95 RespiratorThis is a high-risk activity for aerosol generation and exposure.
Cleaning and Decontamination Chemical-resistant Gloves (e.g., Butyl rubber), Lab Coat, Safety GogglesEnsure gloves are resistant to the cleaning solvents used.
Waste Disposal Nitrile Gloves, Lab Coat, Safety GogglesAdditional PPE may be required depending on the nature of the waste and disposal method.

Operational Plan: From Receipt to Disposal

A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.

Pre-Handling Preparations
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood or a biological safety cabinet.

  • PPE Inspection: Inspect all PPE for damage before use.

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.

Handling Procedures
  • Work Area: Always handle this compound within the designated and clearly marked area.

  • Weighing: When weighing the solid compound, use a containment balance or perform the task in a fume hood to minimize dust inhalation.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be segregated into a clearly labeled hazardous waste container.

  • Waste Labeling: The hazardous waste container must be clearly labeled with the name of the chemical and the appropriate hazard symbols.

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal risk_assessment Conduct Risk Assessment ppe_check Inspect Personal Protective Equipment risk_assessment->ppe_check setup_area Set Up Designated Work Area ppe_check->setup_area weigh Weigh Solid Compound in Fume Hood setup_area->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces & Equipment experiment->decontaminate segregate_waste Segregate Contaminated Waste decontaminate->segregate_waste label_waste Label Hazardous Waste segregate_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste dispose Dispose via EHS Office store_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

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